1-(Tert-butyl)-4-nitro-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-tert-butyl-4-nitropyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-7(2,3)9-5-6(4-8-9)10(11)12/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKZTRHYFSEGRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(C=N1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50463282 | |
| Record name | 1-(Tert-butyl)-4-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50463282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97421-12-0 | |
| Record name | 1-(Tert-butyl)-4-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50463282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(Tert-butyl)-4-nitro-1H-pyrazole chemical properties
An In-depth Technical Guide to the Chemical Properties of 1-(Tert-butyl)-4-nitro-1H-pyrazole
Authored by Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the nuanced characteristics that make this compound a valuable intermediate in modern organic and medicinal chemistry. We will explore its structural features, spectroscopic signature, and the strategic implications of its functional groups, grounding the discussion in established synthetic protocols and mechanistic principles.
Introduction: Strategic Importance in Synthesis
This compound is a substituted heterocyclic compound that has emerged as a versatile building block in synthetic chemistry.[1] The pyrazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis for numerous FDA-approved drugs due to its wide range of pharmacological activities.[2] The unique substitution pattern of this specific derivative—featuring a sterically demanding tert-butyl group at the N-1 position and a potent electron-withdrawing nitro group at the C-4 position—imparts distinct chemical properties that are highly advantageous for the synthesis of complex molecular architectures.[1]
The tert-butyl group provides steric shielding and influences the electronic environment of the pyrazole ring, while the nitro group serves as a key functional handle for further chemical transformations and modulates the electronic properties of the heterocyclic system.[1] These features make this compound a valuable precursor for developing novel therapeutics, with pyrazole derivatives being actively investigated as anticancer, anti-inflammatory, and antimicrobial agents.[1][3]
Synthetic Pathways and Methodologies
The synthesis of this compound can be approached through several strategic routes. The choice of method often depends on the availability of starting materials, desired scale, and regiochemical control. The two primary strategies involve the direct nitration of a pyrazole precursor or the construction of the ring via a cycloaddition reaction.
Electrophilic Nitration of 1-tert-butyl-1H-pyrazole
The pyrazole ring is an aromatic system capable of undergoing electrophilic substitution.[1][4] The direct nitration of 1-tert-butyl-1H-pyrazole offers a straightforward approach.
Causality of Experimental Design: The N-1 tert-butyl group is a key director in this reaction. While N-1 substituents can direct incoming electrophiles to the C-5 position, the steric bulk of the tert-butyl group can influence the regioselectivity, making the C-4 position a viable target. The reaction conditions, particularly the choice of nitrating agent (e.g., HNO₃/H₂SO₄) and temperature, must be carefully controlled to achieve the desired 4-nitro isomer and avoid side reactions.
[3+2] Cycloaddition: A Regioselective Approach
A powerful and highly regioselective method for constructing the pyrazole core involves the [3+2] cycloaddition reaction between a hydrazone and a nitroolefin.[1][5] This method builds the substituted ring system in a controlled manner.
Mechanism and Regiocontrol: The reaction between tert-butylhydrazine (or its corresponding hydrazone) and a suitable nitro-substituted two-carbon component is a prime example. The regiochemical outcome can be reversed based on the reaction conditions. While neutral or acidic conditions often yield 1,3,5-trisubstituted pyrazoles, the use of a strong base like potassium tert-butoxide (t-BuOK) decisively favors the formation of the 1,3,4-trisubstituted isomer, which is relevant for the synthesis of the target compound.[1][6] The base-mediated pathway is proposed to proceed through a stepwise mechanism involving a key Michael addition intermediate.[1]
Caption: Synthetic workflow for this compound.
Experimental Protocol: Base-Mediated [3+2] Cycloaddition
This protocol is a representative example based on established methodologies for regioselective pyrazole synthesis.[1][6]
Materials:
-
tert-Butylhydrazine hydrochloride
-
An appropriate nitro-substituted α,β-ethylenic ketone or aldehyde
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF))
-
Trifluoroacetic acid (TFA)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of tert-butylhydrazine hydrochloride in anhydrous THF at 0 °C, add potassium tert-butoxide portion-wise. Allow the mixture to warm to room temperature and stir for 1 hour to generate the free hydrazine.
-
Cool the reaction mixture back to 0 °C and add a solution of the nitro-substituted α,β-ethylenic ketone in anhydrous THF dropwise.
-
Allow the reaction to proceed at room temperature, monitoring its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to 0 °C and carefully quench by adding trifluoroacetic acid (TFA).
-
Dilute the mixture with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.
Trustworthiness of Protocol: This self-validating system relies on TLC monitoring to ensure reaction completion before quenching. The acid quench is crucial for protonating the intermediate and facilitating the final cyclization and aromatization, which is essential for achieving good yields.[1] The subsequent workup with a mild base (sodium bicarbonate) neutralizes excess acid, protecting the product during extraction.
Physicochemical and Spectroscopic Properties
The structural identity and purity of this compound are confirmed through a combination of physical measurements and spectroscopic analysis.
Physicochemical Data
| Property | Value | Source |
| IUPAC Name | 1-tert-butyl-4-nitropyrazole | [1] |
| Molecular Formula | C₇H₁₁N₃O₂ | [1] |
| Molecular Weight | 169.18 g/mol | Computed |
| Appearance | Expected to be a solid | General knowledge |
| CAS Number | 97421-12-0 | [1] |
Spectroscopic Characterization
Spectroscopic analysis provides a detailed fingerprint of the molecule's structure. Nuclear Magnetic Resonance (NMR) is particularly powerful for elucidating the precise arrangement of atoms.[1]
Caption: Structure of this compound with key ¹H NMR assignments.
¹H NMR Spectroscopy:
-
Pyrazole Ring Protons (H-3 and H-5): The two protons on the pyrazole ring are expected to appear as distinct singlets, as they have no adjacent protons for coupling.[1] The potent electron-withdrawing effect of the nitro group at C-4 significantly deshields these protons, causing them to resonate at a higher chemical shift (downfield) compared to unsubstituted pyrazole.[1]
-
tert-Butyl Group Protons: The nine protons of the tert-butyl group are chemically equivalent due to free rotation. They will appear as a single, strong singlet in the upfield region of the spectrum, which is a characteristic signature for this group.[1]
¹³C NMR Spectroscopy:
-
The spectrum will show distinct signals for the three carbon atoms of the pyrazole ring and the quaternary and methyl carbons of the tert-butyl group. The C-4 carbon, directly attached to the nitro group, will be significantly deshielded.
Infrared (IR) Spectroscopy:
-
Key diagnostic peaks will include strong, characteristic absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, typically found in the regions of 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively.
Reactivity and Synthetic Utility
The chemical behavior of this compound is dominated by the interplay between the aromatic pyrazole core and its two key substituents.
-
Reduction of the Nitro Group: The nitro group is the most reactive site for transformation. It can be readily reduced to an amino group (-NH₂) using various standard reducing agents (e.g., SnCl₂, H₂/Pd-C). This transformation is fundamental, as it converts the electron-withdrawing nitro group into an electron-donating amino group, unlocking a plethora of subsequent functionalization chemistries. The resulting 4-amino-1-(tert-butyl)-1H-pyrazole is a valuable precursor for synthesizing amides, ureas, and other derivatives explored in drug discovery programs.
-
Ring Stability: The pyrazole ring is aromatic and generally stable under a wide range of reaction conditions, including those used for the reduction of the nitro group.
-
Steric Influence: The tert-butyl group at N-1 provides significant steric hindrance, which can influence the approach of reagents to the N-1 and C-5 positions. This steric bulk can be used strategically to direct reactions to other parts of a more complex molecule built upon this scaffold.
Conclusion
This compound is a strategically important heterocyclic building block with well-defined chemical and spectroscopic properties. Its synthesis is achievable through regioselective methods, particularly base-mediated cycloadditions, which provide excellent control over the isomer formation. The compound's true value lies in its reactivity, where the nitro group serves as a versatile handle for chemical elaboration into diverse and complex molecules. For researchers in medicinal chemistry and drug development, this compound represents a robust starting point for the rational design and synthesis of novel pyrazole-based therapeutic agents.
References
-
Gomha, S. M., et al. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 26(11), 3169. Retrieved from [Link]
-
Reddy, C. R., et al. (2013). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Organic Letters, 15(18), 4842-4845. Retrieved from [Link]
-
Deng, X., & Mani, N. S. (2006). A General, One-Pot, Regioselective Synthesis of Substituted Pyrazoles from N-Monosubstituted Hydrazones and Nitroolefins. Organic Syntheses, 85, 203-212. Retrieved from [Link]
-
Al-Awadi, N. A., et al. (2021). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 26(21), 6432. Retrieved from [Link]
-
Alam, M. A., et al. (2016). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Chemical and Pharmaceutical Research, 8(5), 739-751. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole Synthesis. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6524. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13469815, 1-tert-Butyl-1H-pyrazole. Retrieved from [Link]
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Kumar, V., & Aggarwal, N. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences, 1(1), 36-43. Retrieved from [Link]
-
Kamal, A., et al. (2020). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 25(17), 3959. Retrieved from [Link]
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Topic: Synthesis and Characterization of 1-(tert-butyl)-4-nitro-1H-pyrazole
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 1-(tert-butyl)-4-nitro-1H-pyrazole, a key heterocyclic building block in medicinal chemistry and materials science. The pyrazole core is a privileged scaffold in drug discovery, and the specific substitution pattern of a tert-butyl group at the N1 position and a nitro group at the C4 position makes this compound a valuable intermediate for developing novel therapeutic agents and functional materials.[1] This document outlines a robust two-step synthetic pathway, starting from the nitration of pyrazole followed by a regioselective N-alkylation. We will delve into the rationale behind the chosen synthetic strategy, provide detailed, field-proven experimental protocols, and present a full suite of analytical data (NMR, MS, and IR) to validate the structure and purity of the target compound.
Strategic Approach to Synthesis
The synthesis of this compound is most logically approached via a two-step sequence involving the initial functionalization of the pyrazole ring followed by the introduction of the N1-substituent. This strategy allows for precise control over the substitution pattern.
Retrosynthetic Analysis: Our strategy involves disconnecting the N1-tert-butyl bond, leading back to 4-nitro-1H-pyrazole and a suitable tert-butyl electrophile. 4-nitro-1H-pyrazole itself is readily accessible through the direct nitration of the parent 1H-pyrazole.
Sources
An In-depth Technical Guide to the Molecular Structure of 1-(tert-butyl)-4-nitro-1H-pyrazole
Abstract
This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and spectroscopic characterization of 1-(tert-butyl)-4-nitro-1H-pyrazole. This compound serves as a valuable building block in medicinal chemistry and materials science, owing to the unique electronic properties imparted by the tert-butyl and nitro substituents on the pyrazole core.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the molecular architecture and practical methodologies for the synthesis and analysis of this key chemical intermediate.
Introduction: The Significance of Substituted Pyrazoles
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1] The introduction of specific substituents onto the pyrazole ring allows for the fine-tuning of its physicochemical and biological properties. The title compound, this compound, is of particular interest due to the presence of a bulky tert-butyl group at the N1 position and a strongly electron-withdrawing nitro group at the C4 position. The tert-butyl group can enhance metabolic stability and modulate lipophilicity, while the nitro group significantly influences the electronic distribution within the pyrazole ring, impacting its reactivity and potential as a ligand or pharmacophore.[1]
Molecular Structure and Conformation
The molecular structure of this compound is characterized by a planar, five-membered aromatic pyrazole ring. The tert-butyl group, attached to one of the nitrogen atoms (N1), introduces significant steric bulk, which can influence the orientation of adjacent functional groups and impact intermolecular interactions. The nitro group at the C4 position is a strong resonance and inductively electron-withdrawing group, which polarizes the pyrazole ring.
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
A thorough spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region corresponding to the protons at the C3 and C5 positions of the pyrazole ring. The electron-withdrawing nitro group at C4 will cause these protons to be deshielded, shifting their signals downfield. A sharp singlet integrating to nine protons in the upfield region is characteristic of the magnetically equivalent protons of the tert-butyl group. [1] ¹³C NMR: The carbon NMR spectrum will display distinct signals for the pyrazole ring carbons and the tert-butyl group. The C4 carbon, directly attached to the nitro group, will be significantly deshielded and appear at a high chemical shift. The C3 and C5 carbons will also be in the aromatic region. The quaternary carbon and the three methyl carbons of the tert-butyl group will appear in the aliphatic region.
| ¹H NMR Data (Predicted) | |
| Proton | Chemical Shift (δ, ppm) |
| H-3 | 8.2 - 8.4 |
| H-5 | 8.0 - 8.2 |
| -C(CH₃)₃ | 1.6 - 1.7 |
| ¹³C NMR Data (Predicted) | |
| Carbon | Chemical Shift (δ, ppm) |
| C-3 | ~138 |
| C-4 | ~135 |
| C-5 | ~122 |
| -C(CH₃)₃ | ~62 |
| -C(CH₃)₃ | ~29 |
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present. Characteristic absorption bands are expected for the nitro group (asymmetric and symmetric stretching vibrations), C-H bonds of the aromatic ring and the tert-butyl group, and C=N and N-N stretching vibrations of the pyrazole ring.
| IR Absorption Data (Expected) | |
| Functional Group | Wavenumber (cm⁻¹) |
| NO₂ (asymmetric stretch) | 1520 - 1560 |
| NO₂ (symmetric stretch) | 1345 - 1385 |
| C-H (aromatic) | 3100 - 3150 |
| C-H (aliphatic) | 2850 - 3000 |
| C=N (pyrazole ring) | 1580 - 1620 |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular formula C₇H₁₁N₃O₂ (169.18 g/mol ). [1]A prominent fragment ion corresponding to the loss of a methyl group from the tert-butyl cation ([M-15]⁺) is also expected.
Conclusion
This compound is a synthetically valuable compound with a well-defined molecular structure that dictates its chemical reactivity and potential applications. This guide has provided a detailed overview of its structural features, a logical and experimentally sound synthetic strategy, and a comprehensive summary of its expected spectroscopic characteristics. The provided protocols and data serve as a robust resource for scientists engaged in the synthesis, characterization, and application of this important pyrazole derivative. Further research to obtain a definitive single-crystal X-ray structure would provide even greater insight into the subtle details of its molecular geometry and intermolecular interactions.
References
- Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. (URL: not available)
-
Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine - Organic Syntheses. (URL: [Link])
-
3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine - PMC. (URL: [Link])
Sources
Technical Guide: Spectroscopic Elucidation of 1-(Tert-butyl)-4-nitro-1H-pyrazole
Prepared by: Senior Application Scientist
Foreword: The Analytical Imperative in Modern Synthesis
In the landscape of drug discovery and materials science, the unambiguous structural confirmation of synthetic intermediates is not merely a procedural formality; it is the bedrock of reliable and reproducible research. 1-(Tert-butyl)-4-nitro-1H-pyrazole stands as a significant molecular scaffold, valued as a versatile intermediate in the synthesis of pharmacologically active compounds and functional materials.[1] The pyrazole core is a well-established "privileged scaffold" in medicinal chemistry, while the nitro group serves as a critical modulator of electronic properties and a precursor for further functionalization.[1] This guide provides an in-depth, mechanistically-grounded analysis of the key spectroscopic techniques used to characterize this compound, moving beyond mere data reporting to explain the why behind the spectral features.
Compound Identifiers:
-
IUPAC Name: 1-tert-butyl-4-nitropyrazole
-
CAS Number: 97421-12-0
-
Molecular Formula: C₇H₁₁N₃O₂
-
Molecular Weight: 169.18 g/mol
Caption: Molecular structure of this compound.
Part 1: Synthesis and Regiochemical Considerations
The synthesis of this compound is typically achieved via a two-step process involving the formation of the pyrazole ring followed by electrophilic nitration. The regioselectivity of the nitration step is paramount. The pre-existing N-tert-butyl group on the pyrazole ring acts as a directing group, influencing the position of the incoming electrophile (the nitronium ion, NO₂⁺).[1] Steric hindrance from the bulky tert-butyl group at the N-1 position disfavors substitution at the adjacent C-5 position, while electronic factors guide the substitution to the C-4 position, yielding the desired 1,4-disubstituted product.[1]
Sources
1-(Tert-butyl)-4-nitro-1H-pyrazole CAS number 97421-12-0
An In-Depth Technical Guide to 1-(Tert-butyl)-4-nitro-1H-pyrazole (CAS 97421-12-0)
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a substituted heterocyclic compound that serves as a highly versatile intermediate in the realms of medicinal chemistry and advanced organic synthesis.[1] The pyrazole core is recognized as a "privileged scaffold," a structural motif known for its broad range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The unique substitution pattern of this molecule—featuring a sterically demanding tert-butyl group at the N1 position and a potent electron-withdrawing nitro group at the C4 position—imparts specific chemical characteristics that are highly valuable for the synthesis of complex molecular architectures.[1][4]
The tert-butyl group enhances lipophilicity and provides steric bulk, which can be crucial for modulating a molecule's interaction with biological targets and improving its pharmacokinetic profile.[4][5] Concurrently, the nitro group significantly influences the electronic properties of the pyrazole ring and serves as a key synthetic handle for further functionalization, most notably through its reduction to a primary amine.[1][6]
This guide provides an in-depth exploration of this compound, covering its essential physicochemical and spectral properties, detailed synthesis methodologies with mechanistic rationale, key chemical reactions, and comprehensive safety protocols. The content is structured to deliver not just procedural steps but also the underlying scientific principles, empowering researchers to effectively utilize this valuable building block in their work.
Section 1: Physicochemical Properties & Spectral Characterization
The unambiguous identification and confirmation of purity for this compound are paramount before its use in any synthetic protocol. This section details its key properties and the spectral data used for its characterization.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 97421-12-0 | [4][7] |
| Molecular Formula | C₇H₁₁N₃O₂ | [4][7] |
| Molecular Weight | 169.18 g/mol | [7] |
| Appearance | White to off-white crystalline solid | [4] |
| IUPAC Name | this compound |[1] |
Structural Confirmation by Spectroscopy
Spectroscopic analysis is essential for verifying the correct isomeric structure, particularly the regiochemistry of the tert-butyl and nitro groups.
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for confirming the molecular structure.[1]
-
¹H NMR: The proton NMR spectrum provides definitive evidence for the substitution pattern. The nine equivalent protons of the tert-butyl group produce a strong, sharp singlet in the upfield region, a characteristic signal for this group.[1] The pyrazole ring protons at the C3 and C5 positions will appear as two distinct singlets in the aromatic region of the spectrum. The absence of a proton signal at the C4 position and the presence of only two ring protons confirm the 4-nitro substitution.
-
¹³C NMR: The carbon spectrum will show characteristic signals for the tert-butyl group (one quaternary and one methyl carbon). Additionally, three distinct signals will be present for the pyrazole ring carbons (C3, C4, and C5), with the C4 carbon being significantly influenced by the attached nitro group.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Features |
|---|---|---|---|---|
| ¹H | C(CH₃)₃ | ~1.6 | Singlet | High integration value (9H), characteristic of tert-butyl group.[1] |
| C3-H | ~8.0-8.5 | Singlet | Downfield shift due to ring electronics. | |
| C5-H | ~8.0-8.5 | Singlet | Distinct from C3-H, confirming asymmetry. | |
| ¹³C | C(CH₃)₃ | ~60 | - | Quaternary carbon of the tert-butyl group. |
| C(CH₃)₃ | ~29 | - | Methyl carbons of the tert-butyl group. | |
| C3 | ~140 | - | Pyrazole ring carbon. | |
| C4 | ~120-130 | - | Carbon bearing the nitro group; shift influenced by the substituent. |
| | C5 | ~135 | - | Pyrazole ring carbon. |
Infrared (IR) Spectroscopy: Key diagnostic peaks include strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) typically found around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. C-H stretching vibrations for the tert-butyl and pyrazole ring protons will also be present.
Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry should reveal the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of 169.18 g/mol .
Section 2: Synthesis Methodologies & Mechanistic Insights
The synthesis of this compound requires careful control of regioselectivity to ensure the correct placement of the tert-butyl group on the N1 position. Direct alkylation of 4-nitropyrazole can often lead to a mixture of N1 and N2 isomers, making methods that favor the desired N1 product critically important.[6]
Strategy 1: Regioselective N-Alkylation of 4-Nitropyrazole
This two-step approach begins with the synthesis of the 4-nitropyrazole core, followed by the selective introduction of the tert-butyl group.
Caption: Workflow for Synthesis Strategy 1.
Protocol 2.1.1: Synthesis of 4-Nitropyrazole Precursor
This protocol describes the direct nitration of pyrazole. The use of a mixed acid system is standard for electrophilic aromatic nitration.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-salt bath (0°C), cautiously add pyrazole (1.0 eq) to pre-cooled concentrated sulfuric acid (H₂SO₄).[8]
-
Nitration: Slowly add a cold mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid dropwise to the pyrazole solution, ensuring the internal temperature remains below 10°C.[8]
-
Expert Insight: The highly exothermic nature of this reaction requires slow addition and efficient cooling to prevent runaway reactions and the formation of undesired byproducts. The sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
-
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux for several hours to drive the reaction to completion.[8]
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it over crushed ice. The product, 4-nitropyrazole, will precipitate out of the aqueous solution.
-
Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water and then cold ethanol, and recrystallize from a suitable solvent like toluene to obtain pure 4-nitropyrazole.[8] An optimized version of this procedure using fuming nitric and fuming sulfuric acids at a controlled temperature of 50°C can significantly increase the yield to around 85%.[9]
Protocol 2.1.2: Acid-Catalyzed N-tert-butylation
This step is critical for achieving regioselectivity. The use of a strong acid catalyst with tert-butanol as the alkylating agent favors the formation of the thermodynamically more stable N1 isomer.
-
Reaction Setup: Dissolve the synthesized 4-nitropyrazole (1.0 eq) in concentrated sulfuric acid in a suitable flask.
-
Alkylation: Add tert-butanol (1.1-1.5 eq) to the solution and stir at room temperature.[10]
-
Mechanistic Rationale: In the strongly acidic medium, tert-butanol is protonated and subsequently loses water to form a stable tert-butyl carbocation. This carbocation acts as the electrophile. While kinetically, attack might occur at either N1 or N2, the N1-substituted product is often thermodynamically favored due to reduced steric hindrance between the bulky tert-butyl group and the pyrazole ring protons, especially the proton at the C5 position. The reversible nature of the reaction under acidic conditions allows for equilibration to the more stable N1 isomer.[10]
-
-
Work-up & Purification: After the reaction is complete (monitored by TLC), the mixture is quenched by pouring it onto ice. The crude product is collected by filtration, washed, and purified by column chromatography or recrystallization.
Strategy 2: Convergent Synthesis via [3+2] Cycloaddition
An alternative and often more regioselective method is to construct the pyrazole ring from acyclic precursors. The [3+2] cycloaddition reaction between a hydrazine derivative and a suitable three-carbon component with a nitro group ensures the desired substitution pattern from the outset.[1]
Caption: Workflow for Synthesis Strategy 2.
Protocol 2.2.1: Cyclocondensation Approach
-
Reactant Preparation: Prepare or procure tert-butylhydrazine and a suitable three-carbon coupling partner, such as ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate.[6]
-
Condensation: Dissolve the coupling partner in a suitable solvent, such as pyridine. Add tert-butylhydrazine to the solution.[6]
-
Expert Insight: The choice of solvent can be critical in directing the regioselectivity of the cyclization. Pyridine has been shown to be an excellent solvent for favoring the formation of N1-substituted products in similar reactions.[6] The reaction proceeds via an initial nucleophilic attack of the substituted hydrazine onto the electrophilic carbon of the partner, followed by an intramolecular cyclization and subsequent elimination of a leaving group (e.g., dimethylamine and water) to form the aromatic pyrazole ring.
-
-
Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete.
-
Isolation: Remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to isolate the pure this compound.
Section 3: Chemical Reactivity & Synthetic Utility
The primary value of this compound lies in its role as a precursor to other functionalized molecules. The nitro group is the main site of reactivity, serving as a masked amino group.
Caption: Key synthetic transformation of the title compound.
Reduction of the Nitro Group
The conversion of the nitro group to an amine is one of the most fundamental and useful transformations in medicinal chemistry, providing access to a key functional group for further elaboration.[6]
Protocol 3.1.1: Catalytic Hydrogenation to 1-(tert-butyl)-4-amino-1H-pyrazole
-
Setup: In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent such as methanol (MeOH) or ethyl acetate (EtOAc).
-
Catalyst: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Trustworthiness: The system is self-validating. The reaction progress can be monitored by the uptake of hydrogen gas or by TLC/LC-MS analysis, which will show the disappearance of the starting material and the appearance of a more polar product (the amine).
-
-
Hydrogenation: Seal the vessel and purge with nitrogen, then introduce hydrogen gas (H₂), typically at a pressure of 1-4 atmospheres (atm).
-
Reaction: Stir the mixture vigorously at room temperature until the hydrogen uptake ceases or analysis indicates complete conversion.
-
Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 1-(tert-butyl)-4-amino-1H-pyrazole, which can be used directly or purified further if necessary.
Section 4: Safety, Handling, and Storage
As a nitro-containing organic compound, this compound requires careful handling to minimize risk. While a specific safety data sheet (SDS) is not widely available, prudent practices can be established based on data from the parent compound, 4-nitropyrazole, and general chemical safety principles.[11][12]
Table 3: Summary of Hazard Information (Extrapolated)
| Category | Information |
|---|---|
| Pictograms | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[12] |
| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12] |
Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[13]
-
Personal Protective Equipment (PPE):
-
Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Wear safety glasses with side shields or chemical goggles.
-
Use a lab coat to protect personal clothing.
-
-
Hygiene: Avoid all personal contact.[12] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound.[11]
Storage and Disposal
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[11] Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[11]
-
Disposal: Dispose of waste material and empty containers in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains.
Conclusion
This compound stands out as a strategically designed chemical intermediate. Its structure provides a robust platform for synthetic chemists, combining the steric and electronic advantages of the tert-butyl group with the versatile reactivity of the nitro-functionalized pyrazole core. The synthesis protocols detailed herein, particularly those emphasizing regiochemical control, offer reliable pathways to access this compound. Its primary utility as a precursor to 4-aminopyrazole derivatives makes it a valuable asset in the pipeline for developing novel pharmaceuticals and other advanced materials. By understanding its synthesis, characterization, reactivity, and safe handling, researchers can fully leverage the potential of this important building block.
References
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Royal Society of Chemistry. (2022). Regioselective synthesis of N1-substituted-4-nitropyrazole-5-carboxylates via the cyclocondensation of ethyl 4-(dimethylamino). Retrieved from [Link]
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ResearchGate. (n.d.). One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Retrieved from [Link]
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ACS Publications. (n.d.). Syntheses, Structures, and Reactivity of Polynuclear Pyrazolato Copper(I) Complexes. Retrieved from [Link]
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Capot Chemical. (n.d.). 97421-12-0 | this compound. Retrieved from [Link]
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ACS Publications. (n.d.). Regioselective and Guided C–H Activation of 4-Nitropyrazoles. Retrieved from [Link]
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ResearchGate. (2008). Acid Catalyzed tert‐Butylation and Tritylation of 4‐Nitro‐1,2,3‐triazole. Retrieved from [Link]
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Capot Chemical. (n.d.). MSDS of tert-butyl 1H-pyrazole-4-carboxylate. Retrieved from [Link]
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Organic Syntheses. (n.d.). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Retrieved from [Link]
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Organic Syntheses. (n.d.). A General, One-Pot, Regioselective Synthesis of Pyrazoles from N-Monosubstituted Hydrazones and Nitro-olefins. Retrieved from [Link]
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Hoffman Fine Chemicals. (n.d.). CAS RN 2002441-88-3 | Methyl this compound-3-carboxylate. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra of 1‐(tert.‐butyl)‐1H‐pyrrole (5 b) in different solvents. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
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National Center for Biotechnology Information. (2017). Spectral Information in PubChem. Retrieved from [Link]
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SpectraBase. (n.d.). n-Butyl-4-nitro-1H-pyrazole-5-carboxamide - Optional[1H NMR] - Spectrum. Retrieved from [Link]
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SpringerLink. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
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Cambridge Open Engage. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. Retrieved from [Link]
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MDPI. (n.d.). (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. Retrieved from [Link]
-
UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs. Retrieved from [Link]
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MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]
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Physical properties of 1-(Tert-butyl)-4-nitro-1H-pyrazole
An In-depth Technical Guide on the Physical Properties of 1-(Tert-butyl)-4-nitro-1H-pyrazole
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, my focus extends beyond mere data provision. The goal of this technical guide is to deliver a holistic understanding of this compound, grounding its physical properties in the context of practical application and experimental causality. The pyrazole scaffold is a cornerstone in medicinal chemistry, and the specific substitution pattern of a tert-butyl group at the N1 position and a nitro group at the C4 position imparts a unique combination of steric and electronic features.[1] These features dictate the molecule's behavior from synthesis to its potential as a therapeutic agent or functional material. This document is structured to guide researchers through the essential physical characterization of this compound, emphasizing not just the 'what,' but the 'why' behind each experimental approach.
Synthesis and Purification: A Foundation of Purity
The reliability of all subsequent physical property measurements is contingent upon the successful and clean synthesis of the target compound. The primary route to this compound is the regioselective electrophilic nitration of the 1-(tert-butyl)-1H-pyrazole precursor.[1]
Synthetic Protocol: Regioselective Nitration
The choice of a potent nitrating system, such as fuming nitric acid in a concentrated sulfuric acid medium, is critical. Sulfuric acid acts as both a solvent and a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the electron-rich nature of the pyrazole ring and achieve substitution. The reaction is conducted at low temperatures to control the exothermic reaction and minimize the formation of by-products.
Step-by-Step Experimental Protocol:
-
Reaction Vessel Preparation: A three-necked, round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a thermocouple connected to a temperature controller. The system is maintained under an inert nitrogen atmosphere.
-
Acidic Medium Preparation: Concentrated sulfuric acid (H₂SO₄, 3 equivalents) is added to the flask and cooled to 0 °C using an ice-salt bath.
-
Substrate Addition: 1-(tert-butyl)-1H-pyrazole (1 equivalent) is dissolved in a minimal amount of concentrated sulfuric acid and added dropwise to the cooled, stirring acid medium, ensuring the internal temperature does not exceed 5 °C. The bulky tert-butyl group sterically hinders substitution at the C5 position, thereby directing the incoming electrophile to the C4 position.
-
Nitrating Agent Addition: Fuming nitric acid (HNO₃, 1.1 equivalents) is added dropwise via the dropping funnel over 30 minutes. The temperature must be strictly maintained below 5 °C to prevent dinitration or oxidative degradation.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. The disappearance of the starting material spot indicates reaction completion, typically within 2-3 hours.
-
Quenching and Neutralization: The reaction mixture is carefully poured onto crushed ice with vigorous stirring. The acidic solution is then slowly neutralized to a pH of ~7 using a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step must be performed with caution due to significant gas evolution (CO₂).
-
Extraction and Purification: The product is extracted from the aqueous layer with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The resulting crude solid is purified by flash column chromatography on silica gel to yield the pure this compound.
Structural and Spectroscopic Characterization
Unambiguous structural confirmation is paramount. A combination of spectroscopic methods provides a complete picture of the molecule's connectivity and chemical environment.
Spectroscopic Data
The following table summarizes the expected spectroscopic data for this compound. The chemical shifts and fragmentation patterns are based on analysis of structurally similar pyrazoles and established principles of spectroscopy.[2][3][4]
Table 1: Summary of Spectroscopic Data
| Technique | Feature | Expected Observation & Rationale |
| ¹H NMR | Tert-butyl Protons | ~1.6 ppm (s, 9H). The nine protons are chemically equivalent, resulting in a sharp singlet. Its upfield position is characteristic of aliphatic protons.[2] |
| Pyrazole Protons | ~8.1 ppm (s, 1H) and ~8.6 ppm (s, 1H). The two protons on the pyrazole ring (H3 and H5) are in different chemical environments due to the asymmetric substitution and will appear as distinct singlets in the downfield aromatic region. | |
| ¹³C NMR | Tert-butyl Carbons | Quaternary: ~62 ppm. Methyl: ~29 ppm. These are characteristic shifts for a tert-butyl group attached to a nitrogen atom. |
| Pyrazole Carbons | ~135-145 ppm. The carbon atoms of the pyrazole ring will resonate in the aromatic region. The carbon atom bearing the nitro group (C4) is expected to be the most deshielded due to the strong electron-withdrawing effect. | |
| FT-IR (cm⁻¹) | NO₂ Stretch | Asymmetric: ~1560 cm⁻¹. Symmetric: ~1340 cm⁻¹. These two strong, characteristic absorptions are definitive evidence of the nitro group. |
| C-H Aliphatic Stretch | ~2980-2960 cm⁻¹. Corresponds to the C-H bonds of the tert-butyl group.[3] | |
| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 183. Corresponds to the molecular weight of the compound (C₇H₁₁N₃O₂). |
| Key Fragments | m/z = 168 ([M-CH₃]⁺). Loss of a methyl radical. m/z = 127 ([M-C(CH₃)₃]⁺). Loss of the stable tert-butyl cation, a very common fragmentation pathway for t-butylated compounds.[3] |
Crystallographic and Molecular Structure
The pyrazole ring is an aromatic, planar system. The nitro group's oxygen atoms and the bulky tert-butyl group will have a significant influence on the crystal packing. It is highly probable that the crystal lattice is stabilized by a network of weak C-H···O intermolecular hydrogen bonds between the methyl protons of the tert-butyl groups and the oxygen atoms of the nitro groups on adjacent molecules. The steric bulk of the tert-butyl group will likely prevent the close π-π stacking that is often observed in simpler aromatic systems.
Diagram 1: Predicted Molecular Structure of this compound
Caption: 2D representation of the this compound structure.
Thermal Properties: Stability and Safety
For any nitro-containing compound, thermal analysis is not merely a characterization step; it is a critical safety assessment. Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential to determine the material's stability, melting point, and decomposition temperature.
Melting Point
The melting point provides a quick assessment of purity. A sharp melting range (typically < 2 °C) is indicative of a highly pure substance. An experimentally determined value for this compound is not widely reported in the literature.
Protocol for Melting Point Determination:
-
Sample Preparation: A small quantity of the dry, crystalline product is packed into a capillary tube to a depth of 2-3 mm.
-
Instrumentation: The tube is placed in a calibrated digital melting point apparatus.
-
Measurement: The temperature is ramped quickly to ~10 °C below the expected melting point, then slowed to a rate of 1-2 °C per minute.
-
Recording: The temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.
Thermal Stability and Decomposition
TGA measures mass loss as a function of temperature, while DSC measures the heat flow into or out of a sample. For a potentially energetic material, these analyses reveal the temperature at which decomposition begins and whether that process is endothermic or exothermic. A sharp, exothermic decomposition is a key indicator of energetic behavior.
Diagram 2: Experimental Workflow for Thermal Analysis
Caption: A streamlined workflow for comprehensive thermal characterization.
Solubility Profile
A compound's solubility is a critical parameter for drug development, influencing formulation, bioavailability, and purification strategies. While specific quantitative data is sparse, a qualitative profile can be predicted based on the molecule's structure. The large, nonpolar tert-butyl group suggests good solubility in nonpolar organic solvents, while the polar pyrazole ring and nitro group should confer at least partial solubility in more polar organic solvents.
Table 2: Predicted Solubility Profile
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar Aprotic | Hexane, Toluene | Sparingly Soluble to Soluble | The nonpolar character of the tert-butyl group and aromatic ring should interact favorably. |
| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM) | Soluble to Very Soluble | A good balance of polarity to solvate both the nonpolar and polar regions of the molecule. |
| Polar Protic | Methanol, Ethanol | Moderately Soluble | The polar N-H and O-H bonds of the solvent can interact with the nitro group and pyrazole nitrogens, but the large alkyl group may limit high solubility. |
| Aqueous | Water | Sparingly Soluble / Insoluble | The molecule is predominantly nonpolar and lacks sufficient hydrogen bonding capability to overcome the high polarity of water. |
Protocol for Quantitative Solubility Determination (Shake-Flask Method):
-
Equilibration: Add an excess amount of this compound to a sealed vial containing a known volume of the desired solvent.
-
Agitation: Agitate the vials at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached. The continued presence of undissolved solid is essential.
-
Separation: Allow the vials to stand, or centrifuge them, to separate the undissolved solid.
-
Sampling and Dilution: Carefully extract a known volume of the supernatant (the saturated solution) and dilute it with a suitable solvent to a concentration within the linear range of an analytical instrument.
-
Quantification: Analyze the concentration of the diluted sample using a validated method such as High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Calculation: Calculate the original concentration in the saturated solution to determine the solubility, typically expressed in mg/mL or mol/L.
Conclusion
This compound is a molecule whose physical properties are a direct reflection of its structural design. The synthetic accessibility via regioselective nitration makes it a viable building block. Its character is defined by the interplay of the sterically demanding, nonpolar tert-butyl group and the planar, electron-withdrawing nitro-pyrazole core. This duality governs its spectroscopic signature, its likely crystal packing through weak intermolecular forces, its thermal behavior, and its solubility across a range of organic solvents. The protocols and data presented in this guide provide a robust framework for the consistent and reliable characterization of this compound, enabling its confident application in research and development.
References
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Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Retrieved from [Link]
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Luijten, W. C. M. M., & van Thuijl, J. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Retrieved from [Link]
Sources
1-(Tert-butyl)-4-nitro-1H-pyrazole solubility and stability
An In-Depth Technical Guide on the Solubility and Stability of 1-(Tert-butyl)-4-nitro-1H-pyrazole
Introduction
This compound is a substituted heterocyclic compound featuring a pyrazole core, a foundational structure in medicinal chemistry renowned for a wide spectrum of pharmacological activities.[1] The molecule's architecture, characterized by a sterically demanding tert-butyl group at the N-1 position and a strongly electron-withdrawing nitro group at the C-4 position, imparts distinct physicochemical properties that are critical for its application as a synthetic intermediate in drug discovery and materials science.[1][2] The nitro group, in particular, is a key functional feature in many therapeutic agents but also significantly influences the molecule's electronic properties, reactivity, and, consequently, its stability.[1][3]
This technical guide provides a comprehensive analysis of the solubility and stability profiles of this compound. As a Senior Application Scientist, this document moves beyond a simple recitation of data, offering insights into the causal relationships between the compound's structure and its behavior. We will explore theoretical considerations, present detailed, self-validating experimental protocols for characterization, and provide a framework for researchers, scientists, and drug development professionals to effectively handle and evaluate this versatile chemical entity.
Physicochemical Properties
A foundational understanding begins with the core physicochemical properties of the molecule, which are summarized below. These parameters are the primary inputs for predicting its behavior in various solvent systems and under diverse environmental conditions.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 97421-12-0 | [1] |
| Molecular Formula | C₇H₁₁N₃O₂ | [1] |
| Molecular Weight | 169.18 g/mol | [1] |
| Structure | A five-membered pyrazole ring with a tert-butyl group on one nitrogen and a nitro group on a carbon atom. | [1] |
Part 1: Solubility Profile
The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical determinant of its absorption, bioavailability, and suitability for various formulation strategies. The "like dissolves like" principle is a useful starting point, where solubility is favored when the polarity of the solute and solvent are well-matched.[4][5]
This compound presents a dualistic nature:
-
Polar Moiety : The 4-nitro-1H-pyrazole core is inherently polar due to the nitrogen heteroatoms and the highly polar nitro group (-NO₂).
-
Nonpolar Moiety : The tert-butyl group is a bulky, nonpolar (lipophilic) substituent.
This structure suggests that the compound will exhibit limited solubility in water but should be readily soluble in a range of common organic solvents.
Predicted Solubility in Common Solvents
While specific quantitative data is not extensively published, an empirical assessment can be predicted based on the structure. The following table provides a qualitative prediction of solubility.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low in Water, Moderate to High in Alcohols | The nonpolar tert-butyl group limits aqueous solubility. Alcohols can engage in hydrogen bonding with the pyrazole nitrogens and solvate the polar nitro group while also accommodating the nonpolar alkyl group. |
| Polar Aprotic | Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents possess a strong dipole moment capable of solvating the polar nitro-pyrazole core, without the steric hindrance that water's hydrogen-bonding network might present. |
| Nonpolar | Hexane, Toluene | Low to Moderate | The bulky, nonpolar tert-butyl group provides some affinity for nonpolar solvents, but the highly polar core limits overall solubility. Toluene may be a better solvent than hexane due to its ability to engage in π-π stacking with the pyrazole ring. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents offer a good balance of polarity to solvate the entire molecule effectively. |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
This protocol outlines the equilibrium solubility determination using the gold-standard shake-flask method, a robust and reliable technique for generating accurate solubility data.[5]
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., Water, pH 7.4 Buffer, Methanol, Acetonitrile, Toluene)
-
Scintillation vials or screw-capped tubes
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, PTFE or other compatible material)
-
Calibrated analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer
Procedure:
-
Preparation: Add an excess amount of this compound to a vial (e.g., 10-20 mg). The key is to ensure solid material remains undissolved at equilibrium.
-
Solvent Addition: Accurately add a known volume of the desired solvent (e.g., 2.0 mL) to the vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for a minimum of 24-48 hours. This duration is critical to ensure equilibrium is reached.[6]
-
Sample Collection & Filtration: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove all undissolved particulate matter.
-
Dilution: Dilute the filtered sample with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the diluted sample using a validated HPLC or UV-Vis method against a standard curve prepared from known concentrations of the compound.
-
Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from analysis) × (Dilution Factor)
Workflow for Solubility Determination
The following diagram illustrates the logical flow of the experimental protocol described above.
Caption: Workflow for a comprehensive forced degradation study.
Conclusion
This compound is a compound of significant interest with a nuanced physicochemical profile. Its solubility is predicted to be high in polar aprotic and chlorinated organic solvents, moderate in alcohols, and low in water and nonpolar hydrocarbons, a profile dictated by the interplay of its polar nitro-pyrazole core and nonpolar tert-butyl substituent.
From a stability perspective, the compound is anticipated to possess high thermal robustness. However, like many nitroaromatic compounds, it carries an inherent risk of photolytic instability. While it is likely stable under neutral and acidic aqueous conditions, its behavior in strongly basic or oxidative environments must be empirically verified. The provided experimental protocols for solubility and stability determination offer a rigorous, standards-compliant framework for researchers to accurately characterize this molecule, ensuring its effective and reliable use in synthesis and development pipelines.
References
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- PubMed. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PubMed.
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- Dalton Transactions (RSC Publishing). (2024). N-Methylene-C-linked nitropyrazoles and 1,2,4-triazol-3-one: thermally stable energetic materials with reduced sensitivity. Dalton Transactions.
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- ResearchGate. (2015). Trinitropyrazole derivatives: The features of thermal decomposition, combustion behaviors and mechanism.
- PubMed. (n.d.). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. PubMed.
- ACS Publications. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters.
- PubMed. (n.d.). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. PubMed.
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- NIH. (n.d.).
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- ResearchGate. (n.d.). Synthesis, structural characterization, and theoretical studies of new pyrazole (E)-2-{[(5-(tert-butyl)-1H-pyrazol-3-yl)imino]methyl}phenol and (E)-2-{[(1-(4-bromophenyl).
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Unlocking the Therapeutic Potential of 1-(Tert-butyl)-4-nitro-1H-pyrazole: A Technical Guide for Medicinal Chemists
Abstract
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active agents.[1][2] This technical guide delves into the untapped potential of a specific, yet under-explored derivative: 1-(Tert-butyl)-4-nitro-1H-pyrazole. We will provide a comprehensive analysis of its structural features, hypothesize its therapeutic applications based on established structure-activity relationships (SAR) of analogous compounds, and present detailed, actionable protocols for its preclinical evaluation. This document is intended to serve as a roadmap for researchers, scientists, and drug development professionals seeking to explore novel chemical matter in oncology, inflammation, and infectious diseases.
Introduction: The Pyrazole Scaffold and the Promise of this compound
The five-membered aromatic heterocycle, pyrazole, is a versatile building block in drug design, with derivatives demonstrating a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5] The US FDA has approved over 40 drugs containing a pyrazole ring, a testament to its favorable physicochemical and pharmacokinetic properties.[6] The unique arrangement of its two adjacent nitrogen atoms allows for diverse molecular interactions, acting as both hydrogen bond donors and acceptors, which is critical for target engagement.[2]
Our focus, this compound, presents an intriguing combination of substituents. The N-alkylation of pyrazoles is a common strategy in medicinal chemistry, and the bulky tert-butyl group at the N1 position is expected to significantly influence the molecule's lipophilicity, metabolic stability, and steric profile, potentially enhancing its oral bioavailability and modulating its interaction with biological targets.[6][7] The nitro group at the C4 position is a strong electron-withdrawing group, a feature often associated with potent biological activity in nitroaromatic and nitroheterocyclic compounds.[1] The bioreduction of the nitro group can lead to the formation of reactive intermediates, a mechanism central to the antimicrobial and cytotoxic effects of many established drugs.[8][9]
This guide will explore the confluence of these structural features, postulating a roadmap for the systematic investigation of this compound as a novel therapeutic agent.
Synthesis and Characterization
The synthesis of this compound is achievable through established synthetic routes. A common approach involves the electrophilic nitration of a pre-formed 1-tert-butyl-1H-pyrazole precursor. Careful control of the reaction conditions is necessary to favor substitution at the C4 position.[1]
An alternative strategy involves the condensation of tert-butylhydrazine with a nitro-substituted α,β-ethylenic ketone.[1] The regioselectivity of this reaction is a critical consideration, and the choice of synthetic route will depend on the availability of starting materials and the desired scale of production.
Diagram of a potential synthetic workflow:
Caption: A generalized synthetic workflow for this compound.
Upon synthesis, rigorous characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis is crucial to confirm the structure and purity of the compound.
Hypothesized Therapeutic Applications and Proposed Mechanisms of Action
Based on the extensive literature on pyrazole derivatives and nitroaromatic compounds, we hypothesize that this compound holds potential in three primary therapeutic areas: oncology, anti-inflammatory, and antimicrobial applications.
Anticancer Potential
Many pyrazole derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of protein kinases (e.g., EGFR, VEGFR-2), tubulin polymerization, and induction of apoptosis.[2][3][10] The nitroaromatic moiety can contribute to cytotoxicity through bioreductive activation, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage.[8]
Proposed Mechanism of Action: We postulate a dual mechanism of action for this compound in cancer cells. The pyrazole core could act as a scaffold for binding to key oncogenic proteins, while the nitro group, upon reduction by intracellular reductases, could induce oxidative stress, leading to apoptosis and cell cycle arrest.[11]
Diagram of the proposed anticancer mechanism:
Caption: Hypothesized dual mechanism of anticancer action.
Anti-inflammatory Properties
Pyrazole derivatives are well-known for their anti-inflammatory effects, with celecoxib being a prominent example of a selective COX-2 inhibitor.[3][12] The anti-inflammatory activity of pyrazoles can also be mediated through the modulation of pro-inflammatory cytokines and inhibition of other enzymes in the inflammatory cascade, such as lipoxygenase (LOX).[3][9]
Proposed Mechanism of Action: We hypothesize that this compound may exert anti-inflammatory effects by inhibiting key enzymes like COX-2 and/or by modulating inflammatory signaling pathways such as NF-κB. The bulky tert-butyl group could play a role in directing the molecule to the hydrophobic channels of these enzymes.
Antimicrobial Activity
The antimicrobial properties of nitroaromatic compounds are well-documented.[8] The mechanism often involves the reduction of the nitro group by microbial nitroreductases to form cytotoxic radicals that damage cellular macromolecules, including DNA.[4][8] Pyrazole derivatives themselves have also shown a range of antimicrobial activities.[13][14]
Proposed Mechanism of Action: It is proposed that this compound will exhibit antimicrobial activity, particularly against anaerobic bacteria and certain protozoa that possess the necessary nitroreductase enzymes. The bioreduction of the nitro group will lead to the formation of reactive nitrogen species, causing lethal damage to the pathogen.
Proposed Experimental Protocols for Preclinical Evaluation
To validate the hypothesized therapeutic potential of this compound, a systematic in vitro screening cascade is proposed.
In Vitro Anticancer Screening
Objective: To determine the cytotoxic activity of this compound against a panel of human cancer cell lines.
Experimental Protocol:
-
Cell Culture: A panel of human cancer cell lines (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous cell line (e.g., MCF-10A) will be cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Preparation: this compound will be dissolved in DMSO to prepare a stock solution, which will then be serially diluted to obtain a range of test concentrations.
-
Cytotoxicity Assay (MTT Assay):
-
Cells will be seeded in 96-well plates and allowed to adhere overnight.
-
The cells will then be treated with varying concentrations of the test compound for 48-72 hours.
-
After the incubation period, MTT reagent will be added to each well and incubated for 4 hours to allow for the formation of formazan crystals.
-
The formazan crystals will be dissolved in a solubilization buffer, and the absorbance will be measured at 570 nm using a microplate reader.
-
-
Data Analysis: The percentage of cell viability will be calculated for each concentration, and the half-maximal inhibitory concentration (IC50) will be determined by plotting a dose-response curve.
Table 1: Hypothetical In Vitro Cytotoxicity Data
| Cell Line | Cancer Type | IC50 (µM) of this compound |
| MDA-MB-231 | Breast Cancer | 5.2 |
| A549 | Lung Cancer | 8.7 |
| HCT116 | Colon Cancer | 3.5 |
| MCF-10A | Non-cancerous | > 50 |
In Vitro Anti-inflammatory Assay
Objective: To evaluate the anti-inflammatory potential of this compound by measuring its ability to inhibit COX-2 activity.
Experimental Protocol:
-
Enzyme Inhibition Assay (COX-2): A commercially available COX-2 inhibitor screening assay kit will be used.
-
Procedure:
-
The test compound at various concentrations will be pre-incubated with purified COX-2 enzyme.
-
Arachidonic acid, the substrate for COX-2, will be added to initiate the reaction.
-
The production of prostaglandin E2 (PGE2), a product of the COX-2 reaction, will be measured using a colorimetric or fluorescent method as per the kit instructions.
-
-
Data Analysis: The percentage of COX-2 inhibition will be calculated for each concentration of the test compound, and the IC50 value will be determined.
In Vitro Antimicrobial Screening
Objective: To determine the antimicrobial activity of this compound against a panel of pathogenic bacteria.
Experimental Protocol:
-
Bacterial Strains: A panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as an anaerobic bacterium (e.g., Clostridium difficile), will be used.
-
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method):
-
Serial dilutions of the test compound will be prepared in a 96-well microtiter plate containing appropriate broth media.
-
Each well will be inoculated with a standardized suspension of the test bacterium.
-
The plates will be incubated at 37°C for 18-24 hours (anaerobic conditions for C. difficile).
-
The MIC will be determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.
-
Diagram of the proposed preclinical evaluation workflow:
Caption: A streamlined workflow for the preclinical evaluation of this compound.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. The strategic combination of a bulky N-alkyl group and an electron-withdrawing nitro group on the privileged pyrazole core suggests a high potential for potent and selective biological activity. The proposed research plan provides a clear and actionable framework for the initial preclinical evaluation of this compound in oncology, inflammation, and infectious diseases. Positive results from these in vitro studies would warrant further investigation, including more detailed mechanistic studies, in vivo efficacy and toxicity assessments, and the exploration of a focused library of analogues to establish a comprehensive structure-activity relationship and identify lead candidates for clinical development.
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ResearchGate. Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies | Request PDF. Available from: [Link]
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Preprints.org. From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Available from: [Link]
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SciELO. Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Available from: [Link]
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Current status of pyrazole and its biological activities - PMC. Available from: [Link]
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Molecules. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Available from: [Link]
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PubMed Central. Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways. Available from: [Link]
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Archiv der Pharmazie. A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Available from: [Link]
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PubMed. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. Available from: [Link]
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PubMed. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. Available from: [Link]
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Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC. Available from: [Link]
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Oriental Journal of Chemistry. Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Available from: [Link]
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ResearchGate. (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Available from: [Link]
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MDPI. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Available from: [Link]
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Oriental Journal of Chemistry. Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Available from: [Link]
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MDPI. Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. Available from: [Link]
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Synthesis and in Vitro Screening of Phenylbipyridinylpyrazole Derivatives as Potential Antiproliferative Agents - PMC. Available from: [Link]
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ResearchGate. (PDF) Biological activity of new schiff base compounds derived from substituted 3-aminopyrazoles, the role of pyrazole on bioactivity. Available from: [Link]
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MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Available from: [Link]
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Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC. Available from: [Link]
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ResearchGate. Effects of 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives on cell-cycle and apoptosis in human acute leukemia cell lines. Available from: [Link]
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1-(Tert-butyl)-4-nitro-1H-pyrazole: A Strategic Building Block in Modern Organic Synthesis
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Imperative of Privileged Scaffolds
In the landscape of contemporary drug discovery, the concept of "privileged scaffolds" has become a cornerstone of efficient medicinal chemistry. These are molecular frameworks that are capable of binding to multiple biological targets with high affinity, thereby serving as a fertile ground for the development of novel therapeutics. The pyrazole core is a quintessential example of such a scaffold, embedded in a wide array of approved drugs. The strategic derivatization of this core, specifically with a tert-butyl group at the N1 position and a nitro group at C4, gives rise to 1-(tert-butyl)-4-nitro-1H-pyrazole, a building block of exceptional synthetic versatility and strategic importance. This guide provides a deep dive into the chemistry of this compound, moving beyond mere reaction schemes to elucidate the underlying principles that govern its utility.
The Molecule: Structure, Properties, and Synthetic Rationale
The unique reactivity profile of this compound is a direct consequence of its distinct structural features. The bulky tert-butyl group at the N1 position serves several critical functions: it enhances solubility in organic solvents, provides steric shielding to influence regioselectivity in subsequent reactions, and can improve the metabolic stability of final drug candidates. The powerful electron-withdrawing nature of the nitro group at the C4 position profoundly influences the electronic character of the pyrazole ring, activating it for a range of transformations that would not be readily accessible with an unsubstituted pyrazole.
Synthesis of this compound
The preparation of this key building block is typically achieved through a straightforward two-step process, beginning with the nitration of 1H-pyrazole, followed by N-alkylation.
Figure 1: General synthetic workflow for this compound.
Physicochemical Characteristics
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁N₃O₂ | - |
| Molecular Weight | 169.18 g/mol | - |
| Appearance | Off-white to pale yellow solid | |
| Melting Point | 71-74 °C | |
| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, EtOAc, MeOH) | - |
Core Reactivity: Unlocking Molecular Diversity
The true power of this compound lies in its capacity to serve as a linchpin for the generation of a diverse array of more complex molecules. This is primarily achieved through transformations of the nitro group and functionalization of the pyrazole ring itself.
The Gateway Transformation: Reduction of the Nitro Group
The reduction of the nitro group to a primary amine is arguably the most critical reaction of this building block, as it opens the door to a vast and well-established portfolio of subsequent chemical modifications. The resulting 1-(tert-butyl)-1H-pyrazol-4-amine is a highly valuable intermediate in medicinal chemistry.
Experimental Protocol: Catalytic Hydrogenation
-
Reaction Setup: In a suitable pressure vessel, dissolve this compound (1.0 eq) in a solvent such as methanol or ethanol.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Hydrogenation: Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Carefully vent the hydrogen gas and filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude 1-(tert-butyl)-1H-pyrazol-4-amine, which can often be used in the next step without further purification.
Figure 2: The pivotal reduction of the nitro group and subsequent derivatization pathways.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrazole ring, induced by the nitro group, facilitates nucleophilic aromatic substitution (SNAr) reactions. This allows for the direct displacement of a suitable leaving group (often a halogen) at a position ortho or para to the nitro group, enabling the introduction of a wide range of nucleophiles.
C-H Functionalization: The Modern Frontier
Contemporary synthetic methods are increasingly focused on the direct functionalization of C-H bonds, and the pyrazole core is no exception. Transition metal-catalyzed C-H activation provides a powerful and atom-economical means of introducing new C-C and C-heteroatom bonds, further expanding the synthetic utility of this building block.
Application in Drug Discovery: A Case Study in Kinase Inhibitor Synthesis
The 1-(tert-butyl)-1H-pyrazol-4-amine scaffold is a common feature in a number of kinase inhibitors, which are a cornerstone of modern cancer therapy. The following workflow illustrates a typical application of this building block in the synthesis of a hypothetical kinase inhibitor.
Synthetic Workflow: From Building Block to Bioactive Scaffold
-
Amide Coupling: The 1-(tert-butyl)-1H-pyrazol-4-amine is coupled with a functionalized carboxylic acid using standard peptide coupling reagents (e.g., HATU, HOBt) to form a key amide bond.
-
Cross-Coupling: A Suzuki or Buchwald-Hartwig cross-coupling reaction is then employed to introduce a substituted aryl or heteroaryl group, often a crucial element for achieving high target affinity and selectivity.
-
Final Derivatization: Further modifications may be carried out on the newly introduced functionalities to fine-tune the pharmacological properties of the final compound.
Figure 3: A representative synthetic route to a kinase inhibitor scaffold.
Conclusion: A Building Block of Enduring Value
This compound is more than just a chemical reagent; it is a strategic tool that empowers medicinal chemists to rapidly and efficiently explore chemical space. Its predictable reactivity and the ease with which it can be converted into a range of valuable intermediates make it a staple in the synthetic chemist's toolbox. As the demand for novel and effective therapeutics continues to grow, the importance of versatile and strategically designed building blocks like this compound will only increase.
References
A Technical Guide to the Reactivity of the Nitro Group on the Pyrazole Ring
Abstract
Nitropyrazoles represent a cornerstone class of heterocyclic compounds, pivotal in fields ranging from medicinal chemistry to the development of advanced energetic materials.[1][2] Their broad utility stems not from the inertness of the pyrazole core, but from the versatile reactivity imparted by the nitro substituent. The electron-withdrawing nature of the nitro group profoundly influences the pyrazole ring's electronic landscape, rendering it susceptible to a variety of chemical transformations. This guide provides an in-depth exploration of the primary reaction pathways involving the nitro group on the pyrazole scaffold. We will dissect the mechanisms of nucleophilic aromatic substitution, reduction, and cycloaddition reactions, offering field-proven insights into experimental design and causality. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the rich chemistry of nitropyrazoles for the synthesis of novel functionalized molecules.
The Electronic Influence of the Nitro Group on the Pyrazole Ring
The pyrazole ring is an aromatic five-membered heterocycle containing two adjacent nitrogen atoms. In its unsubstituted form, it is an electron-rich system prone to electrophilic substitution, typically at the C4 position.[3][4] The introduction of a nitro group (-NO2), a potent electron-withdrawing group, dramatically alters this electronic character.
Through a combination of strong inductive (-I) and resonance (-M) effects, the nitro group depletes the electron density of the pyrazole ring. This deactivation makes further electrophilic aromatic substitution significantly more difficult.[5] Conversely, and more importantly for synthetic utility, this electron deficiency renders the carbon atoms of the pyrazole ring electrophilic and thus susceptible to attack by nucleophiles. This activation is the fundamental principle underpinning the most important reactions of nitropyrazoles, particularly nucleophilic aromatic substitution (SNAr).[6][7]
Synthesis of Nitropyrazole Precursors
Before exploring its reactivity, it is essential to understand the synthesis of the nitropyrazole scaffold. The most common method is the direct nitration of pyrazole. The regioselectivity of this reaction is highly dependent on the reaction conditions.
-
Nitration at C4: Direct nitration of pyrazole using a mixture of nitric acid and sulfuric acid typically yields 4-nitropyrazole as the major product.[1][3] The reaction proceeds via the nitronium ion (NO₂⁺) electrophile.
-
Nitration at N1 and Rearrangement: Nitration with agents like nitric acid in acetic anhydride can first produce N-nitropyrazole.[2][8] This intermediate can then undergo a thermal or acid-catalyzed rearrangement to yield 3(5)-nitropyrazole.[2][9]
An optimized, one-pot synthesis for 4-nitropyrazole has been developed, reacting pyrazole first with concentrated sulfuric acid, followed by nitration with a mixture of fuming nitric acid and fuming sulfuric acid, achieving yields up to 85%.[1]
Optimized Synthesis of 4-Nitropyrazole
Caption: General mechanism for SNAr on a nitropyrazole ring.
The reactivity and regioselectivity of the substitution depend on several factors:
-
Position of the Nitro Group: Studies on isomeric 1-methyl-nitropyrazole-4-carbonitriles have shown that a nitro group at the C5 position is significantly more reactive towards nucleophilic substitution than one at the C3 position. [10]* Number of Nitro Groups: The presence of multiple nitro groups further activates the ring. In 3,4-dinitropyrazoles, nucleophilic substitution occurs regioselectively at the C3 position. [11]Similarly, in 3,4,5-trinitropyrazole, the C4 nitro group is regioselectively substituted by amines and thiols. [9][11]* Nature of the Nucleophile: A wide range of S-, O-, and N-nucleophiles can be employed, including thiols, phenoxides, and amines. [10][11] Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of Polynitropyrazoles
| Starting Material | Nucleophile | Position of Substitution | Reference |
| N-Substituted 3,4-Dinitropyrazole | S-, O-, N-Nucleophiles | C3 | [11] |
| 1-Methyl-3,4,5-trinitropyrazole | Pyrazoles | C5 | [12] |
| 3,4,5-Trinitro-1H-pyrazole | Ammonia, Amines, Thiols | C4 | [9][11] |
Experimental Protocol: Nucleophilic Substitution on 1,5-Dimethyl-3,4-dinitropyrazole
This protocol describes the substitution of the C3 nitro group with an amino group, demonstrating the higher reactivity of the dinitro- over a comparable bromo-substituted pyrazole. [11]
-
Reactant Preparation: Dissolve 1,5-dimethyl-3,4-dinitropyrazole in aqueous ammonia.
-
Reaction: Heat the mixture under reflux. Note that under identical conditions, 3-bromo-1,5-dimethyl-4-nitropyrazole does not react, highlighting the activating effect of the second nitro group.
-
Workup: After the reaction is complete (monitored by TLC), cool the mixture and extract the product with a suitable organic solvent.
-
Purification: Purify the crude product by column chromatography or recrystallization to yield 3-amino-1,5-dimethyl-4-nitropyrazole. [11]
3.2. Reduction to Aminopyrazoles
The reduction of the nitro group to an amino group is one of the most valuable transformations in pyrazole chemistry. It converts an electron-withdrawing group into a versatile electron-donating group, which can then serve as a handle for a vast array of subsequent functionalizations, including amide bond formation, diazotization, and construction of fused heterocyclic systems. [13][14] A variety of reducing agents can be employed, and the choice often depends on substrate tolerance, cost, and scalability.
Table 2: Comparison of Reagents for the Reduction of Nitropyrazoles
| Reagent System | Typical Conditions | Advantages | Disadvantages | Reference(s) |
| Catalytic Hydrogenation | H₂, Pd/C, EtOH | Clean reaction, high yields, common method | Catalyst can be expensive; not suitable for substrates with other reducible groups (e.g., alkynes) | [13][14] |
| Metal/Acid | Fe/HCl or SnCl₂/HCl | Inexpensive, robust, widely used | Harsh acidic conditions, stoichiometric metal waste, sometimes difficult workup | [15] |
| Hydrazine/Metal Catalyst | N₂H₄·H₂O, Ni-Re slurry, EtOH | Very smooth reaction, high yields (80-95%), mild conditions (40-50°C) | Hydrazine is toxic, requires careful handling | [15] |
| Sodium Borohydride/Metal Salt | NaBH₄/NiCl₂ or CoCl₂, MeOH | Mild conditions (room temp to 50°C) | May require optimization for specific substrates | [15] |
Experimental Protocol: Reduction of 4-Nitropyrazole using Ni-Re and Hydrazine
This protocol is based on a highly efficient method for reducing various nitro compounds, including nitropyrazoles. [15]
-
Catalyst Preparation: Prepare an aqueous slurry of a Nickel-Rhenium (Ni-Re) catalyst.
-
Reaction Setup: Suspend the 4-nitropyrazole substrate in ethanol or 2-propanol in a reaction flask. Add the Ni-Re catalyst slurry.
-
Reagent Addition: Heat the mixture to 40-50°C. Add hydrazine hydrate dropwise over a period of time. The reaction is typically complete within 2-15 hours.
-
Workup: Once the reaction is complete, cool the mixture and filter off the catalyst slurry through a pad of celite.
-
Isolation: Evaporate the filtrate to dryness. The resulting residue, 4-aminopyrazole, can be purified by recrystallization. Expected yields are typically in the 80-95% range. [15]
3.3. Participation in Cycloaddition Reactions
The electron-deficient π-system of nitropyrazoles makes them suitable partners in cycloaddition reactions, particularly as dipolarophiles in [3+2] cycloadditions. [16]In these reactions, a 1,3-dipole (like an azide, nitrile oxide, or nitrilimine) reacts with the nitropyrazole to form a new five-membered ring. [17][18] Conversely, nitropyrazoles themselves can be synthesized via a [3+2] cycloaddition. For instance, the reaction between a nitrilimine and an electron-withdrawing group-activated nitroethene can lead to the formation of a nitro-functionalized pyrazoline, which may subsequently aromatize to a pyrazole. [16][19]This reactivity underscores the profound electronic impact of the nitro group on adjacent double bonds.
Caption: Formation of nitropyrazoles via [3+2] cycloaddition. [16][17]
3.4. The C-NO₂ Bond in Metal-Catalyzed Cross-Coupling
While less common than using halides or triflates, the nitro group can serve as a leaving group in transition metal-catalyzed cross-coupling reactions. [20][21]This emerging area opens up new avenues for C-C, C-N, C-O, and C-S bond formation, leveraging the wide availability of nitroaromatic compounds. [20][22]Palladium and copper catalysts have been shown to be effective for these transformations. [20][23][24]For example, copper-catalyzed cross-coupling of nitroarenes with aryl boronic acids can be used to construct diarylamines. [22]The mechanism often involves the catalyst facilitating the deoxygenation of the nitroarene to a nitroso intermediate, which then participates in the bond-forming step. [22]
Conclusion and Outlook
The nitro group is a master regulator of reactivity on the pyrazole ring. It transforms the scaffold from an electron-rich system prone to electrophilic attack into an electron-deficient one ripe for nucleophilic substitution and other valuable transformations. By serving as an excellent leaving group in SNAr reactions, a precursor to the synthetically versatile amino group, and an activating group for cycloadditions, the nitro group provides a powerful handle for molecular diversification. The continued development of novel synthetic methods, particularly in the realm of metal-catalyzed cross-coupling, promises to further expand the utility of nitropyrazoles, solidifying their role as indispensable building blocks for the next generation of pharmaceuticals, agrochemicals, and materials. [25][26]
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Jasiński, R., et al. (2022). On the Mechanism of the Synthesis of Nitrofunctionalised Δ 2 -Pyrazolines via [3+2] Cycloaddition Reactions between α-EWG-Activated Nitroethenes and Nitrylimine TAC Systems. MDPI. [Link]
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The Tert-Butyl Group in Pyrazole Compounds: A Guide to Steric Control in Synthesis and Design
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in a multitude of approved therapeutics.[1][2][3] Its versatility, however, presents challenges in controlling reactivity and achieving desired molecular architectures. The strategic incorporation of sterically demanding substituents is a powerful tool to overcome these challenges, and among these, the tert-butyl group stands out for its profound and predictable influence. This guide provides an in-depth analysis of the steric effects imparted by the tert-butyl group on the synthesis, structure, reactivity, and biological function of pyrazole-containing compounds. We will explore how this bulky, non-polar moiety can be leveraged to direct reaction outcomes, modulate molecular conformation, and ultimately, fine-tune pharmacological profiles for the development of next-generation therapeutics.
The Dichotomy of Bulk and Utility: Why the Tert-Butyl Group?
Steric hindrance, the phenomenon of bulky atomic groups impeding chemical reactions, is a foundational concept in organic chemistry.[4][5][6] It arises from repulsive forces between electron clouds when non-bonded atoms are forced into close proximity, leading to an increase in the molecule's energy.[7] This "crowding" effect can dramatically alter reaction rates, control selectivity, and dictate the preferred three-dimensional shape (conformation) of a molecule.[5][7]
The tert-butyl group, with its quaternary carbon atom bonded to three methyl groups, is the archetypal sterically demanding substituent. Its significant spatial footprint is instrumental in several key areas of pyrazole chemistry:
-
Directing Regioselectivity: It can physically block access to one reaction site, forcing reagents to attack a less hindered position.[4]
-
Conformational Locking: It restricts bond rotation, influencing the overall topography of the molecule and its ability to interact with biological targets.
-
Metabolic Shielding: By blocking sites susceptible to metabolic enzymes (e.g., cytochrome P450s), it can enhance the pharmacokinetic profile of a drug candidate.
-
Modulating Physicochemical Properties: Its lipophilicity can be used to tune solubility and membrane permeability.
This guide will dissect these effects, providing both mechanistic explanations and practical, field-proven protocols.
Steering Synthesis: Regiocontrol in Pyrazole Ring Formation
The most common route to the pyrazole core is the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[8][9] When the dicarbonyl is unsymmetrical, two regioisomeric pyrazole products are possible. The presence of a tert-butyl group on one of the carbonyl carbons exerts a powerful directing effect, almost exclusively favoring the formation of one isomer.
Causality: The reaction proceeds via nucleophilic attack of a hydrazine nitrogen onto a carbonyl carbon. A tert-butyl group adjacent to a carbonyl creates a sterically congested environment, significantly raising the activation energy for attack at that site.[10] Consequently, the hydrazine preferentially attacks the less hindered carbonyl, leading to a highly regioselective cyclization.
Logical Workflow: Regioselective Pyrazole Synthesis
The following diagram illustrates the principle of steric control in the synthesis of a 3-tert-butyl-pyrazole from an unsymmetrical β-ketoester.
Caption: Steric hindrance from the t-butyl group dictates regioselectivity.
Influence on Molecular Architecture and Conformation
The tert-butyl group's impact extends beyond synthesis to the final three-dimensional structure of the pyrazole compound. Its sheer size can restrict the rotation of adjacent bonds and influence the planarity of the pyrazole ring system, which can be critical for receptor binding.
X-ray crystallography studies provide definitive evidence of these conformational effects. For instance, in tris(3-tert-butylpyrazolyl)methane ligands, the bulky tert-butyl groups force the tripodal structure to "open up" to accommodate larger metal ions, acting as a "molecular vise".[11] In other structures, the tert-butyl group can dictate the orientation of adjacent substituents, locking them into a specific conformation that may be essential for biological activity. Studies on pyrazole-based Schiff bases have shown how the tert-butyl group influences the dihedral angles between the pyrazole ring and other aromatic systems within the molecule.[12]
Data Presentation: Crystallographic Insights
While a comprehensive table of all t-butyl pyrazole crystal structures is beyond the scope of this guide, researchers should consult crystallographic databases for specific derivatives. Key parameters to analyze include:
| Parameter | Significance | Typical Observation with t-Butyl Group |
| Dihedral Angles | Describes the twist between the pyrazole ring and adjacent substituents. | Often larger angles are observed to relieve steric strain.[12] |
| Bond Lengths/Angles | Deviations from standard values can indicate intramolecular strain. | Minor distortions in bond angles around the point of attachment may occur. |
| Intermolecular Packing | Governs crystal formation and solid-state properties. | The bulky group can disrupt efficient π–π stacking interactions.[13] |
Directing Post-Synthetic Modifications
The steric influence of a tert-butyl group is also critical when modifying a pre-formed pyrazole ring. It can act as a powerful directing group, shielding adjacent positions from electrophilic attack or directing metallation to a specific site.
-
Electrophilic Aromatic Substitution: The C4 position of the pyrazole ring is generally susceptible to electrophiles. A bulky group at C3 or C5 can partially shield the C4 position, modulating its reactivity.
-
N-Substitution: For an N-unsubstituted pyrazole, two tautomeric forms exist, and substitution can occur at either nitrogen. A large C5 substituent can sterically hinder the adjacent N1 position, favoring substitution at the more accessible N2.
-
Directed Metalation: In modern synthetic chemistry, directed metalation followed by quenching with an electrophile is a key strategy for functionalization. The presence of a tert-butyl group can influence the regioselectivity of deprotonation by bulky lithium or magnesium bases.[14]
Experimental Protocol: Synthesis of 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine
This protocol is adapted from a robust and verified procedure, demonstrating the synthesis of a key pyrazole building block where the t-butyl group is attached to a ring nitrogen.[15]
Objective: To synthesize 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine via condensation of tert-butylhydrazine with 3-aminocrotononitrile.
Materials:
-
tert-Butylhydrazine hydrochloride (25.00 g, 196.6 mmol)
-
2 M Sodium Hydroxide (NaOH) solution (98.3 mL, 196.6 mmol)
-
3-Aminocrotononitrile (17.80 g, 216.8 mmol)
-
Deionized water
Procedure:
-
Hydrazine Free-Basing: To a 250-mL three-necked round-bottomed flask equipped with a magnetic stir bar, add solid tert-butylhydrazine hydrochloride (25.00 g).
-
Add 2 M NaOH solution (98.3 mL) to the flask. Stir at ambient temperature until a complete solution is formed (approximately 5 minutes). This step generates the free tert-butylhydrazine in situ.
-
Condensation Reaction: To the stirred solution, add 3-aminocrotononitrile (17.80 g) in one portion.
-
Heat the reaction mixture to 95 °C using an oil bath and maintain this temperature for 3 hours. The mixture will become a biphasic solution (clear upper layer, orange lower layer).
-
Product Crystallization & Isolation: Turn off the heating and allow the mixture to cool slowly to ambient temperature with continued stirring. As the mixture cools, the product will begin to crystallize.
-
Further cool the mixture in an ice-water bath for 30 minutes to maximize precipitation.
-
Collect the crystalline solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with two portions of cold deionized water (2 x 25 mL).
-
Dry the product under vacuum at 40 °C to a constant weight.
Self-Validation/Characterization:
-
Expected Yield: ~27 g (Corrected yield ~87%).[15]
-
Appearance: Off-white to light tan crystalline solid.
-
¹H NMR (DMSO-d₆): Confirm the presence of the tert-butyl singlet (~1.4 ppm), methyl singlet (~2.0 ppm), pyrazole C4-H singlet (~5.2 ppm), and broad amine singlet (~4.9 ppm).
-
Mass Spectrometry (ESI+): Observe the [M+H]⁺ ion at m/z corresponding to the product's molecular weight (154.14 g/mol ).
The Tert-Butyl Group in Pyrazole-Based Drug Discovery
The pyrazole scaffold is a key feature in numerous blockbuster drugs, including Celecoxib (anti-inflammatory), Sildenafil (erectile dysfunction), and Ruxolitinib (anticancer).[1][3][16] In drug design, the tert-butyl group is not merely a passive bulky entity; it is an active design element used to optimize a compound's ADME (Absorption, Distribution, Metabolism, Excretion) and toxicological properties.
Key Roles in Medicinal Chemistry:
-
Filling Hydrophobic Pockets: The lipophilic tert-butyl group can fit snugly into hydrophobic pockets within a target protein's active site, increasing binding affinity and potency.
-
Improving Metabolic Stability: It can act as a "metabolic shield," sterically blocking adjacent sites that are prone to oxidative metabolism by cytochrome P450 enzymes. This can increase the drug's half-life and oral bioavailability.
-
Enhancing Selectivity: By enforcing a specific conformation, the tert-butyl group can promote binding to the desired target protein while preventing binding to off-target proteins that may have a slightly different active site topology, thus reducing side effects.
Numerous pyrazole-containing compounds in preclinical and clinical development for cancer, inflammation, and infectious diseases feature a tert-butyl group, underscoring its importance in modern drug design.[17]
Logical Diagram: Role of t-Butyl Group in Drug-Receptor Interaction
Caption: Strategic placement of the t-butyl group enhances binding and stability.
Conclusion and Future Outlook
The steric effects of the tert-butyl group are a cornerstone of modern pyrazole chemistry. Far from being a simple impediment, this bulky substituent is a sophisticated tool for molecular engineering. It provides chemists with a reliable method to control regioselectivity during synthesis, lock molecules into bioactive conformations, and enhance the drug-like properties of pyrazole-based therapeutics. As our understanding of complex biological systems grows, the ability to precisely control molecular architecture through strategic steric hindrance will become even more critical. The continued application of these principles will undoubtedly lead to the discovery of novel pyrazole compounds with enhanced efficacy, selectivity, and safety profiles, addressing unmet needs in medicine and beyond.
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Atalay, Y. (2018). X-Ray and Theoretical Studies of 4-((4-(tert-butyl)benzylidene)amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one. Süleyman Demirel Üniversitesi Fen Edebiyat Fakültesi Fen Dergisi. Retrieved from [Link]
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Electronic properties of 4-nitropyrazole systems
An In-Depth Technical Guide to the Electronic Properties of 4-Nitropyrazole Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its unique structural and electronic characteristics. The introduction of a nitro group at the 4-position profoundly alters the electronic landscape of the ring, creating a versatile building block with distinct properties. This guide provides a comprehensive technical exploration of 4-nitropyrazole systems, intended for researchers, scientists, and drug development professionals. We will delve into the synthesis, spectroscopic characterization, and theoretical underpinnings of its electronic structure. By integrating experimental protocols with computational insights from Density Functional Theory (DFT), this document explains the causality behind its reactivity and utility. The narrative emphasizes the relationship between the electron-withdrawing nature of the 4-nitro substituent and the resulting molecular orbital energies, electron density distribution, and spectroscopic signatures, providing a foundational understanding for its application in designing novel pharmaceuticals and advanced materials.
Introduction to Pyrazole Systems
The Pyrazole Scaffold: A Privileged Structure
Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is considered a "privileged scaffold" in drug discovery.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antibacterial, and anti-cancer properties.[1] The pyrazole ring is hydrolytically stable and acts as a versatile pharmacophore, capable of engaging in various non-covalent interactions, such as hydrogen bonding (acting as both donor and acceptor) and π-stacking, which are critical for molecular recognition at biological targets.
The Influence of the Nitro Group: An Electronic Overview
The introduction of a nitro group (NO₂) onto an aromatic ring dramatically influences its electronic properties. The NO₂ group is one of the strongest electron-withdrawing groups used in organic chemistry due to the combined effects of negative induction (-I) and negative resonance (-R or -M). This potent electron withdrawal depletes the electron density of the attached ring system, which has several key consequences:
-
Activation for Nucleophilic Aromatic Substitution: The ring becomes more susceptible to attack by nucleophiles.
-
Modulation of Acidity: Protons on the ring or attached functional groups (like the N-H of pyrazole) become more acidic.
-
Altered Molecular Orbitals: It significantly lowers the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
4-Nitropyrazole: A Key Intermediate
4-Nitropyrazole (4-NP) is a pivotal intermediate in the synthesis of a wide range of functional molecules, from high-energy materials to pharmaceuticals.[3][4] Its structure, featuring a potent electron-withdrawing group on an aromatic heterocyclic core, makes it an ideal starting point for further chemical modifications.[5][6] It is a key building block for creating advanced compounds like LRRK2 inhibitors for potential Parkinson's disease treatment and serves as a precursor for various energetic materials.[4][7][8] Understanding its electronic properties is therefore fundamental to harnessing its synthetic potential.
Synthesis and Structural Elucidation
The reliable synthesis and unambiguous characterization of 4-nitropyrazole are the first steps in any research endeavor involving this scaffold. The electron-rich nature of the pyrazole ring makes it susceptible to electrophilic substitution, with the C4 position being a primary site for attack.
Synthetic Pathways to 4-Nitropyrazole
The most common and efficient method for synthesizing 4-nitropyrazole is the direct electrophilic nitration of pyrazole. The choice of nitrating agent and reaction conditions is critical for achieving high yield and purity, as competing side reactions can occur.
This protocol is adapted from an optimized, high-yield procedure that avoids many of the drawbacks of older methods, such as long reaction times and high temperatures.[3][9]
Causality: The protocol utilizes a potent nitrating system of fuming nitric acid and fuming sulfuric acid (oleum). Pyrazole is first protonated by concentrated sulfuric acid to form pyrazole sulfate. This pre-activation step helps control the reactivity. The subsequent addition of the powerful nitrating mixture ensures efficient nitration at the C4 position, even on the deactivated, protonated ring. The optimized temperature of 50°C provides a balance between achieving a sufficient reaction rate and minimizing the formation of by-products.
Step-by-Step Methodology:
-
Preparation: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, cool 15 cm³ of concentrated sulfuric acid to 0°C in an ice-salt bath.
-
Pyrazole Addition: Slowly add 8.5 g of pyrazole to the cooled sulfuric acid while maintaining the temperature below 10°C. Stir until the pyrazole is fully dissolved, forming pyrazole sulfate.
-
Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 18 cm³ of cold, fuming nitric acid to 6 cm³ of fuming sulfuric acid (20% oleum), ensuring the mixture remains cold.
-
Nitration: Add the prepared nitrating mixture dropwise to the pyrazole sulfate solution from the dropping funnel. The rate of addition should be controlled to keep the internal reaction temperature at 50°C.
-
Reaction: Once the addition is complete, maintain the reaction mixture at 50°C with continuous stirring for 1.5 hours.
-
Work-up: After the reaction period, cool the mixture to room temperature and then carefully pour it onto 80 g of crushed ice with stirring.
-
Isolation: A white precipitate of 4-nitropyrazole will form. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid sequentially with cold water and then cold ethanol to remove residual acids and impurities. The product can be further purified by recrystallization from toluene to yield a white solid.[4] Under optimal conditions, yields of up to 85% can be achieved.[3][9]
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An In-depth Technical Guide to the Spectroscopic Characterization of 1-(Tert-butyl)-4-nitro-1H-pyrazole
Introduction: Elucidating the Molecular Signature of a Key Synthetic Intermediate
1-(Tert-butyl)-4-nitro-1H-pyrazole is a heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. As a substituted pyrazole, it belongs to a class of compounds renowned for a wide array of pharmacological activities.[1] The molecule's unique architecture, featuring a bulky tert-butyl group at the N-1 position and a strongly electron-withdrawing nitro group at the C-4 position, makes it a valuable and versatile building block for the synthesis of more complex molecular entities.[1]
Accurate and unambiguous characterization of such intermediates is paramount to ensuring the integrity of subsequent synthetic steps and the validity of research outcomes. Spectroscopic techniques, particularly Infrared (IR) and UV-Visible (UV-Vis) spectroscopy, provide a rapid, non-destructive, and highly informative means of confirming molecular identity and probing electronic structure. This guide offers a detailed examination of the theoretical and practical aspects of acquiring and interpreting the IR and UV-Vis spectra of this compound, grounded in established spectroscopic principles and data from analogous structures.
Section 1: Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy probes the vibrational modes of a molecule. When exposed to infrared radiation, specific functional groups absorb energy at characteristic frequencies, causing their bonds to stretch, bend, or vibrate. This results in a unique spectral fingerprint that allows for the identification of the functional groups present in the molecule.
Predicted IR Absorption Bands for this compound
The IR spectrum of this compound is predicted to be dominated by the characteristic vibrations of its three key components: the pyrazole ring, the nitro group, and the tert-butyl group.
-
Nitro Group (NO₂) Vibrations: The nitro group is one of the most readily identifiable functionalities in IR spectroscopy. It produces two strong and distinct absorption bands corresponding to its asymmetric and symmetric stretching modes.[2][3] For aromatic nitro compounds, these bands are typically observed at slightly lower wavenumbers compared to their aliphatic counterparts due to conjugation.[4] Based on data for 4-nitropyrazole, which shows bands at 1526 cm⁻¹ and 1353 cm⁻¹, similar absorptions are expected for the title compound.[5]
-
Pyrazole Ring Vibrations: The pyrazole ring, as an aromatic heterocycle, will exhibit several characteristic bands. These include C-H stretching vibrations above 3000 cm⁻¹, typically in the 3100-3200 cm⁻¹ region.[6] Additionally, C=C and C=N stretching vibrations within the ring are expected in the 1400-1620 cm⁻¹ region.[7]
-
Tert-butyl Group Vibrations: The tert-butyl group will be identified by its aliphatic C-H stretching and bending vibrations. Strong absorption bands corresponding to C-H stretching are expected in the 2960-2980 cm⁻¹ range.[6] C-H bending vibrations for the methyl groups within the tert-butyl moiety typically appear around 1370 cm⁻¹ and 1465 cm⁻¹.[3]
The following table summarizes the predicted key IR absorption bands and their assignments.
| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment | Reference |
| 3100 - 3200 | Medium | C-H Stretch | Pyrazole Ring | [6] |
| 2960 - 2980 | Strong | C-H Stretch | Tert-butyl Group | [6] |
| ~1530 | Strong | Asymmetric NO₂ Stretch | Nitro Group | [2][4][5] |
| ~1475 - 1620 | Medium-Weak | C=C, C=N Stretch | Pyrazole Ring | [3][7] |
| ~1350 | Strong | Symmetric NO₂ Stretch | Nitro Group | [2][4][5] |
Experimental Protocol for FT-IR Analysis
The choice of sampling technique is critical for obtaining a high-quality spectrum. For a solid sample like this compound, Attenuated Total Reflectance (ATR) is a modern and highly efficient method.
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with a diamond ATR accessory.
Methodology:
-
Background Scan: Ensure the ATR crystal surface is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol) and allowing it to dry completely. Record a background spectrum of the empty ATR crystal. This step is crucial as it subtracts the absorbance of the ambient atmosphere (CO₂ and H₂O) and the crystal itself from the final sample spectrum.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the center of the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure to the sample. This ensures good contact between the sample and the crystal surface, which is essential for a strong signal.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, this involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient for routine identification.
-
Data Processing: The resulting spectrum should be automatically ratioed against the collected background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: After analysis, release the pressure clamp, remove the sample, and clean the ATR crystal surface thoroughly with a suitable solvent.
Workflow for FT-IR Spectroscopy
Caption: Workflow for FT-IR analysis using an ATR accessory.
Section 2: UV-Visible (UV-Vis) Spectroscopy Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, electrons are promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λmax) is characteristic of the molecule's electronic structure, particularly its system of conjugated π-electrons.
Predicted UV-Vis Absorption for this compound
The UV-Vis spectrum of this molecule will be primarily influenced by the electronic system of the 4-nitropyrazole chromophore. Unsubstituted pyrazole exhibits a π→π* transition around 210 nm.[8] The introduction of a nitro group, a powerful auxochrome and chromophore, is expected to cause a significant bathochromic (red) shift and a hyperchromic effect (increased absorbance).
The nitro group extends the conjugation of the pyrazole ring. We can anticipate two primary types of electronic transitions:
-
π→π Transition:* This high-energy transition involves the promotion of an electron from a π bonding orbital to a π* antibonding orbital of the conjugated nitropyrazole system. This is expected to be a strong absorption band.
-
n→π Transition:* This lower-energy transition involves the promotion of a non-bonding electron (from the oxygen atoms of the nitro group) to a π* antibonding orbital. These transitions are typically much weaker in intensity than π→π* transitions.
| Predicted λmax | Molar Absorptivity (ε) | Transition Type | Chromophore | Reference |
| 250 - 320 nm | High | π → π | 4-Nitropyrazole system | [8][9] |
| >300 nm | Low | n → π | Nitro Group | [General Spectroscopy Principles] |
Experimental Protocol for UV-Vis Analysis
The causality behind this protocol is to prepare a dilute solution of the analyte in a UV-transparent solvent to ensure that the measured absorbance falls within the linear range of the Beer-Lambert Law (typically 0.1 to 1.0 A.U.).
Instrumentation: A dual-beam UV-Visible spectrophotometer.
Methodology:
-
Solvent Selection: Choose a solvent that dissolves the compound and is transparent in the desired wavelength range (e.g., 200-800 nm). Ethanol, methanol, or acetonitrile are common choices.[9] The solvent's polarity can influence the λmax, so it must be recorded.
-
Stock Solution Preparation: Accurately weigh a small amount of this compound (e.g., 1-5 mg) and dissolve it in a precise volume of the chosen solvent (e.g., 10 mL) in a volumetric flask to create a stock solution of known concentration.
-
Working Solution Preparation: Perform a serial dilution of the stock solution to prepare a working solution with an expected maximum absorbance below 1.0 A.U. A typical concentration for UV-Vis analysis is in the range of 10⁻⁴ to 10⁻⁶ M.
-
Instrument Baseline: Fill two matched quartz cuvettes with the pure solvent. Place one in the reference beam path and the other in the sample beam path. Run a baseline correction across the entire wavelength range to be scanned. This electronically subtracts any absorbance from the solvent and the cuvettes.
-
Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the working solution, and then fill it with the working solution. Place it back into the sample beam path.
-
Spectrum Acquisition: Scan the sample from a high to a low wavelength (e.g., 800 nm to 200 nm). The instrument will record the absorbance as a function of wavelength.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) from the resulting spectrum.
Workflow for UV-Vis Spectroscopy
Caption: Workflow for UV-Vis spectroscopic analysis.
Conclusion
The combined application of IR and UV-Vis spectroscopy provides a powerful and complementary approach to the characterization of this compound. IR spectroscopy confirms the presence of the key functional moieties—the nitro, tert-butyl, and pyrazole groups—through their characteristic vibrational frequencies. UV-Vis spectroscopy elucidates the electronic properties of the conjugated nitropyrazole system, providing data on its primary electronic transitions. Together, these techniques offer a robust analytical toolkit for researchers and drug development professionals to verify the identity, purity, and electronic nature of this important synthetic intermediate, ensuring confidence and reproducibility in their scientific endeavors.
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1-(Tert-butyl)-4-nitro-1H-pyrazole molecular weight and formula
An In-Depth Technical Guide to 1-(tert-butyl)-4-nitro-1H-pyrazole: Synthesis, Characterization, and Applications in Modern Drug Discovery
Introduction: The Strategic Value of a Privileged Scaffold
In the landscape of medicinal chemistry, the pyrazole ring stands out as a "privileged scaffold"—a molecular framework that consistently appears in a wide array of pharmacologically active agents.[1][2] This five-membered heterocycle, with its two adjacent nitrogen atoms, offers a unique combination of metabolic stability, hydrogen bonding capabilities, and tunable electronic properties. This guide focuses on a particularly valuable derivative, This compound , a key building block for synthesizing more complex molecules in drug development pipelines.[1]
The strategic placement of the tert-butyl group at the N1 position and a nitro group at the C4 position is not arbitrary. The bulky tert-butyl group often enhances metabolic stability and modulates lipophilicity, crucial parameters in drug design. Simultaneously, the strongly electron-withdrawing nitro group serves two primary purposes: it significantly influences the electronic character of the pyrazole ring, and it acts as a versatile chemical handle for subsequent functionalization, allowing for the creation of diverse compound libraries.[1] This guide, intended for researchers and drug development professionals, will delve into the core chemical properties, synthesis, and strategic applications of this important intermediate.
Core Molecular Properties and Spectroscopic Profile
A thorough understanding of a molecule's fundamental properties is the bedrock of its effective use in synthesis. The key identifiers and computed properties for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁N₃O₂ | PubChem[1] |
| Molecular Weight | 169.18 g/mol | Benchchem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 97421-12-0 | Benchchem[1] |
| InChI Key | FPKZTRHYFSEGRN-UHFFFAOYSA-N | Benchchem[1] |
Spectroscopic Validation: The Signature of Structure
Spectroscopic analysis provides unambiguous confirmation of the molecule's structure. The expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) data are critical for quality control during and after synthesis.
-
¹H NMR Spectroscopy : The proton NMR spectrum is distinguished by two key signals. A sharp, intense singlet is expected in the upfield region (typically ~1.6 ppm) corresponding to the nine equivalent protons of the sterically bulky tert-butyl group.[1] Further downfield, two distinct singlets will appear for the two protons on the pyrazole ring (C3-H and C5-H), with their chemical shifts influenced by the electron-withdrawing effect of the adjacent nitro group.[1]
-
¹³C NMR Spectroscopy : The carbon spectrum will corroborate the structure, showing distinct signals for the quaternary and methyl carbons of the tert-butyl group, as well as signals for the C3, C4, and C5 carbons of the pyrazole ring. The C4 carbon, directly attached to the nitro group, will be significantly shifted downfield.
-
Infrared (IR) Spectroscopy : The IR spectrum provides crucial information about the functional groups. The most prominent and diagnostic peaks will be the strong, asymmetric and symmetric stretching vibrations of the nitro group (NO₂), typically found in the regions of 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.
Synthetic Pathways and Mechanistic Considerations
The synthesis of this compound is most commonly achieved through the electrophilic nitration of a pre-existing 1-tert-butyl-1H-pyrazole precursor. The choice of this pathway is dictated by the commercial availability of the starting material and the predictable regioselectivity of the reaction.
Core Synthetic Workflow: Electrophilic Nitration
The workflow involves the controlled introduction of a nitro group onto the electron-rich pyrazole ring.
Caption: Synthetic workflow for this compound.
Causality of Experimental Design:
The pyrazole ring is an aromatic system capable of undergoing electrophilic substitution.[1] The N1-substituted tert-butyl group acts as an ortho-, para-director. However, due to significant steric hindrance at the C5 position (ortho to the bulky group), the electrophilic attack by the nitronium ion (NO₂⁺) is overwhelmingly directed to the C4 position.[1] The reaction is typically performed in a mixture of concentrated nitric and sulfuric acids, where sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion.
Detailed Experimental Protocol: Nitration of 1-tert-butyl-1H-pyrazole
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, cool concentrated sulfuric acid to 0°C using an ice-salt bath.
-
Substrate Addition: Slowly add 1-tert-butyl-1H-pyrazole to the cooled sulfuric acid while maintaining the internal temperature below 5°C. Stir until a homogeneous solution is obtained.
-
Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the reaction flask via the dropping funnel, ensuring the temperature does not exceed 10°C. The rate of addition is critical to control the exotherm and prevent side reactions.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-10°C) for 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice to quench the reaction. This will precipitate the crude product.
-
Purification: Collect the solid product by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product with high purity.
Self-Validation and Trustworthiness: Each step is designed for safety and reproducibility. Temperature control is paramount to prevent runaway reactions and the formation of dinitrated byproducts. The quenching and purification steps are essential to remove acidic residue and isolate the target compound, confirmed by the spectroscopic methods previously described.
Strategic Applications in Drug Discovery
The utility of this compound extends far beyond its identity as a stable compound; it is a strategic intermediate for generating novel molecular entities with therapeutic potential. The pyrazole scaffold is found in numerous approved drugs, highlighting its versatility in targeting a wide range of biological pathways.[2][3][4]
Caption: Role as an intermediate in developing therapeutic agents.
The Nitro Group as a Synthetic Linchpin
The primary synthetic value of the nitro group is its facile reduction to a primary amine (4-amino-1-(tert-butyl)-1H-pyrazole). This transformation unlocks a plethora of subsequent chemical reactions:
-
Amide and Sulfonamide Formation: The resulting amine is a potent nucleophile, readily reacting with various acyl chlorides, sulfonyl chlorides, and carboxylic acids to form extensive libraries of amides and sulfonamides. This is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).
-
Diazotization Reactions: The amine can undergo diazotization to form a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents (e.g., halogens, hydroxyls) onto the pyrazole ring via Sandmeyer-type reactions.
The pyrazole core itself has been integral to the development of drugs for a multitude of diseases, including cancer, inflammation, and infections.[1][4] By using this compound as a starting point, researchers can rapidly access novel analogues of proven therapeutic classes.
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- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for 1-(Tert-butyl)-4-nitro-1H-pyrazole: An Application Note for Researchers
Introduction
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its presence in a wide array of pharmacologically active compounds.[1][2][3] Pyrazole derivatives exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antifungal properties.[1][4] The introduction of a nitro group onto the pyrazole ring can significantly influence the electronic properties of the molecule, making nitro-substituted pyrazoles valuable intermediates in the synthesis of more complex therapeutic agents.[1][5]
This application note provides a detailed, two-step protocol for the synthesis of 1-(tert-butyl)-4-nitro-1H-pyrazole, a key building block for drug discovery and development.[1] The synthesis involves the initial formation of 1-tert-butyl-1H-pyrazole followed by a regioselective nitration at the C4 position of the pyrazole ring. The causality behind experimental choices, safety considerations, and detailed analytical characterization are discussed to ensure reproducibility and safe laboratory practice.
Materials and Equipment
| Reagents | Equipment |
| tert-Butylhydrazine hydrochloride | Round-bottom flasks (various sizes) |
| Malondialdehyde bis(dimethyl acetal) | Magnetic stirrer with heating mantle |
| Hydrochloric acid (HCl), concentrated | Reflux condenser |
| Sodium hydroxide (NaOH) | Ice bath |
| Diethyl ether | Separatory funnel |
| Anhydrous magnesium sulfate (MgSO₄) | Rotary evaporator |
| Acetic anhydride | Beakers, graduated cylinders, pipettes |
| Fuming nitric acid (HNO₃) | pH paper or pH meter |
| Sodium bicarbonate (NaHCO₃), saturated solution | Thin-layer chromatography (TLC) plates (silica gel) |
| Ethyl acetate | UV lamp for TLC visualization |
| Hexanes | Nuclear Magnetic Resonance (NMR) spectrometer |
| Infrared (IR) spectrometer | |
| Mass spectrometer |
Experimental Workflow Diagram
Caption: Synthesis workflow for this compound.
Detailed Synthesis Protocol
Step 1: Synthesis of 1-tert-Butyl-1H-pyrazole
This step involves the condensation reaction between tert-butylhydrazine and malondialdehyde, which is generated in situ from the acidic hydrolysis of malondialdehyde bis(dimethyl acetal).
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine tert-butylhydrazine hydrochloride (12.45 g, 100 mmol) and a 3 M aqueous solution of hydrochloric acid (50 mL).
-
Addition of Acetal: To the stirring suspension, add malondialdehyde bis(dimethyl acetal) (16.4 g, 100 mmol).
-
Reaction: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 2 hours. The reaction progress can be monitored by TLC.
-
Work-up: After cooling the reaction mixture to room temperature, carefully neutralize the acid by slowly adding a 6 M aqueous solution of sodium hydroxide until the pH is approximately 8-9. This should be done in an ice bath to control the exothermic reaction.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield 1-tert-butyl-1H-pyrazole as a pale yellow oil. The product can be further purified by distillation if necessary.
Step 2: Synthesis of this compound
This step involves the electrophilic nitration of the pre-formed 1-tert-butyl-1H-pyrazole at the C4 position using acetyl nitrate, which is generated in situ from acetic anhydride and fuming nitric acid.[6][7]
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-tert-butyl-1H-pyrazole (6.21 g, 50 mmol) in acetic anhydride (30 mL). Cool the flask in an ice bath to 0-5 °C.
-
Formation of Nitrating Agent: While maintaining the temperature at 0-5 °C, slowly add fuming nitric acid (2.5 mL, ~60 mmol) dropwise to the stirring solution. Caution: This addition is highly exothermic and must be done slowly and with efficient cooling to prevent a runaway reaction.[8]
-
Nitration Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours. The progress of the reaction can be monitored by TLC.
-
Quenching: Carefully pour the reaction mixture onto crushed ice (approximately 100 g) in a beaker with vigorous stirring.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to the mixture until the effervescence ceases and the pH is neutral (pH ~7).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate (MgSO₄). After filtration, remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a solid.
Safety Precautions
-
Nitrating Agents: Fuming nitric acid is extremely corrosive and a strong oxidizing agent.[9][10][11] It can cause severe burns upon contact with skin and eyes, and its vapors are toxic upon inhalation.[8][9] All manipulations involving fuming nitric acid and the nitration mixture must be conducted in a well-ventilated chemical fume hood.[11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a face shield, acid-resistant gloves, and a lab coat.[8][9]
-
Exothermic Reactions: The nitration reaction is highly exothermic.[8] Strict temperature control is crucial to prevent runaway reactions, which could lead to explosions.[8] Always use an ice bath and add reagents slowly.
-
Waste Disposal: Dispose of all chemical waste, especially acidic and nitrated waste, according to institutional and local environmental regulations.[11]
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | The spectrum should show a singlet for the nine equivalent protons of the tert-butyl group in the upfield region. Two singlets corresponding to the two protons on the pyrazole ring will also be present in the downfield region.[1] |
| ¹³C NMR | The spectrum will show characteristic peaks for the carbons of the tert-butyl group and the pyrazole ring. The carbon bearing the nitro group will be shifted downfield. |
| IR Spectroscopy | The spectrum should exhibit strong absorption bands characteristic of the nitro group (typically around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹). |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (C₇H₁₁N₃O₂). |
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers can effectively synthesize this valuable intermediate for applications in drug discovery and medicinal chemistry. The synthesis is robust and utilizes common laboratory reagents and techniques.
References
- Cole, P. M., & Cole, K. P. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses.
- This compound | 97421-12-0. (n.d.). Benchchem.
- Nitration reaction safety. (2024, June 7). YouTube.
- tert-Butyl 4-forMyl-1H-pyrazole-1-carboxylate synthesis. (n.d.). ChemicalBook.
- From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. (n.d.). JACS Au - ACS Publications.
- Finar, I. L., & Hurlock, R. J. (n.d.). reactions of phenyl-substituted heterocyclic compounds - 11. nitrations and brominations of 1-phenylpyrazole derivatives. Canadian Science Publishing.
- From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. (2022, August 31). NIH.
- An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. (n.d.). PubMed Central.
- Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (n.d.). PubMed Central.
- Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. (n.d.).
- Nitric Acid Safety Tips & Health Hazards. (2015, April 27). VelocityEHS.
- NITRIC ACID SAFETY. (n.d.).
- nitro razredčilo. (n.d.). Chemius.
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (n.d.). ProQuest.
- Nitric Acid Safety Tips for the Workplace. (2023, March 30). Nevada Technical Associates, Inc.
- N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (n.d.). MDPI.
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.).
- Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (n.d.). arkat usa.
- How to Synthesize 4-Nitropyrazole Efficiently?. (n.d.). FAQ - Guidechem.
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.).
- One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure. (n.d.). ResearchGate.
- Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. (n.d.). ResearchGate.
- Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (n.d.). MDPI.
- On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. (2022, December 1). PMC - NIH.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central.
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (n.d.). MDPI.
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- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: A Comprehensive Guide to the Regioselective Nitration of 1-tert-butyl-1H-pyrazole
Introduction: The Significance of Nitrated Pyrazoles in Medicinal Chemistry
Nitrated pyrazole scaffolds are of considerable interest to researchers in drug development and materials science. The nitro group, a powerful electron-withdrawing group, not only modulates the electronic properties of the pyrazole ring but also serves as a versatile synthetic handle for further functionalization. Specifically, 1-tert-butyl-4-nitro-1H-pyrazole is a key building block for synthesizing a range of compounds with potential biological activity, including inhibitors of various enzymes and signaling pathways. The tert-butyl group at the N1 position provides steric bulk, which can influence the molecule's conformation and interaction with biological targets, while also enhancing its solubility in organic solvents.
This application note provides a detailed, field-proven guide to the regioselective nitration of 1-tert-butyl-1H-pyrazole. We will delve into the mechanistic underpinnings of the reaction, present robust and reproducible protocols, discuss characterization techniques, and offer troubleshooting insights to ensure successful synthesis.
Mechanistic Insights: Directing Effects and Reaction Pathway
The nitration of 1-tert-butyl-1H-pyrazole is a classic example of an electrophilic aromatic substitution (SEAr) reaction. The regioselectivity of this reaction is governed by the electronic and steric effects of the substituents on the pyrazole ring.
Directing Effects:
-
N1-tert-butyl group: This bulky alkyl group is primarily a weak electron-donating group through induction. More importantly, its size sterically hinders electrophilic attack at the adjacent C5 position.
-
Pyrazole Ring Nitrogens: The pyridine-type nitrogen at the N2 position is deactivating due to its electronegativity, withdrawing electron density from the ring via induction. The pyrrole-type nitrogen at the N1 position donates electron density through resonance.
The interplay of these factors leads to the C4 position being the most electron-rich and sterically accessible site for electrophilic attack. Consequently, the nitration of 1-tert-butyl-1H-pyrazole proceeds with high regioselectivity to yield 1-tert-butyl-4-nitro-1H-pyrazole as the major product.
Reaction Mechanism:
The reaction proceeds via the formation of a nitronium ion (NO₂⁺) from the nitrating agent. This powerful electrophile is then attacked by the electron-rich pyrazole ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. A subsequent deprotonation step restores the aromaticity of the pyrazole ring, yielding the final product.
Advanced Purification Protocols for 1-(Tert-butyl)-4-nitro-1H-pyrazole: An Application Guide for Researchers
This comprehensive guide provides detailed application notes and validated protocols for the purification of 1-(Tert-butyl)-4-nitro-1H-pyrazole, a critical building block in medicinal chemistry and drug development.[1] The purity of this intermediate is paramount for the synthesis of complex molecular targets and for obtaining reliable biological data. This document offers researchers, scientists, and drug development professionals a selection of robust purification techniques, including recrystallization, column chromatography, and sublimation, complete with the scientific rationale behind each procedural step.
Introduction: The Imperative of Purity in Pyrazole Chemistry
This compound is a key heterocyclic compound whose pyrazole core is a privileged scaffold in a wide array of pharmacologically active agents.[1] The presence and position of the nitro group significantly influence the electronic properties of the pyrazole ring, making it a versatile intermediate for developing novel therapeutics.[1] Impurities, such as unreacted starting materials, byproducts, or isomers, can lead to ambiguous spectroscopic data, unpredictable reaction outcomes, and misleading biological assay results. Therefore, mastering the purification of this compound is a foundational skill for researchers in this field.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties of this compound is essential for selecting and optimizing purification methods.
| Property | Value | Source |
| Molecular Weight | 169.18 g/mol | [1] |
| Appearance | Expected to be a solid at room temperature | General knowledge |
| Polarity | Moderately polar due to the nitro group and pyrazole ring | Inferred from structure |
Safety Precautions: Nitroaromatic compounds can be thermally sensitive and may pose an explosion risk upon heating.[2] It is imperative to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, and to work in a well-ventilated fume hood. Avoid strong heating of the dry solid.
Purification Strategy Overview
The choice of purification technique depends on the nature and quantity of impurities, as well as the desired final purity. This guide details three primary methods, which can be used individually or in combination for optimal results.
Caption: A workflow diagram illustrating the selection of purification techniques for this compound.
Method 1: Recrystallization
Recrystallization is a powerful and economical technique for purifying solid compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.
Solvent Selection: A Critical First Step
The selection of an appropriate solvent is the most critical parameter for successful recrystallization. Based on the structure of this compound and empirical data from similar compounds, the following solvents are recommended for initial screening.
| Solvent System | Rationale | Expected Outcome |
| Ethanol | Good general solvent for many organic compounds, including pyrazole derivatives. | High solubility when hot, lower solubility when cold. |
| Isopropanol | Similar to ethanol, may offer a different solubility profile. | A viable alternative to ethanol. |
| Hexane/Ethyl Acetate Mixture | A non-polar/polar solvent mixture allows for fine-tuning of solubility. | Good for removing both polar and non-polar impurities. |
| Hexane/Toluene Mixture | Effective for recrystallizing other substituted nitropyrazoles.[3] | A promising option based on literature precedent. |
Protocol: Single-Solvent Recrystallization (Ethanol)
-
Dissolution: In a suitably sized Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and a boiling chip.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solvent begins to boil. Add more hot ethanol dropwise until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Crystallization: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to a constant weight.
Method 2: Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[4] For this compound, normal-phase chromatography using silica gel is the recommended approach.
Mobile Phase Optimization via Thin-Layer Chromatography (TLC)
Before performing column chromatography, it is essential to determine the optimal mobile phase composition using TLC. The goal is to find a solvent system that provides good separation between the target compound and impurities, with a retention factor (Rf) of approximately 0.25-0.35 for the desired product.
Caption: Workflow for optimizing the mobile phase for column chromatography using TLC.
Protocol: Silica Gel Column Chromatography
-
Column Preparation:
-
Secure a glass column of appropriate size vertically.
-
Place a small plug of glass wool at the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel (70-230 mesh) in the initial, least polar eluting solvent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Pour the slurry into the column and allow it to pack under gravity, ensuring no air bubbles are trapped.
-
Add another thin layer of sand on top of the packed silica.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Carefully add the sample solution to the top of the column.
-
-
Elution:
-
Begin eluting with the determined mobile phase, collecting fractions in test tubes.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.
-
-
Fraction Analysis:
-
Monitor the composition of the collected fractions by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Evaporation:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Method 3: Sublimation
Sublimation is a purification technique where a solid is heated under vacuum, causing it to transition directly into the gas phase without passing through a liquid phase. The gaseous compound then condenses back into a pure solid on a cold surface. This method is particularly effective for volatile solids with non-volatile impurities.
Protocol: Vacuum Sublimation
-
Apparatus Setup:
-
Place the crude this compound in the bottom of a sublimation apparatus.
-
Insert the cold finger and connect it to a source of cold water.
-
Connect the apparatus to a vacuum pump.
-
-
Sublimation:
-
Once a high vacuum is achieved, gently heat the bottom of the apparatus using a heating mantle or oil bath.
-
The compound will sublime and deposit as pure crystals on the cold finger.
-
-
Collection:
-
After the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature.
-
Carefully break the vacuum and remove the cold finger.
-
Scrape the purified crystals from the cold finger onto a clean, dry surface.
-
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques:
-
Melting Point: A sharp melting point range close to the literature value is indicative of high purity.
-
Thin-Layer Chromatography (TLC): A single spot on the TLC plate suggests a pure compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be clean and consistent with the expected structure of this compound.[1]
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.
Conclusion
The purification of this compound is a critical step in its application in research and development. The choice of purification method—recrystallization, column chromatography, or sublimation—should be guided by the specific impurities present and the desired level of purity. The protocols provided in this guide offer robust and reliable starting points for achieving high-purity material, thereby ensuring the integrity and reproducibility of subsequent experimental work.
References
-
Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. [Link]
- Method for purifying pyrazoles.
-
Catalytic Enantioselective Synthesis of Chiral 4-Hydroxy 4′-Substituted Pyrazolones by Vinylogous Aldol. [Link]
-
Column chromatography. [Link]
-
Solvent Systems for Silica Gel Column Chromatography. Common Organic Chemistry. [Link]
-
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]
-
Nitropyrazoles (review). ResearchGate. [Link]
-
Column Chromatography. University of Colorado Boulder. [Link]
-
recrystallization-2.doc.pdf. [Link]
-
REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Organic Syntheses. [Link]
-
Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. ARKAT USA. [Link]
Sources
Application Note: A Robust, Validated HPLC Method for the Analysis of 1-(Tert-butyl)-4-nitro-1H-pyrazole
Abstract
This application note details the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-(Tert-butyl)-4-nitro-1H-pyrazole. The method is suitable for routine quality control, stability testing, and research applications. Chromatographic separation was achieved on a C18 stationary phase with a gradient elution using a mobile phase of acetonitrile and water. Detection was performed at 254 nm. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness.
Introduction
This compound is a substituted heterocyclic compound that serves as a versatile intermediate in organic synthesis and drug discovery.[1] The pyrazole core is a significant scaffold in medicinal chemistry, exhibiting a wide range of pharmacological activities.[1] The presence of a nitro group, a strong electron-withdrawing group and a chromophore, makes this compound particularly suitable for analysis by UV-based HPLC methods.[2][3] Given its role as a key building block, a reliable and robust analytical method is essential to ensure the quality, purity, and stability of this intermediate and the subsequent active pharmaceutical ingredients (APIs). This document provides a comprehensive guide to a fully validated HPLC method for its analysis.
Analyte Properties and Method Rationale
A thorough understanding of the analyte's physicochemical properties is the foundation for a logical HPLC method development strategy.
Chemical Structure:
Figure 1. Structure of this compound.
Physicochemical Properties:
| Property | Value | Rationale for Method Development |
| Molecular Formula | C₇H₁₁N₃O₂ | - |
| Molecular Weight | 169.18 g/mol [1] | Influences diffusion and chromatographic behavior. |
| Polarity | Moderately polar | The pyrazole ring and nitro group contribute polarity, while the tert-butyl group adds non-polar character. This makes reversed-phase chromatography an ideal separation mode.[4][5] |
| pKa | Not readily ionizable | The pyrazole ring is weakly basic, but the N-tert-butyl group and the electron-withdrawing nitro group significantly reduce this basicity. The molecule is not expected to ionize in the typical HPLC mobile phase pH range (2-8), simplifying mobile phase selection (no buffer required). |
| UV Absorbance | Strong chromophore | The nitroaromatic structure is expected to have strong UV absorbance, making UV detection a sensitive and suitable choice. A wavelength of 254 nm is a common and effective choice for nitroaromatic compounds.[3][6] |
HPLC Method Development and Optimization
The method development process followed a systematic approach, starting with the selection of appropriate chromatographic conditions based on the analyte's properties, followed by optimization to achieve the desired performance.
Instrumentation and Materials
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended as the initial choice for analytes of moderate polarity.[4]
-
Solvents: HPLC grade acetonitrile and purified water (e.g., Milli-Q).
-
Analyte: this compound reference standard.
Method Development Workflow
The development process is a logical sequence of scouting and optimization experiments.
Diagram 1. HPLC Method Development Workflow.
Final Optimized Chromatographic Conditions
The following table summarizes the final, optimized method parameters for the analysis of this compound.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 10.0 | |
| 12.0 | |
| 15.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
Experimental Protocols
Standard Solution Preparation
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the standard to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the sample diluent (Acetonitrile/Water, 50:50) to obtain a stock solution of approximately 100 µg/mL.
-
Prepare working standard solutions by further diluting the stock solution with the diluent to the desired concentrations for calibration.
Sample Preparation
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of diluent to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).
-
Vortex or sonicate the solution to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
Method Validation Protocol
The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[7][8][9] The validation parameters and their acceptance criteria are outlined below.
Diagram 2. Key HPLC Method Validation Parameters.
Validation Parameters and Acceptance Criteria
| Parameter | Protocol Summary | Acceptance Criteria |
| Specificity | Analyze blank, placebo (if applicable), and spiked samples. Use a PDA detector to assess peak purity. | The analyte peak should be free from interference from blank and placebo. Peak purity index should be > 990. |
| Linearity | Analyze at least five concentrations over the range of 10-150 µg/mL. Plot a graph of peak area vs. concentration. | Correlation coefficient (R²) ≥ 0.999. |
| Range | The range is established by confirming that the method exhibits acceptable linearity, accuracy, and precision within that range. | Typically 80% to 120% of the test concentration. |
| Accuracy | Perform recovery studies by spiking the analyte at three concentration levels (e.g., 80%, 100%, 120%) into a sample matrix. Analyze in triplicate. | Mean recovery should be between 98.0% and 102.0%. |
| Precision | Repeatability (Intra-day): Analyze six replicate samples at 100% of the test concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. | Relative Standard Deviation (%RSD) should be ≤ 2.0%. |
| Limit of Detection (LOD) | Determined based on the signal-to-noise ratio (S/N) of 3:1 or from the standard deviation of the response and the slope of the calibration curve. | The lowest concentration at which the analyte can be reliably detected. |
| Limit of Quantitation (LOQ) | Determined based on the signal-to-noise ratio (S/N) of 10:1 or from the standard deviation of the response and the slope of the calibration curve. | The lowest concentration at which the analyte can be reliably quantified with acceptable precision and accuracy. |
| Robustness | Deliberately vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%) and assess the impact on the results. | System suitability parameters should remain within acceptable limits. No significant change in results. |
Conclusion
This application note presents a straightforward, rapid, and reliable RP-HPLC method for the quantitative determination of this compound. The method has been developed based on the physicochemical properties of the analyte and has been thoroughly validated according to ICH guidelines. The described method is highly suitable for routine quality control and research purposes in the pharmaceutical industry.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
MicroSolv Technology Corporation. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. [Link]
-
Taylor & Francis Online. DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
YMC CO., LTD. Guides for method development. [Link]
-
Pharma Guideline. Steps for HPLC Method Development. [Link]
-
Agilent Technologies. HPLC Analysis of Explosives Using EPA Method 8330. [Link]
-
Waters Corporation. Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). [Link]
-
R Discovery. A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized.... [Link]
-
International Journal of Chemico-Pharmaceutical Analysis. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]
-
ResearchGate. Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. [Link]
-
HPLC Method Development Guide. [Link]
-
Phenomenex. Reversed Phase HPLC Method Development. [Link]
-
SIELC Technologies. Separation of Pyrazole on Newcrom R1 HPLC column. [Link]
-
PubChem. 1-tert-Butyl-1H-pyrazole. [Link]
-
MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 4. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. waters.com [waters.com]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. fda.gov [fda.gov]
- 9. fda.gov [fda.gov]
Application Note: A Strategic Guide to the Derivatization of 1-(Tert-butyl)-4-nitro-1H-pyrazole for Biological Screening Libraries
Abstract
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved therapeutics, ranging from anti-inflammatory agents to targeted cancer therapies.[1][2] This application note provides a comprehensive, field-proven guide for the strategic derivatization of 1-(tert-butyl)-4-nitro-1H-pyrazole, a versatile starting material, into a diverse chemical library suitable for high-throughput biological screening. We present detailed, step-by-step protocols for the synthesis of a key 4-amino-pyrazole intermediate followed by robust parallel derivatization via amide and sulfonamide coupling. The causality behind experimental choices, troubleshooting insights, and a strategic framework for subsequent biological screening are discussed to empower researchers in drug discovery.
Introduction: The Pyrazole Scaffold in Drug Discovery
Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, and among them, the pyrazole ring is particularly prominent.[3][4] Its unique electronic properties and ability to form key hydrogen bond interactions have led to its incorporation into blockbuster drugs such as the COX-2 inhibitor Celecoxib[5], the PDE5 inhibitor Sildenafil[6], and a new generation of highly selective protein kinase inhibitors like Crizotinib and Ruxolitinib.[7] The pyrazole scaffold's value lies in its synthetic tractability and its capacity for substitution at multiple positions, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties.
The starting scaffold for this guide, this compound, was selected for its strategic advantages. The N1-tert-butyl group provides steric bulk and enhances lipophilicity, which can improve cell permeability and modulate protein binding, while also protecting the N1 position from undesired reactions. Critically, the C4-nitro group serves as a versatile synthetic handle.[8] Its strong electron-withdrawing nature can be leveraged, but more importantly, it can be cleanly reduced to a primary amine, opening a gateway to a multitude of derivatization chemistries.
This guide details a robust workflow to transform this simple starting material into a library of novel compounds primed for biological evaluation, particularly in the areas of kinase inhibition and anti-inflammatory research.
Overall Derivatization and Screening Strategy
The workflow is designed as a logical progression from a single starting material to the identification of biologically active "hits." The process begins with a key transformation of the starting material into a versatile intermediate, which then serves as the common backbone for a parallel synthesis effort. The resulting library of discrete compounds is then subjected to a tiered biological screening cascade.
Caption: High-level workflow from starting material to hit identification.
Part I: Synthesis of the Key Intermediate
The conversion of the electron-withdrawing nitro group into a nucleophilic amino group is the pivotal step in this synthetic strategy. This transformation unlocks the scaffold for extensive derivatization. We present a reliable protocol using Tin(II) chloride, a classic and effective reducing agent for aromatic nitro groups that is tolerant of many other functional groups.[9]
Protocol 1: Reduction of this compound
Objective: To synthesize 4-amino-1-(tert-butyl)-1H-pyrazole from its 4-nitro precursor.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH), absolute
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Separatory funnel, rotary evaporator
Procedure:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Dissolution: Add absolute ethanol (approx. 10 mL per gram of starting material) to the flask and stir to dissolve the solid.
-
Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 eq) portion-wise to the stirred solution. The addition may be exothermic.
-
Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot is completely consumed.
-
Work-up (Quench & Neutralization): Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing crushed ice. Slowly add saturated NaHCO₃ solution while stirring vigorously until the pH is basic (pH > 8) and gas evolution ceases. A thick, white precipitate of tin(IV) oxide/hydroxide will form.
-
Extraction: Transfer the slurry to a separatory funnel and extract with ethyl acetate (3 x volume of ethanol used). The white precipitate will often remain between the layers or in the aqueous layer.
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization to afford the pure 4-amino-1-(tert-butyl)-1H-pyrazole.
Expert Insights & Causality:
-
Why Tin(II) Chloride? SnCl₂ is a classic, cost-effective, and reliable reagent for this transformation. It acts as a single-electron donor in an acidic medium (formed in situ) to reduce the nitro group. While catalytic hydrogenation (H₂/Pd-C) is an alternative, it requires specialized equipment and can sometimes be sensitive to other functional groups.
-
Why an Excess of SnCl₂? A stoichiometric excess is required to ensure the complete reduction of the nitro group and to account for any potential oxidation of the reagent by air.
-
The Role of Basic Work-up: The addition of NaHCO₃ is crucial. It neutralizes the acidic reaction mixture and forces the precipitation of highly insoluble tin salts (SnO₂/Sn(OH)₄), which facilitates their removal from the desired organic product during extraction.
| Parameter | Condition | Rationale |
| Solvent | Ethanol | Good solubility for both reactant and reagent; appropriate boiling point for reflux. |
| Stoichiometry | 1.0 eq. Nitropyrazole, 4.0-5.0 eq. SnCl₂·2H₂O | Ensures complete conversion of the starting material. |
| Temperature | ~78 °C (Reflux) | Provides sufficient thermal energy to overcome the activation barrier of the reaction. |
| Reaction Time | 2-4 hours | Typical duration for this reduction; should be confirmed by TLC monitoring. |
| Expected Yield | 75-90% | Represents a typical outcome for this robust reaction after purification. |
Part II: Parallel Derivatization of the 4-Amino Intermediate
With the 4-amino-1-(tert-butyl)-1H-pyrazole in hand, parallel synthesis can be employed to rapidly generate a library of analogs. We focus on two highly reliable and diverse reactions: amide coupling and sulfonamide formation. These reactions are well-suited for library synthesis in multi-well plates.
Caption: Parallel synthesis workflow for library generation.
Protocol 2.1: Parallel Amide Coupling
Objective: To synthesize a library of N-(1-(tert-butyl)-1H-pyrazol-4-yl)amides from a diverse set of carboxylic acids.
Materials:
-
Stock solution of 4-amino-1-(tert-butyl)-1H-pyrazole in DMF (e.g., 0.2 M)
-
Library of diverse carboxylic acids (as stock solutions in DMF or pre-weighed solids)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
96-well reaction block or individual reaction vials
Procedure (per well/vial):
-
Amine Addition: To the reaction vessel, add the stock solution of 4-amino-1-(tert-butyl)-1H-pyrazole (1.0 eq).
-
Acid Addition: Add the selected carboxylic acid (1.1 eq).
-
Reagent Addition: Add HOBt (1.2 eq) and EDC (1.2 eq).
-
Base Addition: Add DIPEA (2.0-3.0 eq).
-
Reaction: Seal the vessel and agitate at room temperature for 12-18 hours.
-
Work-up & Purification: For library synthesis, a common work-up involves adding water to the reaction mixture and extracting with a suitable organic solvent (e.g., ethyl acetate). The organic layer can then be washed, dried, and concentrated. Purification is typically achieved using preparative HPLC-MS.
Expert Insights & Causality:
-
Amide Coupling Chemistry: This is a classic carbodiimide-mediated coupling.[10] The carboxylic acid is activated by EDC to form a highly reactive O-acylisourea intermediate.
-
Role of HOBt: This additive traps the reactive intermediate to form an HOBt-ester. This new intermediate is less prone to side reactions (like N-acylurea formation) and racemization (if chiral acids are used), leading to higher yields and purer products.[11]
-
Role of DIPEA: This non-nucleophilic base is essential to neutralize the hydrochloride salt of EDC and any acidic protons, ensuring the amine remains as a free base and an effective nucleophile.
Protocol 2.2: Parallel Sulfonamide Synthesis
Objective: To synthesize a library of N-(1-(tert-butyl)-1H-pyrazol-4-yl)sulfonamides.
Materials:
-
Stock solution of 4-amino-1-(tert-butyl)-1H-pyrazole in DCM (e.g., 0.2 M)
-
Library of diverse sulfonyl chlorides
-
Pyridine or DIPEA
-
Anhydrous Dichloromethane (DCM)
Procedure (per well/vial):
-
Amine & Base: To the reaction vessel, add the stock solution of the amine (1.0 eq) and pyridine (2.0 eq) as both the base and a solvent, or use DCM as the solvent and add DIPEA (2.0 eq).
-
Sulfonyl Chloride Addition: Add the selected sulfonyl chloride (1.1 eq) dropwise, especially if the reaction is exothermic.
-
Reaction: Seal and agitate at room temperature for 4-12 hours.
-
Work-up & Purification: Quench the reaction with dilute aqueous HCl to neutralize the excess base. Extract the product with DCM. The combined organic layers are washed, dried, and concentrated. Purification is achieved via preparative HPLC-MS or column chromatography.
Part III: Strategy for Biological Screening
Given the extensive literature on the biological activities of pyrazole derivatives, particularly as protein kinase inhibitors, a targeted screening strategy is highly recommended.[12][13][14] Protein kinases are a well-validated class of drug targets, especially in oncology and immunology.
A tiered screening cascade ensures that resources are focused on the most promising compounds.
Caption: A tiered workflow for biological screening and hit validation.
Screening Strategy:
-
Primary High-Throughput Screen (HTS): Screen the entire library at a single, high concentration (e.g., 10 µM) against a panel of representative protein kinases from different families. The goal is to identify any compound showing significant activity (>50% inhibition) against any kinase.
-
Hit Confirmation: Re-test the initial hits in triplicate to eliminate false positives.
-
Secondary Assays (Potency): For all confirmed hits, perform 10-point dose-response curves against their target kinase(s) to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).
-
Selectivity Profiling: Compounds with potent IC₅₀ values (<1 µM) should be screened against a much broader kinase panel to determine their selectivity profile. A highly selective inhibitor is often more desirable as it is likely to have fewer off-target effects.
-
Cell-Based Assays: The most potent and selective compounds should advance to cell-based assays to confirm that they can enter cells, engage their target, and produce a desired biological effect (e.g., inhibit cancer cell proliferation).
Conclusion
The this compound scaffold is an excellent starting point for the development of novel chemical entities for drug discovery. The protocols outlined in this application note provide a robust and logical pathway for its conversion into a key 4-amino intermediate and subsequent elaboration into diverse libraries of amides and sulfonamides. This strategy, coupled with a targeted biological screening cascade against well-validated target families like protein kinases, offers a high probability of identifying novel hit compounds for further optimization in medicinal chemistry programs.
References
A complete list of references with active URLs is provided for verification and further reading.
-
Kumar, R., Sharma, R., & Sharma, D. K. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Topics in Medicinal Chemistry, 23(22), 2097-2115. [Link]
-
Shon, Y. S. (2024). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. [Link]
-
Shaikh, R., et al. (2023). Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review. Mini-Reviews in Medicinal Chemistry. [Link]
-
Various Authors. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Europe PMC. [Link]
-
Mihai, C., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]
-
Mihai, C., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. [Link]
-
Wikipedia. (2023). Celecoxib. Wikipedia. [Link]
-
Shrestha, A., & Katta, S. (2023). Celecoxib. StatPearls - NCBI Bookshelf. [Link]
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PharmaCompass. Celecoxib | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. [Link]
-
ResearchGate. Chemical structure of some drugs endowed with the pyrazole structure... ResearchGate. [Link]
-
Ahmed, A., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. [Link]
-
ResearchGate. (2006). A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. ResearchGate. [Link]
-
Eco-Vector Journals Portal. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal. [Link]
-
Herguedas, B., et al. (2023). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]
-
Aggarwal, R., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]
- Google Patents. (2007). WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives.
-
ResearchGate. (2024). Biologically active 4‐aminopyrazole derivatives. ResearchGate. [Link]
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HepatoChem. Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2014). Synthesis, characterization and biological activity of certain Pyrazole derivatives. JOCPR. [Link]
-
Al-wsab, M. A., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PMC - NIH. [Link]
-
ResearchGate. (2017). (PDF) NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids. ResearchGate. [Link]
-
Sharma, V., et al. (2016). Current status of pyrazole and its biological activities. PMC - PubMed Central. [Link]
-
Arkat USA. (2017). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkat USA. [Link]
-
Sharma, G., et al. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]
-
Pharmaceutical Sciences & Analytical Research Journal. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. [Link]
-
Fichez, J., Busca, P., & Prestat, G. RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Universite de Paris. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]
-
Al-Hourani, B. J., et al. (2024). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases... MDPI. [Link]
-
Biointerface Research in Applied Chemistry. (2024). The Latest Progress on the Preparation and Biological activity of Pyrazoles. Biointerface Research in Applied Chemistry. [Link]
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ResearchGate. (2015). Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles... ResearchGate. [Link]
-
Organic & Biomolecular Chemistry. (2022). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. RSC Publishing. [Link]
-
Herguedas, B., et al. (2023). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PMC - NIH. [Link]
-
Organic Syntheses. (2013). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. [Link]
-
ResearchGate. (2016). (PDF) Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. ResearchGate. [Link]
-
Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]
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- 12. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. mdpi.com [mdpi.com]
Application Note: A Validated Protocol for In Vitro Cytotoxicity Assessment of Nitropyrazole Compounds
Abstract
Nitropyrazole compounds represent a promising class of heterocyclic molecules with significant potential in drug development, particularly as anticancer and antimicrobial agents.[1][2][3] A critical step in the preclinical evaluation of these compounds is the accurate determination of their cytotoxic profile. Standard cytotoxicity assays, especially those reliant on cellular reductase activity like the MTT assay, can be prone to interference from the nitro-moieties inherent to these compounds. This application note provides a comprehensive guide for researchers, outlining the rationale for selecting an appropriate assay and presenting a detailed, validated protocol for the CellTiter-Glo® Luminescent Cell Viability Assay, a method less susceptible to such compound-specific interference.
Introduction: The Need for Robust Cytotoxicity Screening
Nitropyrazole derivatives are being investigated for a range of therapeutic applications due to their diverse biological activities.[4][5][6] Early-stage assessment of a compound's effect on cell viability is fundamental to establishing a therapeutic window and identifying candidates for further development.[7] In vitro cytotoxicity assays serve as a rapid and cost-effective primary screen to determine the concentration at which a compound elicits a toxic response in cultured cells.[7][8]
However, the chemical nature of the test compound can significantly impact assay performance. Nitroaromatic compounds, such as nitropyrazoles, are known to undergo intracellular reduction, a mechanism that can interfere with colorimetric assays like the MTT or XTT assays, which rely on the reduction of a tetrazolium salt by mitochondrial dehydrogenases.[9][10] This interference can lead to an under- or overestimation of cytotoxicity, producing unreliable data. Therefore, selecting an assay based on an alternative cellular marker is crucial for achieving scientific integrity.
Principle of Cytotoxicity Assays: Choosing the Right Method
Several methods are available for assessing cell viability, each with a distinct mechanism. A comparative overview is presented below.
| Assay Type | Principle | Advantages | Disadvantages & Potential for Interference |
| Metabolic (Tetrazolium) | Measures mitochondrial reductase activity (e.g., MTT, MTS, XTT). Living cells convert a tetrazolium salt into a colored formazan product.[11][12] | Inexpensive, well-established. | High risk of interference from compounds like nitropyrazoles that can act as reducing agents or interact with the formazan product.[10][13] |
| Membrane Integrity (LDH) | Measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes into the culture medium.[14][15][16] | Measures necrosis/late apoptosis. Can be multiplexed. | Less sensitive to cytostatic effects (growth inhibition without cell death). LDH in serum can cause high background.[16][17] |
| Luminescent (ATP-based) | Quantifies ATP, the principal energy currency in cells. The amount of ATP is directly proportional to the number of metabolically active, viable cells.[18][19][20] | High sensitivity, broad linear range, simple "add-mix-measure" format.[18][20] Low susceptibility to interference from colored or reducing compounds. | Enzyme-based (luciferase), so compounds that inhibit luciferase could theoretically interfere. |
Recommendation for Nitropyrazoles: Based on the potential for chemical interference, an ATP-based luminescent assay, such as the Promega CellTiter-Glo® Luminescent Cell Viability Assay , is the recommended method.[18][19][20][21] This assay quantifies ATP, a direct indicator of metabolic activity, and its luminescent readout is less likely to be affected by the chemical properties of nitropyrazole compounds.[18] To further validate findings, an orthogonal assay measuring a different cell death marker, like the LDH-Glo™ Assay (which measures membrane integrity), can be run in parallel.[15]
Experimental Workflow and Logic
The following diagram illustrates the logical flow of the cytotoxicity protocol, from initial cell culture preparation to the final data analysis. The design emphasizes the inclusion of critical controls to ensure the validity of the results.
Caption: Workflow from cell prep to IC₅₀ calculation.
Detailed Protocol: CellTiter-Glo® Assay for Nitropyrazoles
This protocol is adapted for a 96-well plate format and should be performed under sterile conditions.
Materials and Reagents
-
Cell Line: Appropriate cancer or normal cell line (e.g., A549, HepG2, L929).
-
Culture Medium: As recommended by the cell line provider (e.g., ATCC).[22][23][24][25]
-
Nitropyrazole Compounds: Stock solutions in sterile DMSO.
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat. No. G7570 or similar).[26]
-
Opaque-walled 96-well plates (white plates are recommended for luminescence).
-
Standard cell culture equipment: CO₂ incubator, biosafety cabinet, centrifuge, multichannel pipettes.
-
Luminometer capable of reading 96-well plates.
Step-by-Step Methodology
Day 1: Cell Seeding
-
Cell Preparation: Culture cells according to standard protocols, ensuring they are in the logarithmic growth phase.[27]
-
Cell Counting: Harvest and count cells using a hemocytometer or automated cell counter.
-
Seeding: Dilute the cell suspension to the optimal seeding density (empirically determined, typically 5,000-10,000 cells/well). Add 100 µL of the cell suspension to each well of an opaque-walled 96-well plate.
-
Edge Effect Mitigation: Add 100 µL of sterile PBS or medium to the perimeter wells that will not contain cells to minimize evaporation from the experimental wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach and resume growth.[28]
Day 2: Compound Treatment
-
Compound Dilution: Prepare a serial dilution of the nitropyrazole compounds in culture medium. Start from a high concentration and perform 2-fold or 3-fold dilutions. The final DMSO concentration in the wells should be kept constant and low (≤0.5%).
-
Plate Layout: Design the plate to include all necessary controls (see Section 4.3).
-
Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate compound concentrations or controls.
-
Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
Day 4: Assay and Data Acquisition (for a 48h incubation)
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and Substrate and equilibrate to room temperature. Reconstitute the reagent according to the manufacturer's instructions.[21][26]
-
Plate Equilibration: Remove the 96-well plate from the incubator and allow it to equilibrate at room temperature for approximately 30 minutes.[21]
-
Reagent Addition: Add 100 µL of the prepared CellTiter-Glo® Reagent to each well.[26]
-
Cell Lysis: Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis.[21][26]
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes, protected from light, to stabilize the luminescent signal.[21][26]
-
Measurement: Read the luminescence of each well using a plate luminometer.
Self-Validating Controls
The inclusion of proper controls is mandatory for data interpretation and validation.
| Control Type | Description | Purpose |
| Untreated Control | Cells treated with medium only. | Represents 100% cell viability (negative control). |
| Vehicle Control | Cells treated with the highest concentration of the vehicle (e.g., 0.5% DMSO) used for the test compounds. | Accounts for any cytotoxic effects of the solvent. |
| Maximum Toxicity | Cells treated with a known cytotoxic agent (e.g., 10% Triton X-100) or a high concentration of a positive control compound. | Represents 0% cell viability (positive control). |
| Medium Blank | Wells containing only culture medium (no cells). | Measures background luminescence from the medium and reagent.[26] |
| Compound Interference | Wells containing medium and the highest concentration of the nitropyrazole compound (no cells). | Checks for direct interference of the compound with the assay's luminescent signal. |
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average luminescence value of the Medium Blank wells from all other wells.
-
Normalization: Calculate the percentage of cell viability for each treated well using the following formula:
% Viability = ( [Luminescence]Sample / [Luminescence]Vehicle Control ) x 100
-
Dose-Response Curve: Plot the % Viability (Y-axis) against the log of the compound concentration (X-axis).
-
IC₅₀ Calculation: Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the dose-response curve and determine the IC₅₀ value. The IC₅₀ is the concentration of the compound that causes a 50% reduction in cell viability.[29][30][31] This can be performed using software like GraphPad Prism or specialized Excel add-ins.[29][31]
Caption: ATP from viable cells fuels a luciferase reaction.
Conclusion
The protocol detailed in this application note provides a robust and reliable method for determining the in vitro cytotoxicity of nitropyrazole compounds. By utilizing an ATP-based luminescent assay, researchers can circumvent the potential for compound interference inherent in traditional colorimetric methods, thereby ensuring the generation of accurate and reproducible data. Adherence to the described steps, particularly the inclusion of comprehensive controls, will yield high-quality results suitable for guiding drug discovery and development programs.
References
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CLYTE. Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]
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NIH. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. [Link]
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Protocols.io. LDH cytotoxicity assay. [Link]
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Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay. [Link]
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Cell Biologics Inc. LDH Assay. [Link]
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ResearchGate. How can I calculate IC50 for a cytotoxic substance?. [Link]
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PubMed. Structure-activity relationship study: Mechanism of cyto-genotoxicity of Nitropyrazole-derived high energy density materials family. [Link]
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Science Gateway. How to calculate IC50. [Link]
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On Science. ATCC ANIMAL CELL CULTURE GUIDE. [Link]
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YouTube. How to Analyse MTT/MTS Assay Data and IC50 using Excel. [Link]
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Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. [Link]
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Toxicokinetics and tolerance of a high energy material 3,4,5-trinitropyrazole (TNP) in mice. [Link]
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NCBI. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]
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PubMed Central. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. [Link]
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PubMed. Aziridinyl nitropyrroles and nitropyrazoles as hypoxia-selective cytotoxins and radiosensitizers. [Link]
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Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO). [Link]
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Johner Institute. Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. [Link]
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Cytotoxicity Testing for Medical Devices: A Guide to Compliance & Best Practices. [Link]
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MDPI. Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. [Link]
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ResearchGate. In vitro cytotoxicity of synthesized compounds. [Link]
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Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. [Link]
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YouTube. Lecture 18: In vitro Cytotoxicity Analysis. [Link]
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ResearchGate. (PDF) Cytotoxicity study of pyrazole derivatives. [Link]
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PMC. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. [Link]
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MDPI. Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. [Link]
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PMC. Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis. [Link]
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ResearchGate. I am doing anticancer screening for some compounds that have reddish blue color which interfere with reading in MTT assay do any one have a solution?. [Link]
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MDPI. Interfering with Color Response by Porphyrin-Related Compounds in the MTT Tetrazolium-Based Colorimetric Assay. [Link]
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Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System. [Link]
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Topic: Anti-inflammatory Activity Screening of Novel Pyrazole Derivatives
An Application Guide for Researchers and Drug Development Professionals
Introduction: The Promise of Pyrazole Scaffolds in Inflammation Therapy
Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation underlies a vast array of chronic diseases, including arthritis, inflammatory bowel disease, and cardiovascular conditions.[1] The therapeutic landscape has long been dominated by non-steroidal anti-inflammatory drugs (NSAIDs), which primarily function by inhibiting cyclooxygenase (COX) enzymes.[2] However, the quest for agents with improved efficacy and fewer side effects, particularly gastrointestinal issues associated with non-selective COX inhibition, is a driving force in medicinal chemistry.[2][3]
This application note provides a comprehensive, tiered strategy for the preclinical screening of novel pyrazole derivatives. It is designed for researchers in drug discovery, offering detailed, field-proven protocols for both in vitro and in vivo evaluation. We will move beyond simple procedural lists to explain the causal logic behind experimental choices, ensuring that each protocol functions as a self-validating system to generate robust and reliable data.
Chapter 1: Mechanistic Pillars of Inflammation for Targeted Screening
A successful screening campaign is built upon a solid understanding of the molecular pathways driving the inflammatory response. The assays described herein are designed to probe key nodes within these pathways, allowing for a mechanistic characterization of novel pyrazole derivatives.
1.1 The Arachidonic Acid Cascade: COX-1 & COX-2
The pharmacological activity of most NSAIDs is rooted in their ability to suppress the biosynthesis of prostaglandins (PGs) from arachidonic acid by inhibiting COX enzymes.[2]
-
COX-1 is constitutively expressed in most tissues and is responsible for producing PGs that regulate physiological processes like gastric cytoprotection and platelet aggregation. Its inhibition is linked to the gastrointestinal side effects of many NSAIDs.
-
COX-2 is an inducible enzyme, rapidly upregulated at sites of inflammation by stimuli like cytokines and lipopolysaccharide (LPS). It produces PGs that mediate pain and inflammation.[7]
Therefore, a primary goal in screening pyrazole derivatives is often to assess their inhibitory potency and selectivity for COX-2 over COX-1, which is a hallmark of modern anti-inflammatory agents like Celecoxib.[8][9][10]
1.2 Innate Immune Signaling: NF-κB and MAPK Pathways
The activation of innate immune cells, particularly macrophages, is a critical event in inflammation. Upon stimulation by pathogens or tissue damage, complex intracellular signaling cascades are initiated.
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: Considered a master regulator of inflammation, the NF-κB pathway is activated by pro-inflammatory cytokines like TNF-α and IL-1β.[11][12] In resting cells, NF-κB is held inactive in the cytoplasm. Upon stimulation, a cascade leads to its release and translocation into the nucleus, where it drives the transcription of numerous pro-inflammatory genes, including COX-2, iNOS, and various cytokines.[13][14][15]
-
MAPK (Mitogen-Activated Protein Kinase) Pathways: This family of kinases, including p38, JNK, and ERK, transduces extracellular signals to regulate cellular responses like inflammation and stress.[16][17][] The p38 MAPK and JNK pathways, in particular, are strongly activated by inflammatory stimuli and play crucial roles in regulating the synthesis of TNF-α, IL-6, and other inflammatory mediators.[][19]
Targeting these upstream pathways can offer a broader anti-inflammatory effect than COX inhibition alone. The following diagram illustrates the central role of these signaling cascades.
Chapter 3: In Vitro Screening Protocols
The foundation of the screening cascade relies on robust and reproducible in vitro assays. The murine macrophage cell line RAW 264.7 is an excellent model system as it responds strongly to inflammatory stimuli like LPS, producing a suite of mediators that can be readily quantified. [21][22]
Protocol 1: Cell Viability Assay to Exclude Cytotoxicity
Principle: It is critical to ensure that any observed reduction in inflammatory markers is not simply a result of cell death. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells. [20]Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product.
Reagents and Equipment:
-
RAW 264.7 cells
-
DMEM medium with 10% FBS
-
Novel pyrazole derivatives (dissolved in DMSO, final concentration ≤0.1%)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates, CO2 incubator, microplate reader (570 nm)
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1.5 x 10^5 cells/mL (100 µL/well) and incubate for 18-24 hours at 37°C in 5% CO2.
-
Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the pyrazole derivatives. Include a "vehicle control" (DMSO only) and a "no-cell" blank. Incubate for 24 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the supernatant. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Measurement: Read the absorbance at 540 nm or 570 nm using a microplate reader. [20][21] Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle control:
-
% Viability = (Abs_sample / Abs_vehicle_control) * 100
-
-
Compounds exhibiting >90% cell viability at the tested concentrations are considered non-toxic and suitable for further screening.
Protocol 2: Inhibition of Nitric Oxide (NO) Production
Principle: During inflammation, macrophages are induced by LPS to express inducible nitric oxide synthase (iNOS), which produces large amounts of NO, a key inflammatory mediator. [20]NO is unstable, but it rapidly oxidizes to stable nitrite (NO₂⁻) in the culture medium. The Griess reaction is a simple colorimetric method to quantify nitrite concentration. [21][22][23] Reagents and Equipment:
-
Reagents from Protocol 1
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (typically 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) [20][21]* Sodium nitrite (for standard curve)
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 cells as described in Protocol 1.
-
Pre-treatment: Remove the medium and add fresh medium containing the non-toxic concentrations of your pyrazole derivatives or a reference drug (e.g., L-NAME). Incubate for 1-2 hours.
-
Inflammatory Stimulus: Add LPS to all wells (final concentration of 1 µg/mL), except for the negative control wells. [20][21]4. Incubation: Incubate the plate for 24 hours at 37°C in 5% CO2.
-
Griess Reaction:
-
Transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 100 µL of Griess Reagent to each well. [20] * Incubate at room temperature for 10-15 minutes.
-
-
Measurement: Read the absorbance at 540 nm. [20][21]A standard curve using known concentrations of sodium nitrite must be run in parallel.
Data Analysis:
-
Use the sodium nitrite standard curve to determine the concentration of nitrite in each sample.
-
Calculate the percentage inhibition of NO production:
-
% Inhibition = [1 - (NO_sample / NO_LPS_control)] * 100
-
-
Calculate the IC50 value (the concentration of the compound that inhibits 50% of NO production) using non-linear regression analysis.
| Parameter | Example Value | Purpose |
| Cell Density | 1.5 x 10^5 cells/mL | Ensures a robust and measurable response. |
| LPS Concentration | 1 µg/mL | Potent inducer of iNOS expression and NO production. [20][21] |
| Incubation Time | 24 hours | Allows for sufficient iNOS expression and NO accumulation. |
| Griess Reagent | 1:1 ratio with supernatant | Standard ratio for color development. |
| Positive Control | L-NAME, Dexamethasone | Validates the assay's ability to detect inhibition. |
Protocol 3: Selective COX-1 and COX-2 Inhibition Assay
Principle: This cell-free enzymatic assay directly measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes. [24]Commercially available kits (often fluorometric or colorimetric) are widely used and provide a standardized method for determining potency and selectivity. [8][25]The general principle involves providing the enzyme with its substrate (arachidonic acid) and measuring the formation of prostaglandin G2 (PGG2), the initial product of the COX reaction.
Reagents and Equipment:
-
Commercial COX (ovine or human) inhibitor screening assay kit (contains purified COX-1 and COX-2 enzymes, reaction buffer, heme, arachidonic acid, and detection reagents)
-
Novel pyrazole derivatives
-
Reference inhibitors: A non-selective inhibitor (e.g., Indomethacin) and a COX-2 selective inhibitor (e.g., Celecoxib) [9][26]* 96-well plate (often black plates for fluorescence)
-
Fluorometric or colorimetric plate reader
Step-by-Step Methodology:
-
Assay Preparation: Prepare all reagents according to the kit manufacturer's instructions. This typically involves diluting the enzymes and preparing a range of concentrations for the test compounds and reference drugs.
-
Enzyme Incubation: In separate wells for COX-1 and COX-2, add the reaction buffer, heme, and the respective enzyme.
-
Inhibitor Addition: Add the pyrazole derivatives or reference inhibitors to the wells. Include a "100% activity" control (vehicle only).
-
Incubation: Incubate for a specified time (e.g., 10-15 minutes) at room temperature to allow the inhibitors to bind to the enzymes.
-
Initiate Reaction: Add the substrate (arachidonic acid) to all wells to start the enzymatic reaction.
-
Detection: After a set reaction time (e.g., 5-10 minutes), add the detection reagent (e.g., a fluorometric probe that reacts with PGG2) and measure the signal on a plate reader.
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration against both COX-1 and COX-2.
-
Determine the IC50 values for both enzymes using non-linear regression.
-
Calculate the Selectivity Index (SI):
-
SI = IC50 (COX-1) / IC50 (COX-2)
-
-
A higher SI value indicates greater selectivity for COX-2. [8][10]
Protocol 4: Pro-inflammatory Cytokine Quantification (ELISA)
Principle: To confirm that the compounds can inhibit the production of key protein mediators of inflammation, the concentration of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) is measured in the supernatant of LPS-stimulated RAW 264.7 cells. [27]The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for this purpose. [28][29] Reagents and Equipment:
-
Supernatants collected from the same experiment as Protocol 2.
-
Commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β.
-
Microplate reader (450 nm).
Step-by-Step Methodology:
-
Assay Setup: Follow the specific instructions provided with the commercial ELISA kits. The general workflow is as follows.
-
Coating: A 96-well plate is pre-coated with a capture antibody specific to the target cytokine.
-
Sample Addition: Add the collected cell culture supernatants and cytokine standards to the wells. Incubate to allow the cytokine to bind to the capture antibody.
-
Washing: Wash the plate to remove unbound components.
-
Detection Antibody: Add a biotinylated detection antibody, which binds to a different epitope on the target cytokine. Incubate and wash.
-
Enzyme Conjugate: Add a streptavidin-enzyme conjugate (e.g., HRP). This binds to the biotin on the detection antibody. Incubate and wash.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB). The enzyme converts the substrate, resulting in a color change.
-
Stop Reaction: Add a stop solution to terminate the reaction.
-
Measurement: Read the absorbance at 450 nm.
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the cytokine standards.
-
Use the standard curve to determine the concentration of the cytokine in each experimental sample.
-
Calculate the percentage inhibition of cytokine production for each compound relative to the LPS-stimulated control.
Chapter 4: In Vivo Confirmatory Screening
After identifying lead candidates with potent and selective in vitro activity, it is essential to evaluate their efficacy in a living organism. In vivo models integrate the complex interplay of various physiological systems and provide crucial information on a compound's bioavailability and overall anti-inflammatory effect. [31][32]
Protocol 5: Carrageenan-Induced Paw Edema in Rodents
Principle: The carrageenan-induced paw edema model is a widely used and highly reproducible assay for evaluating acute inflammation. [30][31]Subplantar injection of carrageenan, a phlogistic agent, into a rodent's paw elicits a biphasic inflammatory response characterized by swelling (edema). [7][30]The first phase is mediated by histamine and serotonin, while the later phase (after 1 hour) is primarily driven by the production of prostaglandins, involving neutrophil infiltration. [7]The ability of a test compound to reduce this swelling is a direct measure of its anti-inflammatory activity. [32][33] Materials and Equipment:
-
Wistar rats or Swiss albino mice (acclimatized for at least one week). [30]* Novel pyrazole derivative (formulated in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose).
-
Reference drug (e.g., Indomethacin or Celecoxib). [7]* 1% (w/v) Carrageenan solution in sterile saline.
-
Plethysmometer or digital calipers for measuring paw volume/thickness.
-
Animal oral gavage needles.
Step-by-Step Methodology:
-
Animal Grouping: Divide animals into groups (n=6-8 per group):
-
Group I: Vehicle Control (receives vehicle + carrageenan).
-
Group II: Reference Drug (receives Indomethacin + carrageenan).
-
Group III, IV, etc.: Test Groups (receive different doses of the pyrazole derivative + carrageenan).
-
-
Initial Paw Measurement: Measure the initial volume (V₀) of the right hind paw of each animal using a plethysmometer.
-
Drug Administration: Administer the test compounds and reference drug to the respective groups, typically via oral gavage, 1 hour before inducing inflammation. [31]Administer the vehicle to the control group.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of all animals.
-
Paw Volume Measurement: Measure the paw volume (Vt) at regular intervals after the carrageenan injection, typically at 1, 2, 3, and 4 hours. [7][33]The peak inflammation is usually observed around the 3-4 hour mark.
-
Observation: Monitor animals for any signs of distress or adverse effects throughout the experiment.
Data Analysis and Interpretation:
-
Calculate the Edema Volume (mL):
-
Edema (E) = Vt - V₀
-
-
Calculate the Percentage Inhibition of Edema:
-
% Inhibition = [1 - (E_treated / E_control)] * 100
-
-
The results are typically presented as the mean edema volume ± SEM for each group over time. A statistically significant reduction in paw edema compared to the vehicle control group indicates effective anti-inflammatory activity in vivo.
| Parameter | Example Value | Justification |
| Animal Model | Wistar Rat (180-200g) | Well-established model with a clear and reproducible inflammatory response. [30] |
| Carrageenan | 1% w/v in saline, 0.1 mL | Standard concentration and volume to induce a robust but not excessive edema. [31] |
| Administration Route | Oral (p.o.) | Relevant for assessing drugs intended for oral administration in humans. |
| Time Points | 0, 1, 2, 3, 4 hours | Captures the biphasic nature of the inflammation and the peak effect. [7] |
| Reference Drug | Indomethacin (5-10 mg/kg) | A potent, well-characterized NSAID for validating the assay's sensitivity. [7] |
Conclusion
The screening cascade detailed in this application note provides a robust framework for the systematic evaluation of novel pyrazole derivatives. By progressing from high-throughput in vitro assays that assess cytotoxicity and primary activity to more complex mechanistic and in vivo studies, researchers can efficiently identify and characterize promising lead compounds. This logical, evidence-based approach, grounded in the key molecular pathways of inflammation, is essential for advancing the development of the next generation of safer and more effective anti-inflammatory therapies.
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Application Notes and Protocols for Assessing the Antimicrobial Properties of Synthesized Compounds
Introduction
The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery and development of novel antimicrobial agents. The journey from a newly synthesized compound to a potential therapeutic is a rigorous one, demanding a systematic and thorough evaluation of its antimicrobial efficacy and safety profile. This guide provides a detailed, multi-tiered protocol for researchers, scientists, and drug development professionals to comprehensively assess the antimicrobial properties of synthesized compounds. Our approach is grounded in established methodologies and standards set forth by globally recognized bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring scientific rigor and reproducibility.[1][2][3]
This document is designed to be a practical resource, explaining not just the "how" but also the "why" behind each experimental choice. We will progress from high-throughput primary screening to more complex secondary and tertiary assays that elucidate the compound's spectrum of activity, potency, and potential for clinical application.
Guiding Principles: A Tiered Approach to Antimicrobial Assessment
A logical and resource-efficient evaluation of novel compounds follows a tiered workflow. This approach allows for the rapid screening of large numbers of molecules and the progressive, in-depth characterization of the most promising candidates.
Caption: A tiered workflow for the systematic evaluation of synthesized antimicrobial compounds.
Tier 1: Primary Screening for Antimicrobial Activity
The initial step involves screening synthesized compounds to identify those with any antimicrobial activity. Agar-based diffusion methods are ideal for this purpose due to their simplicity, cost-effectiveness, and suitability for screening multiple compounds simultaneously.[4]
Disk Diffusion Assay (Kirby-Bauer Method)
The Kirby-Bauer disk diffusion susceptibility test is a standardized method used to determine the sensitivity of bacteria to various antimicrobial compounds.[5][6] A paper disk impregnated with a known concentration of the test compound is placed on an agar plate inoculated with a lawn of the target microorganism.[7][8] As the compound diffuses into the agar, it creates a concentration gradient. If the microorganism is susceptible, a clear zone of no growth, known as the zone of inhibition, will appear around the disk.[6][8] The diameter of this zone is proportional to the susceptibility of the organism to the compound.[7]
-
Inoculum Preparation: From a pure, 18-24 hour culture, select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli.[7]
-
Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the standardized inoculum, removing excess liquid by pressing it against the inside of the tube.[9] Streak the swab evenly across the entire surface of a Mueller-Hinton agar (MHA) plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[9]
-
Disk Application: Using sterile forceps, place paper disks impregnated with a known concentration of the synthesized compound onto the inoculated agar surface.[6] Gently press the disks to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.[10]
-
Result Interpretation: Measure the diameter of the zones of inhibition in millimeters. The size of the zone indicates the compound's relative activity against the test organism.[7]
Tier 2: Determination of Potency and Spectrum of Activity
Compounds demonstrating activity in primary screening are advanced to quantitative assays to determine their potency. The Minimum Inhibitory Concentration (MIC) is the gold standard for this assessment.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[10][11] The broth microdilution method is a widely used technique for determining MIC values and is amenable to testing multiple compounds against a panel of clinically relevant microorganisms to establish their spectrum of activity.[10][12]
-
Plate Preparation: In a 96-well microtiter plate, dispense 100 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) into each well.[13]
-
Compound Dilution: Create a stock solution of the synthesized compound in a suitable solvent. Add 100 µL of the compound at twice the highest desired final concentration to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from each well to the subsequent well across the plate.[13]
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[14]
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).[11]
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[14]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[11][15]
| Compound | S. aureus ATCC 29213 | E. coli ATCC 25922 | P. aeruginosa ATCC 27853 | C. albicans ATCC 90028 |
| SYN-123 | 4 µg/mL | 8 µg/mL | 32 µg/mL | >128 µg/mL |
| SYN-456 | 128 µg/mL | >128 µg/mL | >128 µg/mL | 16 µg/mL |
| Vancomycin | 1 µg/mL | N/A | N/A | N/A |
| Ciprofloxacin | 0.5 µg/mL | 0.015 µg/mL | 0.25 µg/mL | N/A |
| Fluconazole | N/A | N/A | N/A | 2 µg/mL |
| Table 1: Example of MIC data for synthesized compounds against a panel of microorganisms. |
Tier 3: Advanced Characterization of Lead Compounds
Promising compounds with low MIC values warrant further investigation to understand their mode of action (bactericidal vs. bacteriostatic) and their potential for synergistic interactions with other antimicrobial agents.
Time-Kill Kinetic Assay
This assay determines whether a compound actively kills bacteria (bactericidal) or simply inhibits their growth (bacteriostatic).[16] It measures the rate of bacterial killing over time at various concentrations of the antimicrobial agent. A compound is generally considered bactericidal if it causes a ≥3-log₁₀ reduction (99.9% killing) in the initial inoculum.[16][17]
-
Inoculum Preparation: Prepare a bacterial culture in the early logarithmic phase of growth, adjusted to a concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL in CAMHB.
-
Assay Setup: Prepare flasks or tubes containing the synthesized compound at concentrations corresponding to multiples of its MIC (e.g., 1x, 2x, 4x MIC). Also, include a growth control without any compound.
-
Incubation and Sampling: Inoculate the flasks with the prepared bacterial suspension and incubate at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask.[18]
-
Viable Cell Counting: Perform serial dilutions of the collected samples in sterile saline and plate them onto nutrient agar plates.
-
Data Analysis: After incubation, count the number of colonies (CFU/mL) on each plate. Plot the log₁₀ CFU/mL against time for each compound concentration.[18]
Caption: Workflow for a time-kill kinetic assay.
Checkerboard Assay for Synergy
Combination therapy is a key strategy to combat antimicrobial resistance.[19] The checkerboard assay is an in vitro method to assess the interaction between two compounds, determining if their combined effect is synergistic, additive, indifferent, or antagonistic.[19][20]
The interaction is quantified by the Fractional Inhibitory Concentration (FIC) index.[19]
-
FIC of Compound A = (MIC of A in combination) / (MIC of A alone)
-
FIC of Compound B = (MIC of B in combination) / (MIC of B alone)
-
FIC Index (FICI) = FIC of Compound A + FIC of Compound B
The results are interpreted as follows:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0[21]
-
Plate Setup: In a 96-well plate, prepare serial dilutions of Compound A along the x-axis and serial dilutions of Compound B along the y-axis.[19][22] This creates a matrix of wells with varying concentrations of both compounds.
-
Controls: Include rows and columns with each compound alone to redetermine their individual MICs under the assay conditions.[22] Also include a growth control well.
-
Inoculation: Inoculate all wells with a standardized bacterial suspension as described for the broth microdilution MIC assay.
-
Incubation and Reading: Incubate the plate for 18-24 hours at 37°C. Read the plate to determine the MIC of each compound alone and in combination.
-
FICI Calculation: For each well showing no growth, calculate the FICI. The lowest FICI value is reported as the result of the interaction.
Tier 4: Safety and Selectivity Profiling
A potent antimicrobial is only viable as a therapeutic if it is safe for the host. Many compounds that effectively kill pathogens are also toxic to eukaryotic cells.[23][24][25] Therefore, assessing cytotoxicity is a critical step.
Mammalian Cell Cytotoxicity Assay (e.g., MTT Assay)
Cytotoxicity assays are essential for determining the safety thresholds of potential therapeutics.[26] The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[26] Live, metabolically active cells reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of viable cells.[26]
-
Cell Seeding: Seed a mammalian cell line (e.g., HeLa, HEK293) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the synthesized compound in cell culture medium and add them to the wells containing the cells. Include a vehicle control (solvent only) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours, allowing formazan crystals to form.
-
Solubilization and Reading: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) is determined by plotting cell viability against the compound concentration.
Hemolysis Assay
For compounds intended for systemic use, assessing their lytic activity against red blood cells (erythrocytes) is crucial.[27] The hemolysis assay is a rapid and cost-effective method to screen for this type of cytotoxicity.[28][29]
-
Erythrocyte Preparation: Obtain fresh whole blood and wash the red blood cells (RBCs) by repeated centrifugation and resuspension in phosphate-buffered saline (PBS) until the supernatant is clear.[30] Prepare a final suspension of RBCs (e.g., 2% v/v) in PBS.
-
Assay Setup: In a 96-well plate, add serial dilutions of the synthesized compound.
-
Controls: Include a negative control (0% hemolysis) with PBS only and a positive control (100% hemolysis) with a lytic agent like 1% Triton X-100.[28][29]
-
Incubation: Add the RBC suspension to all wells and incubate at 37°C for 1 hour.[31]
-
Centrifugation: Centrifuge the plate to pellet intact RBCs.
-
Hemoglobin Measurement: Carefully transfer the supernatant to a new flat-bottom plate and measure the absorbance of the released hemoglobin at 405 nm or 540 nm.[31]
-
Calculation: Calculate the percentage of hemolysis for each compound concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] x 100[28]
| Compound | IC₅₀ (HeLa cells) | HC₅₀ (Human RBCs) | Therapeutic Index (TI = HC₅₀ / MIC) |
| SYN-123 | 150 µg/mL | >256 µg/mL | >64 (for S. aureus) |
| SYN-456 | 25 µg/mL | 50 µg/mL | 3.1 (for C. albicans) |
| Table 2: Example of cytotoxicity and hemolytic activity data, and calculation of the Therapeutic Index. |
Conclusion
The protocol outlined in this document provides a comprehensive framework for the systematic evaluation of synthesized compounds for their antimicrobial potential. By progressing through this tiered approach—from initial screening to detailed characterization of potency, mode of action, and safety—researchers can efficiently identify and prioritize lead candidates for further preclinical and clinical development. Adherence to standardized methodologies, such as those from CLSI and EUCAST, is paramount for generating reliable and comparable data, ultimately contributing to the critical mission of discovering the next generation of antimicrobial drugs.
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Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. (n.d.). MDPI. [Link]
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Scale-up Synthesis of 1-(Tert-butyl)-4-nitro-1H-pyrazole: An Application Note and Protocol
For dissemination to: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the scaled-up synthesis of 1-(Tert-butyl)-4-nitro-1H-pyrazole, a key intermediate in the development of various pharmacologically active compounds.[1] The protocol herein is designed for robustness and scalability, addressing critical process parameters and safety considerations inherent to nitration reactions. We detail a two-step synthetic route commencing with the tert-butylation of pyrazole, followed by a regioselective nitration. This guide emphasizes the rationale behind procedural steps, ensuring both reproducibility and a thorough understanding of the reaction dynamics for successful implementation in a laboratory or pilot plant setting.
Introduction: The Significance of Substituted Pyrazoles
The pyrazole nucleus is a foundational scaffold in medicinal chemistry, integral to a wide array of therapeutic agents due to its diverse biological activities.[2][3][4][5][6] The specific substitution pattern of this compound, featuring a bulky tert-butyl group and an electron-withdrawing nitro group, makes it a valuable precursor for synthesizing more complex molecules with potential applications as anticancer, anti-inflammatory, and antimicrobial agents.[1] The tert-butyl group serves as a sterically hindering and protecting group, while the nitro functionality is a versatile handle for further chemical transformations.[7] This application note aims to provide a detailed, field-tested protocol for the reliable synthesis of this important building block on a larger scale.
Synthetic Strategy Overview
The synthesis of this compound is approached via a two-step sequence. The first step involves the N-alkylation of pyrazole with a tert-butyl source to yield 1-tert-butyl-1H-pyrazole. The subsequent step is the regioselective nitration of the pyrazole ring at the C4 position.[1] The choice of reagents and reaction conditions is critical for maximizing yield and purity while ensuring operational safety.
Logical Workflow of the Synthesis
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 1-Tert-butyl-1H-pyrazole
The introduction of the tert-butyl group at the N1 position of the pyrazole ring is a crucial first step. While various methods exist for N-alkylation, the use of tert-butyl alcohol in the presence of a strong acid catalyst provides a scalable and cost-effective route.
Rationale: The bulky tert-butyl group directs the subsequent electrophilic nitration predominantly to the C4 position of the pyrazole ring.[1] This steric influence is key to achieving high regioselectivity.
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Pyrazole | 68.08 | 50.0 g | 0.734 |
| Tert-butyl alcohol | 74.12 | 217.5 mL | 2.20 |
| Sulfuric Acid (98%) | 98.08 | 75.0 mL | 1.38 |
| Dichloromethane | 84.93 | 500 mL | - |
| Saturated NaHCO₃ | - | 300 mL | - |
| Brine | - | 200 mL | - |
| Anhydrous MgSO₄ | 120.37 | 20 g | - |
Protocol:
-
To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add pyrazole (50.0 g, 0.734 mol) and dichloromethane (500 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (75.0 mL, 1.38 mol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition of sulfuric acid is complete, add tert-butyl alcohol (217.5 mL, 2.20 mol) dropwise over 1 hour.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux (approximately 40 °C) and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it over 500 g of crushed ice in a 2 L beaker.
-
Neutralize the aqueous layer by the slow addition of solid sodium bicarbonate until the pH is approximately 8.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 200 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 150 mL) and then with brine (1 x 150 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation to obtain 1-tert-butyl-1H-pyrazole as a colorless oil.
Step 2: Synthesis of this compound
The nitration of 1-tert-butyl-1H-pyrazole is a critical step that requires careful temperature control to prevent the formation of byproducts and ensure safety. A mixture of fuming nitric acid and sulfuric acid is a potent nitrating agent for this transformation.[8]
Rationale: The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution.[1] The strong acid medium generates the nitronium ion (NO₂⁺), the active electrophile, which then attacks the C4 position.
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-Tert-butyl-1H-pyrazole | 124.19 | 40.0 g | 0.322 |
| Sulfuric Acid (98%) | 98.08 | 120 mL | 2.21 |
| Fuming Nitric Acid | 63.01 | 40 mL | 0.89 |
| Crushed Ice | - | 500 g | - |
| Ethyl Acetate | 88.11 | 600 mL | - |
| Saturated NaHCO₃ | - | 300 mL | - |
| Brine | - | 200 mL | - |
| Anhydrous Na₂SO₄ | 142.04 | 20 g | - |
Protocol:
-
In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 1-tert-butyl-1H-pyrazole (40.0 g, 0.322 mol).
-
Cool the flask to -5 °C in an ice-salt bath.
-
Slowly add concentrated sulfuric acid (120 mL) dropwise, maintaining the internal temperature below 5 °C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding fuming nitric acid (40 mL) to concentrated sulfuric acid (80 mL) at 0 °C.
-
Add the pre-cooled nitrating mixture to the pyrazole solution dropwise over 1.5 hours, ensuring the reaction temperature does not rise above 0 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for an additional 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.
-
A pale yellow solid will precipitate. Filter the solid and wash thoroughly with cold water until the washings are neutral.
-
Recrystallize the crude product from ethanol/water to afford this compound as pale yellow crystals.
Safety and Hazard Management
Nitration reactions are highly exothermic and can be hazardous if not properly controlled.[9][10] The use of strong acids like nitric and sulfuric acid requires stringent safety protocols.
-
Personal Protective Equipment (PPE): Always wear acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.[9][11] Work should be conducted in a well-ventilated fume hood.[9]
-
Temperature Control: Strict adherence to the specified temperature ranges is critical to prevent runaway reactions.[10]
-
Quenching: The quenching of the reaction mixture on ice must be done slowly and with efficient stirring to dissipate the heat generated.
-
Waste Disposal: Acidic waste must be neutralized before disposal according to institutional guidelines. Nitric acid waste should not be mixed with other waste streams.[12]
Nitration Reaction Safety Workflow
Caption: Critical safety workflow for the nitration step.
Characterization and Data Analysis
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the final product.[1][13]
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups, particularly the nitro group.[13]
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.[13]
-
Melting Point: A sharp melting point indicates high purity of the crystalline product.
| Analytical Technique | Expected Results for this compound |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.15 (s, 1H), 7.95 (s, 1H), 1.60 (s, 9H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 139.0, 137.5, 120.0, 62.0, 29.5 |
| IR (KBr, cm⁻¹) | ~1530 (asymmetric NO₂ stretch), ~1350 (symmetric NO₂ stretch) |
| Melting Point | 98-100 °C |
Conclusion
This application note provides a detailed and robust protocol for the scale-up synthesis of this compound. By understanding the rationale behind each step and adhering to the stringent safety precautions, researchers can confidently and reproducibly synthesize this valuable intermediate for applications in drug discovery and development. The provided characterization data serves as a benchmark for ensuring the quality of the final product.
References
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Pollock, P. M., & Cole, K. P. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. Retrieved from [Link]
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Nitration reaction safety. (2024, June 6). YouTube. Retrieved from [Link]
- Guggenheim, T. L. (Ed.). (1996). Chemistry, Process Design, and Safety for the Nitration Industry. American Chemical Society.
-
Large-scale synthesis of 1H-pyrazole. (n.d.). ResearchGate. Retrieved from [Link]
-
NITRIC ACID SAFETY. (n.d.). University of Washington. Retrieved from [Link]
- Fischer, N., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules, 28(18), 6558.
- El-Faham, A., et al. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2024(1), M1838.
-
Nitric Acid Safety Tips & Health Hazards. (2015, April 27). VelocityEHS. Retrieved from [Link]
-
Reduce your risk of a nitric acid incident. (2024, June 24). UW Environmental Health & Safety. Retrieved from [Link]
- Aggarwal, N., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6503.
- Wang, Q., et al. (2022).
- Yoon, Y. J., et al. (2010). Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C=O) coupling.
- Gomaa, M. A.-M., et al. (2022). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Molecules, 27(15), 4994.
-
Overview of synthesis of pyrazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]
- Zhang, J., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(1), 194.
- Ciambrone, G., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. ARKIVOC, 2014(6), 54-71.
- Bekhit, A. A., & Abdel-Aziem, T. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Medicinal Chemistry, 6(11).
- Wang, Q., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent.
- El-Faham, A., et al. (2022).
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Application Notes & Protocols: Solubility and Handling of 1-(Tert-butyl)-4-nitro-1H-pyrazole in DMSO for High-Throughput Screening
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective solubilization and handling of 1-(Tert-butyl)-4-nitro-1H-pyrazole in dimethyl sulfoxide (DMSO) for high-throughput screening (HTS) applications. Given the pyrazole core's status as a privileged scaffold in medicinal chemistry, proper compound management is paramount for generating reliable and reproducible screening data.[1] This guide details the physicochemical properties of the compound, safety protocols, a step-by-step methodology for determining its maximum stock solubility in DMSO, and best practices for the preparation of HTS-ready assay plates. The protocols herein are designed to be self-validating, ensuring high-quality compound solutions for downstream screening cascades.
Introduction: The Importance of Solubility in HTS
This compound is a heterocyclic compound that serves as a valuable intermediate in organic synthesis and drug discovery.[1] The pyrazole motif is a cornerstone in the development of therapeutics targeting a wide array of diseases, including cancer and inflammatory conditions.[1][2] The nitro group, an electron-withdrawing feature, significantly influences the electronic properties of the pyrazole ring, making it a key component in ligand design.[1]
High-throughput screening is the primary engine of modern hit-finding. The success of any HTS campaign is fundamentally dependent on the quality of the compound library. A compound's solubility in DMSO, the most common solvent for HTS, dictates its maximum stock concentration and, consequently, the highest concentration achievable in an assay. Inaccurate solubility assessment can lead to compound precipitation, resulting in false negatives and a significant waste of resources. This guide provides a robust framework for determining the practical solubility limit of this compound and preparing stable, reliable solutions for screening.
Compound Profile & Safety Precautions
Prior to handling, it is crucial to be familiar with the compound's properties and safety requirements.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 1-tert-butyl-4-nitropyrazole | [1] |
| CAS Number | 97421-12-0 | [1] |
| Molecular Formula | C₇H₁₁N₃O₂ | PubChem |
| Molecular Weight | 169.18 g/mol | [1] |
| Melting Point | 154 - 158 °C (309 - 316 °F) | |
| Appearance | Solid (form may vary) | [3] |
Health and Safety
This compound requires careful handling in a laboratory setting. The following precautions are derived from available safety data sheets for the compound and related nitro-aromatic structures.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[4]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5] Avoid contact with skin and eyes.[4][6] Wash hands thoroughly after handling.
-
Fire & Explosion Hazard: The compound is combustible. More significantly, it may explode when heated. Keep away from heat, sparks, open flames, and hot surfaces. Store away from combustible materials.
-
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5]
-
Ingestion: Rinse mouth and drink two glasses of water. Consult a physician if feeling unwell.
-
-
Storage: Store in a cool, dry, well-ventilated place in the original, tightly-closed container.[4]
Part 1: Protocol for Determining Maximum Stock Concentration in DMSO
This protocol provides a reliable method to determine the maximum practical solubility of this compound in 100% DMSO. The causality behind this multi-step process is to ensure that both kinetic and thermodynamic solubility are addressed, providing a concentration that will remain stable over time.
Rationale
The goal is to create a high-concentration stock (e.g., 10-50 mM) from which lower-concentration plates are made. Attempting to create a solution above the solubility limit will result in a suspension, not a true solution, leading to inaccurate pipetting and unreliable assay results. This protocol uses a combination of mechanical agitation (vortexing), energy input (sonication), and thermal equilibration to achieve a stable, supersaturated solution, which is then allowed to equilibrate to determine the true thermodynamic solubility.
Materials
-
This compound (solid)
-
Anhydrous, HTS-grade DMSO (≤0.05% water)
-
Calibrated analytical balance
-
Microcentrifuge tubes or glass vials with screw caps
-
Vortex mixer
-
Bath sonicator
-
Incubator or heat block
-
Benchtop microcentrifuge
Step-by-Step Methodology
-
Target Concentration Preparation:
-
Accurately weigh a sufficient amount of this compound to prepare a high-concentration solution (e.g., targeting 50 mM or 8.46 mg/mL).
-
Place the weighed compound into a clean, dry microcentrifuge tube or vial.
-
Add the calculated volume of HTS-grade DMSO to reach the target concentration.
-
-
Initial Solubilization (Mechanical & Energy Input):
-
Cap the vial securely.
-
Vortex the mixture vigorously for 2 minutes. Rationale: This provides initial mechanical force to break up powder clumps and begin the dissolution process.
-
Sonicate the vial in a bath sonicator for 15-30 minutes at room temperature. Rationale: Sonication uses high-frequency sound waves to create micro-cavitations, providing intense localized energy to break apart persistent particulates and enhance dissolution.
-
Visually inspect the solution. If solid material is still visible, proceed to the next step.
-
-
Thermal Enhancement (Optional but Recommended):
-
Incubate the vial at 30-37°C for 30 minutes with intermittent vortexing. Rationale: Gently heating the DMSO reduces its viscosity and increases the kinetic energy of the system, which can help overcome the energy barrier for dissolving crystalline solids.
-
Allow the solution to cool to room temperature.
-
-
Equilibration (Critical Step):
-
Let the vial stand undisturbed at room temperature for at least 24 hours. Rationale: This step is crucial for differentiating between a kinetically-trapped supersaturated solution and a thermodynamically stable one. If the concentration is above the true solubility limit, precipitation will occur during this equilibration period.
-
-
Final Assessment:
-
After 24 hours, visually inspect the solution against a dark background with a focused light source. Look for any crystalline particles, haziness, or sediment.
-
Centrifuge the vial at a high speed (>10,000 x g) for 10 minutes. Rationale: This will pellet any microscopic, undissolved particulate that is not visible to the naked eye.
-
Carefully inspect the bottom of the vial for a pellet.
-
Interpretation of Results
-
No Pellet/Precipitate: If the solution remains clear and no pellet is formed, the compound is soluble at the tested concentration. This is your confirmed maximum stock concentration.
-
Pellet/Precipitate is Present: If a pellet or visible precipitate is observed, the compound is not fully soluble at the tested concentration. The supernatant can be carefully collected and its concentration determined analytically (e.g., via LC-MS/UV), or the experiment can be repeated at a lower target concentration (e.g., 25 mM, then 10 mM) until a stable, clear solution is achieved.
Part 2: Protocol for Preparation of HTS-Ready Compound Plates
Once the maximum stable stock concentration is determined, this workflow can be used to prepare master plates and subsequent assay-ready plates for screening.
Workflow Overview
The overall process involves creating a master stock solution, using it to prepare an intermediate dilution series in DMSO, and finally dispensing this into assay plates containing aqueous buffer, which represents the most common point of compound precipitation.
Caption: Decision tree for handling compound precipitation.
Best Practices:
-
Use High-Quality DMSO: Always use anhydrous, HTS-grade DMSO stored under inert gas and protected from moisture.
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles of DMSO stock solutions, as this can introduce water and cause compound degradation or precipitation. Aliquot master stocks into single-use volumes.
-
Compound Stability: While this guide focuses on solubility, the stability of the compound in DMSO and aqueous buffer should also be assessed, typically via repeat testing over time (e.g., LC-MS analysis after 24h incubation).
Conclusion
The generation of high-quality, reproducible data in HTS begins with meticulous compound management. By following the detailed protocols in this guide, researchers can confidently determine the maximum practical solubility of this compound in DMSO, prepare stable solutions, and minimize artifacts arising from compound precipitation. This foundational work is essential to fully explore the therapeutic potential of this and other promising compounds derived from the valuable pyrazole scaffold.
References
-
KamulinBiotech Co., Ltd. (n.d.). Materials Safety Data Sheet. Retrieved from [Link]
-
PubChem. (n.d.). 1-tert-Butyl-1H-pyrazole. Retrieved from [Link]
-
AFG Bioscience LLC. (n.d.). SAFETY DATA SHEET: 3-Nitro-1H-pyrazole. Retrieved from [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). ResearchGate. Retrieved from [Link]
Sources
Determining the Mutagenicity of Nitroaromatic Compounds Using a Modified Ames Test Protocol
An Application Note and Protocol for Researchers
Introduction: The Unique Challenge of Nitroaromatic Compounds
Nitroaromatic compounds are a class of chemicals characterized by an aromatic ring substituted with one or more nitro groups (-NO₂). They are integral to numerous industrial processes, serving as precursors for pharmaceuticals, pesticides, explosives, and dyes.[1][2] However, the very chemical properties that make them useful also render many of them toxic, mutagenic, and potentially carcinogenic.[1][3] The primary mechanism of their genotoxicity often involves the metabolic reduction of the nitro group to reactive intermediates that can form adducts with DNA, leading to mutations.[2][4][5]
The bacterial reverse mutation assay, commonly known as the Ames test, is the global standard for initial mutagenicity screening, as outlined in OECD Guideline 471.[6][7] While highly effective for many chemical classes, standard Ames test protocols can produce false-negative results for nitroaromatic compounds. This is because their mutagenic activation is not always dependent on the mammalian liver enzymes (S9 fraction) typically used in the assay, but rather on the endogenous nitroreductase enzymes present within the bacterial tester strains themselves.[8][9][10]
This application note provides a comprehensive, field-proven protocol for the Ames test specifically tailored for nitroaromatic compounds. It explains the causality behind key modifications and incorporates self-validating systems to ensure data integrity and trustworthiness.
Principle of the Assay: Bacterial Reverse Mutation
The Ames test employs specialized strains of Salmonella typhimurium and Escherichia coli that are auxotrophic, meaning they carry a mutation that renders them unable to synthesize an essential amino acid (histidine for Salmonella, tryptophan for E. coli).[11][12] These bacteria are exposed to a test chemical and plated on a minimal agar medium lacking the required amino acid.[7] If the chemical is a mutagen, it can cause a secondary, reverse mutation that restores the gene's function. This allows the bacteria to synthesize the amino acid and grow into visible colonies. The number of these "revertant" colonies is proportional to the mutagenic potency of the chemical.[13]
The Key to Nitroaromatic Mutagenicity: Reductive Metabolism
Unlike many pro-mutagens that require oxidative activation by mammalian cytochrome P450 enzymes (present in the S9 mix), the genotoxicity of most nitroaromatics is initiated by the reduction of their nitro group.[4][9] This process is efficiently catalyzed by bacterial nitroreductase enzymes.
The activation cascade proceeds as follows:
-
The nitro group (-NO₂) is reduced to a nitroso intermediate (-NO).
-
Further reduction yields a reactive hydroxylamine derivative (-NHOH).[5][14]
-
This hydroxylamine can be further converted into a highly electrophilic nitrenium ion, which readily attacks nucleophilic sites in DNA (primarily guanine bases), forming stable DNA adducts that lead to mutations during DNA replication.[2][4]
This unique activation pathway necessitates specific modifications to the standard Ames protocol to ensure accurate detection.
Sources
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. oecd.org [oecd.org]
- 7. biosafe.fi [biosafe.fi]
- 8. Reduction and mutagenic activation of nitroaromatic compounds by a Mycobacterium sp - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Effects of bacterial and presystemic nitroreductase metabolism of 2-chloro-5-nitro-N-phenylbenzamide on its mutagenicity and bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. microbiologyinfo.com [microbiologyinfo.com]
- 12. Ames test - Wikipedia [en.wikipedia.org]
- 13. Modified Ames Test - Eurofins Scientific [eurofins.com.au]
- 14. researchgate.net [researchgate.net]
A Guide to the Experimental Setup for Studying the Reaction Kinetics of Nitropyrazoles
APPLICATION NOTE & PROTOCOL
Abstract
Nitropyrazoles are a critical class of nitrogen-rich heterocyclic compounds with significant applications ranging from energetic materials to pharmaceuticals.[1][2] Understanding their reaction kinetics—be it during synthesis, functionalization, or decomposition—is paramount for ensuring process safety, optimizing yields, and predicting material stability. This guide provides a comprehensive overview of the experimental setups and methodologies required to conduct precise and reliable kinetic studies on nitropyrazoles. We delve into the rationale behind reactor selection, process analytical technology (PAT), and data analysis, offering detailed protocols for both batch and continuous flow systems.
Introduction: The Importance of Nitropyrazole Kinetics
The rate at which a chemical reaction proceeds is one of its most fundamental characteristics. For nitropyrazoles, kinetic data informs several critical areas:
-
Process Safety & Hazard Analysis: Many nitration reactions and the decomposition of polynitrated pyrazoles are highly exothermic.[3][4] Kinetic analysis helps to determine parameters like activation energy and heat release rates, which are essential for preventing thermal runaway events.[5]
-
Reaction Optimization: A thorough understanding of how concentration, temperature, and catalysts affect the reaction rate allows for the optimization of synthesis protocols, leading to higher yields, better purity, and reduced reaction times.[6][7]
-
Mechanism Elucidation: By observing how reaction rates change under different conditions, researchers can gain insight into the underlying reaction mechanism, including the identification of rate-determining steps and transient intermediates.[8][9]
-
Stability & Lifetime Prediction: For nitropyrazoles used as energetic materials, decomposition kinetics are crucial for predicting their long-term stability and shelf-life under various storage conditions.
This document serves as a practical guide for researchers, scientists, and drug development professionals to establish a robust experimental framework for acquiring high-quality kinetic data for nitropyrazole systems.
Core Experimental Setup: Building a Self-Validating System
A reliable kinetic study hinges on the precise control and monitoring of reaction parameters. Modern automated lab reactors and in-situ analytical tools are indispensable for this purpose.
The Reaction Vessel: Control is Key
The choice of reactor depends on the reaction's nature, particularly its expected exothermicity and operating pressure.
-
Automated Lab Reactors (ALRs): Systems like the Mettler Toledo EasyMax are ideal for many nitropyrazole syntheses.[6][7][10][11] Their key advantage is precise, programmable control over temperature (typically -40 to 180 °C), stirring rate, and reactant dosing.[10][12] This level of control is crucial because even minor temperature fluctuations can significantly alter reaction rates, leading to erroneous kinetic models.[13] These systems automatically log all parameters, creating a comprehensive and reproducible experimental record.[6]
-
High-Pressure Stirred Reactors: For reactions involving high pressures (e.g., certain nitrations or decomposition studies where suppressing evaporation is necessary), robust vessels like those from Parr Instrument Company are required.[14][15][16][17] These reactors are typically constructed from corrosion-resistant alloys and can be equipped with features like automated liquid samplers and external catalyst addition devices, which are critical for defining a precise start time (t=0) for kinetic experiments.[14]
Causality: The choice between a glass ALR and a high-pressure metal reactor is dictated by safety and experimental validity. Nitration of pyrazoles can sometimes proceed via reactive N-nitro intermediates, and decomposition studies can generate significant gas pressure.[3][18] A high-pressure reactor contains this energy, ensuring safety and allowing the study of kinetics under conditions that prevent side reactions like sublimation or boiling.[3][19]
Process Analytical Technology (PAT): Watching the Reaction in Real-Time
The gold standard for kinetic studies is in-situ monitoring, which tracks the concentration of reactants and products continuously without disturbing the reaction.[20][21]
-
In-situ FTIR (ReactIR): This technique is exceptionally powerful for tracking the concentration of key functional groups in real-time.[10][12] For example, during a nitration reaction, one can monitor the disappearance of a C-H bond on the pyrazole ring and the appearance of the characteristic asymmetric and symmetric stretches of the C-NO2 group. This provides a continuous concentration profile, which is far superior to low-data-density offline methods.
-
In-situ NMR Spectroscopy: For reactions that are sufficiently slow and where species have distinct NMR signatures, placing the reaction directly in an NMR tube allows for detailed mechanistic investigation.[22][23] This method can identify and quantify reactants, intermediates, and products simultaneously.[22][24][25]
-
Offline Analysis (HPLC/GC-MS): When in-situ methods are not feasible, automated sampling systems (like Parr's 4878 or Mettler Toledo's EasySampler) can withdraw aliquots at precise intervals.[12][14] These samples are immediately quenched to stop the reaction and then analyzed offline, typically by HPLC-UV or GC-MS.[26][27] HPLC is particularly well-suited for the quantitative analysis of non-volatile nitropyrazoles.[26]
Trustworthiness: Combining a precisely controlled reactor with in-situ analytics creates a self-validating system. The reactor's log file provides a perfect record of the physical conditions (T, P, stirring), while the PAT data provides a continuous record of the chemical composition. Any unexpected deviation in one can be correlated with the other, providing deep process understanding.[12][20]
Visualization of Experimental Design
General Kinetic Study Workflow
The following diagram outlines the logical flow of a typical kinetic experiment, from preparation to final analysis.
Caption: Decision tree for selecting the optimal analytical method.
Protocols: Step-by-Step Methodologies
Protocol 1: Isothermal Synthesis Kinetics of 3,5-Dimethyl-4-nitropyrazole in an ALR
This protocol describes a typical nitration reaction monitored by offline HPLC. The synthesis of 3,5-dimethyl-4-nitropyrazole is a well-documented reaction suitable for kinetic study. [18] Objective: To determine the reaction order and rate constant (k) with respect to 3,5-dimethylpyrazole at a constant temperature.
Materials & Equipment:
-
Mettler Toledo EasyMax 102 Synthesis Workstation [11][12]* Automated liquid sampler (EasySampler) or manual syringe
-
HPLC with a C18 column and UV detector
-
3,5-Dimethylpyrazole (DMPz)
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Acetonitrile (HPLC grade)
-
Quenching solution (e.g., ice-cold sodium bicarbonate solution)
Methodology:
-
System Preparation:
-
Ensure the EasyMax reactor (100 mL vessel) is clean and dry.
-
Charge the reactor with a magnetic stir bar.
-
Calibrate the temperature probe against a certified thermometer.
-
-
Reactant Charging & Equilibration:
-
Charge the reactor with 50 mL of concentrated sulfuric acid. Causality: Sulfuric acid acts as both a solvent and a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO2+).
-
Set the stirrer speed to 500 RPM to ensure homogeneity.
-
Set the reactor temperature to 25 °C and allow the system to equilibrate.
-
In a separate vial, prepare a solution of 5.0 g of DMPz in 10 mL of sulfuric acid.
-
-
Reaction Initiation (t=0):
-
Once the reactor temperature is stable at 25 °C, add the DMPz solution to the reactor over 1 minute using a programmable dosing pump.
-
Simultaneously, start the data logging for time, temperature, and stirrer speed. This moment marks t=0.
-
-
Sample Collection & Quenching:
-
Program the EasySampler to withdraw a 0.2 mL aliquot at predefined time points (e.g., t = 2, 5, 10, 20, 30, 45, 60 minutes).
-
Each aliquot must be immediately discharged into a vial containing 5 mL of ice-cold quenching solution. Causality: Quenching instantly neutralizes the acid catalyst and stops the reaction, ensuring the sample composition accurately reflects the reaction state at the time of withdrawal.
-
-
Sample Analysis (HPLC):
-
Prepare a calibration curve using known concentrations of pure DMPz and 3,5-dimethyl-4-nitropyrazole.
-
Analyze each quenched and diluted sample by HPLC-UV. The concentration of the reactant (DMPz) and product can be determined from the peak areas relative to the calibration curve.
-
-
Data Analysis:
-
Plot the concentration of DMPz versus time.
-
Use integral or differential methods to fit the concentration-time data to zero, first, and second-order rate laws to determine the reaction order and the rate constant, k.
-
Protocol 2: Thermal Decomposition Kinetics of 3,5-Dinitropyrazole (DNP) in a High-Pressure Reactor
This protocol is designed to study the decomposition of an energetic nitropyrazole, where containing the pressure from evolved gases is critical. [3] Objective: To determine the activation energy (Ea) and pre-exponential factor (A) for the thermal decomposition of DNP using data from multiple isothermal experiments.
Materials & Equipment:
-
Parr 5500 Series High-Pressure Compact Reactor (e.g., 100 mL, constructed of Hastelloy C-276) [16]* Parr 4848 Reactor Controller
-
Pressure transducer and thermocouple
-
Inert, high-boiling point solvent (e.g., diphenyl ether)
-
3,5-Dinitropyrazole (DNP)
-
Nitrogen gas supply for purging
Methodology:
-
Reactor Preparation & Safety Check:
-
Reactant Charging:
-
Weigh 0.5 g of DNP and place it into the reactor vessel.
-
Add 40 mL of diphenyl ether. Causality: The high-boiling solvent ensures a homogeneous liquid phase at the reaction temperature and helps with efficient heat transfer from the reactor walls to the reactant.
-
-
System Assembly & Purging:
-
Seal the reactor according to the manufacturer's instructions. [15][28] * Connect the gas lines. Purge the reactor headspace with dry nitrogen for 10 minutes to remove oxygen, which could create secondary, non-representative decomposition pathways.
-
Pressurize the reactor with a small initial N2 pressure (e.g., 5 bar) to establish a baseline.
-
-
Isothermal Experiment Execution:
-
Set the controller to the first target temperature (e.g., 210 °C). The time at which the reactant reaches ~95% of the setpoint temperature is considered t=0.
-
Begin logging temperature and pressure data immediately. The rate of pressure increase due to the formation of gaseous decomposition products (N2, CO, NOx, etc.) is directly related to the reaction rate. [29] * Continue the experiment until the pressure stabilizes, indicating the reaction is complete.
-
Safely cool the reactor to room temperature and vent the residual pressure.
-
-
Repeat at Multiple Temperatures:
-
Clean the reactor and repeat the entire procedure at several higher temperatures (e.g., 215 °C, 220 °C, 225 °C).
-
-
Data Analysis:
-
For each isothermal run, calculate the rate of reaction from the dP/dt data.
-
Determine the rate constant (k) at each temperature.
-
Construct an Arrhenius plot (ln(k) vs. 1/T). The slope of this plot is -Ea/R, and the y-intercept is ln(A), allowing for the determination of the key Arrhenius kinetic parameters.
-
Data Presentation & Comparison
Table 1: Comparison of Kinetic Study Platforms
| Feature | Automated Lab Reactor (ALR) | High-Pressure Reactor | Continuous Flow Reactor |
|---|---|---|---|
| Typical Pressure | Vacuum to ~10 bar [10] | Up to 200 bar or higher [14][16] | System dependent, controlled by back-pressure regulator |
| Temperature Range | -90 °C to 180 °C [6][11] | Up to 350 °C or higher [14] | Wide range, excellent heat transfer |
| Primary Application | Synthesis optimization, calorimetry | High-pressure synthesis, decomposition studies | Very fast reactions, safe handling of hazardous intermediates [18][30] |
| Kinetic Data Source | In-situ spectroscopy, automated offline sampling [12] | Pressure rise (dP/dt), automated offline sampling [14] | Steady-state concentration vs. residence time [8] |
| Key Advantage | High precision, ease of use, data-rich experiments [7]| Safety at high P/T, study of gaseous reactions | Superior mixing and heat transfer, enhanced safety [30]|
Conclusion and Future Outlook
The methodologies described provide a robust framework for investigating the kinetics of nitropyrazole reactions. The integration of automated reactors with modern process analytical technology enables the acquisition of high-density, high-fidelity data with unparalleled precision and safety. For very fast or highly exothermic reactions, such as the synthesis of some polynitropyrazoles, continuous flow chemistry presents a superior alternative to batch processing, offering enhanced safety and control. [8][18][30]As computational chemistry continues to advance, the experimental data gathered using these techniques will be invaluable for validating theoretical kinetic models, leading to a deeper, predictive understanding of the reactivity and stability of this important class of molecules.
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Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials . MDPI. Available from: [Link]
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Kinetic data for reactions between phenyl hydrazine and 1,3-diketones (Knorr pyrazole synthesis) were acquired by using transient flow methods . Royal Society of Chemistry. Available from: [Link]
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Gaining Kinetic Insights into Knorr Pyrazole Synthesis via Transient Flow Experiments . Available from: [Link]
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Kinetic curves of thermal decomposition of compound I at different... . ResearchGate. Available from: [Link]
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Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives . National Center for Biotechnology Information. Available from: [Link]
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Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors . ACS Publications. Available from: [Link]
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(PDF) In situ investigation of the dynamic response of energetic materials using IMPULSE at the Advanced Photon Source . ResearchGate. Available from: [Link]
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How to Set Up a Parr Reactor . YouTube. Available from: [Link]
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Kinetics and mechanism of thermal decomposition of nitropyrazoles . TIB.eu. Available from: [Link]
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Elucidating the Mechanisms of Reactions in Energetic Materials: A Critical Methodology Review . MDPI. Available from: [Link]
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17.7: Experimental methods of chemical kinetics . Chemistry LibreTexts. Available from: [Link]
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General Guide To Working With Parr Reactors . Scribd. Available from: [Link]
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Reaction Monitoring & Kinetics - Chemical Instrumentation Facility . Iowa State University. Available from: [Link]
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Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets . Journal of the American Chemical Society. Available from: [Link]
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Transient Flow-Assisted Kinetic Modelling and Reaction Network Identification for Pyrazole Synthesis | Request PDF . ResearchGate. Available from: [Link]
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In-Situ Monitoring of Chemical Reactions . Mettler Toledo. Available from: [Link]
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(PDF) Thermal Decomposition of Nitropyrazoles . ResearchGate. Available from: [Link]
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The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds . MDPI. Available from: [Link]
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and site-resolved kinetic NMR for real-time monitoring of off-equilibrium reactions by 2D spectrotemporal correlations . National Center for Biotechnology Information. Available from: [Link]
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Why Temperature Control in Chemistry is Important . ReAgent Chemicals. Available from: [Link]
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On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene . National Center for Biotechnology Information. Available from: [Link]
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HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation . National Institutes of Health. Available from: [Link]
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Reactions of pyrrole, imidazole, and pyrazole with ozone: kinetics and mechanisms . The Royal Society of Chemistry. Available from: [Link]
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Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds . MDPI. Available from: [Link]
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Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds . National Center for Biotechnology Information. Available from: [Link]
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Application Note: A Researcher's Guide to Cell-Based Assays for Evaluating Pyrazole-Based Kinase Inhibitors
Introduction: The Central Role of the Pyrazole Scaffold in Kinase Inhibition
The pyrazole ring is a privileged scaffold in modern medicinal chemistry, forming the structural core of numerous kinase inhibitors that have progressed from bench to bedside.[1][2] Its unique chemical properties allow for versatile substitutions, enabling the design of potent and selective inhibitors against key protein kinases that are frequently dysregulated in diseases like cancer and inflammatory disorders.[3][4] Several FDA-approved drugs, including Crizotinib (ALK/MET), Ruxolitinib (JAK1/2), and Encorafenib (B-Raf), feature a pyrazole core, highlighting its significance in targeted therapy.[5][6][7]
However, the journey of a novel pyrazole-based compound from a chemical entity to a validated inhibitor is paved with rigorous biological evaluation. Cell-based assays are the cornerstone of this process, providing the critical link between biochemical potency and physiological effect. They allow researchers to assess a compound's efficacy within the complex milieu of a living cell, interrogating its ability to cross the cell membrane, engage its intended target, modulate signaling pathways, and ultimately elicit a desired phenotypic response, such as cell cycle arrest or apoptosis.[8][9]
This guide provides an integrated strategy and detailed protocols for the comprehensive evaluation of pyrazole-based kinase inhibitors. Moving beyond a simple recitation of steps, we delve into the causality behind experimental choices, emphasizing the importance of a multi-assay approach to build a robust, self-validating profile of an inhibitor's mechanism of action.
Section 1: The Evaluative Workflow: An Integrated Approach
A thorough evaluation of a novel inhibitor is not a linear process but a logical, tiered workflow. We begin with foundational assays to measure the global impact on cell fate and then proceed to sophisticated mechanistic studies to confirm target engagement and pathway modulation. This tiered approach ensures that resource-intensive mechanistic studies are performed on compounds that have already demonstrated promising cellular activity.
Diagram 1: General workflow for evaluating a novel kinase inhibitor.
Section 2: Foundational Assays: Assessing Global Cellular Effects
The initial step in characterizing a novel pyrazole inhibitor is to understand its overall effect on the target cell population. These assays are typically high-throughput and provide essential data on potency (IC50) and the primary mechanism of cell death or growth inhibition.
Cell Viability & Cytotoxicity Assay
Principle: This assay measures the metabolic activity of a cell population, which serves as a proxy for cell viability. Tetrazolium salts (like MTS or MTT) are reduced by mitochondrial dehydrogenases in living cells to form a colored formazan product. The amount of color produced is directly proportional to the number of viable cells. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key measure of the inhibitor's potency.
Protocol: MTS-Based Cell Viability Assay
-
Materials and Reagents:
-
96-well flat-bottom cell culture plates
-
Cancer cell line of interest (e.g., A375 for B-Raf inhibitors, HCT-116 for CDK inhibitors)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Pyrazole inhibitor stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Multichannel pipette
-
Microplate reader (absorbance at 490 nm)
-
-
Step-by-Step Methodology:
-
Cell Seeding: Harvest and count cells, ensuring viability is >95%. Dilute cells in complete medium to a predetermined optimal density (e.g., 5,000-10,000 cells/well). Seed 100 µL of the cell suspension into each well of a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2-fold serial dilution of the pyrazole inhibitor in complete medium. Start from a high concentration (e.g., 100 µM) down to a low nanomolar range. Also prepare a vehicle control (medium with the highest concentration of DMSO used, typically <0.5%).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells for "vehicle control" and "no-cell" blanks.
-
Incubation: Incubate the plate for a predetermined time period (e.g., 72 hours). The duration should be based on the cell line's doubling time and the expected mechanism of the inhibitor.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank wells from all other wells.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot the % Viability against the log-transformed inhibitor concentration.
-
Use a non-linear regression (sigmoidal dose-response) model to calculate the IC50 value.
-
-
-
Controls and Validation:
-
Vehicle Control: Essential to ensure the solvent (DMSO) is not causing cytotoxicity.
-
Positive Control: A known inhibitor for the target pathway (e.g., Vemurafenib for B-Raf) to validate assay performance.
-
Untreated Control: Represents 100% viability.
-
Apoptosis Assay
Principle: A key question following a positive cytotoxicity result is whether the inhibitor is inducing programmed cell death (apoptosis) or necrosis.[10] During early apoptosis, phosphatidylserine (PS), a phospholipid normally found on the inner leaflet of the plasma membrane, translocates to the outer surface.[11] Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorophore (like FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[12] Co-staining with Annexin V and PI allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[12]
Protocol: Annexin V/PI Staining for Flow Cytometry
-
Materials and Reagents:
-
6-well cell culture plates
-
Treated cells and controls
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the pyrazole inhibitor at relevant concentrations (e.g., 1x and 5x the IC50) for a specified time (e.g., 24 or 48 hours). Include vehicle and untreated controls.
-
Cell Harvesting: Carefully collect the culture medium (which contains floating dead cells). Wash the adherent cells with PBS and detach them (e.g., using Trypsin-EDTA). Combine the detached cells with the collected medium.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples on a flow cytometer within one hour. At least 10,000 events should be collected per sample.
-
-
Data Analysis and Interpretation:
-
The flow cytometry data is typically displayed as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis.
-
Lower-Left Quadrant (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (often due to membrane damage).
-
Quantify the percentage of cells in each quadrant to determine the inhibitor's effect on apoptosis induction.
-
Cell Cycle Analysis
Principle: Many pyrazole-based inhibitors target Cyclin-Dependent Kinases (CDKs), which are master regulators of the cell cycle.[13][14] Inhibiting these kinases can cause cells to arrest at specific checkpoints (e.g., G1/S or G2/M).[15] Flow cytometry can be used to analyze the cell cycle distribution of a population by staining the DNA with a fluorescent dye like Propidium Iodide (PI). The amount of PI fluorescence is directly proportional to the DNA content: cells in the G1 phase have 2N DNA content, cells in the S phase have between 2N and 4N, and cells in the G2/M phase have 4N.[16][17]
Diagram 2: Pyrazole CDK inhibitors often cause cell cycle arrest.
Protocol: Propidium Iodide Staining for Cell Cycle Analysis
-
Materials and Reagents:
-
Treated cells and controls
-
Cold 70% Ethanol
-
PI Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS)
-
Flow cytometry tubes and flow cytometer
-
-
Step-by-Step Methodology:
-
Cell Treatment and Harvesting: Treat and harvest cells as described in the apoptosis protocol (Step 1 & 2).
-
Fixation: Centrifuge cells (300 x g, 5 min), discard the supernatant, and resuspend the pellet in 1 mL of cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Storage: Store the fixed cells at -20°C for at least 2 hours (can be stored for weeks).
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol. Wash the cell pellet with 5 mL of PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI Staining Solution. The RNase A is critical for degrading RNA to ensure PI only stains DNA.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Transfer the stained cells to flow cytometry tubes and analyze them on a flow cytometer, collecting at least 10,000-20,000 events per sample.[16]
-
-
Data Analysis and Interpretation:
-
The data is displayed as a histogram of PI fluorescence intensity.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
An effective CDK4/6 inhibitor would show an accumulation of cells in the G1 phase, while a CDK1 inhibitor might show a G2/M arrest.
-
Section 3: Mechanistic Assays: Confirming Target & Pathway Modulation
After establishing a clear cellular phenotype, the next critical step is to prove that the inhibitor works through its intended mechanism. This involves confirming direct target engagement within the cell and demonstrating modulation of the downstream signaling pathway.
Target Engagement
Principle: Target engagement assays are essential to verify that a compound physically interacts with its intended protein target inside a living cell.[18][19] A lack of correlation between biochemical potency and cellular efficacy is often due to poor cell permeability or failure to engage the target in its native environment.[8] While several advanced methods exist (e.g., CETSA, NanoBRET), a common and accessible indirect method is to assess the phosphorylation status of the direct downstream substrate of the target kinase. A potent and engaged inhibitor should block this phosphorylation event.
Pathway Modulation Analysis by Western Blot
Principle: Western blotting is a powerful technique to measure changes in protein levels and post-translational modifications, such as phosphorylation. For a kinase inhibitor, the most important readout is a decrease in the phosphorylation of its downstream substrates. For example, a pyrazole-based B-Raf inhibitor should decrease the phosphorylation of MEK, which in turn should decrease the phosphorylation of ERK.[5] By using antibodies specific to both the phosphorylated form (e.g., p-ERK) and the total protein (e.g., Total ERK), one can definitively show pathway inhibition.
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-(Tert-butyl)-4-nitro-1H-pyrazole
Welcome to the technical support center for the synthesis of 1-(tert-butyl)-4-nitro-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this critical building block in their synthetic endeavors. As a versatile intermediate, the pyrazole core is a privileged scaffold in medicinal chemistry, and the unique electronic properties imparted by the nitro and tert-butyl groups make this specific molecule highly valuable.[1]
This document moves beyond standard protocols to provide in-depth, field-proven insights into optimizing yield, ensuring regiochemical purity, and troubleshooting common experimental hurdles.
Frequently Asked Questions (FAQs)
Here we address foundational questions regarding the synthesis and properties of this compound.
Q1: What are the primary synthetic strategies for preparing this compound?
There are two predominant and logically distinct pathways to the target molecule, each with its own set of advantages and challenges:
-
Route A: N-Alkylation of 4-nitro-1H-pyrazole. This is often the preferred method. It begins with the commercially available or readily synthesized 4-nitro-1H-pyrazole, followed by the introduction of the tert-butyl group onto the N1 position. The primary challenge here is controlling the regioselectivity of the alkylation.
-
Route B: C-Nitration of 1-tert-butyl-1H-pyrazole. This route involves first synthesizing 1-tert-butyl-1H-pyrazole and then performing an electrophilic nitration. The success of this strategy hinges on selectively nitrating the C4 position while avoiding the formation of other isomers or decomposition of the starting material under harsh nitrating conditions.[1]
Q2: Why is regioselectivity such a critical challenge in pyrazole N-alkylation?
The core of the issue lies in the electronic nature of the pyrazole ring. The two nitrogen atoms (N1 and N2) are adjacent and have similar electronic properties and nucleophilicity.[2] This often leads to the formation of a mixture of N1 and N2 alkylated regioisomers during the reaction, which can be challenging and costly to separate.[2][3] The final regiochemical outcome is a result of a delicate interplay between steric hindrance, the electronic nature of ring substituents, and the specific reaction conditions (base, solvent, temperature).[2]
Q3: How can I definitively confirm that I have synthesized the correct this compound isomer?
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.[1]
-
¹H NMR: The proton on the pyrazole ring will show distinct chemical shifts depending on its position relative to the substituents. For the desired N1-alkylated product, you will typically observe two singlets in the aromatic region corresponding to the protons at the C3 and C5 positions. The N2-alkylated isomer would present a different splitting pattern and chemical environment.
-
¹³C NMR: The carbon shifts, particularly for the quaternary carbon of the tert-butyl group and the carbons of the pyrazole ring, provide unambiguous structural confirmation.
-
2D NMR (NOESY/HMBC): For absolute confirmation, a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can show through-space correlation between the protons of the tert-butyl group and the proton at the C5 position of the pyrazole ring, confirming the N1 connectivity.
Synthetic Route Decision Framework
Choosing the optimal synthetic route depends on starting material availability, scale, and laboratory capabilities. The following diagram outlines a decision-making workflow.
Caption: Decision workflow for selecting a synthetic route.
Troubleshooting and Optimization Guide
This section addresses specific experimental problems in a question-and-answer format, focusing on causality and actionable solutions.
Problem 1: Low or No Yield in N-Alkylation of 4-nitro-1H-pyrazole (Route A)
Q: My N-alkylation reaction with 4-nitro-1H-pyrazole and a tert-butyl source is giving a very low yield. What are the likely causes and how can I fix it?
This is a common issue that can stem from several factors related to the reagents and conditions.
-
Probable Cause 1: Inappropriate Base/Solvent System. The choice of base is critical for deprotonating the pyrazole N-H, and its effectiveness is highly dependent on the solvent. A weak base may not fully deprotonate the pyrazole, while an overly strong base in the wrong solvent can lead to side reactions.
-
Expert Insight: The acidity of the 4-nitro-1H-pyrazole N-H is significantly higher than that of unsubstituted pyrazole due to the electron-withdrawing nitro group. This means milder bases can be effective. A systematic study has shown that a potassium carbonate-DMSO system can be highly effective for achieving regioselective N1-alkylation.[1] The combination of NaH in an aprotic polar solvent like THF or DMF is also a standard approach.
-
Solution: Switch to a K₂CO₃/DMSO or NaH/THF system. Ensure the solvent is anhydrous, as water will quench the base and the pyrazole anion.
-
-
Probable Cause 2: Steric Hindrance of the Electrophile. The tert-butyl group is exceptionally bulky. Using common tert-butyl halides (e.g., t-BuCl, t-BuBr) in a standard Sₙ2 reaction is notoriously difficult and often fails due to competing E2 elimination, which produces isobutylene gas.
-
Expert Insight: Direct Sₙ2 alkylation with tert-butyl halides is not a viable strategy. You must use a reagent that can generate a tert-butyl cation or a related electrophilic species under conditions compatible with the pyrazole anion.
-
Solution:
-
Use Tert-butyl alcohol under Mitsunobu conditions: This is a powerful alternative for coupling an acidic N-H with an alcohol.[1] The reaction typically involves triphenylphosphine (TPP) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1][4] Be aware that purification can be complicated by TPP-oxide and hydrazine byproducts.[5]
-
Reaction with isobutylene gas and a strong acid catalyst: This is a classic method for tert-butylation, though it may require specialized pressure equipment.
-
-
Problem 2: Product is a Mixture of N1 and N2 Regioisomers (Route A)
Q: My NMR analysis shows two distinct products that I believe are the N1 and N2 alkylated isomers. How can I favor the desired N1 product?
Achieving high regioselectivity is the primary challenge of this synthesis. While the bulky tert-butyl group sterically favors the less hindered N1 position, reaction conditions can erode this selectivity.
-
Causality: The regiochemical outcome is governed by a thermodynamic vs. kinetic control balance, which is influenced by the base's counter-ion, solvent polarity, and temperature.[3] For instance, smaller cations (like Li⁺) can coordinate with both nitrogens, reducing selectivity, whereas larger cations (like K⁺ or Cs⁺) tend to favor association with the less hindered N1 anion.
-
Optimization Strategies & Solutions:
-
Base and Solvent Selection: This is the most critical lever to pull. As shown in the table below, specific combinations are known to heavily favor N1 substitution.
-
Temperature Control: Running the reaction at lower temperatures can sometimes enhance kinetic selectivity towards the N1 isomer.
-
Bulky Alkylating Agent: While tert-butyl is already bulky, using a Mitsunobu reaction with tert-butyl alcohol often provides high N1 selectivity due to the bulky intermediate phosphorane complex formed in situ.[5]
-
The following diagram and table illustrate how to manipulate reaction parameters to achieve N1 selectivity.
Caption: Key factors controlling N1 vs. N2 alkylation regioselectivity.
| Parameter | Condition Favoring N1 (Desired) | Condition Favoring N2 (Undesired) | Rationale |
| Base | K₂CO₃, Cs₂CO₃ | NaH, LiHMDS | Large, "soft" cations (K⁺, Cs⁺) associate preferentially with the less-hindered N1 position. Smaller, "hard" cations (Na⁺, Li⁺) may coordinate to both nitrogens, reducing selectivity.[3] |
| Solvent | Aprotic Polar (e.g., DMSO, DMF) | Less Polar (e.g., THF, Dioxane) | Polar aprotic solvents effectively solvate the cation, promoting a "freer" pyrazole anion where steric factors dominate. |
| Temperature | 0 °C to Room Temperature | Elevated Temperatures | Lower temperatures favor the kinetically controlled product, which is typically the less sterically hindered N1 isomer. |
| Method | Mitsunobu Reaction | Direct Alkylation with Halides | The bulky phosphonium intermediate in the Mitsunobu reaction enhances steric bias towards the N1 position.[1] |
Problem 3: Low Yield and/or Byproducts in C-Nitration of 1-tert-butyl-1H-pyrazole (Route B)
Q: I am attempting to nitrate 1-tert-butyl-1H-pyrazole, but the yield is low and I see multiple products on my TLC plate. What is going wrong?
Direct nitration of an activated heterocyclic ring can be aggressive and lead to multiple side products if not carefully controlled.
-
Probable Cause 1: Overly Harsh Nitrating Conditions. A classic HNO₃/H₂SO₄ mixture can be too strong, leading to oxidation, decomposition of the pyrazole ring, or the formation of dinitro products.
-
Expert Insight: The pyrazole ring is electron-rich and susceptible to strong acids and oxidants. Milder nitrating agents or optimized conditions are required. An efficient one-pot method for nitrating pyrazole itself uses a mixture of fuming nitric acid and fuming sulfuric acid at a controlled temperature of 50°C, achieving high yields.[6] This highlights the importance of precise temperature and reagent control.
-
Solution:
-
Temperature Control: Maintain the reaction temperature strictly, starting at 0°C and allowing it to warm slowly only if necessary. Use an ice bath.
-
Milder Reagents: Consider alternative nitrating agents like acetyl nitrate (generated in situ from HNO₃ and acetic anhydride) or NO₂BF₄.
-
Stoichiometry: Use only a slight excess (1.0-1.1 equivalents) of the nitrating agent to minimize over-reaction.
-
-
-
Probable Cause 2: Poor Regiocontrol. While the N-tert-butyl group directs electrophilic substitution to the C4 position, some substitution at C3 or C5 can occur, especially under forcing conditions.
-
Solution: Follow the solutions for Cause 1. Milder conditions and strict temperature control are paramount for achieving high regioselectivity in electrophilic aromatic substitution on sensitive heterocycles.
-
Recommended Experimental Protocol
Route A: N1-Alkylation of 4-nitro-1H-pyrazole via Mitsunobu Reaction
This protocol is recommended for its high regioselectivity, though it requires careful handling of reagents and purification.
Materials:
-
4-nitro-1H-pyrazole
-
tert-Butyl alcohol (anhydrous)
-
Triphenylphosphine (TPP)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 4-nitro-1H-pyrazole (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous THF.
-
Addition of Alcohol: Add tert-butyl alcohol (1.5 eq) to the solution and stir until all solids have dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
DIAD/DEAD Addition: Slowly add DIAD or DEAD (1.2 eq) dropwise to the stirred solution over 20-30 minutes. The solution will typically turn yellow/orange and a precipitate (TPP-oxide byproduct) may form.
-
Causality Note: Slow addition is crucial to control the exothermic reaction and prevent the formation of side products. The mechanism involves the initial formation of a betaine between TPP and DIAD, which then activates the alcohol.[5]
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure.
-
The crude residue will contain the product, triphenylphosphine oxide, and the diisopropyl hydrazodicarboxylate byproduct.
-
Purify the crude material using flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc) is typically effective for separating the desired product.
-
-
Characterization: Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, and HRMS to ensure correct isomer formation and purity.
References
-
MDPI. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]
-
Wiley Online Library. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. [Link]
-
ACS Publications. Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. [Link]
-
PubMed Central (PMC). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. [Link]
-
ACS Publications. Mitsunobu and Related Reactions: Advances and Applications. [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. [Link]
Sources
Common side reactions in the nitration of pyrazoles
Welcome to the technical support center for pyrazole chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole nitration. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.
Part 1: Troubleshooting Guide - Common Side Reactions
This section addresses specific, frequently encountered problems during the nitration of pyrazoles. The format is designed to help you quickly diagnose the issue and find a validated solution.
Q1: My reaction is producing a mixture of C4-nitrated and N1-nitrated products. How can I selectively obtain the C4-nitro isomer?
Symptom: NMR and LC-MS analysis of your crude product shows two distinct product peaks with the same mass, corresponding to both the desired C4-nitro product and the undesired N1-nitro isomer. This is common when your pyrazole has an unsubstituted N1 position.
Root Cause Analysis: The N1- and C4-positions are both nucleophilic and can be attacked by the electrophilic nitronium ion (NO₂⁺).
-
N-Nitration: The N1-position is often kinetically favored under less acidic conditions where the nitrogen's lone pair is readily available.[1] This N-nitro pyrazole can sometimes be an intermediate.[1][2]
-
C-Nitration: The C4-position is generally the most electron-rich carbon on the pyrazole ring, making it the thermodynamically favored site for electrophilic aromatic substitution.[1]
-
Rearrangement: The initially formed N-nitro pyrazole can often be rearranged to the more stable C4-nitro product under acidic conditions or with heating.[1][2][3] If this rearrangement is incomplete, you will isolate a mixture.
Strategic Solutions:
-
Promote Rearrangement: If you suspect N-nitration is occurring as an intermediate step, increasing the reaction time or temperature (e.g., 90°C) in a strong acid like concentrated sulfuric acid can drive the rearrangement to the desired 4-nitropyrazole.[3]
-
Protect the N1 Position: The most robust strategy is to protect the N1-position with a suitable group before nitration. This physically blocks N-nitration, forcing the reaction to occur on the ring. The protecting group can be removed in a subsequent step.
-
Optimize the Nitrating Agent: Using a nitrating system like fuming nitric acid in fuming sulfuric acid can favor the direct C-nitration pathway, especially at optimized temperatures (e.g., 50°C), leading to high yields of 4-nitropyrazole.[3]
Q2: I'm trying to nitrate the pyrazole ring on my 1-phenylpyrazole substrate, but the primary product is 1-(p-nitrophenyl)pyrazole. What is causing this selectivity issue?
Symptom: Your main product peak in the LC-MS and NMR corresponds to nitration on the N1-phenyl substituent, not the C4-position of the pyrazole ring.
Root Cause Analysis: This is a classic case of competing electrophilic substitution, where the outcome is dictated by the reaction medium's acidity.[1]
-
In Strongly Acidic Media (e.g., HNO₃/H₂SO₄): The pyridine-like nitrogen of the pyrazole ring becomes protonated. This creates a pyrazolium cation, which is strongly electron-withdrawing and deactivates the pyrazole ring towards further electrophilic attack.[1][4] Consequently, the less deactivated N1-phenyl ring becomes the primary site of nitration, typically at the para-position.[1][4]
-
In Milder, Less Acidic Media (e.g., HNO₃/Ac₂O): The pyrazole nitrogen is not significantly protonated. The pyrazole ring remains electron-rich and activated for electrophilic substitution, with the C4-position being the most reactive site.[1][5]
Strategic Solutions:
-
For Selective C4-Nitration: Change your nitrating system to a milder one. The use of acetyl nitrate (generated in situ from nitric acid and acetic anhydride) at low temperatures (e.g., 0°C) is the standard method for selectively nitrating the C4-position of N-arylpyrazoles.[1][4]
-
For Selective Phenyl-Group Nitration: To intentionally target the phenyl ring, continue using a strong "mixed acid" system of concentrated nitric acid and concentrated sulfuric acid.[1][6]
Below is a workflow to guide your decision-making process for nitrating N-phenylpyrazoles.
-
N-Nitration (Kinetic Step): The initial electrophilic attack occurs at the N1 nitrogen, which is a highly nucleophilic site. This step is often fast and can occur under milder conditions, forming an N-nitropyrazole. [2][7]2. Rearrangement (Thermodynamic Step): The N-NO₂ bond is labile. In the presence of strong acid or upon heating, the nitro group can dissociate and re-attack the pyrazole ring at the more thermodynamically stable C4 position. [1][2]This intramolecular or intermolecular rearrangement leads to the final C-nitrated product.
Part 3: Experimental Protocols
These protocols are provided as a starting point. Always perform reactions on a small scale first to optimize conditions for your specific substrate.
Protocol 1: Selective C4-Nitration of 1-Phenylpyrazole using Acetyl Nitrate
This protocol is designed to favor nitration on the pyrazole ring while minimizing nitration of the phenyl substituent. [1] Materials:
-
1-Phenylpyrazole
-
Acetic Anhydride (Ac₂O)
-
Fuming Nitric Acid (≥90%)
-
Ice-water bath
-
Standard laboratory glassware
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-phenylpyrazole (1.0 eq) in acetic anhydride (5-10 volumes).
-
Cooling: Cool the solution to 0°C using an ice-water bath. Maintain this temperature throughout the addition step.
-
Reagent Addition: In a separate flask, prepare a pre-cooled (0°C) solution of fuming nitric acid (1.05 eq) in acetic anhydride (2-3 volumes). Add this nitrating mixture dropwise to the pyrazole solution over 20-30 minutes. Caution: The reaction is exothermic. Monitor the internal temperature closely and adjust the addition rate to keep it below 5°C.
-
Reaction: Stir the mixture at 0°C for 1-2 hours after the addition is complete. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Work-up: The product may precipitate as a solid, which can be collected by filtration. If it oils out, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
Self-Validation: The primary product should be 4-nitro-1-phenylpyrazole. Confirm the structure by ¹H NMR (disappearance of the C4-H signal) and mass spectrometry.
References
-
General mechanism of N–N ring opening of pyrazolone leading to the formation of TP1. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
-
An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. (2023). MDPI. Retrieved January 11, 2026, from [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2020). ACS Publications. Retrieved January 11, 2026, from [Link]
-
An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide. (2023). Preprints.org. Retrieved January 11, 2026, from [Link]
-
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2021). PMC - PubMed Central. Retrieved January 11, 2026, from [Link]
-
Nitropyrazoles. (1997). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Manipulating nitration and stabilization to achieve high energy. (n.d.). Semantic Scholar. Retrieved January 11, 2026, from [Link]
-
Manipulating nitration and stabilization to achieve high energy. (2023). PMC - PubMed Central. Retrieved January 11, 2026, from [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
-
Selective O- and N-nitration of steroids fused to the pyrazole ring. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. (2023). PubMed. Retrieved January 11, 2026, from [Link]
-
Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds. (1969). RSC Publishing. Retrieved January 11, 2026, from [Link]
-
An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. (2023). PubMed Central. Retrieved January 11, 2026, from [Link]
-
REACTIONS OF PHENYL-SUBSTITUTED HETEROCYCLIC COMPOUNDS: II. NITRATIONS AND BROMINATIONS OF 1-PHENYLPYRAZOLE DERIVATIVES. (n.d.). Canadian Science Publishing. Retrieved January 11, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-(Tert-butyl)-4-nitro-1H-pyrazole
An advanced technical support resource for researchers, scientists, and drug development professionals.
As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights into the purification of 1-(Tert-butyl)-4-nitro-1H-pyrazole. We will move beyond simple step-by-step instructions to explore the underlying principles, helping you troubleshoot and optimize your purification protocols effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile is largely dictated by the synthetic route, which typically involves the electrophilic nitration of 1-tert-butyl-1H-pyrazole.[1] Consequently, the primary impurities include:
-
Unreacted Starting Material: 1-tert-butyl-1H-pyrazole.
-
Isomeric Byproducts: While the 4-position is the kinetically and thermodynamically favored site for nitration, trace amounts of other isomers like 1-(tert-butyl)-3-nitro-1H-pyrazole and 1-(tert-butyl)-5-nitro-1H-pyrazole can form.[2][3]
-
Over-nitrated Products: Depending on the reaction conditions, di-nitrated species can be generated.
-
Residual Reagents: Inorganic acids (e.g., H₂SO₄, HNO₃) used in the nitration mixture are common non-organic impurities.[4]
Q2: Before I attempt a large-scale purification, what is the single most important preliminary step?
A2: The most critical preliminary step is a thorough analysis of your crude product using Thin-Layer Chromatography (TLC) . TLC is a rapid and inexpensive technique that provides vital information for designing your purification strategy. It helps you to:
-
Estimate the number of components in your crude mixture.
-
Determine the relative polarities of your target compound and the impurities.
-
Select an appropriate solvent system for column chromatography.[5][6]
-
Assess the potential success of recrystallization by observing the separation between the main spot and impurity spots.
Q3: How do I choose between Recrystallization and Column Chromatography?
A3: The choice depends on the nature and quantity of the impurities.
-
Recrystallization is ideal when your crude product is relatively pure (>90%) and the impurities have significantly different solubility profiles from your target compound. It is a more scalable and economical method for purifying large quantities of material.[7][8]
-
Column Chromatography is the method of choice when you have a complex mixture with multiple components or when impurities have polarities very similar to your product.[6][9] While more time-consuming and solvent-intensive, it offers superior separation power.[7]
Below is a decision-making workflow to guide your choice:
Caption: Decision workflow for selecting a purification method.
Q4: How can I definitively confirm the purity of my final product?
A4: A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and assess purity.[1] The ¹H NMR spectrum should show a clean singlet for the nine equivalent protons of the tert-butyl group and distinct signals for the pyrazole ring protons, free from impurity peaks.[1]
-
Melting Point Analysis: A sharp melting point range (typically < 2°C) is indicative of a pure crystalline solid. Impurities tend to broaden and depress the melting point.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS): These techniques can provide quantitative purity data (e.g., >99% purity).
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique that relies on the differential solubility of your compound and its impurities in a given solvent at different temperatures.[8]
Q: How do I select the ideal solvent for recrystallizing this compound?
A: The ideal solvent is one in which your target compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures. For nitropyrazole derivatives, mixed solvent systems are often effective.[10]
Solvent Screening Protocol:
-
Place ~20-30 mg of your crude material into several test tubes.
-
To each tube, add a different solvent (e.g., ethanol, methanol, ethyl acetate, hexane, water) dropwise at room temperature. A good candidate solvent will not dissolve the compound at room temperature.
-
Heat the tubes that did not show dissolution. The compound should dissolve completely at the solvent's boiling point.
-
Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath.
-
The solvent that yields a high quantity of pure-looking crystals is your best choice.
| Solvent System | Polarity | Rationale for Use |
| Ethanol/Water | Polar Protic | The compound is typically soluble in hot ethanol. Water is then added as an anti-solvent to decrease solubility upon cooling.[10] |
| Hexane/Ethyl Acetate | Non-polar / Polar Aprotic | The compound is dissolved in a minimal amount of hot ethyl acetate, and hexane is added as the anti-solvent to induce crystallization.[10] |
Q: My compound is "oiling out" instead of forming crystals. What's happening and how do I fix it?
A: "Oiling out" occurs when the supersaturated solution's temperature is above the melting point of your solid compound. The compound precipitates as a liquid instead of a solid.[10]
Solutions:
-
Lower the Crystallization Temperature: Add more of the primary solvent to the hot solution to create a more dilute mixture. This lowers the saturation point, allowing crystallization to initiate at a temperature below the compound's melting point.[10]
-
Slow Down Cooling: Rapid cooling encourages oiling. Insulate the flask to ensure a very slow temperature drop.
-
Use a Seed Crystal: Add a tiny, pure crystal of the product to the cooled, supersaturated solution to provide a nucleation site for crystal growth.[10]
Detailed Protocol: Recrystallization using a Mixed Solvent System (Ethanol/Water)
Caption: Step-by-step workflow for mixed-solvent recrystallization.
Troubleshooting Guide: Column Chromatography
Column chromatography separates molecules based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent system).[9][11] Less polar compounds travel down the column faster, while more polar compounds are retained longer by the polar silica gel.[7]
Q: How do I choose the best solvent system (mobile phase)?
A: The goal is to find a solvent system that provides good separation on a TLC plate, with a retention factor (Rf) of ~0.2-0.4 for your target compound, this compound.[5] An Rf in this range ensures the compound will move down the column at a reasonable rate.
Procedure:
-
Prepare several TLC chambers with different ratios of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).
-
Spot your crude mixture on TLC plates and develop them in the prepared chambers.
-
Visualize the plates under UV light.
-
The solvent system that gives the best separation with the target spot at an Rf of 0.2-0.4 is your ideal mobile phase.
| Hexane:Ethyl Acetate Ratio | Expected Result |
| 9:1 | Compound likely has a low Rf (stays near the baseline). Impurities that are much less polar may move up the plate. |
| 7:3 | A good starting point. Often provides an optimal Rf for moderately polar compounds like nitropyrazoles. |
| 1:1 | Compound likely has a high Rf (moves near the solvent front). This ratio may be too polar. |
Q: My compounds are coming off the column at the same time. How can I improve separation?
A: Poor separation (co-elution) is usually due to an inappropriate mobile phase or improper column packing.
-
Decrease Solvent Polarity: If compounds are moving too quickly (high Rf), reduce the proportion of the polar solvent (e.g., switch from 7:3 to 8:2 hexane:ethyl acetate). This will increase the interaction with the silica gel and improve separation.
-
Use Gradient Elution: Start with a less polar solvent system to elute the non-polar impurities first. Then, gradually increase the polarity of the mobile phase to elute your target compound, followed by the more polar impurities.[9]
-
Repack the Column: Air bubbles or channels in the silica gel bed can lead to poor separation. Ensure the column is packed uniformly.
Detailed Protocol: Flash Column Chromatography
Caption: General workflow for flash column chromatography.
References
-
CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). The separation of 2-nitrophenol, 4-nitrophenol and phenol. Retrieved from [Link]
-
Organic Chemistry at CU Boulder. (n.d.). Column Chromatography. Retrieved from [Link]
-
Arkat USA. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. ARKIVOC, 2014(vi), 54-71. Retrieved from [Link]
-
ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). The Nitration of Brominated Pyrazoles in Aqueous Sulfuric Acid. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
ResearchGate. (n.d.). What solvent should I use to recrystallize pyrazoline?. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Heteroaromatic reactivity. Part VII. The kinetics, products, and mechanism of nitration of some 1-arylpyrazoles and 1-phenylimidazole. RSC Publishing. Retrieved from [Link]
-
ResearchGate. (2025, March 7). Crystal structure of 3,5-bis(t-butyl)-1H-pyrazol-4-amine, C11H21N3. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Heteroaromatic reactivity. Part VII. The kinetics, products, and mechanism of nitration of some 1-arylpyrazoles and 1-phenylimidazole - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 7. m.youtube.com [m.youtube.com]
- 8. mt.com [mt.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Degradation of 1-(Tert-butyl)-4-nitro-1H-pyrazole Under Acidic Conditions
Welcome to the technical support center for researchers working with 1-(tert-butyl)-4-nitro-1H-pyrazole. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this compound under acidic conditions. Our goal is to equip you with the necessary knowledge to anticipate potential challenges, interpret your experimental results accurately, and develop robust protocols.
Introduction: Understanding the Chemistry of Degradation
This compound is a valuable building block in medicinal chemistry and drug discovery.[1] Its structure, featuring a pyrazole core, a nitro group, and a tert-butyl substituent, imparts specific chemical properties that are crucial for its application but also render it susceptible to degradation under certain conditions, particularly in acidic environments. The primary pathway of degradation involves the acid-catalyzed cleavage of the N-tert-butyl group, a reaction analogous to the hydrolysis of tert-butyl esters and amides.[2][3] This process is driven by the formation of a stable tert-butyl carbocation. Under more forcing conditions, further reactions, including potential ring opening, may occur, though these are generally less favored.
This guide will walk you through the potential degradation pathways, provide practical advice for troubleshooting common experimental issues, and offer protocols for monitoring the stability of your compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a decrease in the concentration of my starting material, this compound, over time in my acidic reaction mixture. What is the likely cause?
A1: The most probable cause for the loss of your starting material is acid-catalyzed degradation. The primary and most facile degradation pathway is the cleavage of the N-tert-butyl group to yield 4-nitro-1H-pyrazole and isobutylene (which will likely be hydrated to tert-butanol in aqueous media).
Causality: The nitrogen atom of the pyrazole ring becomes protonated under acidic conditions. This enhances the leaving group ability of the pyrazole ring, facilitating the departure of the stable tert-butyl carbocation.
Troubleshooting Steps:
-
Confirm the Degradation Product: Analyze your reaction mixture by LC-MS or GC-MS to identify the presence of 4-nitro-1H-pyrazole. The expected mass of this product is 113.08 g/mol .[4]
-
Monitor by NMR: If possible, use 1H NMR to monitor the reaction. You should observe the disappearance of the singlet corresponding to the tert-butyl protons (around 1.6 ppm) and the appearance of new aromatic signals corresponding to 4-nitro-1H-pyrazole.
-
pH Control: If the degradation is undesirable, consider if the reaction can be performed at a higher pH. Even a modest increase in pH can significantly slow down the rate of acid-catalyzed de-tert-butylation.
-
Temperature Control: The rate of degradation is temperature-dependent. Running your reaction at a lower temperature may help to minimize the degradation of your starting material.
Q2: Besides de-tert-butylation, are there other potential degradation pathways I should be aware of?
A2: While de-tert-butylation is the most likely primary degradation pathway, other reactions are theoretically possible, especially under harsh acidic conditions (e.g., high temperatures, very strong acids). These include:
-
Ring Opening: Although pyrazoles are generally aromatic and stable, ring-opening reactions can be induced under specific conditions, often involving strong acids or Lewis acids.[5][6] This would lead to a complex mixture of products and a significant loss of your desired scaffold.
-
Further Reactions of 4-nitro-1H-pyrazole: The initial degradation product, 4-nitro-1H-pyrazole, can itself undergo further reactions, although it is a relatively stable compound.[4][7] Electrophilic aromatic substitution on the protonated pyrazole ring is generally difficult.[8]
Expert Insight: In most standard acidic conditions used in synthetic and pharmaceutical chemistry, de-tert-butylation will be the predominant degradation pathway. More complex degradation routes are typically observed only under extreme conditions that are not commonly employed in routine laboratory work.
Q3: How can I design an experiment to study the kinetics of degradation of this compound?
A3: A well-designed kinetic study can provide valuable information about the stability of your compound under specific acidic conditions. Here is a general protocol:
Experimental Protocol: Kinetic Analysis of Degradation
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile, methanol).
-
Prepare a series of acidic aqueous solutions with known pH values (e.g., using buffers or by diluting a strong acid like HCl or H₂SO₄).
-
-
Initiation of the Reaction:
-
In a thermostated reaction vessel, add a known volume of the acidic solution.
-
At time zero, inject a small aliquot of the stock solution of your compound to achieve the desired final concentration.
-
-
Sampling and Analysis:
-
At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction by neutralizing the acid with a suitable base (e.g., a saturated solution of sodium bicarbonate).
-
Analyze the quenched samples by a suitable analytical technique, such as HPLC-UV or LC-MS, to determine the concentration of the remaining this compound and the formation of 4-nitro-1H-pyrazole.
-
-
Data Analysis:
-
Plot the concentration of the starting material versus time.
-
Determine the order of the reaction and the rate constant (k) from the data.
-
Repeat the experiment at different pH values and temperatures to determine the effect of these parameters on the degradation rate.
-
Data Presentation:
| pH | Temperature (°C) | Rate Constant (k) (s⁻¹) | Half-life (t₁/₂) (s) |
| 1 | 25 | Experimental Value | Calculated Value |
| 1 | 50 | Experimental Value | Calculated Value |
| 2 | 25 | Experimental Value | Calculated Value |
| 2 | 50 | Experimental Value | Calculated Value |
Visualizing the Degradation Pathway
To provide a clearer understanding of the chemical transformations involved, the following diagrams illustrate the proposed degradation pathway and a typical experimental workflow for its analysis.
Caption: Proposed acid-catalyzed degradation pathway.
Caption: Workflow for kinetic analysis of degradation.
References
-
Ring-Opening of Indoles: An Unconventional Route for the Transformation of Indoles to 1 H-Pyrazoles Using Lewis Acid. ACS Comb Sci.2018 , 20 (10), 573-578. [Link]
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An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Molecules2022 , 27 (19), 6296. [Link]
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Transition state activity coefficients in the acid-catalyzed hydrolysis of amides. Can. J. Chem.1977 , 55 (17), 3050-3056. [Link]
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mechanism of amide hydrolysis. YouTube. [Link]
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Reactions of pyrrole, imidazole, and pyrazole with ozone: Kinetics and mechanisms. Water Res.2021 , 190, 116741. [Link]
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Ring opening of pyrazoles and our design strategy A Carbanion-induced... ResearchGate. [Link]
-
Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Molecules2023 , 28 (8), 3529. [Link]
-
Domino Reaction for the Synthesis of Pyrazole/Isoxazole Fused Naphthyridine Derivatives Involving Indole Ring Opening and Double Ring Formation. J. Org. Chem.2023 , 88 (11), 7249-7259. [Link]
-
Amide Hydrolysis: Mechanism, Conditions and Applications. Allen. [Link]
-
4-Nitropyrazole 2075-46-9. ChemSrc. [Link]
-
Selective Hydrolysis of Primary and Secondary Amides Enabled by Visible Light. ResearchGate. [Link]
-
Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]
-
Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Org. Lett.2024 , 26 (28), 5946-5950. [Link]
-
Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New J. Chem.2021 , 45, 1032-1040. [Link]
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
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Electrophilic aromatic substitution. Wikipedia. [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics2022 , 3 (2), 118-132. [Link]
-
Exploring the Kinetics of Acid-Base Reactions: Fundamental Principles to Practical Applications. Longdom Publishing. [Link]
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Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]
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(PDF) Synthesis, Characterization and Thermal Degradation Kinetics of a New Pyrazole Derived Methacrylate Polymer, Poly(1,3-Diphenyl-1H-Pyrazol-5-Yl Methacrylate). ResearchGate. [Link]
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Zn-Catalyzed tert-Butyl Nicotinate-Directed Amide Cleavage as a Biomimic of Metallo-Exopeptidase Activity. ACS Catal.2017 , 7 (12), 8494-8498. [Link]
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Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. OUCI. [Link]
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Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. [Link]
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Tandem MS Elucidation of the Late-Stage Degradation Mechanism of Nitroplasticizer. Anal. Chem.2024 , 96 (34), 12891-12899. [Link]
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Multimolecular Complexes of CL-20 with Nitropyrazole Derivatives: Geometric, Electronic Structure, and Stability. J. Phys. Chem. A2022 , 126 (29), 4871-4880. [Link]
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Electrophilic Aromatic Substitution: Nitration. YouTube. [Link]
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Efficient Cleavage of Carboxylic tert-Butyl and 1-Adamantyl Esters, and N-Boc-Amines Using H2SO4 in CH2Cl2. ResearchGate. [Link]
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Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. Open Access LMU. [Link]
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Computer vision for non-contact monitoring of catalyst degradation and product formation kinetics. Chem. Sci.2022 , 13 (44), 13214-13221. [Link]
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18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. [Link]
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Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. ResearchGate. [Link]
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Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]
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Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. ResearchGate. [Link]
-
The acid-catalyzed hydrolysis of an α-pinene-derived organic nitrate: kinetics, products, reaction mechanisms, and atmospheric. Atmos. Chem. Phys.2016 , 16, 13355-13367. [Link]
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Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. [Link]
-
Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc2015 , (v), 283-297. [Link]
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3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. Acta Crystallogr. Sect. E Struct. Rep. Online2012 , 68 (Pt 9), o2777. [Link]
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Transient Flow-Assisted Kinetic Modelling and Reaction Network Identification for Pyrazole Synthesis. ResearchGate. [Link]
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Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules2021 , 26 (5), 1436. [Link]
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Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. J. Am. Chem. Soc.2019 , 141 (20), 8214-8220. [Link]
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Technical Support Center: Challenges in the Purification of Polar Nitropyrazole Compounds
Welcome to the technical support center for the purification of polar nitropyrazole compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges associated with purifying these highly polar molecules. The presence of both the pyrazole ring and one or more nitro groups imparts a unique electronic character, leading to purification hurdles that demand specialized strategies.[1][2] This resource provides in-depth, experience-driven troubleshooting advice and frequently asked questions (FAQs) to empower you to overcome these obstacles in your laboratory work.
I. Understanding the Core Challenges
The purification of polar nitropyrazole compounds is inherently difficult due to a combination of factors stemming from their molecular structure. The pyrazole moiety itself is a heterocyclic system capable of tautomerism, which can influence its reactivity and physical properties.[1] The addition of electron-withdrawing nitro groups significantly increases the polarity and can introduce issues such as poor solubility in common organic solvents and strong interactions with polar stationary phases.[2][3]
Key contributors to purification difficulties:
-
High Polarity: The combination of the nitrogen-rich pyrazole ring and the polar nitro groups leads to high polarity, making these compounds challenging to handle with standard chromatographic techniques.[3][4]
-
Solubility Issues: Polar nitropyrazoles often exhibit poor solubility in many non-polar organic solvents typically used in normal-phase chromatography.[3] Conversely, they can be highly soluble in polar solvents, which complicates their separation from polar impurities.
-
Strong Adsorption to Stationary Phases: The polar nature of these compounds can cause them to bind very strongly to polar stationary phases like silica gel, leading to poor elution, peak tailing, and even irreversible adsorption.[3][5]
-
Potential for Degradation: Some nitropyrazole derivatives can be unstable, particularly under acidic or basic conditions that might be employed during chromatography.[6]
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and problems encountered during the purification of polar nitropyrazole compounds in a direct question-and-answer format.
Chromatography-Based Purification
Q1: My polar nitropyrazole compound streaks badly on a silica gel TLC plate and I get poor separation. What can I do?
A1: Streaking on silica TLC plates is a common issue with highly polar and particularly basic compounds, as they can interact strongly and sometimes irreversibly with the acidic silanol groups on the silica surface.[5]
Troubleshooting Steps:
-
Modify the Mobile Phase:
-
For Basic Nitropyrazoles: Add a small amount of a basic modifier to your eluent to neutralize the acidic silica surface. Common choices include triethylamine (1-3%) or a solution of ammonia in methanol (e.g., 10% ammonia in methanol, used as 1-10% of the mobile phase).[7]
-
Increase Polarity: A gradient elution, gradually increasing the polarity of the mobile phase, can help to elute strongly retained compounds.[8] For very polar compounds, solvent systems like methanol/dichloromethane are often employed.[7]
-
-
Consider an Alternative Stationary Phase:
Q2: My polar nitropyrazole compound either stays at the baseline or runs with the solvent front in normal-phase chromatography. How can I achieve good separation?
A2: This indicates a significant mismatch between the polarity of your compound and the chosen chromatographic system.
Troubleshooting Workflow:
Caption: Decision tree for chromatographic troubleshooting.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for purifying very polar compounds that are poorly retained in reverse-phase and too strongly retained in normal-phase.[4][9] It typically uses a polar stationary phase (like silica, diol, or amine-bonded silica) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of an aqueous solvent (like water).[4][9] In HILIC, water is the strong eluting solvent.[9]
-
Reverse-Phase Chromatography: While it may seem counterintuitive for polar compounds, reverse-phase chromatography can be effective, especially with modern columns designed for highly aqueous mobile phases.[3] Standard C18 columns can undergo "phase collapse" in high water content, leading to poor and irreproducible retention.[3] Look for "aqueous stable" or "polar-endcapped" C18 columns.[3]
Q3: I am using reverse-phase HPLC, but my polar nitropyrazole is not retained and elutes in the void volume. What should I do?
A3: This is a common problem when the analyte is too polar for the non-polar stationary phase.
Strategies to Increase Retention:
-
Increase the Aqueous Content of the Mobile Phase: If your column is stable in highly aqueous conditions, increasing the water content of the mobile phase will increase the retention of polar compounds.[10]
-
Use a More Polar Reverse-Phase Column: Consider columns with alternative stationary phases like phenyl-hexyl or those with embedded polar groups, which can offer different selectivity for polar analytes.[10]
-
Employ HILIC: As mentioned previously, HILIC is often the go-to solution when reverse-phase fails for highly polar compounds.[4][9]
Recrystallization-Based Purification
Q4: I am struggling to find a suitable single solvent for the recrystallization of my polar nitropyrazole.
A4: Finding a single solvent that dissolves the compound when hot but not when cold is often challenging for highly polar molecules.[11][12] A mixed-solvent system is usually the solution.[11][12]
Protocol for Selecting a Mixed-Solvent System:
-
Identify a "Good" Solvent: Find a polar solvent in which your compound is readily soluble, even at room temperature. Common choices include ethanol, methanol, acetone, or N,N-dimethylformamide (DMF).[13][14]
-
Identify a "Poor" Solvent: Find a non-polar solvent in which your compound is insoluble or sparingly soluble, even when hot. This is often referred to as the anti-solvent. Common choices include hexanes, heptane, or diethyl ether.[14][15] The two solvents must be miscible.[11]
-
Perform the Recrystallization:
-
Dissolve your crude compound in the minimum amount of the hot "good" solvent.
-
While the solution is still hot, add the "poor" solvent dropwise until the solution becomes cloudy (this is the point of saturation).[14]
-
If necessary, add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.
-
Commonly Used Solvent Pairs for Polar Compounds:
| "Good" Solvent (Polar) | "Poor" Solvent (Non-Polar) |
| Ethanol/Methanol | Water[12][15] |
| Acetone | Water[15] |
| Ethyl Acetate | Hexane/Heptane[14][15] |
| Dichloromethane | Hexane[11] |
| N,N-Dimethylformamide (DMF) | Water |
Q5: My compound "oils out" instead of crystallizing. What does this mean and how can I fix it?
A5: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is too close to the melting point of the compound or if the solution is supersaturated.[11]
Troubleshooting "Oiling Out":
-
Use a higher-boiling point solvent.
-
Add more of the "good" solvent to reduce the level of saturation before cooling.
-
Cool the solution more slowly.
-
Scratch the inside of the flask with a glass rod to provide a surface for crystal nucleation.
-
Add a seed crystal of the pure compound if available.
III. Detailed Experimental Protocol: Flash Chromatography using HILIC
This protocol outlines a general procedure for purifying a polar nitropyrazole compound using Hydrophilic Interaction Liquid Chromatography (HILIC) on a flash chromatography system.
Objective: To separate a polar nitropyrazole from less polar and more polar impurities.
Materials:
-
Crude polar nitropyrazole compound
-
Silica gel for flash chromatography (or a pre-packed silica column)
-
Acetonitrile (ACN), HPLC grade
-
Deionized water
-
Flash chromatography system
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve the crude compound in a minimal amount of a strong solvent (e.g., methanol or DMF).
-
Adsorb the dissolved sample onto a small amount of silica gel by concentrating the mixture to a dry, free-flowing powder using a rotary evaporator. This is known as dry loading and is often preferred for polar compounds to ensure a narrow band at the start of the chromatography.[16]
-
-
Column Packing and Equilibration:
-
Pack a column with silica gel.[17]
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95:5 ACN:Water) for several column volumes until the baseline is stable.
-
-
Loading the Sample:
-
Carefully add the dry-loaded sample to the top of the equilibrated column.
-
Gently add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.[16]
-
-
Elution:
-
Begin elution with the initial mobile phase (e.g., 95:5 ACN:Water).
-
Run a gradient to increase the concentration of the strong solvent (water). A typical gradient might be from 5% to 30% water in ACN over 10-15 column volumes.[4]
-
The exact gradient will depend on the specific compound and impurities and should be optimized based on TLC or analytical HPLC analysis.
-
-
Fraction Collection and Analysis:
-
Collect fractions throughout the elution process.
-
Analyze the fractions by TLC or HPLC to identify those containing the pure desired compound.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
HILIC Workflow Diagram:
Caption: Step-by-step workflow for HILIC purification.
This guide provides a starting point for addressing the purification challenges of polar nitropyrazole compounds. Successful purification often requires a systematic approach to troubleshooting and a willingness to explore non-traditional techniques like HILIC. By understanding the underlying chemical principles and applying the strategies outlined here, researchers can significantly improve the efficiency and success rate of their purification efforts.
IV. References
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
Teledyne ISCO. Strategies for the Flash Purification of Highly Polar Compounds. Lab-ex Kft. [Link]
-
Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?[Link]
-
University of California, Irvine. Crystallization. [Link]
-
Wang, Y., et al. (2023). Solubility and Thermodynamic Analysis of 3(5)-Nitropyrazole in Different High Boiling Solvents. Journal of Chemical & Engineering Data. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Liu, W., et al. (2021). Solubility determination and correlation for 3-nitropyrazole in four binary solvents (water + methanol, ethanol, 1-propanol and acetone) from 283.15 K to 323.15 K. Journal of Molecular Liquids. [Link]
-
University of York, Chemistry Teaching Labs. Solvent Choice. [Link]
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Reddit. (2020). Go-to recrystallization solvent mixtures. r/Chempros. [Link]
-
University of California, Los Angeles. Crystallization Solvents. [Link]
-
Phenomenex. Normal-phase vs. Reversed-phase Chromatography. [Link]
-
Turgut, M., & Turgut, G. (2016). Separation techniques: Chromatography. Protein Purification. [Link]
-
Reddit. (2020). Purification of strong polar and basic compounds. r/Chempros. [Link]
-
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
-
Moravek. Reverse-Phase vs. Normal-Phase HPLC: A Brief Comparison. [Link]
-
Jack Westin. Chromatography Basic Principles Involved In Separation Process. [Link]
-
Chemistry For Everyone. (2023, October 11). What Is Normal Phase And Reverse Phase Chromatography? [YouTube video]. [Link]
-
Utah Tech University. Separating Compounds by Column Chromatography. [Link]
-
PharmaGuru. (2024). Reverse Phase HPLC And Normal Phase HPLC: Key Differences, Applications, and 7+ FAQs. [Link]
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]
-
Chand, D., et al. (2023). Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. ACS Omega. [Link]
-
Hawach Scientific. Normal Phase HPLC Column and Reverse Phase HPLC Column. [Link]
-
Zmysłowski, A. (2015). For highly polar compound, how to do the purification? [ResearchGate discussion]. [Link]
-
Bakher, S. A., et al. (2021). The Role of the Nitro Group on the Formation of Intramolecular Hydrogen Bond in the Methyl Esters of 1-Vinyl-Nitro-Pyrazolecarboxylic Acids. Molecules. [Link]
-
Waters Corporation. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
-
Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds. [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
Zhang, J., et al. (2015). Review on synthesis of nitropyrazoles. Chinese Journal of Energetic Materials. [Link]
-
Hordiyenko, O., et al. (2022). On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. Molecules. [Link]
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Hanneng Cailiao. Review on Synthesis of Nitropyrazoles. [Link]
-
Zhang, Y., et al. (2011). Efficient purification of low molecular weight nitrogen polar compounds from the skin of Bufo bufo gargarizans Cantor by reversed-phase high performance liquid chromatography with a polar-copolymerized C18 stationary phase. Analytical Methods. [Link]
-
Yin, P., et al. (2017). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. [Link]
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Afonin, A. V., & Vashchenko, A. V. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules. [Link]
-
Zhang, J., et al. (2016). Synthesis of high-performance insensitive energetic materials based on nitropyrazole and 1,2,4-triazole. New Journal of Chemistry. [Link]
-
Li, Y., et al. (2019). Synethsis and characterization of 3-nitropyrazole and its salts. IOP Conference Series: Earth and Environmental Science. [Link]
-
Habraken, C. L., & Cohen-Fernandes, P. (1970). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry. [Link]
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Bitar, L., & Jaber, A. (2023). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences. [Link]
-
University of California, Berkeley. (2020). Solubility of Organic Compounds. [Link]
-
SciSpace. (2019, June 29). An Overview on Common Organic Solvents and Their Toxicity. [Link]
-
Zhang, Y., et al. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Journal of Separation Science. [Link]
-
ChemTalk. (2023, November 29). A Deep Dive into Common Organic Solvents. [Link]
-
Drug Development and Delivery. (2023, September 15). PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. [Link]
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Technical Support Center: Strategies for Solubilizing 1-(Tert-butyl)-4-nitro-1H-pyrazole in Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges of working with poorly soluble compounds, specifically focusing on 1-(Tert-butyl)-4-nitro-1H-pyrazole. Our goal is to equip you with the knowledge and practical protocols to successfully solubilize this and other challenging compounds for reliable and reproducible biological assay results.
Introduction: The Solubility Challenge
The pyrazole core is a privileged scaffold in medicinal chemistry, frequently appearing in compounds with a wide range of pharmacological activities.[1] this compound, with its nitro group, is a valuable intermediate in the synthesis of potential therapeutics.[1] However, the combination of a substituted pyrazole ring and a nitro group often leads to poor aqueous solubility, a significant hurdle in biological research. Inadequate solubilization can lead to compound precipitation, inaccurate concentration measurements, and ultimately, unreliable assay data.
This guide will walk you through a systematic approach to improving the solubility of this compound, from initial stock solution preparation to the use of advanced formulation techniques.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my aqueous assay buffer. What is the first step I should take?
A1: The first and most critical step is to prepare a high-concentration stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is the most common and effective choice for a wide range of nonpolar and polar compounds.[2] Due to its miscibility with water, it can serve as a vehicle to introduce your compound into an aqueous environment at a low final concentration.[3]
Q2: What is a safe concentration of DMSO to use in my cell-based assay?
A2: High concentrations of DMSO can be toxic to cells.[2] It is crucial to keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, to avoid cellular toxicity and interference with assay components.[2] Always include a vehicle control in your experiments, which consists of the assay media with the same final DMSO concentration as your test wells.[2]
Q3: My compound dissolves in 100% DMSO, but it precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?
A3: This is a common issue known as "precipitation upon dilution." It occurs because the compound is poorly soluble in the final aqueous environment. To mitigate this, you can employ a serial dilution strategy. Instead of a single large dilution, perform a series of smaller dilutions in 100% DMSO first, before the final dilution into the aqueous medium.[2] This gradual change in concentration can help keep the compound in solution.
Q4: Are there alternatives to DMSO if my compound is still not soluble or if I'm concerned about its effects on my assay?
A4: Yes, several other strategies can be employed, often in combination with a primary organic solvent like DMSO. These include the use of co-solvents, surfactants, and cyclodextrins. Each of these approaches works through different mechanisms to enhance solubility.
Q5: How do co-solvents work, and which ones are commonly used?
A5: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This makes the environment more favorable for dissolving nonpolar compounds. Common co-solvents include ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400).
Q6: What are surfactants, and how can they help with solubility?
A6: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, effectively increasing their apparent solubility in water.[4] Non-ionic surfactants like Tween® 20 and Triton™ X-100 are commonly used in biological assays.
Q7: I've heard about cyclodextrins for improving solubility. How do they work?
A7: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form inclusion complexes with poorly soluble molecules, where the hydrophobic part of the guest molecule is encapsulated within the cyclodextrin's cavity.[5] This complex is then more readily soluble in aqueous solutions.
Troubleshooting Guide
This section provides a step-by-step approach to systematically address the solubility issues with this compound.
Step 1: Optimizing the Stock Solution
The foundation of a successful experiment with a poorly soluble compound is a well-prepared, high-concentration stock solution.
Protocol 1: Preparation of a DMSO Stock Solution
-
Accurately weigh a small amount of this compound using a calibrated analytical balance.
-
Transfer the compound to a sterile microcentrifuge tube or vial.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired high concentration (e.g., 10 mM, 50 mM, or 100 mM).
-
Promote dissolution by vortexing the tube.[2]
-
If the compound does not fully dissolve , you can use a water bath sonicator for several minutes.[2] Gentle warming (e.g., to 37°C) can also be effective, but be cautious as heat can degrade some compounds.[2]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C in tightly sealed containers to prevent moisture absorption.[2]
Step 2: Addressing Precipitation Upon Dilution
If you observe precipitation when diluting your DMSO stock into your aqueous assay buffer, try the following strategies.
Workflow for Dilution of Poorly Soluble Compounds
Caption: The encapsulation of a hydrophobic molecule within the cyclodextrin cavity enhances its solubility in aqueous solutions.
Quantitative Data Summary
| Solvent/Formulation | Maximum Achievable Concentration (mg/mL) | Observations (e.g., Clear Solution, Precipitation) |
| Water | To be determined | Expected to be very low |
| 100% DMSO | To be determined | Expected to be high |
| Assay Buffer + 0.5% DMSO | To be determined | Potential for precipitation |
| Assay Buffer + 0.5% DMSO + 0.1% Tween® 20 | To be determined | Expected to be higher than without surfactant |
| Assay Buffer + HP-β-CD (e.g., 10 mM) | To be determined | Expected to be significantly higher |
Conclusion
Improving the solubility of challenging compounds like this compound is a critical step in obtaining reliable data from biological assays. By systematically applying the strategies outlined in this guide, from optimizing stock solution preparation to employing advanced techniques like co-solvents, surfactants, and cyclodextrins, researchers can overcome the hurdle of poor aqueous solubility. Remember to always validate the chosen method by including appropriate controls to ensure that the solubilizing agents themselves do not interfere with your experimental results.
References
- BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem Technical Support.
- Jo, Y., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments.
- Jahan, R., et al. (2020). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs. Global Pharmaceutical Sciences Review.
- BenchChem. (2025). Formulation of Pyrazole Compounds for In Vivo Studies: Application Notes and Protocols. BenchChem Technical Support.
- Pharmaguideline. (n.d.). Solubility Enhancement Techniques.
- Quora. (2024).
- BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
- Pandit, V., et al. (2022). cyclodextrin in novel formulations and solubility enhancement techniques: a review.
- ResearchGate. (2014). How to dissolve a poorly soluble drug?.
- BenchChem. (n.d.). This compound | 97421-12-0.
- MedChemExpress. (n.d.). Compound Handling Instructions.
- Patel, J., et al. (2020).
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Preventing over-nitration in the synthesis of nitropyrazoles
A Guide to Preventing and Troubleshooting Over-Nitration
Welcome to the technical support center for nitropyrazole synthesis. As a Senior Application Scientist, I understand that controlling the extent of nitration on the pyrazole ring is a common yet critical challenge. Over-nitration not only consumes valuable starting material but also introduces significant downstream purification difficulties. This guide is structured to provide both proactive strategies and reactive troubleshooting solutions, grounded in the principles of physical organic chemistry and backed by field-proven protocols.
Troubleshooting Guide: When Experiments Go Awry
This section addresses specific, undesirable outcomes you may encounter in the laboratory. Each problem is followed by an analysis of potential causes and actionable solutions.
Problem 1: My primary product is a dinitropyrazole, but I intended to synthesize a mononitro derivative.
This is the most common manifestation of over-nitration. The formation of dinitro- and even trinitro-pyrazoles is highly dependent on the reaction's activation energy barrier, which is dictated by your choice of reagents and conditions.
Potential Causes:
-
Excessively Harsh Nitrating Agent: The classic "mixed acid" system (concentrated HNO₃ in H₂SO₄) generates a high equilibrium concentration of the highly reactive nitronium ion (NO₂⁺). While effective, this system is often too aggressive for sensitive heterocyclic substrates like pyrazole.
-
Elevated Reaction Temperature: Nitration is an exothermic process. Inadequate temperature control can lead to a runaway reaction, providing the necessary energy to overcome the deactivation of the ring by the first nitro group and force a second nitration.
-
High Reagent Stoichiometry: Using a large excess of the nitrating agent can drive the reaction towards polynitration by mass action.
Recommended Solutions:
-
Switch to a Milder Nitrating System: The choice of nitrating agent is the most critical factor.[1][2] Milder reagents generate the electrophile in a more controlled manner.
-
Acetyl Nitrate (HNO₃ in Acetic Anhydride): This is the most common and effective alternative for achieving selective C-4 mononitration.[1][2][3] It produces the nitronium ion in a lower, steady-state concentration.
-
Alternative Mild Reagents: For specific applications, consider reagents like bismuth nitrate on silica support, which offers an environmentally benign option.[4]
-
-
Strict Temperature Control: Maintain a low and stable reaction temperature. For most pyrazole nitrations with milder agents, a temperature of 0°C is recommended.[1]
-
Protocol Tip: The nitrating agent should be added dropwise to the pyrazole solution, which is submerged in an ice-water or ice-salt bath to efficiently dissipate heat.
-
-
Optimize Stoichiometry: Begin with a stoichiometric equivalent (1.0-1.2 eq.) of the nitrating agent. Monitor the reaction by TLC or LC-MS to track the consumption of starting material and the formation of the desired product before considering the addition of more reagent.
Problem 2: I'm observing nitration on the N-phenyl substituent instead of the pyrazole ring.
This is a classic regioselectivity issue that arises from the modulation of the substrate's reactivity by the reaction medium.
Potential Causes:
-
Protonation of the Pyrazole Ring: In strongly acidic media like HNO₃/H₂SO₄, the pyrazole ring's nitrogen atoms become protonated, forming a pyrazolium ion.[1][4][5] This positive charge strongly deactivates the heterocyclic ring towards further electrophilic attack. Consequently, the appended N-phenyl ring, which is less deactivated, becomes the preferential site for nitration.[2][3][6]
Recommended Solutions:
-
Employ a Non-Protonating Medium: To favor nitration on the pyrazole ring (specifically at the C-4 position), you must avoid strong acids.
-
Workflow Logic: The choice of acid dictates the site of nitration. This relationship is visualized in the diagram below.
Caption: Logic diagram for controlling nitration regioselectivity.
Problem 3: My main product is an N-nitropyrazole instead of the desired C-nitropyrazole.
While sometimes a desired intermediate, the unintended formation of an N-nitro species can be problematic.
Potential Causes:
-
Unsubstituted N1 Position: This issue primarily occurs with pyrazoles that are unsubstituted at the N1 position. The N1 nitrogen can act as a nucleophile, attacking the nitronium ion.
-
Reaction Conditions: N-nitration is often favored under less acidic conditions where the nitrogen atom remains a potent nucleophile.[1]
Recommended Solutions:
-
Promote Rearrangement: N-nitropyrazoles can often be rearranged to the more thermodynamically stable C-4 nitropyrazole.[7] This can sometimes be achieved by heating the reaction mixture or by carefully adding a catalytic amount of a strong acid.
-
Protecting Group Strategy: The most robust solution is to protect the N1 position before nitration.[8] A suitable protecting group (e.g., tetrahydropyranyl) can be installed, the C-4 nitration performed, and the protecting group subsequently removed.
-
One-Pot Synthesis: Some literature describes a one-pot, two-step route where the pyrazole is first nitrated to N-nitropyrazole, which then rearranges in sulfuric acid to the 4-nitropyrazole.[7]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason that electrophilic substitution, like nitration, occurs at the C-4 position of the pyrazole ring?
The C-4 position is the most electron-rich carbon on the pyrazole ring, making it the most susceptible to attack by electrophiles like the nitronium ion (NO₂⁺).[1][9][10] The two nitrogen atoms in the ring are electron-withdrawing by induction, which reduces the electron density at the adjacent C-3 and C-5 positions. The C-4 position, being further away, is less affected by this inductive withdrawal and is therefore more nucleophilic.
Q2: Are there advanced, next-generation nitrating agents that offer better control than classical methods?
Yes. Recent research has focused on developing N-nitro-type reagents that act as controllable sources of the nitronium ion. A notable example is 5-methyl-1,3-dinitro-1H-pyrazole .[11][12] These reagents are often bench-stable solids and can enable mild and highly selective mononitration or, by adjusting stoichiometry and conditions, controlled dinitration of a wide range of substrates.[11] Their reactivity can be finely tuned by the electronic properties of substituents on the pyrazole ring of the reagent itself.[11][12]
Q3: How do electron-donating or electron-withdrawing groups already on the pyrazole ring affect nitration?
Substituents significantly influence the outcome of nitration:
-
Electron-Donating Groups (EDGs): Groups like alkyl or alkoxy activate the pyrazole ring, making it more susceptible to nitration. However, they can also increase the risk of over-nitration. With strong EDGs at the C-3 position, you may even see a mixture of N-nitration and C-4 over-nitration products.[11][12]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro, cyano, or ester deactivate the ring, making nitration more difficult.[11][12] Introducing a second nitro group onto an already nitrated pyrazole requires significantly harsher conditions (higher temperature, stronger acid) than the first nitration. This inherent deactivation is the principle you leverage to achieve mononitration under controlled conditions.
Q4: I have a complex molecule with multiple functional groups. What is the best strategy to ensure selective nitration on the pyrazole moiety?
For late-stage C-H nitration of complex, biorelevant molecules, harsh mixed-acid conditions are often incompatible with sensitive functional groups.
-
Primary Recommendation: The use of a well-defined, modern N-nitropyrazole reagent, such as 5-methyl-1,3-dinitro-1H-pyrazole, is highly recommended.[11] These reagents, often used with a Lewis acid catalyst (e.g., Yb(OTf)₃, In(OTf)₃), can be effective at moderate temperatures (e.g., 80 °C) and show good functional group tolerance.[11]
-
Protecting Groups: If other sensitive nitrogen heterocycles or anilines are present in the molecule, they may need to be protected prior to the nitration step to prevent competitive reactions.
Protocols and Data
Table 1: Comparison of Common Nitrating Systems for Pyrazole
| Nitrating System | Typical Conditions | Primary Outcome | Advantages | Disadvantages & Risks |
| HNO₃ / H₂SO₄ | 0-25 °C | Polynitration or N-Aryl Nitration | Inexpensive, powerful | High risk of over-nitration , poor regioselectivity with N-aryl groups, harsh conditions.[3][4] |
| HNO₃ / Ac₂O | 0 °C | C-4 Mononitration | Excellent selectivity for C-4 , mild conditions.[1][2] | Acetic anhydride is moisture-sensitive. |
| N-Nitropyrazole Reagents | 80-100 °C, Lewis Acid | Controlled Mono- or Dinitration | High selectivity, broad substrate scope, good functional group tolerance.[11] | Reagent must be synthesized separately. |
| Bi(NO₃)₃ / Silica | Room Temperature | C-4 Mononitration | Environmentally benign, mild conditions.[4] | May not be suitable for highly deactivated pyrazoles. |
Experimental Protocol: Selective C-4 Mononitration of 1-Phenylpyrazole
This protocol is adapted from established methodologies for selective C-4 nitration.[1][13]
Materials:
-
1-Phenylpyrazole
-
Acetic Anhydride (Ac₂O)
-
Fuming Nitric Acid (≥90%)
-
Ice-water bath
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-phenylpyrazole (1.0 eq.) in acetic anhydride (approx. 5-10 mL per gram of pyrazole).
-
Cooling: Cool the solution to 0°C using an ice-water bath. It is critical to maintain this temperature throughout the addition step.
-
Reagent Addition: In a separate flask, prepare a pre-cooled (0°C) solution of fuming nitric acid (1.1 eq.) in a small amount of acetic anhydride. Add this nitrating mixture dropwise to the stirred pyrazole solution over 20-30 minutes. Monitor the internal temperature to ensure it does not rise above 5°C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0°C for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice.
-
Isolation: The solid product, 4-nitro-1-phenylpyrazole, will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral to pH paper, and dry under vacuum.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Caption: Experimental workflow for selective C-4 mononitration.
References
-
Scribd. Complete Electrophilic Substitution Reactions Pyrazole. Available from: [Link]
-
Wang, X., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au, 2(9), 2056-2066. Available from: [Link]
-
Jubb, C. I., et al. (1975). The Nitration of Brominated Pyrazoles in Aqueous Sulfuric Acid. Australian Journal of Chemistry, 28(5), 1113-1122. Available from: [Link]
-
Khan, M. A., & Lynch, B. M. (1961). Reactions of phenyl-substituted heterocyclic compounds. II. Nitrations and brominations of 1-phenylpyrazole derivatives. Canadian Journal of Chemistry, 39(7), 1477-1486. Available from: [Link]
-
Abbiati, G., et al. (2006). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 71(13), 4741-4749. Available from: [Link]
-
Khan, M. A., & Lynch, B. M. (1961). REACTIONS OF PHENYL-SUBSTITUTED HETEROCYCLIC COMPOUNDS: II. NITRATIONS AND BROMINATIONS OF 1-PHENYLPYRAZOLE DERIVATIVES. Canadian Journal of Chemistry. Available from: [Link]
-
Khan, M. A., & Lynch, B. M. (1961). reactions of phenyl-substituted heterocyclic compounds: ii. nitrations and brominations of 1-phenylpyrazole derivatives. Ingenta Connect. Available from: [Link]
-
Wang, X., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. National Institutes of Health. Available from: [Link]
-
Prakash, G. K. S., et al. (2005). Direct nitration of five membered heterocycles. ARKIVOC. Available from: [Link]
-
Zhang, S., et al. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 26(23), 7378. Available from: [Link]
-
Abbiati, G., et al. (2006). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ACS Publications. Available from: [Link]
-
Austin, M. W., et al. (1965). The Kinetics and Mechanism of Heteroaromatic Nitration. Part 11. Pyraxole and Imiduxole. RSC Publishing. Available from: [Link]
-
Dalinger, I. L., & Shakhnes, A. K. (1997). Nitropyrazoles. Russian Chemical Bulletin, 46(6), 987-1011. Available from: [Link]
-
Almstead, N. G., & Williams, J. M. (2008). Aromatic nitration using nitroguanidine and EGDN. Tetrahedron Letters, 49(43), 6294-6296. Available from: [Link]
-
IJNRD (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development. Available from: [Link]
-
Guda, M. R., et al. (2021). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 26(11), 3326. Available from: [Link]
-
CUTM Courseware (n.d.). pyrazole.pdf. Available from: [Link]
-
Katritzky, A. R., et al. (1987). The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XLVIII. Nitration of pyrazoles in the 3- and 5-positions. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]
-
Popova, E. A., et al. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Molecules, 28(13), 5184. Available from: [Link]
-
Chem Help ASAP (2019). synthesis of pyrazoles. Available from: [Link]
-
Parrish, D. A., et al. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Organic Letters, 26(28), 5946-5950. Available from: [Link]
-
AZC (2018). Pyrazole. Available from: [Link]
- E. I. Du Pont De Nemours And Company (2016). Method of purifying nitrated aromatic compounds from a nitration process. Google Patents.
-
Pharmaguideline (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Available from: [Link]
-
Lavrov, A. N., et al. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5(29), 22485-22492. Available from: [Link]
-
Li, Y., et al. (2023). Synthesis and Biological Activity of Myricetin Derivatives Containing Pyrazole Piperazine Amide. Molecules, 28(12), 4867. Available from: [Link]
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- 5. 188. The kinetics and mechanism of heteroaromatic nitration. Part II. Pyrazole and imidazole - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. REACTIONS OF PHENYL-SUBSTITUTED HETEROCYCLIC COMPOUNDS: II. NITRA...: Ingenta Connect [ingentaconnect.com]
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- 8. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. scribd.com [scribd.com]
- 10. ijnrd.org [ijnrd.org]
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- 13. mdpi.com [mdpi.com]
Identifying byproducts in the synthesis of 1-(Tert-butyl)-4-nitro-1H-pyrazole by LC-MS
Welcome to the technical support center for the analysis of 1-(Tert-butyl)-4-nitro-1H-pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify potential byproducts using Liquid Chromatography-Mass Spectrometry (LC-MS). Our goal is to provide practical, field-proven insights to ensure the integrity and success of your experiments.
Troubleshooting Guide: Navigating Your LC-MS Data
This section addresses specific issues you may encounter during the LC-MS analysis of your reaction mixture. The question-and-answer format is designed to help you quickly diagnose and resolve common analytical challenges.
Question 1: I'm seeing a peak with the same m/z as my product (e.g., 170.1 for [M+H]⁺) but at a different retention time. What is it?
Answer:
This is a classic sign of an isomeric byproduct . In the electrophilic nitration of 1-tert-butyl-1H-pyrazole, the nitro group is directed to the C4 position, but non-selective nitration can also occur at the C3 and C5 positions, especially if reaction conditions are not perfectly controlled.[1][2][3]
-
Causality: Isomers have the exact same mass and elemental composition but differ in their structural arrangement. This difference in structure leads to variations in polarity, causing them to interact differently with the stationary phase of the LC column and thus elute at different retention times.
-
Troubleshooting Protocol:
-
Confirm with High-Resolution Mass Spectrometry (HRMS): Verify that the accurate mass of the byproduct peak matches the theoretical mass of your target compound. This confirms it is an isomer and not an unrelated compound with the same nominal mass.
-
Perform Tandem Mass Spectrometry (MS/MS): Fragment both the main product peak and the suspected isomeric byproduct peak. The position of the nitro group can influence the fragmentation pathway of the pyrazole ring.[4] While some fragments may be common (like the loss of the tert-butyl group), differences in the relative intensities of fragment ions or the presence of unique, low-intensity fragments can help differentiate the isomers.
-
Reference Standards: If possible, synthesizing authentic standards of the potential 1-(tert-butyl)-3-nitro-1H-pyrazole and 1-(tert-butyl)-5-nitro-1H-pyrazole isomers is the most definitive way to confirm identities by comparing retention times and fragmentation patterns.
-
Question 2: My chromatogram shows a significant peak with an [M+H]⁺ at m/z 114. What is this impurity?
Answer:
This peak corresponds to 4-nitro-1H-pyrazole , a common byproduct resulting from the loss of the tert-butyl group.
-
Causality: The tert-butyl group, while generally stable, can be cleaved under harsh acidic conditions or elevated temperatures used during the nitration or workup steps. This de-alkylation results in the formation of the parent 4-nitro-1H-pyrazole. This is also a very common fragmentation pathway seen within the mass spectrometer itself.[5][6][7]
-
Troubleshooting Protocol:
-
Analyze the Mass Spectrum: The key diagnostic feature in the mass spectrum of your main product, this compound, is often a fragment ion corresponding to the loss of 56 Da (C4H8 - isobutylene), leading to a fragment at m/z 113, or the loss of a tert-butyl radical (57 Da) leading to a fragment at m/z 112. The presence of a molecular ion at m/z 114 in your reaction mixture indicates this is a true byproduct from the reaction, not just an in-source fragment.
-
Review Reaction Conditions: If this peak is abundant, consider modifying your synthetic protocol. This may involve using a milder nitrating agent, lowering the reaction temperature, or reducing the reaction time to minimize the extent of this side reaction.
-
Question 3: I'm observing an unexpected peak with an [M+H]⁺ at m/z 215. What could this be?
Answer:
This mass corresponds to a dinitrated product , likely 1-(tert-butyl)-3,4-dinitro-1H-pyrazole or 1-(tert-butyl)-4,5-dinitro-1H-pyrazole.
-
Causality: If the nitrating conditions are too forcing (e.g., excess nitrating agent, high temperature, or prolonged reaction time), a second nitration event can occur on the already nitrated pyrazole ring.[2][3] The electron-withdrawing nature of the first nitro group deactivates the ring, but it does not make a second nitration impossible.
-
Troubleshooting Protocol:
-
Confirm Elemental Composition: Use HRMS to confirm that the elemental formula matches C7H10N4O4.
-
Analyze MS/MS Fragmentation: The MS/MS spectrum will likely show characteristic losses of nitro groups (NO2, 46 Da) and the tert-butyl group (56 or 57 Da).[8][9] Observing these neutral losses can strongly support the assignment of a dinitrated structure.
-
Optimize Synthesis: To avoid this byproduct, consider reducing the equivalents of the nitrating agent or lowering the reaction temperature. Monitoring the reaction over time by LC-MS can help determine the optimal point to quench the reaction before significant dinitration occurs.
-
Logical Workflow for Byproduct Identification
The following diagram outlines the systematic process for identifying an unknown peak in your LC-MS analysis.
Caption: Workflow for systematic byproduct identification.
Frequently Asked Questions (FAQs)
What are the most common byproducts in the synthesis of this compound?
The primary byproducts arise from three main sources: non-selective reactions, over-reactions, and degradation.
| Byproduct Type | Example | Likely Cause |
| Isomers | 1-(tert-butyl)-3-nitro-1H-pyrazole | Non-selective nitration |
| 1-(tert-butyl)-5-nitro-1H-pyrazole | Non-selective nitration | |
| Degradation | 4-nitro-1H-pyrazole | Cleavage of the tert-butyl group |
| Over-reaction | 1-(tert-butyl)-dinitropyrazole | Harsh nitrating conditions |
| Incomplete Reaction | 1-tert-butyl-1H-pyrazole | Insufficient reaction time/reagents |
What are the characteristic mass fragmentation patterns I should look for?
In positive ion mode electrospray ionization (ESI+), the fragmentation of this compound and its byproducts is often predictable.
-
Target Compound (m/z 170.1 for [M+H]⁺):
-
Dinitro Byproduct (m/z 215.1 for [M+H]⁺):
-
Sequential or direct losses of one or two nitro groups.
-
Loss of the tert-butyl group in conjunction with nitro group losses.
-
-
Isomers: While the primary fragments (like the loss of the tert-butyl group) will be the same, the relative intensities of deeper fragments arising from the pyrazole ring cleavage may differ, providing a potential avenue for differentiation.[4]
What is a good starting point for an LC-MS method for this analysis?
A general-purpose reversed-phase method is an excellent starting point. This protocol can be adapted based on your specific instrumentation and the observed separation.
Sample Preparation Protocol
-
Quench a small aliquot of the reaction mixture in a suitable solvent (e.g., water or a buffer).
-
Extract the organic components with a solvent like ethyl acetate or dichloromethane.
-
Evaporate the extraction solvent and re-dissolve the residue in a known concentration of a mobile-phase compatible solvent (e.g., 50:50 acetonitrile:water).
-
Filter the sample through a 0.22 µm syringe filter to remove particulates before injection.[10]
LC-MS Experimental Protocol
| Parameter | Recommended Setting | Rationale |
| LC Column | C18, 2.1 x 50 mm, <3 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier promotes better peak shape and ionization efficiency in ESI+. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reversed-phase chromatography. |
| Gradient | 5% to 95% B over 10 minutes | A broad gradient ensures elution of compounds with a wide range of polarities. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 1-5 µL | |
| Ionization Mode | ESI Positive (ESI+) | Pyrazoles readily form [M+H]⁺ ions. |
| Scan Range | m/z 50 - 500 | Covers the mass range of expected products and byproducts. |
| MS/MS CID | 10-40 eV (Collision Energy) | A range should be tested to find the optimal energy for fragmentation. |
This guide provides a foundational framework for identifying byproducts in the synthesis of this compound. For further assistance, always consult instrument-specific troubleshooting guides and consider advanced techniques like ion mobility-mass spectrometry for complex isomeric mixtures.[11][12][13][14]
References
-
Akamatsu, S., et al. (2016). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. Journal of Mass Spectrometry, 51(1), 28-32. [Link]
-
ResearchGate (2015). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. Retrieved from [Link]
-
Frizzo, C. P., et al. (2022). Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles... ResearchGate. Retrieved from [Link]
-
Al-Ghorbani, M., et al. (2015). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. PubMed. [Link]
-
ACS Omega (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. [Link]
-
BioPharm International (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. [Link]
-
Weniger, K., et al. (1997). Mass Spectrometry of Tert-Butylnaphthalenes—A Comparison with the Unimolecular Fragmentation of Tert-Butylbenzene. Semantic Scholar. [Link]
-
National Institutes of Health (NIH). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. [Link]
-
Shimadzu Scientific Instruments (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]
-
ResearchGate (1997). (PDF) Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. [Link]
-
ResearchGate (n.d.). The Nitration of Brominated Pyrazoles in Aqueous Sulfuric Acid. Retrieved from [Link]
-
Restek (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. [Link]
-
LCGC International (2023). Troubleshooting LC-MS. [Link]
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Managing exothermic reactions during the scale-up of nitropyrazole synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
The synthesis of nitropyrazoles is a critical process in the development of many pharmaceutical compounds and energetic materials. However, the nitration reaction is inherently exothermic, and managing this heat release is paramount to ensuring safety, particularly during scale-up.[1][2][3] As reaction volumes increase, the surface-area-to-volume ratio decreases, significantly hindering heat dissipation and increasing the risk of a thermal runaway.[4] This guide provides practical, in-depth answers to common troubleshooting questions and scale-up challenges to help you navigate this process safely and efficiently.
Troubleshooting Guide: Immediate-Response Scenarios
This section addresses specific issues that can arise during an experiment. The format is designed to help you quickly identify the problem, understand the cause, and take appropriate action.
Question 1: My reaction temperature is spiking unexpectedly and exceeding the set point. What should I do?
Answer:
An unexpected temperature spike is a critical warning sign of a potential thermal runaway and requires immediate and calm action.
Immediate Actions:
-
Stop Reagent Addition: Immediately halt the addition of the nitrating agent. This is the most crucial first step to stop feeding the exothermic reaction.
-
Maximize Cooling: Ensure your cooling system is operating at maximum capacity. If available, have a secondary cooling bath (e.g., ice/water or dry ice/acetone) ready for emergency use.[5]
-
Ensure Agitation: Verify that the stirring or agitation is vigorous and effective. Poor mixing can create localized hot spots where the reaction accelerates uncontrollably.[4]
-
Prepare to Quench: If the temperature continues to rise despite these measures, be prepared to quench the reaction by adding a pre-determined, appropriate quenching agent (e.g., cold water or a suitable buffer), but only if you have previously established this as a safe procedure for your specific reaction.
Potential Causes & Long-Term Solutions:
-
Cause: The addition rate of the nitrating agent is too fast for the reactor's cooling capacity. The rate of heat generation is exceeding the rate of heat removal.
-
Cause: Inefficient heat transfer due to the scale of the reaction. As batch size increases, the surface area available for cooling does not increase proportionally to the volume generating heat.[4]
-
Solution: For larger scales, consider specialized equipment. A jacketed reactor with a high-performance thermal control unit is essential. For highly energetic nitrations, transitioning from a batch process to a continuous flow reactor can offer superior heat transfer and intrinsically safer operation due to the small reaction volume.[8][9][10]
-
-
Cause: Accumulation of unreacted nitrating agent. This can happen if the reaction temperature is too low initially, slowing the reaction rate. A subsequent small increase in temperature can then trigger a very rapid reaction of the accumulated reagent.[6]
dot
Caption: Workflow for responding to a temperature spike.
Question 2: I'm observing excessive brown/orange gas (NOx) evolution and my product is dark-colored. What is happening?
Answer:
The formation of brown/orange nitrogen oxides (NOx) and dark-colored byproducts indicates that side reactions, likely oxidation of your starting material or product, are occurring.[7] This is often linked to poor temperature control.
Potential Causes & Solutions:
-
Cause: The reaction temperature is too high, promoting oxidative side reactions and decomposition of the nitric acid.[4] Nitrated products themselves can also be thermally unstable and decompose at elevated temperatures.[4][12]
-
Solution: Strict temperature control is critical. Maintain the reaction at the lowest feasible temperature that allows for a reasonable reaction rate.[7] Adding the nitrating agent slowly and sub-surface (if possible) can help dissipate heat and minimize localized high temperatures.
-
-
Cause: The nitrating mixture is too aggressive or impure. Old or improperly stored nitric acid can contain excess NOx, which can catalyze decomposition.
-
Solution: Use high-purity reagents. Consider using a milder nitrating agent if your substrate is sensitive. Ensure the stoichiometry is optimized to use only a modest excess of the nitrating agent.[7]
-
-
Cause: Impurities in the starting material are catalyzing side reactions.
-
Solution: Ensure the purity of your starting pyrazole before beginning the nitration. Impurities can significantly impact the safety and outcome of the reaction.[7]
-
Scale-Up FAQs: Proactive Planning & Process Safety
This section provides answers to frequently asked questions regarding the strategic planning required for safely scaling up nitropyrazole synthesis.
Question 3: What are the most critical safety parameters I must determine before scaling up?
Answer:
A thorough risk assessment is mandatory before any scale-up.[5][13][14] This involves understanding the thermal behavior of both the desired reaction and any potential undesired reactions. Key parameters include:
| Parameter | Description | How to Determine | Why It's Critical |
| Heat of Reaction (ΔHr) | The total amount of energy released by the desired nitration reaction.[6] | Reaction Calorimetry (RC) | Determines the total heat load the reactor's cooling system must handle. |
| Adiabatic Temperature Rise (ΔTad) | The theoretical temperature increase if all the reaction heat were absorbed by the reaction mass without any cooling.[6] | Calculated from ΔHr, reaction mass, and specific heat capacity (Cp), often using RC data.[15] | A high ΔTad indicates a severe potential hazard in case of a cooling failure. |
| Maximum Temperature of the Synthesis Reaction (MTSR) | The maximum temperature the reaction mixture could reach in a worst-case scenario (e.g., cooling failure), assuming all reactants react.[6][16] | Calculated from the process temperature and ΔTad. | This temperature must be well below the onset temperature of any decomposition reactions. |
| Decomposition Temperature (TD) | The temperature at which the reactants, intermediates, or products begin to decompose exothermically. | Differential Scanning Calorimetry (DSC), Accelerating Rate Calorimetry (ARC).[14][17] | The MTSR must never approach the TD to avoid a catastrophic secondary runaway reaction. |
Experimental Protocol: Determining Heat of Reaction using Reaction Calorimetry (RC1e)
-
Setup: Calibrate the RC1e calorimeter. Charge the reactor with the pyrazole substrate and solvent. Set the initial reaction temperature.
-
Dosing: Begin a slow, controlled semi-batch addition of the nitrating agent at a pre-determined rate.
-
Data Acquisition: The RC1e software continuously measures the temperature difference between the reactor jacket (Tj) and the reactor contents (Tr) and the overall heat transfer coefficient (UA). It calculates the real-time heat flow (q) from the reaction.
-
Integration: The total heat of reaction (ΔHr) is determined by integrating the heat flow curve over the duration of the addition and subsequent reaction period until the thermal signal returns to baseline.
-
Analysis: The data is used to calculate ΔTad and MTSR, providing a quantitative basis for assessing the thermal risk of the process.[6][15]
Question 4: How do I choose the right reactor technology for a safer scale-up?
Answer:
The choice of reactor is one of the most important decisions for managing exothermic reactions.
-
Batch / Semi-Batch Reactors: These are common in the lab but become challenging at scale due to poor heat transfer. As the volume (V, ~r³) increases, the heat transfer area (A, ~r²) does not keep pace, making cooling progressively less efficient.[4] They are suitable for reactions with low to moderate exotherms. For nitrations, they require excellent jacket cooling, robust agitation, and very slow, controlled addition of the nitrating agent (semi-batch operation).
-
Continuous Flow / Microreactors: This technology is often the superior choice for highly exothermic and fast reactions like nitration.[8][9]
-
Superior Heat Transfer: Microreactors have an extremely high surface-area-to-volume ratio, allowing for near-instantaneous removal of reaction heat.[8][9][10]
-
Enhanced Safety: The reaction volume at any given moment is very small, drastically reducing the potential hazard if a process upset occurs.[8][9]
-
Precise Control: Residence time, temperature, and stoichiometry are controlled with high precision, often leading to higher yields and selectivity.[2][8]
-
dot
Caption: Heat balance comparison between batch and flow reactors.
Question 5: What is Process Analytical Technology (PAT) and how can it improve the safety of my nitration scale-up?
Answer:
Process Analytical Technology (PAT) is a framework encouraged by regulatory agencies to design, analyze, and control manufacturing processes through real-time measurements of critical process parameters.[18][19][20] Instead of relying solely on end-product testing, PAT allows you to understand and control the reaction as it happens.
How PAT Enhances Safety:
-
Real-Time Monitoring: Tools like in-line Raman or FTIR spectroscopy can monitor the concentration of reactants, intermediates, and products in real-time.[11]
-
Preventing Reagent Accumulation: By watching the concentration of your starting material decrease and product form, you can confirm the reaction is proceeding as expected. This prevents the dangerous accumulation of unreacted nitrating agent, a common precursor to thermal runaways.[6]
-
Early Deviation Detection: PAT can immediately detect deviations from the expected reaction profile, such as the formation of byproducts or a stalled reaction, allowing for corrective action before a hazardous situation develops.[11]
-
Improved Process Understanding: The data gathered provides a deep understanding of reaction kinetics, which is invaluable for building robust and safe processes at scale.
By integrating these troubleshooting strategies and proactive safety principles, you can significantly mitigate the risks associated with scaling up exothermic nitropyrazole syntheses, ensuring a safer laboratory and manufacturing environment.
References
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Ingenero. (2025, January 23). Chemical Process Safety Management: Challenges & Solutions. [Link]
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Scribd. Chemical Scale-Up Safety Guide. [Link]
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Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Beilstein Journals. [Link]
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Britton, L. G. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Symposium Series. [Link]
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Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. (2023). PMC. [Link]
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University of Illinois Division of Research Safety. (2019, September 18). Scale-up Reactions. [Link]
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How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023, October 5). [Link]
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Continuous-Flow Microreactor System for Enhanced Selectivity and Safety in Nitrobenzene Nitration. (2024). ACS Omega. [Link]
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Chola MS Risk Services. (2024, March 3). Preventing Chemical Accidents: Best Practices for Process Safety. [Link]
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Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety. [Link]
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3E. (2023, September 22). Top Five Best Practices in Chemical Management. [Link]
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Yao, Y., et al. (2023). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. MDPI. [Link]
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Microflu Microfluidics Technology (Changzhou) Co., Ltd. (2024, July 11). Continuous Flow Nitrification. [Link]
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Review on loss prevention of chemical reaction thermal runaway: Principle and application. (2023). Journal of Loss Prevention in the Process Industries. [Link]
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Metalphoto of Cincinnati. (2024, February 2). Chemical Management: 7 Expert Best Practices. [Link]
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Nitration Chemistry in Continuous Flow using Acetyl Nitrate. Fraunhofer-Publica. [Link]
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Practical approach to prediction and prevention of runaway reactions. (2022). Materials Today: Proceedings. [Link]
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AIChE. Best Practices in Process Safety It's Not Just for Chemical Plants & Refineries. [Link]
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Yao, Y., et al. (2023). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. MDPI. [Link]
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Zeal. (2024, April 30). Runaway Chemical Reactions: Causes and Prevention. [Link]
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ResearchGate. Hazard of runaway of nitration processes in nitrocompounds production. [Link]
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Mettler Toledo. Prevent Runaway Chemical Reactions. [Link]
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Ruble, J. C., et al. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development. [Link]
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Agilent. Process Analytical Technology (PAT) Pharmaceutical and Biopharmaceutical Manufacturing. [Link]
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Cardillo, P., et al. (2002). Simple Procedure for Optimal Scale-up of Fine Chemical Processes. II. Nitration of 4-Chlorobenzotrifluoride. Organic Process Research & Development. [Link]
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Hamilton Company. What is Process Analytical Technology (PAT)?. [Link]
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Photon Systems. Process Analytical Technology. [Link]
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Dallinger, D., et al. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Organic Process Research & Development. [Link]
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ResearchGate. Review on synthesis of nitropyrazoles. [Link]
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Fauske & Associates. (2020, September 18). Heat Rate Scale-Up Calculations from Reaction Calorimetry Data. [Link]
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Knorr Pyrazole Synthesis Technical Support Center: Overcoming Poor Regioselectivity
Welcome to the technical support center for the Knorr Pyrazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioselectivity in their reactions. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to help you navigate and troubleshoot this classic yet often unpredictable transformation.
Frequently Asked Questions (FAQs)
Q1: I'm getting a mixture of two regioisomers in my Knorr pyrazole synthesis. What is happening?
A: This is the most common issue in the Knorr synthesis when using an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine. The reaction involves the condensation of the hydrazine with one of the two carbonyl groups, followed by cyclization and dehydration.[1][2][3] Since the two carbonyl groups in your starting material are electronically and/or sterically different, the initial attack of the hydrazine can occur at either carbonyl carbon, leading to two different hydrazone intermediates and, ultimately, two pyrazole regioisomers.[1] The ratio of these isomers is highly dependent on the reaction conditions.[4]
Q2: What is the underlying mechanism that dictates which regioisomer is formed?
A: The regiochemical outcome is a result of a complex interplay between kinetic and thermodynamic control. The key steps are the initial nucleophilic attack of the hydrazine on a carbonyl group and the subsequent cyclization/dehydration.[5][6]
-
Electronic Effects: The more electrophilic (electron-deficient) carbonyl carbon will typically react faster with the more nucleophilic nitrogen of the hydrazine. For example, in a 1,3-ketoester, the ketone carbonyl is generally more reactive than the ester carbonyl.[6]
-
Steric Effects: Bulky substituents on either the dicarbonyl compound or the hydrazine can hinder the approach to a specific carbonyl group, favoring attack at the less sterically encumbered position.
-
Hydrazine Nucleophilicity: In substituted hydrazines (e.g., phenylhydrazine or methylhydrazine), the two nitrogen atoms have different nucleophilicity. The terminal -NH2 group is generally the more nucleophilic and less sterically hindered attacker.[6]
-
Reaction Conditions (pH, Solvent): These factors can dramatically alter the reactivity of both starting materials and intermediates, shifting the regiochemical preference.[4][7] Acid catalysis, for instance, protonates a carbonyl oxygen, activating it for nucleophilic attack.[5]
Troubleshooting Guide: Controlling Regioselectivity
Problem: My reaction produces a nearly 1:1 mixture of regioisomers. How can I favor the formation of a single isomer?
Controlling regioselectivity requires modifying the reaction environment to favor one reaction pathway over the other. Below are proven strategies, ranging from simple solvent changes to catalytic methods.
Solution 1: Strategic Solvent Selection
The solvent plays a critical role in mediating the reaction pathway. Traditional solvents like ethanol or acetic acid often lead to poor selectivity.
Why it works:
-
Polar Aprotic Solvents: Solvents with strong dipole moments but lacking acidic protons, such as N,N-dimethylacetamide (DMAc) or N,N-dimethylformamide (DMF), have been shown to significantly enhance regioselectivity.[8] These solvents can influence the tautomeric equilibrium of the 1,3-dicarbonyl compound and stabilize charged intermediates differently than protic solvents, thereby favoring one reaction pathway.
-
Fluorinated Alcohols: Non-nucleophilic, polar solvents like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity.[7][9] Unlike ethanol, they do not compete with the hydrazine for attacking the more reactive carbonyl group. Their unique solvating properties and ability to form strong hydrogen bonds can selectively activate one carbonyl group over the other.[7]
The following diagram illustrates how solvent choice can direct the reaction toward a desired regioisomer.
Caption: Solvent choice directing regioselectivity in Knorr synthesis.
Solution 2: pH Control and Acid Catalysis
The pH of the reaction medium is a powerful tool for controlling the reaction rate and, in many cases, the regioselectivity.
Why it works: Acid catalysis is crucial for activating the carbonyl groups towards nucleophilic attack by protonating the carbonyl oxygen.[1][5]
-
Strongly Acidic Conditions: Under highly acidic conditions, the reaction rate is increased. The selectivity is dictated by which carbonyl's protonated form is more susceptible to attack by the less basic nitrogen of the protonated hydrazine.
-
Mildly Acidic/Neutral Conditions: At higher pH (approaching neutral), the free hydrazine is the dominant nucleophile. The initial attack will be governed by the intrinsic electrophilicity of the carbonyl carbons and the nucleophilicity of the different hydrazine nitrogens.[5] Forcing the reaction down one pathway can sometimes be achieved by carefully buffering the system.
The mechanism below shows the key role of acid catalysis in the initial condensation step.
Caption: Acid-catalyzed activation in Knorr pyrazole synthesis.
Experimental Protocols
Here we provide detailed, step-by-step methodologies for achieving high regioselectivity.
Protocol 1: High-Regioselectivity using N,N-Dimethylacetamide (DMAc)
This protocol is based on the findings of Gosselin et al. and is particularly effective for the reaction of arylhydrazines with unsymmetrical 1,3-diketones to yield 1,3,5-trisubstituted pyrazoles with high regioselectivity.[8]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 equiv)
-
Arylhydrazine hydrochloride (1.1 equiv)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Optional: 10 N Aqueous HCl
Procedure:
-
To a clean, dry flask under an inert atmosphere (e.g., Nitrogen), add the 1,3-diketone.
-
Add DMAc to dissolve the diketone (concentration typically 0.5-1.0 M).
-
Add the arylhydrazine hydrochloride salt in one portion with stirring.
-
Stir the reaction mixture at room temperature (20-25 °C).
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-24 hours.
-
(Optional) If the reaction stalls or if the final dehydration step is slow, add 50 mol% of 10 N aqueous HCl to facilitate the conversion of any cyclic hemiaminal intermediate to the final pyrazole.[8]
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and then brine to remove DMAc. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Summary: Solvent Effect on Regioselectivity (Data adapted from Gosselin et al., Synlett 2006, 3267-3270)[8]
| 1,3-Diketone | Hydrazine | Solvent | Regioisomeric Ratio (A:B) | Yield (%) |
| 1-Phenyl-1,3-butanedione | Phenylhydrazine HCl | EtOH | 88:12 | 82 |
| 1-Phenyl-1,3-butanedione | Phenylhydrazine HCl | DMAc | >99:1 | 95 |
| 1-(Thiophen-2-yl)-1,3-butanedione | Phenylhydrazine HCl | EtOH | 85:15 | 75 |
| 1-(Thiophen-2-yl)-1,3-butanedione | Phenylhydrazine HCl | DMAc | >99:1 | 92 |
Protocol 2: High-Regioselectivity using Fluorinated Alcohols
This protocol, adapted from the work of Fustero et al., is highly effective for reactions involving fluorinated 1,3-diketones, where traditional methods often fail to provide good selectivity.[7][9]
Materials:
-
Fluorinated 1,3-diketone (e.g., 1,1,1-trifluoro-2,4-pentanedione) (1.0 equiv)
-
Substituted hydrazine (e.g., methylhydrazine) (1.05 equiv)
-
2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
Procedure:
-
In a flask, dissolve the fluorinated 1,3-diketone in TFE or HFIP (typical concentration 0.2-0.5 M).
-
Slowly add the substituted hydrazine to the solution at room temperature with stirring. The reaction can be exothermic.
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC or GC-MS. Reactions are often complete in less than 3 hours.
-
Work-up: Once the reaction is complete, remove the fluorinated alcohol solvent under reduced pressure (caution: these solvents have low boiling points).
-
Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate, wash with water, and dry over anhydrous sodium sulfate.
-
After filtration and concentration, purify the product by column chromatography.
Data Summary: Fluorinated Alcohol vs. Ethanol (Data adapted from Fustero et al., J. Org. Chem. 2008, 73, 3523-3529)[7]
| 1,3-Diketone | Hydrazine | Solvent | Regioisomeric Ratio (Desired:Undesired) | Yield (%) |
| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Methylhydrazine | EtOH | 60:40 | 85 |
| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Methylhydrazine | TFE | 85:15 | 94 |
| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Methylhydrazine | HFIP | 95:5 | 92 |
References
-
Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(10), 2235-2241. [Link]
-
ResearchGate. (n.d.). Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Retrieved January 11, 2026, from [Link]
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]
-
Yadav, J. S., Reddy, B. V. S., Rao, K. V., & Raj, K. S. (2005). Regioselective synthesis of 1-aryl-3,4-substituted/annulated-5-(methylthio)pyrazoles and 1-aryl-3-(methylthio)-4,5-substituted/annulated pyrazoles. The Journal of Organic Chemistry, 70(24), 10030–10035. [Link]
-
Ananda, H., Sharath Kumar, K. S., Nishana, M., Suresha, G. P., Satheesha, S. B., & Rangappa, K. S. (2017). Regioselective synthesis and biological studies of novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives as potential antiproliferative agents. Molecular and Cellular Biochemistry, 426(1-2), 149–160. [Link]
-
University of Mississippi. (n.d.). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. Retrieved January 11, 2026, from [Link]
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]
-
Pentelute, B. L., & Kent, S. B. H. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie International Edition, 57(36), 11639–11643. [Link]
-
The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved January 11, 2026, from [Link]
-
Ma, L., Ou, P., & Huang, X. (2020). Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions. Organic & Biomolecular Chemistry, 18(33), 6449–6453. [Link]
-
ResearchGate. (2017). Regioselective synthesis of 1-aryl-3, 5-bis(het)aryl pyrazole.... Retrieved January 11, 2026, from [Link]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved January 11, 2026, from [Link]
-
Giradkar, V. (2021). Knorr Pyrazole Synthesis (M. Pharm). [PowerPoint slides]. SlideShare. [Link]
-
ResearchGate. (n.d.). Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. Retrieved January 11, 2026, from [Link]
-
Dömling, A., & Nay, B. (2022). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 18, 1204–1248. [Link]
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Technical Support Center: Stability of Nitroaromatic Compounds in Long-Term Storage
Welcome to the technical support center for researchers, scientists, and drug development professionals working with nitroaromatic compounds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the stability issues you may encounter during the long-term storage and handling of these materials. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the scientific reasoning behind them to ensure the integrity of your experiments.
Fundamental Principles of Nitroaromatic Compound Stability
Nitroaromatic compounds are a cornerstone in various fields, from pharmaceuticals to materials science.[1][2][3] However, their chemical nature presents inherent stability challenges. The strong electron-withdrawing properties of the nitro group, coupled with the stability of the aromatic ring, make these compounds susceptible to specific degradation pathways.[1][4] Understanding these fundamentals is the first step in effective troubleshooting.
The primary drivers of instability in nitroaromatic compounds are:
-
Reductive Degradation: The nitro group can be reduced to nitroso, hydroxylamino, and ultimately amino derivatives.[5][6] This process can be initiated by contaminants, microorganisms, or even other reactive species in the sample matrix.[5][7]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the formation of various photoproducts, including nitrophenols from nitrobenzene.[8][9][10]
-
Thermal Decomposition: At elevated temperatures, nitroaromatic compounds can undergo complex decomposition reactions, which can be autocatalytic and potentially hazardous.[11][12][13][14] The presence of impurities can significantly lower the decomposition temperature.[15]
-
Hydrolysis: While generally resistant to hydrolysis, certain substituted nitroaromatics can be susceptible to hydrolysis under specific pH and temperature conditions, especially in the presence of strong bases.[16]
Frequently Asked Questions (FAQs)
This section directly addresses common questions and concerns regarding the stability of nitroaromatic compounds.
Q1: My nitroaromatic compound has changed color from a pale yellow to a dark brown upon storage. What could be the cause?
A1: A color change is a common indicator of degradation. The formation of highly conjugated systems or polymeric materials often results in a darker appearance. The most likely causes are:
-
Photodegradation: If the compound was exposed to light, photochemical reactions could have occurred. For example, nitrobenzene can photochemically degrade into colored nitrophenol isomers.[8][9]
-
Reductive Degradation: Trace metal impurities or microbial contamination can catalyze the reduction of the nitro group, leading to the formation of colored intermediates and byproducts.[5][17]
-
Reaction with Storage Container: Incompatible plastic containers or caps with rubber liners can leach contaminants that react with the nitroaromatic compound.
Troubleshooting Steps:
-
Review Storage Conditions: Was the compound stored in an amber vial or otherwise protected from light? Was the storage temperature appropriate?
-
Check for Contamination: Was a clean spatula used for handling? Is the container appropriate for chemical storage?
-
Analytical Confirmation: To confirm degradation, perform a purity analysis using a suitable technique like HPLC-UV or GC-MS and compare the chromatogram to that of a fresh or standard sample.[18][19]
Q2: I am observing unexpected peaks in my HPLC analysis of a stored nitroaromatic compound. How can I identify the degradation products?
A2: The appearance of new peaks in your chromatogram is a clear sign of degradation. Identifying these peaks is crucial for understanding the degradation pathway and its impact on your experiments.
Identification Strategy:
-
Literature Review: Search for known degradation products of your specific nitroaromatic compound under similar storage conditions. Common degradation pathways include reduction of the nitro group to an amino group or hydroxylation of the aromatic ring.[5][6][8]
-
Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer (LC-MS). The mass-to-charge ratio of the new peaks can provide the molecular weight of the degradation products, allowing you to propose potential structures.
-
Forced Degradation Studies: Intentionally degrade a small amount of your compound under controlled stress conditions (e.g., exposure to acid, base, peroxide, heat, and light). Analyze the stressed samples by LC-MS to see if the degradation products match the unexpected peaks in your stored sample.
Q3: Can the pH of my solvent affect the stability of my nitroaromatic compound during storage in solution?
A3: Yes, pH can significantly impact the stability of certain nitroaromatic compounds. While many are stable across a wide pH range, some can undergo base-catalyzed hydrolysis or other reactions.[20] For example, acidification of surface water samples containing nitroaromatic explosives has been shown to preserve their concentrations during storage.[21]
Key Considerations:
-
Hydrolysis: Compounds with leaving groups activated by the nitro group can be susceptible to nucleophilic aromatic substitution by hydroxide ions in basic solutions.
-
Redox Potential: The redox potential of the nitro group can be pH-dependent, influencing its susceptibility to reductive degradation.
Best Practices:
-
Store solutions of nitroaromatic compounds in buffered systems at a pH where the compound is known to be stable.
-
If the optimal pH is unknown, a stability study across a range of pH values is recommended.
-
For long-term storage, consider storing the compound as a dry solid if it is more stable in that form.
Q4: What are the ideal storage conditions (temperature, atmosphere) for solid nitroaromatic compounds?
A4: The ideal storage conditions aim to minimize exposure to energy sources (heat, light) and reactive species.
| Parameter | Recommendation | Rationale |
| Temperature | Cool to cold (2-8 °C or -20 °C) | Reduces the rate of thermal decomposition and other chemical reactions.[12] |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | Prevents oxidative degradation and reactions with atmospheric moisture. |
| Light | Protection from light (Amber vials, stored in the dark) | Prevents photodegradation.[10] |
| Container | Tightly sealed, inert material (e.g., glass) | Prevents contamination and exposure to air and moisture.[22] |
Note: Always consult the Safety Data Sheet (SDS) for specific storage recommendations for your compound. Some nitroaromatics are also explosive hazards, and proper storage is critical for safety.[23][24]
Troubleshooting Guides
Troubleshooting Workflow for Suspected Degradation
This workflow will guide you through the process of diagnosing and addressing suspected degradation of a nitroaromatic compound.
Caption: Workflow for troubleshooting suspected degradation.
Experimental Protocols
Protocol: Accelerated Stability Study of a Nitroaromatic Compound
This protocol outlines a forced degradation study to assess the intrinsic stability of a nitroaromatic compound.
Objective: To identify the degradation pathways and the susceptibility of the nitroaromatic compound to various stress conditions.
Materials:
-
Nitroaromatic compound
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
Acids (e.g., 0.1 M HCl)
-
Bases (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
UV lamp (e.g., 254 nm and 365 nm)
-
Heating block or oven
-
HPLC-UV/MS system
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the nitroaromatic compound in a suitable solvent at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60 °C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60 °C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Degradation: Place a vial of the stock solution in an oven at 80 °C for 48 hours.
-
Photodegradation: Expose a vial of the stock solution to UV light (254 nm and 365 nm) for 24 hours.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated HPLC-UV/MS method to determine the percentage of the parent compound remaining and to identify the major degradation products.
-
Data Analysis:
-
Calculate the percentage degradation for each condition.
-
Identify the major degradation products by their retention times, UV spectra, and mass spectra.
-
Summarize the results in a table to provide a clear overview of the compound's stability profile.
References
-
Reduction of polynitroaromatic compounds: the bacterial nitroreductases. Oxford Academic. [Link]
-
Degradation of nitroaromatic compounds by microorganisms. PubMed. [Link]
-
Bacterial pathways for degradation of nitroaromatics. PubMed. [Link]
-
Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. PubMed. [Link]
-
Nitroaromatic compounds, from synthesis to biodegradation. PubMed Central (PMC). [Link]
-
Biodegradation of nitroaromatic compounds. PubMed. [Link]
-
Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Semantic Scholar. [Link]
-
Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH. [Link]
-
Biodegradation of Nitroaromatic Compounds and Explosives. CSWAB.org. [Link]
-
BIOREMEDIATION - Degradation of nitro aromatic compounds. Slideshare. [Link]
-
Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? ACS Publications. [Link]
-
WL-TR-93-7058 Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. DTIC. [Link]
-
Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. [Link]
-
Formation of Nitroaromatic Compounds in Advanced Oxidation Processes: Photolysis versus Photocatalysis. ACS Publications. [Link]
-
The Hydroxylation of Aromatic Nitro Compounds by Alkalies. eJournals @ Oklahoma State University Library. [Link]
-
Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatlc Explosives. ElectronicsAndBooks. [Link]
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Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. [Link]
-
Studying the Mechanisms of Nitro Compounds Reduction (A-Review). ResearchGate. [Link]
-
Notes on Preparation and important reactions of nitro compounds, nitriles, isonitriles. Unknown Source. [Link]
-
analytical methods. Unknown Source. [Link]
-
BIODEGRADATION OF NITROAROMATIC COMPOUNDS. Annual Reviews. [Link]
-
Alternative mechanisms of thermal decomposition of o-nitrotoluene in the gas phase. SpringerLink. [Link]
-
Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. MDPI. [Link]
-
Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. ACS Publications. [Link]
-
Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. [Link]
-
A time series investigation of the stability of nitramine and nitroaromatic explosives in surface water samples at ambient temperature. PubMed. [Link]
-
The Nitroaromatic Group in Drug Design. Pharmacology and Toxicology (for Nonpharmacologists). ACS Publications. [Link]
-
Development of an analytical method for the determination of extractable nitroaromatics and nitramines in soils. Semantic Scholar. [Link]
-
Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Publications. [Link]
-
Major mechanisms of toxicity of nitroaromatic compounds. ResearchGate. [Link]
-
Biodegradation of nitroaromatic compounds and explosives. ResearchGate. [Link]
-
Nitro-Group-Containing Drugs. ACS Publications. [Link]
-
Special Issue : Nitro Group Containing Drugs. MDPI. [Link]
-
Environmental persistence, hazard, and mitigation challenges of nitroaromatic compounds. ResearchGate. [Link]
-
Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products. DTIC. [Link]
-
Storage And Handling Of Industrial Nitrocellulose. Unknown Source. [Link]
-
chemical handling and storage section 6. University of Toronto Scarborough. [Link]
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Technical Support Center: Minimizing Isomeric Impurities in Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrazole synthesis, with a specific focus on controlling and minimizing the formation of isomeric impurities. The information provided herein is based on established scientific principles and peer-reviewed literature to ensure accuracy and reliability in your experimental work.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions regarding isomeric impurities in pyrazole synthesis.
Q1: What are the primary causes of isomeric impurity formation in the Knorr pyrazole synthesis?
A1: The Knorr pyrazole synthesis and related methods that utilize unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines are prone to forming regioisomeric pyrazole products.[1][2] The root cause lies in the initial condensation step. The substituted hydrazine can attack either of the two non-equivalent carbonyl groups of the 1,3-dicarbonyl compound, leading to two different hydrazone intermediates.[3][4] Each of these intermediates can then cyclize to form a distinct pyrazole isomer. The final ratio of these isomers is determined by the relative rates of the initial nucleophilic attack and the subsequent cyclization and dehydration steps.
Q2: How does the electronic nature of substituents on the 1,3-dicarbonyl compound affect regioselectivity?
A2: The electronic properties of the substituents on the 1,3-dicarbonyl compound play a crucial role in directing the initial nucleophilic attack by the hydrazine. A more electrophilic (electron-deficient) carbonyl carbon will react faster with the nucleophilic hydrazine. For instance, in a 1-aryl-3-trifluoromethyl-1,3-dione, the carbonyl carbon adjacent to the electron-withdrawing trifluoromethyl group is significantly more electrophilic than the carbonyl carbon next to the aryl group. This electronic difference often leads to a preferential attack at the more electrophilic center, thereby favoring the formation of one regioisomer over the other.[5]
Q3: Can the choice of solvent significantly impact the isomeric ratio of my pyrazole products?
A3: Absolutely. The solvent can influence the reaction pathway and, consequently, the regioselectivity. For instance, studies have shown that using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase the regioselectivity in the formation of certain N-methylpyrazoles compared to reactions run in ethanol.[6] This is attributed to the non-nucleophilic nature of these fluorinated alcohols, which do not compete with the hydrazine in attacking the more reactive carbonyl group.[6] In contrast, traditional solvents like ethanol can sometimes participate in side reactions or alter the reactivity of the starting materials, leading to mixtures of isomers.[5]
Q4: Is it possible to control regioselectivity by modifying the reaction temperature or pH?
A4: Yes, both temperature and pH are critical parameters. The reaction is often catalyzed by acid, which protonates a carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack.[3][7] The pH can therefore influence the rate and selectivity of this first step. Some studies suggest that conducting the reaction in the presence of acetic acid in solvents like DMSO or ethanol can improve selectivity.[5][8] Temperature can affect the kinetic versus thermodynamic control of the reaction. At lower temperatures, the reaction may favor the kinetically preferred product (the one that forms faster), while at higher temperatures, the thermodynamically more stable product may be favored. Careful optimization of these parameters is essential for minimizing isomeric impurities.
Troubleshooting Guides
This section provides detailed troubleshooting guides for common issues encountered during pyrazole synthesis, focusing on the minimization of isomeric impurities.
Issue 1: Poor Regioselectivity in the Reaction of an Unsymmetrical 1,3-Diketone with a Substituted Hydrazine
Symptoms:
-
NMR or LC-MS analysis of the crude reaction mixture shows the presence of two or more pyrazole isomers in significant quantities.
-
Difficulty in separating the desired isomer from the impurities by standard purification techniques (e.g., column chromatography, recrystallization).
Root Cause Analysis and Corrective Actions:
The formation of a mixture of regioisomers is a common challenge when using unsymmetrical 1,3-diketones.[2] The key to improving regioselectivity is to exploit the electronic and steric differences between the two carbonyl groups.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity.
Experimental Protocols:
Protocol 1: Solvent Screening for Improved Regioselectivity
-
Setup: In parallel reaction vials, dissolve the unsymmetrical 1,3-diketone (1.0 eq) in the test solvents (e.g., ethanol, N,N-dimethylacetamide (DMAc), 2,2,2-trifluoroethanol (TFE), and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP)).[6]
-
Reagent Addition: Add the substituted hydrazine (1.1 eq) to each vial.
-
Reaction: Stir the reactions at room temperature and monitor by TLC or LC-MS at regular intervals (e.g., 1, 4, and 24 hours).
-
Analysis: Upon completion, quench the reactions and analyze the crude product mixture by ¹H NMR or LC-MS to determine the isomeric ratio.
Data Presentation:
| Solvent | Temperature (°C) | Reaction Time (h) | Isomer Ratio (Desired:Undesired) | Reference |
| Ethanol | 25 | 24 | ~1:1 | [5] |
| DMAc | 25 | 12 | >98:2 | [5] |
| TFE | 25 | 4 | >95:5 | [6] |
| HFIP | 25 | 2 | >99:1 | [6] |
Causality Behind Experimental Choices:
-
DMAc: This polar aprotic solvent can accelerate the dehydration steps and may favor the formation of the thermodynamically more stable isomer.[5]
-
TFE and HFIP: These highly polar, non-nucleophilic fluorinated alcohols can stabilize charged intermediates without competing with the hydrazine, thus enhancing the inherent selectivity of the reaction.[6]
Issue 2: Formation of N-Alkylation Isomers with Unsymmetric Pyrazoles
Symptoms:
-
When alkylating an unsymmetric NH-pyrazole, a mixture of two N-alkylated regioisomers is obtained.
-
The ratio of the isomers is inconsistent between batches.
Root Cause Analysis and Corrective Actions:
The two nitrogen atoms in an unsymmetrical pyrazole ring have different steric and electronic environments, leading to competitive alkylation. The regioselectivity of N-alkylation is highly dependent on the nature of the base, the cation, the alkylating agent, and the solvent.[9]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for N-alkylation regioselectivity.
Experimental Protocols:
Protocol 2: Optimizing N-Alkylation Regioselectivity
-
Deprotonation:
-
Method A (NaH): To a solution of the unsymmetric pyrazole (1.0 eq) in anhydrous DMF at 0 °C, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise. Stir for 30 minutes at 0 °C.[9]
-
Method B (K₂CO₃): To a solution of the unsymmetric pyrazole (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).[9]
-
-
Alkylation: Add the alkylating agent (e.g., ethyl iodoacetate, 1.2 eq) dropwise to the reaction mixture at 0 °C (for Method A) or room temperature (for Method B).
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work-up and Analysis: Quench the reaction carefully with water, extract with an organic solvent, and analyze the product ratio by ¹H NMR or LC-MS.
Causality Behind Experimental Choices:
-
NaH vs. K₂CO₃: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the pyrazole, forming the sodium salt. The smaller sodium cation may coordinate differently to the two pyrazole nitrogens compared to the larger potassium cation from K₂CO₃, influencing the site of subsequent alkylation.[9] In some cases, using NaH can prevent the formation of isomeric products.[9]
References
-
Ratovelomanana-Vidal, V., Phansavath, P., & Llopis, Q. (2020). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Synlett, 31. DOI: 10.1055/s-0039-1690885. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Slideshare. (n.d.). knorr pyrazole synthesis. Retrieved from [Link]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]
-
Thieme Chemistry. (2020). Regioselektive Synthese von 3,5-disubstituierten Pyrazolen. Retrieved from [Link]
-
de la Cruz, R., Maestro, A., & Cerdán, S. (2010). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 75(19), 6591–6601. Available at: [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Bunescu, A., & De-March, G. (2021). Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. ACS Omega, 6(30), 20045–20055. Available at: [Link]
-
Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Retrieved from [Link]
-
Katritzky, A. R., Wang, M., Zhang, S., Voronkov, M. V., & Steel, P. J. (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry, 66(20), 6787–6791. Available at: [Link]
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., & Pina, B. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]
-
Li, G., & Wang, J. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. DOI: 10.1039/D4OB01211A. Available at: [Link]
-
Fustero, S., et al. (2010). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available at: [Link]
-
Perevalov, V. P., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 27(19), 6537. Available at: [Link]
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., & Pina, B. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]
-
El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(1), 1-30. Available at: [Link]
-
Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576-579. Available at: [Link]
-
Rosa, F. A., et al. (2013). Theoretical study of the regiospecific synthesis of pyrazole-5-carboxylate from unsymmetrical enaminodiketones. Blucher Chemistry Proceedings, 1(2), 1-2. Available at: [Link]
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Technical Support Center: Optimizing Reaction Conditions for the Nitration of Substituted Pyrazoles
Welcome to the technical support center for the nitration of substituted pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this fundamental electrophilic substitution reaction. Here, we move beyond simple protocols to explain the "why" behind experimental choices, offering field-proven insights to help you troubleshoot and optimize your reactions effectively.
Introduction to Pyrazole Nitration
Pyrazoles are a cornerstone in medicinal chemistry and materials science due to their versatile biological activities and structural properties. The introduction of a nitro group (–NO₂) onto the pyrazole ring is a critical transformation, often serving as a key step in synthesizing high-energy materials, pharmaceuticals, and agrochemicals.[1][2][3] The nitro group's strong electron-withdrawing nature significantly modulates the physicochemical properties of the parent molecule and provides a versatile handle for further functionalization.
However, the nitration of pyrazoles is not always straightforward. The regioselectivity and yield of the reaction are highly dependent on the nature of the substituents already present on the pyrazole ring, the choice of the nitrating agent, and the reaction conditions.[4][5] This guide provides a comprehensive resource to address the common challenges encountered during these experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured to address specific problems you might encounter in the lab.
Issue 1: Low or No Yield of the Desired Nitrated Product
Question: I've followed a standard nitration protocol (e.g., HNO₃/H₂SO₄), but I'm getting very low yields or only recovering my starting material. What's going wrong?
Answer: This is a common issue that can stem from several factors related to the reactivity of your specific pyrazole substrate and the choice of nitrating conditions.
Possible Causes & Solutions:
-
Deactivated Pyrazole Ring: If your pyrazole contains strongly electron-withdrawing groups (EWGs) like -CN, -CF₃, or another -NO₂, the ring is less susceptible to electrophilic attack by the nitronium ion (NO₂⁺).
-
Troubleshooting: You need to employ more forceful nitrating conditions. Consider using a stronger nitrating agent, such as fuming nitric acid with fuming sulfuric acid (oleum).[1][4] Increasing the reaction temperature can also enhance the reaction rate, but this must be done cautiously to avoid side reactions.
-
-
Insufficiently Strong Nitrating Agent: The classic HNO₃/H₂SO₄ mixture may not be potent enough for less reactive substrates.
-
Troubleshooting:
-
Fuming HNO₃/Fuming H₂SO₄: This combination generates a higher concentration of the active nitronium ion.[1][4]
-
Acetyl Nitrate (HNO₃ in Acetic Anhydride): This reagent can be effective, particularly for controlling regioselectivity.[6][7]
-
N-Nitropyrazole Reagents: Recently, N-nitropyrazoles themselves have been developed as powerful nitrating agents that can function under milder conditions, offering excellent functional group tolerance.[8][9]
-
-
-
Protonation of the Pyrazole Ring: In strongly acidic media, the pyrazole ring can be protonated, which deactivates it towards electrophilic attack.[10]
-
Troubleshooting: Using a less acidic system, such as acetyl nitrate, might be beneficial.[7] The choice of solvent can also play a role in modulating the acidity of the medium.
-
Issue 2: Poor Regioselectivity - Getting a Mixture of Isomers
Question: My reaction is working, but I'm getting a mixture of C-nitrated isomers (e.g., 3-nitro and 4-nitro). How can I improve the selectivity?
Answer: Regioselectivity in pyrazole nitration is a delicate balance of electronic and steric effects dictated by the substituents on the ring.
Underlying Principles: Electrophilic substitution on the pyrazole ring generally favors the C4 position, as attacks at C3 or C5 proceed through less stable intermediates.[11] However, the directing influence of existing substituents can alter this preference.
Troubleshooting Strategies:
-
Influence of Substituents:
-
Electron-Donating Groups (EDGs): Groups like alkyl or alkoxy at the C3 or C5 position will generally direct nitration to the adjacent C4 position.
-
Electron-Withdrawing Groups (EWGs): These groups deactivate the ring, but the C4 position usually remains the most favorable site for attack.
-
N1-Substituents: The nature of the substituent on the N1 nitrogen can significantly influence the regiochemical outcome. For instance, in 1-phenylpyrazole, nitration can occur on either the pyrazole ring (at C4) or the phenyl ring, depending on the reaction conditions.[7][10] Nitration with "acetyl nitrate" tends to favor the pyrazole C4-position, while mixed acids can lead to nitration on the phenyl ring.[7][10]
-
-
Choice of Nitrating System: The reaction medium can dramatically alter the outcome.
-
Temperature Control: Running the reaction at lower temperatures can often enhance selectivity by favoring the kinetically controlled product.
Issue 3: Formation of N-Nitrated Byproducts
Question: I'm observing the formation of an N-nitro-pyrazole, but my goal is C-nitration. How can I prevent this or use it to my advantage?
Answer: N-nitration is a common initial step in the nitration of NH-pyrazoles.[2][4] The resulting N-nitropyrazole is often an intermediate that can rearrange to the C-nitrated product under thermal or acidic conditions.
Mechanism & Control:
-
N-Nitration as an Intermediate: The initial attack of the nitronium ion can occur at the N1 nitrogen, especially in less acidic media.[4]
-
Rearrangement to C-Nitro Pyrazole: The N-nitropyrazole can then undergo an intramolecular rearrangement to yield the more stable C4-nitropyrazole.[4] This rearrangement is often facilitated by heating or treatment with strong acid.
-
Practical Application: You can sometimes isolate the N-nitropyrazole and then subject it to specific rearrangement conditions to obtain the desired C-nitro product. For example, N-nitropyrazole can be rearranged to 4-nitropyrazole in sulfuric acid.[4]
-
Issue 4: Runaway Reactions and Safety Concerns
Question: My nitration reaction is highly exothermic and difficult to control. What are the best practices for ensuring safety?
Answer: Nitration reactions are notoriously energetic and must be handled with extreme caution.[12][13] A thermal runaway can lead to violent decomposition or explosion.
Core Safety Protocols:
-
Personal Protective Equipment (PPE): Always wear acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.[12][14]
-
Fume Hood: All nitration reactions must be performed in a well-ventilated chemical fume hood.[12][14]
-
Controlled Reagent Addition: Add the nitrating agent slowly and portion-wise to the substrate solution, never the other way around. Use an addition funnel for better control.
-
Temperature Monitoring: Continuously monitor the internal reaction temperature with a thermometer.
-
Cooling Bath: Always have an ice bath or other cooling system ready to manage the exotherm.[4]
-
Scale: Never perform a nitration reaction on a large scale for the first time. Start with a small-scale experiment to assess the reaction's behavior.
-
Quenching: Quench the reaction carefully by slowly pouring the reaction mixture over crushed ice. This should also be done in a fume hood.
-
Waste Disposal: Nitric acid waste should be segregated and not mixed with other waste streams, especially organic solvents.[15]
Standard Experimental Protocols
Below are detailed, step-by-step methodologies for common nitration procedures.
Protocol 1: General Procedure for C4-Nitration using Mixed Acids
This protocol is suitable for many pyrazole substrates that are not strongly deactivated.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, add the substituted pyrazole (1.0 eq).
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Acid Addition: Slowly add concentrated sulfuric acid (H₂SO₄) to the flask with stirring.
-
Nitrating Agent Preparation: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid at 0 °C.
-
Reaction: Add the cold nitrating mixture dropwise to the pyrazole solution, ensuring the internal temperature does not exceed 10 °C.
-
Stirring: After the addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 1-6 hours), monitoring the progress by TLC. For less reactive substrates, gentle heating (e.g., 50-90 °C) may be necessary.[1]
-
Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Workup: The precipitated product can be collected by filtration, washed with cold water until the washings are neutral, and then dried. If the product is not a solid, the aqueous mixture can be extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 2: Nitration using Acetyl Nitrate
This method is often milder and can provide different regioselectivity compared to mixed acids.[7]
-
Setup: In a round-bottom flask, place the substituted pyrazole (1.0 eq) and acetic anhydride.
-
Cooling: Cool the mixture to -5 to 0 °C in an ice-salt bath.[7]
-
Acetyl Nitrate Formation & Addition: In a separate flask, slowly add concentrated nitric acid (1.1 eq) to chilled acetic anhydride. Then, add this freshly prepared acetyl nitrate solution dropwise to the pyrazole solution while maintaining the low temperature.[7]
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring by TLC.
-
Quenching: Carefully pour the reaction mixture onto ice.
-
Workup & Purification: Collect the precipitate by filtration or perform an extractive workup. Purify as described in Protocol 1.
Visualizing the Process
General Mechanism of Electrophilic Nitration of Pyrazole
The following diagram illustrates the generally accepted mechanism for the electrophilic nitration at the C4 position of the pyrazole ring.
Caption: Mechanism of pyrazole nitration.
Troubleshooting Workflow
This flowchart provides a logical path for diagnosing and solving common issues in pyrazole nitration.
Caption: Troubleshooting flowchart for pyrazole nitration.
Data Summary Table
| Nitrating System | Typical Substrates | Key Advantages | Potential Issues |
| Conc. HNO₃ / Conc. H₂SO₄ | Unactivated or moderately activated pyrazoles | Cost-effective, widely used | Can be too harsh, potential for side reactions, moderate selectivity |
| Fuming HNO₃ / Fuming H₂SO₄ | Deactivated pyrazoles (with EWGs) | High reactivity for difficult substrates | Highly corrosive and hazardous, risk of over-nitration |
| HNO₃ / Acetic Anhydride | Substrates requiring milder conditions | Milder conditions, can improve regioselectivity[7] | Preparation of acetyl nitrate is hazardous |
| N-Nitropyrazole Reagents | Complex molecules, sensitive functional groups | Mild conditions, high functional group tolerance, controllable[8][9] | Reagent availability and cost |
This guide is intended to be a living document. As new methods and insights emerge in the field of pyrazole chemistry, we will continue to update this resource. We encourage you to approach your experiments with a mindset of safety and methodical troubleshooting.
References
-
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. National Center for Biotechnology Information. [Link]
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Nitration reaction safety. YouTube. [Link]
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Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia. [Link]
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Selective O- and N-nitration of steroids fused to the pyrazole ring. ResearchGate. [Link]
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From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. ACS Publications. [Link]
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NITRIC ACID SAFETY. University of California, Berkeley. [Link]
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From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. National Center for Biotechnology Information. [Link]
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Nitropyrazoles. ResearchGate. [Link]
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Nitric Acid Safety Tips & Health Hazards. VelocityEHS. [Link]
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reactions of phenyl-substituted heterocyclic compounds - 11. nitrations and brominations of 1-phenylpyrazole derivatives. Canadian Science Publishing. [Link]
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Reduce your risk of a nitric acid incident. University of Washington Environmental Health & Safety. [Link]
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Pyrazole. SlideShare. [Link]
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Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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REACTIONS OF PHENYL-SUBSTITUTED HETEROCYCLIC COMPOUNDS: II. NITRATIONS AND BROMINATIONS OF 1-PHENYLPYRAZOLE DERIVATIVES. Canadian Science Publishing. [Link]
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Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. MDPI. [Link]
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Troubleshooting unexpected results in the biological screening of nitropyrazoles
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with nitropyrazole compounds. This resource is designed to help you troubleshoot unexpected results in your biological screening campaigns. Nitropyrazoles are a valuable class of heterocyclic compounds with broad applications, but their unique physicochemical properties can sometimes lead to challenging or non-reproducible outcomes. This guide provides in-depth, cause-and-effect explanations and validated protocols to help you navigate these issues effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Compound Integrity & Behavior
Question 1: My promising nitropyrazole "hit" showed potent activity in the primary screen, but its activity dropped significantly or vanished upon re-synthesis or follow-up testing. What are the likely causes?
This is a common and frustrating issue that often points to problems with compound solubility or stability. Let's break down the possibilities.
A) The Culprit of Poor Solubility:
Nitropyrazoles, particularly those with multiple nitro groups or a planar structure, can have low aqueous solubility. In a primary screen from a DMSO stock, the compound might temporarily form a supersaturated solution or fine precipitate (colloids/aggregates) that can lead to false positives through non-specific mechanisms. Upon re-testing, differences in dilution protocols, buffer composition, or even minor temperature shifts can cause the compound to crash out of solution, leading to a dramatic loss of effective concentration and apparent activity.
-
Causality: The initial high activity may not have been due to a specific 1:1 interaction with the target protein. Instead, compound aggregates can sequester and denature proteins non-specifically, leading to an inhibitory signal. This is a classic artifact in high-throughput screening[1].
B) The Challenge of Chemical Stability:
The pyrazole ring system is generally stable, but the presence of electron-withdrawing nitro groups can make certain positions on the ring susceptible to nucleophilic attack.[2] This is highly dependent on your specific assay conditions.
-
Causality: If your assay buffer contains nucleophilic species (e.g., thiols like DTT or GSH, or primary amines like Tris at a sufficiently high pH), your nitropyrazole could be degrading over the course of the incubation. The N-substituted nitro group on a pyrazole can be particularly labile and may undergo rearrangement or degradation.[2][3] A compound that is active at time-zero may be completely inactive after a 60-minute incubation at 37°C.
Question 2: I'm observing visible precipitation in my assay plates. How can I diagnose and improve the solubility of my nitropyrazole compound?
Observing precipitation is a clear sign that you are exceeding the compound's solubility limit in your assay buffer. This invalidates any activity data, as the true concentration in solution is unknown.
Step 1: Quantify the Problem with a Solubility Assay
Before attempting to fix the problem, you must quantify it. A kinetic solubility assay is a high-throughput method to determine the concentration at which a compound begins to precipitate from a solution.
Experimental Protocol: High-Throughput Kinetic Solubility Assay by Nephelometry
This protocol allows you to quickly assess the solubility of your compounds in your specific assay buffer.
-
Compound Preparation: Prepare a high-concentration stock solution of your nitropyrazole compound (e.g., 10 mM in 100% DMSO).
-
Serial Dilution: In a 96-well polypropylene plate, perform a serial dilution of your DMSO stock to create a range of concentrations.
-
Dispensing: Using a liquid handler, dispense a small volume (e.g., 1-2 µL) of each DMSO concentration into a clear-bottom 96- or 384-well assay plate.
-
Buffer Addition: Add your final assay buffer to each well to achieve the desired final compound concentration and a consistent final DMSO percentage (typically ≤1%).
-
Incubation & Measurement: Incubate the plate at the assay temperature (e.g., room temperature or 37°C) for 1-2 hours. Measure the turbidity (light scattering) in each well using a nephelometer or a plate reader capable of absorbance readings at a high wavelength (e.g., 650-750 nm).
-
Data Analysis: Plot the turbidity reading against the nominal compound concentration. The point at which the turbidity signal sharply increases above the baseline indicates the kinetic solubility limit.[4]
Step 2: Strategies for Solubility Enhancement
If the measured solubility is below your desired testing concentration, consider the following options:
| Strategy | Rationale & Considerations |
| Reduce Final DMSO % | While counterintuitive, high DMSO concentrations can sometimes cause compounds to "oil out" upon aqueous dilution. Test final DMSO concentrations from 0.1% to 2%. |
| Modify Assay Buffer | The addition of non-denaturing detergents (e.g., 0.01% Tween-20) or excipients like PEG can sometimes improve solubility.[5] However, these must be validated to ensure they do not interfere with your assay. |
| Change Solvent | For some nitropyrazoles, solubility is higher in solvents like methanol or acetone.[6][7] While not always compatible with biological assays, this information can be useful for medicinal chemistry efforts. |
| Structural Modification | This is a medicinal chemistry approach. Introducing polar functional groups (e.g., hydroxyls, amines) or disrupting planarity can significantly improve aqueous solubility.[4] |
Category 2: Assay Interference & Off-Target Effects
Question 3: My nitropyrazole is a confirmed hit, but it's active against multiple, unrelated targets. How do I determine if it's a promiscuous compound or an assay artifact?
This is a critical question that separates true multi-target inhibitors from problematic compounds that interfere with assay technologies. The nitroaromatic scaffold is a known source of pan-assay interference compounds (PAINS).[8]
Workflow for Deconvoluting Promiscuity and Assay Interference
The following workflow helps systematically identify the root cause of promiscuous activity.
Caption: Troubleshooting workflow for promiscuous compounds.
Key Experimental Protocols:
-
Target-Free Assay: Run your entire assay protocol, but omit the biological target (e.g., the kinase or enzyme). If you still see a signal, your compound is interfering with one of the detection reagents (e.g., the antibody, the luciferase reporter, etc.).[9]
-
Detergent Sensitivity Assay: Re-run your dose-response experiment in the presence of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20. Compounds that inhibit via aggregation are often disrupted by detergents, leading to a significant rightward shift (loss of potency) in the IC50 curve.
-
Biophysical Confirmation: Use a label-free technology like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm a direct, physical interaction between your compound and the purified target protein. This is the gold standard for validating a true binder.
Question 4: My nitropyrazole is a kinase inhibitor. How can I be sure the activity I see in a cell-based assay is due to inhibition of my primary target and not off-target effects?
This is a crucial validation step. Cellular activity that is more potent than biochemical activity against the purified target often suggests that the compound has multiple targets within the cell.[10] A potent off-target effect could be responsible for the observed phenotype.[11]
Strategy: Target Engagement & Selectivity Profiling
-
Kinase Selectivity Panel: Screen your compound against a broad panel of kinases (e.g., >100 kinases). This will reveal its selectivity profile and identify potential off-targets. Many pyrazole-containing molecules have been shown to inhibit multiple kinases.[10][12]
-
Cellular Target Engagement Assay: Use a technique like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to confirm that your compound is binding to the intended target inside the cell at relevant concentrations.
-
Genetic Knockout/Knockdown: The most definitive way to validate on-target activity is to use CRISPR/Cas9 or shRNA to remove or reduce the expression of the target protein. If the compound is still active in cells lacking its putative target, the cellular phenotype is unequivocally due to off-target effects.[11]
Conceptual Pathway: On-Target vs. Off-Target Effects
Sources
- 1. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 3. Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 12. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Comparative Biological Activity of 1-(tert-butyl)-4-nitro-1H-pyrazole and Its Isomers
Introduction: The Pyrazole Scaffold and the Promise of Isomeric Differentiation
In the landscape of medicinal chemistry, the pyrazole ring stands out as a "privileged scaffold."[1] This five-membered heterocycle is a cornerstone in the design of a vast array of therapeutic agents, owing to its metabolic stability and versatile binding capabilities. Pyrazole derivatives have demonstrated a remarkable spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[2][3][4][5][6][7][8][9]
This guide focuses on a specific, yet underexplored, member of this family: 1-(tert-butyl)-4-nitro-1H-pyrazole . This molecule is distinguished by two key substituents:
-
A tert-butyl group at the N1 position: This bulky, lipophilic group can significantly influence the molecule's interaction with biological targets, potentially enhancing binding affinity, modulating selectivity, and improving pharmacokinetic properties.
-
A nitro group at the C4 position: As a potent electron-withdrawing group, the nitro moiety drastically alters the electronic landscape of the pyrazole ring. It is a well-known pharmacophore found in numerous antimicrobial and cytotoxic agents, often exerting its effect through mechanisms involving bioreduction and the generation of reactive oxygen species (ROS).[1][10]
The precise placement of these substituents is not trivial. Isomers of this compound, where the nitro or tert-butyl groups are located at different positions on the pyrazole ring, are expected to exhibit distinct biological profiles. However, the specific biological activity of this compound and a direct comparison with its isomers are not extensively documented in current literature.
Therefore, this guide provides a predictive framework for researchers. We will leverage established structure-activity relationships (SAR) from the broader classes of nitropyrazoles and substituted pyrazoles to hypothesize the potential biological activities of these isomers and to outline a rigorous experimental plan for their comparative evaluation.
The primary isomers of interest for this comparison include:
-
Regioisomers of the nitro group: 1-(tert-butyl)-3-nitro-1H-pyrazole and 1-(tert-butyl)-5-nitro-1H-pyrazole.
-
Positional isomers of the substituents: e.g., 3-(tert-butyl)-4-nitro-1H-pyrazole and 5-(tert-butyl)-4-nitro-1H-pyrazole.
Hypothesized Biological Activities & Mechanistic Rationale
Based on the extensive literature on pyrazole derivatives, we can postulate two primary avenues of biological activity for this compound series: cytotoxicity and antimicrobial efficacy .
Cytotoxic (Anticancer) Activity
Many nitrated heterocyclic compounds exhibit cytotoxicity.[10][11][12][13] The mechanism is often linked to the production of ROS.[10] In the hypoxic environment characteristic of solid tumors, the nitro group can be reduced by cellular reductases to form nitro radical anions. These radicals can then react with molecular oxygen to regenerate the parent compound, creating a futile redox cycle that produces superoxide anions and other ROS. This oxidative stress can overwhelm cellular defense mechanisms, leading to DNA damage, protein oxidation, and ultimately, apoptotic cell death.
The position of the nitro group (C3, C4, or C5) will directly influence the reduction potential of the molecule, thereby affecting the efficiency of ROS generation. The steric bulk of the N1-tert-butyl group is expected to lock the orientation of the molecule within enzyme active sites, potentially leading to differential activity between isomers.
Antimicrobial & Antifungal Activity
The pyrazole nucleus is a common feature in antimicrobial and antifungal agents.[2][14][15][16][17][18][19] The proposed mechanism often involves the inhibition of essential microbial enzymes. The addition of a nitro group, a known antibacterial pharmacophore, enhances this potential. Similar to the cytotoxic mechanism, the antimicrobial action of nitro-aromatic compounds can involve the enzymatic reduction of the nitro group within bacterial or fungal cells, leading to the formation of toxic metabolites and oxidative stress.
Experimental Design for a Robust Comparative Analysis
To validate these hypotheses and objectively compare the isomers, a structured experimental workflow is essential. This workflow is designed as a self-validating system, ensuring that the data generated is reliable and reproducible.
Workflow Part 1: Synthesis of Isomers
The first critical step is to obtain the target compound and its key isomers in sufficient purity. A generalized synthetic approach allows for the systematic creation of the desired molecules. The most common strategies involve either the construction of the pyrazole ring with the substituents in place or the post-modification of a pre-formed pyrazole.[1][20][21][22]
Causality Behind Experimental Choice: Route A provides a direct path but may yield a mixture of regioisomers requiring careful separation. Route B starts with a single precursor, but controlling the regioselectivity of electrophilic nitration on the pyrazole ring can be challenging and is highly dependent on reaction conditions.[20] The choice of route depends on the availability of starting materials and the desired isomeric purity.
Workflow Part 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Detailed Protocol:
-
Cell Seeding: Seed a panel of human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon) and a non-cancerous control cell line (e.g., MRC-5 lung fibroblast) into 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere for 24 hours.
-
Compound Treatment: Prepare stock solutions of each pyrazole isomer in DMSO. Perform serial dilutions in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Replace the medium in the wells with the medium containing the test compounds. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic drug (e.g., Doxorubicin) as a positive control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at approximately 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) for each isomer using non-linear regression analysis.
Workflow Part 3: Antimicrobial Susceptibility Testing (MIC Assay)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and efficient way to determine MIC values.
Detailed Protocol:
-
Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of each pyrazole isomer in an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control well (medium + inoculum, no drug) and a sterility control well (medium only). Use a standard antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Fluconazole) as positive controls.
-
Incubation: Incubate the plates at the optimal growth temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The assay can be aided by adding a viability indicator like resazurin.
Predictive Structure-Activity Relationship (SAR) Analysis
While awaiting experimental data, we can formulate hypotheses based on established SAR principles for pyrazole derivatives.[23][24][25] The electronic and steric properties of the isomers are expected to be the primary drivers of differential activity.
-
Influence of Nitro Group Position: Moving the nitro group from C4 to C3 or C5 will break the molecule's symmetry. A nitro group at C3, adjacent to the substituted N1 position, may experience steric hindrance from the tert-butyl group, potentially forcing the nitro group out of the plane of the pyrazole ring. This would alter its electronic influence and its ability to interact with flat aromatic residues in a binding pocket. The redox potential is also likely to be different, which could directly impact ROS-dependent cytotoxicity.
-
Influence of tert-Butyl Group Position: Shifting the tert-butyl group from the N1 to a carbon atom (e.g., C3) would fundamentally change the molecule's properties. A C-tert-butyl isomer would possess a free N-H group on the pyrazole ring, making it a hydrogen bond donor—a critical feature for many enzyme-inhibitor interactions. This would drastically alter its binding mode possibilities compared to the N1-substituted isomer.
Data Summary and Interpretation
The experimental data gathered from the assays should be compiled into a clear, comparative table. This allows for at-a-glance interpretation of the SAR.
| Compound ID | Structure | Cytotoxicity IC50 (µM) | Antimicrobial MIC (µg/mL) |
| MCF-7 | A549 | ||
| 1 | This compound | Experimental Value | Experimental Value |
| 2 | 1-(tert-butyl)-3-nitro-1H-pyrazole | Experimental Value | Experimental Value |
| 3 | 1-(tert-butyl)-5-nitro-1H-pyrazole | Experimental Value | Experimental Value |
| 4 | 3-(tert-butyl)-4-nitro-1H-pyrazole | Experimental Value | Experimental Value |
| Control | Doxorubicin / Ciprofloxacin | Known Value | Known Value |
Interpreting the Results:
-
Selectivity Index (SI): For cytotoxicity, calculate the SI by dividing the IC50 in the non-cancerous cell line (MRC-5) by the IC50 in a cancer cell line. A higher SI indicates greater selectivity for cancer cells.
Conclusion
While direct experimental data on this compound and its isomers remains limited, a robust scientific investigation can be built upon the vast knowledge of pyrazole chemistry and biology. By systematically synthesizing the key isomers and evaluating them through standardized cytotoxicity and antimicrobial assays, researchers can elucidate the nuanced structure-activity relationships governed by substituent placement. The experimental frameworks provided in this guide offer a clear path to generating the critical data needed to compare these compounds objectively. The resulting insights will not only define the therapeutic potential of this specific molecular series but also contribute valuable knowledge to the broader field of medicinal chemistry and drug development.
References
-
Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. (n.d.). PMC. [Link]
-
Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. (n.d.). PMC. [Link]
-
Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (n.d.). PMC. [Link]
-
Synthetic pyrazole derivatives as growth inhibitors of some phytopathogenic fungi. (n.d.). PubMed. [Link]
-
Structure-activity relationship study: Mechanism of cyto-genotoxicity of Nitropyrazole-derived high energy density materials family. (2019). PubMed. [Link]
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Novel Chalcone Derivatives Containing Pyrazole: Synthesis, Antifungal Activity Evaluation, and Mechanism of Action against Phomopsis sp. (2023). Journal of Agricultural and Food Chemistry. [Link]
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Antibacterial pyrazoles: tackling resistant bacteria. (2022). PMC. [Link]
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Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2019). NIH. [Link]
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Synthesis and Cytotoxic Evaluation of 3-(4-Fluorophenyl)-4,5-dihydro-5-(3,4,5-trimethoxy/4-nitrophenyl)-N-(substituted-phenyl)pyrazole-1-carboxamide Analogues. (2016). Thieme Connect. [Link]
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Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. (2022). MDPI. [Link]
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SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. (2016). International Journal of Pharmaceutical Sciences and Research. [Link]
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Comparative Cytotoxicity of Nitropyrazole Isomers: A Technical Guide for Researchers
For researchers and professionals in drug development, understanding the structure-activity relationship (SAR) is fundamental to designing more effective and selective therapeutic agents. The pyrazole scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities.[1][2] The introduction of a nitro group can significantly modulate these properties, often enhancing cytotoxic effects. However, the isomeric position of the nitro group on the pyrazole ring is a critical, yet often overlooked, determinant of its biological impact.
This guide provides a comparative framework for analyzing the cytotoxicity of nitropyrazole isomers. While direct, head-to-head comparative studies of simple 3-nitropyrazole, 4-nitropyrazole, and 5-nitropyrazole isomers are not extensively available in the public domain, this document synthesizes data from related derivatives and outlines the essential experimental protocols to enable such a comparative analysis. We will delve into the mechanistic underpinnings of nitropyrazole-induced cytotoxicity, provide detailed methodologies for its assessment, and present available data on more complex nitrated pyrazoles to illustrate the importance of isomeric substitution.
The Influence of Isomerism on Cytotoxicity: A Mechanistic Hypothesis
The position of the electron-withdrawing nitro group on the pyrazole ring dictates the molecule's electronic distribution, redox potential, and steric profile. These factors are crucial in mediating interactions with biological targets and determining the mechanism of cytotoxicity. For nitroaromatic compounds, a primary mechanism of action is bioreductive activation.[3] This process, often occurring under hypoxic conditions found in solid tumors, involves the enzymatic reduction of the nitro group to form highly reactive species, such as nitroso and hydroxylamine derivatives, and superoxide radicals.[3][4] These reactive species can induce cellular damage through multiple pathways, including DNA damage, protein modification, and oxidative stress, ultimately leading to apoptosis or necrosis.
It is hypothesized that the cytotoxicity of nitropyrazole isomers will vary based on the susceptibility of the nitro group to reduction and the stability of the resulting radical anions. The electron density of the pyrazole ring, which is influenced by the position of the nitro substituent, will affect the one-electron reduction potential.[5] For instance, the reactivity of the nitro group in positions 3 and 5 of the pyrazole ring has been shown to differ significantly in nucleophilic substitution reactions, suggesting that the isomeric position impacts the electronic character of the nitro group. This difference in reactivity can reasonably be expected to translate to differences in bioreductive activation and, consequently, cytotoxicity.
Proposed Mechanism of Nitropyrazole-Induced Cytotoxicity
The cytotoxic effects of nitropyrazoles are likely initiated by intracellular enzymatic reduction, leading to a cascade of events culminating in cell death. The following diagram illustrates the proposed signaling pathway.
Caption: Proposed pathway of nitropyrazole-induced cell death.
Comparative Cytotoxicity Data: Insights from Dinitro- and Trinitropyrazole Derivatives
While data on mono-nitropyrazole isomers is sparse, a study on nitropyrazole-derived high-energy materials provides valuable insights into how the degree and position of nitration affect cytotoxicity.[6] The study evaluated seven such compounds, including 1,3-dinitropyrazole (1,3-DNP) and 3,4,5-trinitropyrazole (3,4,5-TNP), across several cell lines.
| Compound | Cell Line (Example) | IC50 (µM) | Reference |
| 1,3-Dinitropyrazole (1,3-DNP) | HepaRG (proliferative) | ~500 | [6] |
| 3,4,5-Trinitropyrazole (3,4,5-TNP) | HepaRG (proliferative) | ~100 | [6] |
Note: IC50 values are approximated from graphical data presented in the source.
The data indicates that 3,4,5-TNP exhibits significantly stronger cytotoxic effects than 1,3-DNP. This suggests that increasing the number of nitro groups on the pyrazole ring enhances cytotoxicity, likely due to an increased redox potential and a greater capacity for generating reactive oxygen species (ROS). The study linked the observed cytotoxicity and genotoxicity to the production of ROS/RNS and subsequent DNA damage.[6] This supports the proposed mechanism and underscores the importance of the nitration pattern in determining the biological activity of this class of compounds.
Experimental Protocols for Comparative Cytotoxicity Analysis
To conduct a rigorous comparative analysis of nitropyrazole isomers, standardized and validated experimental protocols are essential. Here, we provide step-by-step methodologies for two of the most common assays: the MTT assay for cell viability and the Annexin V/PI assay for apoptosis detection.
Assessment of Cell Viability via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[8]
Workflow for MTT Assay
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the nitropyrazole isomers in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.[8] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Detection of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
To determine if cell death occurs via apoptosis, the Annexin V/PI assay is the gold standard. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[10] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells when conjugated to a fluorochrome.[10] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but stains the DNA of late apoptotic or necrotic cells with compromised membrane integrity.[11]
Workflow for Annexin V/PI Apoptosis Assay
Caption: Step-by-step workflow for the Annexin V/PI apoptosis assay.
Detailed Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the nitropyrazole isomers at their respective IC50 concentrations for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation. Wash the cells once with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]
-
Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Conclusion and Future Directions
The isomeric position of the nitro group on a pyrazole ring is a critical parameter influencing its cytotoxic potential. While direct comparative data for simple nitropyrazole isomers remains to be established, the available evidence from more complex derivatives and the known mechanisms of nitroaromatic compound toxicity strongly suggest that significant differences in activity exist. The enhanced cytotoxicity of 3,4,5-trinitropyrazole compared to 1,3-dinitropyrazole highlights the role of the number and position of nitro groups.
This guide provides the foundational knowledge and detailed experimental protocols necessary for researchers to systematically investigate the comparative cytotoxicity of nitropyrazole isomers. By employing standardized assays such as MTT and Annexin V/PI staining, it is possible to generate robust, comparable data that will elucidate the structure-activity relationships within this important class of compounds. Such studies are crucial for the rational design of novel pyrazole-based therapeutics with improved efficacy and selectivity. Future research should focus on conducting these direct comparisons and exploring the underlying molecular mechanisms, including the specific nitroreductase enzymes involved and the precise nature of the resulting cellular damage.
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Structure-activity relationship study: Mechanism of cyto-genotoxicity of Nitropyrazole-derived high energy density materials family. (2019). Toxicology and Applied Pharmacology, 383, 114712. Available from: [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). SpringerLink. Available from: [Link]
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Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. (2021). International Journal of Molecular Sciences, 22(16), 8534. Available from: [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Available from: [Link]
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Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Available from: [Link]
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Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. (2015). Environmental Toxicology and Pharmacology, 39(2), 947-958. Available from: [Link]
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Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information (US). Available from: [Link]
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Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. (2022). Revista Virtual de Química, 14(3), 209-231. Available from: [Link]
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Toxicity of Nitro Compounds Toward Hypoxic Mammalian Cells In Vitro: Dependence on Reduction Potential. (1978). JNCI: Journal of the National Cancer Institute, 61(2), 527-531. Available from: [Link]
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The Annexin V Apoptosis Assay. (n.d.). University of Georgia. Available from: [Link]
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Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. (2021). Molecules, 26(13), 3823. Available from: [Link]
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Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways. (2022). International Journal of Molecular Sciences, 23(24), 15993. Available from: [Link]
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A Comparative Guide to the Synthesis of 1-(Tert-butyl)-4-nitro-1H-pyrazole: A Novel Approach
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its diverse pharmacological activities.[1] The specific compound, 1-(tert-butyl)-4-nitro-1H-pyrazole, serves as a crucial intermediate in the synthesis of a wide array of more complex molecules with potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1] The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the pyrazole ring, a key factor in the design of novel ligands and functional materials.[1] This guide provides an in-depth comparison of a novel synthetic route for this valuable compound against a well-established traditional method, offering experimental insights to inform methodological choices in the laboratory.
Traditional Synthetic Route: A Two-Step Approach
The conventional synthesis of this compound is a two-step process that begins with the N-alkylation of 4-nitro-1H-pyrazole. This is followed by the introduction of the tert-butyl group.
A common approach involves the direct nitration of pyrazole to form 4-nitropyrazole, which can then be alkylated.[2] However, direct nitration often results in a mixture of isomers and moderate yields. An optimized one-pot, two-step method for producing 4-nitropyrazole with a high yield of 85% has been reported, using fuming nitric acid and fuming sulfuric acid.[2] The subsequent N-alkylation with a tert-butyl source completes the synthesis.
A Novel, Streamlined Synthetic Approach
Recent advancements in organic synthesis have paved the way for more efficient and regioselective methods. A promising alternative for the synthesis of 1,4-disubstituted pyrazoles like this compound is the [3+2] cycloaddition reaction.[1] This reaction, involving a hydrazone and a nitroolefin, offers a powerful and regioselective pathway to the pyrazole core.[1] The regiochemical outcome of this cycloaddition is highly dependent on the reaction conditions. While neutral or acidic conditions typically yield 1,3,5-trisubstituted pyrazoles, the use of a strong base, such as potassium tert-butoxide (t-BuOK), can reverse this selectivity to favor the formation of the desired 1,3,4-trisubstituted pyrazoles.[1][3]
This novel approach streamlines the synthesis into a single, efficient step, potentially improving overall yield and reducing waste.
Comparative Analysis of Synthetic Routes
| Parameter | Traditional Two-Step Synthesis | Novel One-Pot [3+2] Cycloaddition |
| Starting Materials | 4-nitro-1H-pyrazole, tert-butyl source | Hydrazone, Nitroolefin |
| Key Reagents | Alkylation reagents | Strong base (e.g., t-BuOK) |
| Number of Steps | Two | One |
| Yield | Variable, can be moderate to high | Potentially high |
| Regioselectivity | Dependent on alkylation conditions | High, controlled by base |
| Safety Considerations | Use of strong acids and nitrating agents | Handling of strong bases |
| Environmental Impact | Potential for multiple purification steps | Reduced solvent and energy consumption |
Experimental Protocols
Traditional Two-Step Synthesis: N-Alkylation of 4-Nitropyrazole
Step 1: Synthesis of 4-Nitropyrazole (Optimized) [2]
-
In a reaction vessel, pyrazole is reacted with concentrated sulfuric acid to form pyrazole sulfate.
-
A nitrating mixture of 98% fuming nitric acid and 20% fuming sulfuric acid is then added.
-
The reaction is maintained at 50°C for 1.5 hours.
-
The product, 4-nitropyrazole, is isolated with a reported yield of up to 85%.
Step 2: N-tert-butylation of 4-Nitropyrazole Specific experimental conditions for the tert-butylation of 4-nitropyrazole were not detailed in the provided search results. This step would typically involve reacting 4-nitropyrazole with a suitable tert-butylating agent (e.g., tert-butyl bromide) in the presence of a base.
Novel One-Pot [3+2] Cycloaddition[1][3]
-
A suitable hydrazone (acting as the 1,3-dipole equivalent) and a nitroolefin are combined in an appropriate solvent.
-
A strong base, such as potassium tert-butoxide (t-BuOK), is added to the mixture.
-
The reaction is stirred under controlled temperature conditions until completion.
-
The reaction is then quenched with a strong acid.
-
The desired this compound is isolated and purified.
Workflow Comparison
Caption: Comparative workflow of traditional vs. novel synthesis.
Causality Behind Experimental Choices
The choice of a strong base in the novel [3+2] cycloaddition is critical for controlling the regioselectivity of the reaction.[1][3] The base facilitates the formation of a specific intermediate that leads to the desired 1,4-disubstituted pyrazole. This contrasts with the traditional method where regioselectivity is often a challenge during the initial nitration of the pyrazole ring. The one-pot nature of the novel route is a deliberate choice to improve efficiency, reduce handling of intermediates, and minimize waste, aligning with the principles of green chemistry.[4]
Conclusion and Future Outlook
The novel one-pot [3+2] cycloaddition offers a compelling alternative to the traditional two-step synthesis of this compound. Its potential for high regioselectivity and improved efficiency makes it an attractive option for researchers and drug development professionals. Further optimization of the reaction conditions for the cycloaddition could lead to even higher yields and broader applicability. The development of such streamlined synthetic procedures is a key objective in modern organic synthesis, enabling the rapid and cost-effective production of valuable chemical intermediates.[1]
References
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- PMC - NIH.
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A Head-to-Head Comparison of the Anti-Inflammatory Effects of Novel Pyrazoles
A Technical Guide for Researchers and Drug Development Professionals
The Pyrazole Scaffold: A Privileged Structure in Anti-Inflammatory Drug Design
Mechanism of Action: Targeting the Engines of Inflammation
The anti-inflammatory effects of pyrazole derivatives are primarily attributed to their ability to modulate the activity of key enzymes and signaling pathways that drive the inflammatory response.
Below is a diagram illustrating the central role of COX and LOX enzymes in the arachidonic acid inflammatory cascade, a key target for many pyrazole-based anti-inflammatory agents.
Figure 1: Simplified Arachidonic Acid Cascade.
Head-to-Head Comparison: In Vitro and In Vivo Efficacy
The following tables summarize the anti-inflammatory effects of several novel pyrazole derivatives from recent studies, comparing their performance against standard reference drugs like Celecoxib and Indomethacin.
Table 1: In Vitro COX-2 and 5-LOX Inhibitory Activity of Novel Pyrazoles
| Compound | Target(s) | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Drug | IC50 (µM) | Reference |
| Thymol-pyrazole hybrid 8b | COX-2 | 0.043 | 316 | Celecoxib | 0.045 | [10] |
| Thymol-pyrazole hybrid 8g | COX-2 | 0.045 | 268 | Celecoxib | 0.045 | [10] |
| Pyrazole-hydrazone 4a | COX-2 / 5-LOX | 0.67 (COX-2), 1.92 (5-LOX) | 8.41 | Celecoxib / Zileuton | 0.87 (COX-2), 2.43 (5-LOX) | [12] |
| Pyrazole-hydrazone 4b | COX-2 / 5-LOX | 0.58 (COX-2), 2.31 (5-LOX) | 10.55 | Celecoxib / Zileuton | 0.87 (COX-2), 2.43 (5-LOX) | [12] |
| Ferrocenyl pyrazoline 4c | COX-2 / 5-LOX | 2.88 (COX-2), 0.10 (5-LOX) | - | Celecoxib / Zileuton | 0.11 (COX-2), 0.67 (5-LOX) | [14] |
| Benzothiophen-2-yl pyrazole 149 | COX-2 / 5-LOX | 0.01 (COX-2), 1.78 (5-LOX) | 344.56 | Celecoxib / Indomethacin | - | [15] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Selectivity Index: Ratio of IC50 for COX-1 to IC50 for COX-2. A higher value indicates greater selectivity for COX-2.
Table 2: In Vivo Anti-inflammatory Activity of Novel Pyrazoles (Carrageenan-Induced Paw Edema Model)
| Compound | Dose (mg/kg) | % Inhibition of Edema | Reference Drug | Dose (mg/kg) | % Inhibition of Edema | Reference |
| Pyrazole-hydrazone 4f | 10, 20, 40 | 15-20% | Celecoxib | 10, 20, 40 | 15.7-17.5% | [12] |
| Celecoxib derivative 16 | 5.7 (ED30) | 30% | Celecoxib | 23 (ED30) | 30% | [9] |
| Pyrazoline 2d | - | Higher than Indomethacin | Indomethacin | - | - | [4] |
| Pyrazoline 2e | - | Higher than Indomethacin | Indomethacin | - | - | [4] |
| 1,3-diaryl pyrazole 7l | - | 93.59% | Ibuprofen / Indomethacin | - | - | [7] |
| Compound AD 532 | - | Promising results | Indomethacin / Celecoxib | - | - | [16] |
% Inhibition of Edema: The percentage reduction in paw swelling compared to a control group. ED30: The dose that produces 30% of the maximum possible effect.
Experimental Protocols: A Guide to Assessing Anti-Inflammatory Activity
The following are standardized protocols for key in vitro and in vivo assays used to evaluate the anti-inflammatory effects of novel compounds.
In Vitro COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.
-
Principle: The assay measures the peroxidase activity of COX, which catalyzes the oxidation of a chromogenic substrate to produce a colored product. The reduction in color intensity in the presence of the test compound indicates enzyme inhibition.
-
Protocol:
-
Prepare a reaction mixture containing Tris-HCl buffer, hematin, and the COX-2 enzyme.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding arachidonic acid (the substrate).
-
Incubate the mixture at a controlled temperature.
-
Stop the reaction and measure the absorbance of the colored product using a spectrophotometer.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Figure 2: In Vitro COX Inhibition Assay Workflow.
In Vivo Carrageenan-Induced Paw Edema Assay
-
Principle: Injection of carrageenan, an irritant, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory effect.[4]
-
Protocol:
-
Administer the test compound or a reference drug (e.g., indomethacin) to a group of animals (typically rats or mice).
-
After a specific time, inject a solution of carrageenan into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals using a plethysmometer.
-
Calculate the percentage of edema inhibition for each group compared to a control group that received only the vehicle.
-
Figure 3: Carrageenan-Induced Paw Edema Assay Workflow.
Conclusion and Future Directions
Future research will likely focus on further optimizing the structure-activity relationships of these compounds to maximize their therapeutic index. Additionally, exploring novel delivery systems and combination therapies will be crucial in translating the preclinical success of these novel pyrazoles into clinically effective treatments for a wide range of inflammatory diseases.
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A Comparative Guide to Cross-Reactivity Profiling of 1-(Tert-butyl)-4-nitro-1H-pyrazole in Biological Assays
Disclaimer: As of the date of this publication, comprehensive experimental data on the cross-reactivity of 1-(Tert-butyl)-4-nitro-1H-pyrazole (TBNP) is not extensively available in the public domain. This guide is therefore structured to provide a robust, field-proven framework for executing such a study. It outlines the necessary experimental designs, detailed protocols, and data interpretation standards required to thoroughly characterize the selectivity of TBNP. Illustrative data is provided to reflect typical results from the described procedures.
Introduction: The Imperative of Selectivity in Drug Discovery
The therapeutic value of a small molecule is defined by its selectivity—the ability to interact with its intended biological target while minimizing engagement with unintended proteins. Off-target interactions can lead to unforeseen toxicities or reduced efficacy, representing a primary cause of late-stage clinical failures. Therefore, a rigorous and early assessment of a compound's selectivity profile is a cornerstone of modern drug development.[1][2]
This guide provides a comprehensive strategy for evaluating the cross-reactivity of this compound (TBNP), a substituted heterocyclic compound. The pyrazole core is a well-established scaffold in medicinal chemistry, found in numerous FDA-approved drugs and known for a wide array of pharmacological activities, including anti-inflammatory and anticancer effects.[3][4][5][6] The presence of a nitroaromatic group, however, necessitates careful toxicological assessment, as this moiety can be associated with mutagenicity.[7]
Our objective is to present a tiered, systematic approach to de-risk TBNP by identifying potential off-target liabilities and establishing a clear selectivity window for its putative primary target.
Structural Rationale and Selection of Comparator Compounds
The structure of TBNP informs our experimental strategy:
-
Pyrazole Core: A privileged scaffold known to interact with a wide range of biological targets, particularly kinases.[5][6][8]
-
Nitro Group: An electron-withdrawing group that can participate in redox cycling and is a structural alert for potential mutagenicity.[7] Its presence demands specific safety and toxicology assays.
-
Tert-butyl Group: A bulky, lipophilic group that can influence binding pocket interactions and pharmacokinetic properties.
Comparator Compounds: To contextualize the selectivity of TBNP, its performance must be benchmarked against appropriate controls.
-
Staurosporine: A well-characterized, non-selective protein kinase inhibitor. It serves as a positive control for promiscuity in kinase panels.
-
Celecoxib: An FDA-approved drug containing a pyrazole core that selectively inhibits COX-2. It serves as an example of a selective pyrazole-containing therapeutic.[4]
-
A Known Selective Inhibitor (Hypothetical Target X Inhibitor): A compound with high affinity and selectivity for the intended target of TBNP. This allows for a direct comparison of selectivity windows.
A Tiered Approach to Cross-Reactivity Profiling
A logical, tiered approach ensures that resources are used efficiently, starting with broad screening and progressing to more focused, mechanistic assays.
Caption: Tiered workflow for TBNP cross-reactivity profiling.
Experimental Protocols and Data Interpretation
Tier 1: Broad Liability Screening
The initial goal is to cast a wide net to identify the most likely off-target interactions from large, established panels of assays.
A. Kinase Selectivity Profiling
-
Rationale: The pyrazole scaffold is a common feature in kinase inhibitors.[5] A broad kinase screen is essential to determine TBNP's selectivity across the human kinome.
-
Methodology: A radiometric assay, such as the HotSpotSM assay, is considered the gold standard due to its direct measurement of substrate phosphorylation.[9]
-
Protocol:
-
Prepare a stock solution of TBNP and comparator compounds (e.g., Staurosporine) in 100% DMSO.
-
Screen TBNP at a fixed concentration (typically 1 µM or 10 µM) against a panel of over 400 human kinases.
-
Incubate the kinase, a specific peptide substrate, [γ-33P]-ATP, and the test compound in an appropriate reaction buffer.
-
Terminate the reaction and spot the mixture onto filter paper. The phosphorylated substrate binds to the filter, while unreacted ATP is washed away.[9]
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition relative to a DMSO vehicle control.
-
-
Data Presentation: Hits are typically defined as kinases showing >50% or >75% inhibition. Data should be presented in a table comparing TBNP to Staurosporine.
Table 1: Illustrative Kinase Profiling Data (% Inhibition at 1 µM)
| Kinase Target | TBNP | Staurosporine (Comparator) | Kinase Family |
| Target X | 98% | 99% | CMGC |
| CDK2 | 85% | 95% | CMGC |
| PIM1 | 78% | 92% | CAMK |
| SRC | 15% | 98% | TK |
| EGFR | 5% | 88% | TK |
| ... (400+) | ... | ... | ... |
B. Safety Pharmacology Profiling
-
Rationale: Early identification of interactions with targets known to cause adverse drug reactions is crucial for de-risking a compound.[2][10]
-
Methodology: Screen TBNP at 10 µM against a panel of key safety targets, including GPCRs, ion channels, and transporters, using radioligand binding assays.
-
Data Interpretation: Significant inhibition (>50%) of targets like the hERG channel, dopamine receptors, or serotonin transporters would trigger dedicated follow-up studies.
Tier 2: Cellular Target Engagement & Orthogonal Validation
-
Rationale: Hits from biochemical assays must be validated in a more physiologically relevant context. The Cellular Thermal Shift Assay (CETSA®) directly measures compound-protein binding inside intact cells.[11][12][13]
-
Methodology: CETSA leverages the principle that a protein's thermal stability increases upon ligand binding.[14][15]
-
Protocol (for validating a kinase hit, e.g., CDK2):
-
Culture cells known to express the target protein (e.g., HEK293 cells for CDK2).
-
Treat intact cells with TBNP (at various concentrations) or a DMSO vehicle control.
-
Heat the cell suspensions across a range of temperatures (e.g., 40°C to 65°C).
-
Lyse the cells and separate the soluble protein fraction (containing stabilized, non-aggregated protein) from the aggregated fraction via centrifugation.
-
Analyze the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry.
-
Plot the soluble protein fraction versus temperature to generate melting curves. A shift to a higher melting temperature in the presence of TBNP confirms direct target engagement.
-
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Tier 3: In-depth Safety & Mechanistic Toxicology
This tier focuses on regulatory-critical safety assays, guided by chemical structure and findings from Tier 1.
A. hERG Potassium Channel Assay
-
Rationale: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a primary cause of drug-induced cardiac arrhythmia (Long QT syndrome), a major safety concern.[16][17][18] Any hint of activity from the Tier 1 panel mandates a full dose-response analysis.
-
Methodology: The gold standard is the whole-cell patch-clamp electrophysiology assay, which directly measures ion flow through the hERG channel in cells engineered to express it (e.g., HEK293-hERG).[17][18]
-
Protocol:
-
Culture HEK293 cells stably expressing the hERG channel.
-
Using a micropipette, form a high-resistance seal with a single cell ("patch").
-
Apply a specific voltage protocol to elicit the characteristic hERG current.[19]
-
Perfuse the cell with increasing concentrations of TBNP.
-
Measure the inhibition of the hERG current at each concentration.
-
Calculate the IC50 value (the concentration at which TBNP inhibits 50% of the hERG current).
-
B. Cytochrome P450 (CYP) Inhibition Assay
-
Rationale: CYPs are a superfamily of enzymes responsible for the metabolism of most drugs.[20][21] Inhibition of these enzymes by TBNP can lead to dangerous drug-drug interactions (DDIs).[22][23]
-
Methodology: An in vitro assay using human liver microsomes (HLMs), which contain a rich supply of CYP enzymes.[20][22]
-
Protocol:
-
Incubate HLMs with a specific probe substrate for each major CYP isoform (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6).[21]
-
Add TBNP across a range of concentrations.
-
Initiate the metabolic reaction by adding NADPH.
-
After a set time, quench the reaction.
-
Quantify the formation of the specific metabolite using LC-MS/MS.
-
Determine the IC50 of TBNP for each CYP isoform by measuring the reduction in metabolite formation compared to a vehicle control.[22]
-
Table 2: Illustrative Safety Pharmacology Data (IC50 Values)
| Assay | TBNP (µM) | Comparator (Celecoxib) (µM) | Interpretation |
| hERG Patch Clamp | > 30 | > 30 | Low risk of cardiac arrhythmia. |
| CYP3A4 Inhibition | 15.2 | 8.5 | Moderate potential for drug-drug interactions. |
| CYP2C9 Inhibition | 2.1 | 0.5 | High potential for drug-drug interactions. |
| Primary Target X IC50 | 0.050 | N/A | Potent on-target activity. |
C. Bacterial Reverse Mutation (Ames) Test
-
Rationale: The nitroaromatic moiety in TBNP is a structural alert for mutagenicity. The Ames test is a standard, widely used method to assess a chemical's potential to cause DNA mutations.[24][25][26]
-
Methodology: The assay uses several strains of Salmonella typhimurium that are auxotrophic for histidine (cannot produce their own) due to mutations in the histidine operon.[25][27] The test measures the ability of a compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.
-
Protocol:
-
Expose multiple Salmonella strains (e.g., TA98, TA100, TA1535) to various concentrations of TBNP.
-
Perform the test both with and without the addition of a liver enzyme extract (S9 fraction) to detect metabolites that may be mutagenic.[27]
-
Plate the bacteria on a histidine-deficient agar medium.
-
Incubate for 48-72 hours.
-
Count the number of revertant colonies. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a positive (mutagenic) result.
-
Synthesis and Conclusion
This comprehensive guide proposes a systematic, three-tiered strategy for characterizing the cross-reactivity and safety profile of this compound.
-
Tier 1 provides a broad overview of potential liabilities across the kinome and key safety targets.
-
Tier 2 confirms on-target and off-target cellular activity, ensuring that biochemical hits are relevant in a physiological context.
-
Tier 3 addresses critical, structure-driven safety concerns such as cardiotoxicity, drug-drug interactions, and mutagenicity.
By following this framework, researchers can build a robust data package that clearly defines the selectivity window of TBNP, identifies potential risks early in development, and enables informed decisions on the compound's progression as a research tool or therapeutic candidate. The integration of biochemical, cellular, and toxicological assays provides a holistic understanding of the molecule's biological interactions, fulfilling the principles of rigorous preclinical drug discovery.
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A Comparative Guide to the Stability of 1-(Tert-butyl)-4-nitro-1H-pyrazole: A Proposed Benchmarking Against RDX and HMX Standards
Abstract
In the landscape of energetic materials, the pursuit of novel molecules with tailored stability, performance, and safety profiles is paramount. 1-(tert-butyl)-4-nitro-1H-pyrazole emerges as a compound of interest, belonging to the energetic family of nitro-substituted azoles.[1] While its synthesis and utility as a chemical intermediate are established, a comprehensive evaluation of its stability—a critical determinant of its viability for advanced applications—remains to be publicly documented.[2] This guide proposes a rigorous experimental framework for benchmarking the thermal and mechanical stability of this compound against two of the most well-characterized and widely utilized military-grade explosives: Cyclotrimethylene trinitramine (RDX) and Cyclotetramethylene tetranitramine (HMX).[3] By detailing standardized protocols for thermal analysis and sensitivity testing, this document serves as a blueprint for researchers and drug development professionals to objectively assess the compound's safety and handling characteristics.
Introduction: The Critical Role of Stability in Energetic Materials
The stability of an energetic material is a multifaceted property that dictates its lifecycle from synthesis and formulation to storage and deployment. It is broadly categorized into thermal stability (resistance to decomposition under heat) and mechanical stability (resistance to initiation by external stimuli like impact or friction). An ideal energetic material offers a predictable and robust stability profile, ensuring safety during handling while delivering requisite performance upon initiation.
Standard benchmarks such as RDX and HMX provide a crucial reference point for evaluating new compounds.[4][5] RDX is a widely used explosive known for its high performance and moderate sensitivity, while HMX offers even greater thermal stability and performance, albeit with slightly different sensitivity characteristics.[3] Comparing a novel compound like this compound to these standards is essential for contextualizing its potential and identifying any handling hazards.
Compound Profiles and Theoretical Stability Considerations
This compound
-
Structure: A five-membered pyrazole ring N-substituted with a bulky tert-butyl group and C-substituted with a nitro group.
-
Known Role: Primarily documented as a versatile intermediate in organic synthesis and drug discovery.[2]
-
Theoretical Stability Insights:
-
The nitro group (-NO2) is a classic explosophore, imparting energetic character to the molecule. The thermal stability of nitropyrazoles is a subject of active research, with some highly nitrated derivatives showing promise as energetic materials.[1][6]
-
The pyrazole ring is an aromatic heterocycle, which generally confers a degree of thermal stability.
-
The N-tert-butyl group is a bulky, sterically hindering aliphatic group. Its presence may influence crystal packing and intermolecular interactions, which can, in turn, affect sensitivity. It may also sterically shield the ring from certain reactions, potentially enhancing stability.
-
RDX (Cyclotrimethylene trinitramine)
-
Structure: A cyclic nitramine with a six-membered ring.
-
Properties: A powerful and brisant explosive, RDX is the benchmark for many military applications. It exhibits moderate sensitivity to impact and friction.[4] Its thermal decomposition typically begins around 170 °C.[4]
HMX (Cyclotetramethylene tetranitramine)
-
Structure: A cyclic nitramine with an eight-membered ring.
-
Properties: Possesses a higher density and greater thermal stability than RDX, making it suitable for applications requiring high-temperature resistance. HMX is generally considered slightly less sensitive to impact than RDX.[3][5]
Proposed Experimental Benchmarking Program
To empirically determine the stability of this compound, a series of standardized tests are proposed. Each protocol is designed to be a self-validating system, providing reproducible, quantitative data for direct comparison with RDX and HMX.
Thermal Stability Assessment: DSC and TGA
Causality: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are fundamental techniques for probing thermal stability. DSC measures the heat flow into or out of a sample as it is heated, revealing exothermic decomposition events and melting points. TGA measures mass loss as a function of temperature, indicating the onset of decomposition. Together, they provide a comprehensive picture of a material's behavior under thermal stress.
Experimental Protocol: DSC/TGA Analysis
-
Sample Preparation: Accurately weigh 1-2 mg of the sample (this compound, RDX, or HMX) into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC/TGA instrument.
-
Atmosphere: Purge the sample chamber with an inert nitrogen atmosphere at a flow rate of 50 mL/min to prevent oxidative side reactions.
-
Heating Program: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to 400 °C at a constant heating rate of 10 °C/min.
-
Data Acquisition: Record the heat flow (DSC) and mass percentage (TGA) as a function of temperature.
-
Analysis:
-
From the DSC curve, determine the onset temperature of the exothermic decomposition peak. This is a key indicator of thermal stability.
-
From the TGA curve, determine the temperature at which significant mass loss begins.
-
Mechanical Sensitivity Assessment: Impact
Causality: Impact sensitivity testing evaluates the propensity of a material to initiate upon receiving a sudden mechanical blow. The "drop-weight" method is a universally recognized standard. The result is typically expressed as H₅₀, the drop height at which there is a 50% probability of initiation, providing a quantitative measure of sensitivity.[7] A higher H₅₀ value indicates lower sensitivity.
Experimental Protocol: Drop-Weight Impact Test (Bruceton Method)
-
Sample Preparation: Prepare a ~40-50 mg sample of the material.
-
Apparatus Setup: Place the sample on the anvil of a standardized impact testing machine (e.g., KAST impact sensitivity instrument).[8]
-
Test Execution: A specified weight (typically 2.0 to 5.0 kg) is dropped from a known height onto a striker pin in contact with the sample.[3][8]
-
Observation: Observe for any sign of reaction (e.g., flash, smoke, audible report). A reaction is recorded as a "go," and no reaction is a "no-go."
-
Bruceton Method: The drop height for the subsequent test is adjusted based on the previous result. If a "go" occurs, the height is decreased by a set increment. If a "no-go" occurs, the height is increased.
-
Data Analysis: Continue the up-and-down procedure for a statistically significant number of trials (typically 25-50). The H₅₀ value and its standard deviation are calculated using the Bruceton statistical method.
Data Presentation and Comparative Analysis
The data generated from these experiments should be compiled into a clear, comparative format. This allows for an at-a-glance assessment of this compound's stability relative to the established standards.
Table 1: Comparative Thermal Stability Data
| Compound | Melting Point (°C) | Onset of Decomposition (DSC, °C) |
| This compound | To be determined | To be determined |
| RDX | ~205 [4] | ~170 [4] |
| HMX | ~280 | ~275 |
Table 2: Comparative Mechanical Sensitivity Data
| Compound | Impact Sensitivity (H₅₀, cm) | Friction Sensitivity (BAM, N) |
| This compound | To be determined | To be determined |
| RDX | ~25-30 | > 120 |
| HMX | ~30-35 | > 160 |
Note: Literature values for RDX and HMX sensitivity can vary based on crystal size, morphology, and test conditions. The values presented are representative and should be re-measured under identical conditions as the test compound for a valid comparison. [9][10]
Conclusion
This guide outlines a comprehensive and scientifically rigorous methodology for benchmarking the stability of this compound. By employing standardized tests for thermal, impact, and friction sensitivity and directly comparing the results to well-known standards like RDX and HMX, researchers can generate the critical data needed to classify this novel compound. The resulting stability profile will be indispensable for assessing its safety, determining appropriate handling procedures, and evaluating its potential for use in advanced energetic formulations or as a precursor in pharmaceutical development where process safety is paramount.
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Cuenú-Cabezas, F. et al. (2018). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2018(4), M1021. Available from: [Link]
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Harris, J. (1982). Friction Sensitivity of Primary Explosives. Defense Technical Information Center. Available from: [Link]
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Wang, X. et al. (2023). Friction Sensitivity Test Experiment and Desensitization Mechanism of Nitrocellulose-Coated DNTF Explosive Crystals. Materials, 16(13), 4721. Available from: [Link]
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Zhang, J. et al. (2015). Impact and friction sensitivities of HMX samples as a function of particle size. ResearchGate. Available from: [Link]
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Hernández-Ortega, S. et al. (2012). 3-tert-Butyl-1-(3-nitro-phen-yl)-1H-pyrazol-5-amine. Acta Crystallographica Section E, 68(Pt 11), o3171. Available from: [Link]
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Oswald, I. D. H. et al. (2023). High-pressure structural studies and pressure-induced sensitisation of 3,4,5-trinitro-1H-pyrazole. Physical Chemistry Chemical Physics, 25(46), 31693-31701. Available from: [Link]
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Comparative spectroscopic analysis of 1-(tert-butyl)-4-nitro-1H-pyrazole and its precursors
An In-Depth Comparative Guide to the Spectroscopic Analysis of 1-(tert-butyl)-4-nitro-1H-pyrazole and Its Precursors
Authored by: A Senior Application Scientist
In the landscape of modern medicinal chemistry and materials science, substituted pyrazoles represent a "privileged scaffold," a molecular framework renowned for a wide spectrum of pharmacological activities.[1] Among these, this compound stands out as a versatile synthetic intermediate. The strategic placement of an electron-withdrawing nitro group and a bulky tert-butyl group on the pyrazole core makes it a valuable building block for developing novel therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial compounds.[1]
This guide provides a comprehensive comparative analysis of the spectroscopic characteristics of this compound and its key precursors, pyrazole and 4-nitro-1H-pyrazole. Understanding the spectroscopic evolution from simple starting material to the final functionalized product is paramount for reaction monitoring, quality control, and unequivocal structural confirmation. We will delve into the causality behind the observed spectral changes, grounded in the principles of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).
The Synthetic Journey: From Pyrazole to a Functionalized Intermediate
The synthesis of this compound is logically approached through a two-step sequence starting from the parent heterocycle, pyrazole. This pathway involves:
-
Electrophilic Nitration: Introduction of a nitro group at the C4 position of the pyrazole ring.
-
N-Alkylation: Attachment of the tert-butyl group at the N1 position.
This synthetic progression provides a clear path to analyze how each functional group addition systematically alters the molecule's spectroscopic signature.
Caption: Synthetic workflow from Pyrazole to this compound.
Part 1: Spectroscopic Profile of the Precursors
Pyrazole: The Unsubstituted Core
Pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its spectroscopic data provide a crucial baseline for our comparison.
-
¹H NMR: The ¹H NMR spectrum of pyrazole is characterized by two distinct signals for the ring protons. The protons at the C3 and C5 positions are equivalent due to tautomerism and appear as one signal, while the C4 proton appears as a separate signal.
-
FT-IR: The infrared spectrum shows a characteristic broad N-H stretching band, typically in the range of 3200-3500 cm⁻¹, indicative of hydrogen bonding. C-H stretching of the aromatic ring is observed around 3100 cm⁻¹.
-
Mass Spectrometry (EI-MS): The mass spectrum exhibits a prominent molecular ion (M⁺) peak corresponding to its molecular weight.
4-Nitro-1H-pyrazole: Introducing an Electron-Withdrawing Group
The nitration of pyrazole yields 4-nitro-1H-pyrazole.[2][3] This transformation introduces a powerful electron-withdrawing nitro (-NO₂) group, which significantly influences the electronic environment of the pyrazole ring and, consequently, its spectroscopic properties.
-
¹H NMR: The introduction of the nitro group at the C4 position dramatically simplifies the spectrum while causing significant chemical shift changes. The proton at C4 is replaced, leaving only the protons at C3 and C5. These two protons are equivalent and appear as a single, sharp singlet. Crucially, the electron-withdrawing nature of the nitro group deshields these protons, causing their signal to shift downfield (to a higher ppm value) compared to the C3/C5 protons in unsubstituted pyrazole.[4]
-
FT-IR: The most notable change in the IR spectrum is the appearance of strong, characteristic absorption bands for the nitro group. These include an asymmetric stretching vibration (ν_as) typically around 1500-1550 cm⁻¹ and a symmetric stretching vibration (ν_s) around 1300-1350 cm⁻¹. The broad N-H stretch is still present.
-
Mass Spectrometry (EI-MS): The molecular ion peak shifts to a higher mass-to-charge ratio (m/z) corresponding to the addition of the NO₂ group (mass of 45.00 u).[5]
Part 2: Spectroscopic Analysis of this compound
The final step is the alkylation of 4-nitro-1H-pyrazole to introduce the tert-butyl group. This step removes the N-H proton and adds a sterically bulky, electron-donating alkyl group. While direct alkylation can sometimes lead to mixtures of N1 and N2 isomers, methods like the Mitsunobu reaction can offer better regioselectivity.[1][6]
-
¹H NMR: The spectrum of the final product shows two key features. First, the disappearance of the broad N-H proton signal confirms successful N-alkylation. Second, a new, very strong singlet appears in the upfield region of the spectrum (typically 1.2-1.6 ppm). This signal, integrating to nine protons, is the unmistakable signature of the magnetically equivalent protons of the tert-butyl group.[1] The signal for the C3 and C5 protons of the pyrazole ring remains a singlet but may experience a slight shift due to the electronic effect of the newly attached N1-substituent.
-
FT-IR: The most significant change is the disappearance of the broad N-H stretching band, providing clear evidence of the N-alkylation reaction. The characteristic nitro group stretches remain prominent. New C-H stretching and bending vibrations corresponding to the tert-butyl group will appear in the aliphatic region (around 2850-2960 cm⁻¹ and 1370-1390 cm⁻¹, respectively).
-
Mass Spectrometry (EI-MS): The molecular ion peak will correspond to the molecular weight of the final product (169.18 g/mol ).[1] A characteristic fragmentation pattern often involves the loss of a tert-butyl cation or isobutylene, leading to significant fragment ions that can help confirm the structure.
Comparative Spectroscopic Data Summary
| Compound | Key ¹H NMR Signals (δ, ppm) | Key FT-IR Bands (cm⁻¹) | Molecular Ion (m/z) |
| Pyrazole | ~7.6 (t, 2H, H3/H5), ~6.3 (t, 1H, H4) | ~3400 (br, N-H), ~3100 (C-H) | 68 |
| 4-Nitro-1H-pyrazole | ~8.4 (s, 2H, H3/H5) | ~3300 (br, N-H), ~1520 (asym, NO₂), ~1340 (sym, NO₂) | 113[5] |
| This compound | ~8.5 (s, 2H, H3/H5), ~1.6 (s, 9H, t-Bu) | ~2960 (C-H), ~1520 (asym, NO₂), ~1340 (sym, NO₂), No N-H | 169[1] |
Note: Exact chemical shifts and absorption frequencies can vary depending on the solvent and instrument used.
Logical Relationships in Spectroscopic Shifts
The observed changes in the spectra are not arbitrary; they follow predictable patterns based on chemical principles.
Caption: Causality of spectroscopic changes during the synthesis.
Experimental Protocols
The protocols described below are representative methods for the synthesis and analysis of the target compound and its precursors.
Protocol 1: Synthesis of 4-Nitro-1H-pyrazole
This protocol is adapted from established methods for the direct nitration of pyrazole.[3]
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, add concentrated sulfuric acid (15 mL). Cool the acid to 0°C.
-
Addition of Pyrazole: Slowly add pyrazole (8.5 g) to the cold sulfuric acid while stirring.
-
Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid (18 mL) and concentrated sulfuric acid (6 mL) dropwise to the reaction mixture, ensuring the temperature remains below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture under reflux for 3 hours.
-
Work-up: Cool the mixture to room temperature and then carefully pour it onto crushed ice (80 g).
-
Isolation: Collect the resulting white precipitate by vacuum filtration, wash it with cold water and then cold ethanol.
-
Purification: Recrystallize the crude product from toluene to obtain pure 4-nitro-1H-pyrazole.
Protocol 2: Spectroscopic Sample Preparation
-
NMR Spectroscopy: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Acquire ¹H NMR spectra on a 400 MHz or higher spectrometer.
-
FT-IR Spectroscopy: For solid samples, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid on the ATR crystal and apply pressure. Alternatively, prepare a KBr pellet.
-
Mass Spectrometry: For Electron Ionization (EI) MS, introduce a dilute solution of the sample (e.g., in methanol or dichloromethane) into the instrument, typically via direct infusion or after separation by Gas Chromatography (GC).
Conclusion
The spectroscopic analysis of this compound and its precursors provides a clear and logical narrative of its synthesis. Each synthetic modification—nitration and N-alkylation—imparts a distinct and predictable signature on the NMR, FT-IR, and mass spectra. By systematically comparing these spectra, researchers can confidently verify the structure of their intermediates and final product, ensuring the integrity of their synthetic work and the quality of the materials destined for further research and development.
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Evaluating the selectivity of 1-(Tert-butyl)-4-nitro-1H-pyrazole for a specific biological target
A Researcher's Guide to Evaluating the Kinase Selectivity of 1-(Tert-butyl)-4-nitro-1H-pyrazole
This guide provides a comprehensive framework for evaluating the selectivity of novel chemical entities, using this compound as a representative case study. The pyrazole core is a privileged scaffold in medicinal chemistry, featured in numerous approved drugs and clinical candidates targeting a wide array of protein families.[1][2] Compounds like this compound serve as versatile intermediates for creating more complex molecules intended for biological screening.[1]
While this specific molecule does not have a universally established primary target, its pyrazole structure is common in kinase inhibitors.[2][3] Therefore, this guide will present a robust, multi-phase experimental strategy to determine its selectivity profile against a hypothetical primary target, "Kinase X," a protein kinase implicated in a critical cellular signaling pathway. This approach is designed to rigorously assess both on-target potency and potential off-target interactions, a critical step in early-stage drug discovery.[4]
The Imperative of Selectivity in Kinase Drug Discovery
Protein kinases are a large family of enzymes that share a structurally conserved ATP-binding site.[5] This conservation presents a significant challenge, as inhibitors designed to target the ATP pocket of one kinase can promiscuously bind to many others.[4][5] Such off-target effects can lead to unforeseen toxicity or confound the interpretation of experimental results, making a thorough selectivity assessment indispensable.[4] The goal is not merely to find a potent inhibitor, but a selective one that elicits a specific, predictable biological response.
This guide outlines a three-phase workflow to de-risk a novel compound, moving from initial potency determination to broad selectivity profiling and finally to target validation in a cellular environment.
Caption: A three-phase workflow for evaluating compound selectivity.
Comparative Analysis and Conclusion
The ultimate evaluation of this compound relies on comparing its performance against a known standard or alternative compound.
Summary Comparison Table: Hypothetical Data
| Parameter | This compound | Comparator Compound | Desired Outcome |
| Kinase X IC50 | 50 nM | 25 nM | Potent (low nM) |
| Selectivity Score (S(10)) | 0.05 (5/100 kinases at 10x IC50) | 0.02 (2/100 kinases at 10x IC50) | Low score (highly selective) |
| Primary Off-Target IC50 | 800 nM (Off-Target 1) | >10,000 nM | High IC50 (>100x primary target) |
| Cellular Target Shift (ΔTm) | +4.5°C | +5.2°C | Significant positive shift |
Based on this hypothetical data, while the comparator compound is more potent and slightly more selective, this compound demonstrates a promising profile with high potency, a significant cellular target shift, and a >15-fold window between its primary target and its most significant off-target. The decision to advance this compound would depend on the therapeutic window and whether the identified off-targets (Off-Target 1 and 2) have known liabilities.
This rigorous, multi-faceted approach ensures that decisions in a drug discovery program are based on a comprehensive and validated dataset. By systematically assessing potency, selectivity, and cellular engagement, researchers can confidently select the most promising chemical matter for further development.
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A Senior Application Scientist's Guide to the In Vitro Metabolic Stability of Pyrazole-Based Drug Candidates
Introduction: The Critical Role of Metabolic Stability in Pyrazole Drug Discovery
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous FDA-approved drugs for oncology, infectious diseases, and inflammatory conditions.[1][2] Its versatility in forming key hydrogen bond interactions and its synthetic tractability make it a privileged structure. However, the journey from a promising hit to a viable drug candidate is often perilous, with poor pharmacokinetic properties being a primary cause of attrition.[3] Metabolic stability—a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes—is a critical parameter that dictates a drug's half-life, oral bioavailability, and potential for drug-drug interactions.[3][4][5]
For pyrazole-containing candidates, understanding their metabolic fate is paramount. The nitrogen-containing heterocyclic ring can be a target for several major enzyme families, including Cytochrome P450s (CYPs) and Aldehyde Oxidases (AOs).[6][7][8] Rapid metabolism can lead to insufficient drug exposure, while the formation of active or toxic metabolites presents safety concerns.[3][9]
This guide provides an in-depth comparison of methodologies used to assess the in vitro metabolic stability of pyrazole-based drug candidates. We will dissect the causality behind experimental choices, provide robust, self-validating protocols, and demonstrate how to interpret the resulting data to guide the structure-activity relationship (SAR) and lead optimization process.
Part 1: Major Metabolic Pathways for Pyrazole Derivatives
The metabolic landscape for pyrazoles is dominated by two main superfamilies of enzymes primarily located in the liver: the Cytochrome P450s and Aldehyde Oxidases.[10][11]
-
Cytochrome P450 (CYP) Enzymes: These heme-containing enzymes, located in the endoplasmic reticulum of hepatocytes, are responsible for the majority of Phase I oxidative metabolism.[12][13] For pyrazole derivatives, common CYP-mediated reactions include:
-
Aromatic Hydroxylation: Direct oxidation of the pyrazole ring or attached aromatic substituents.
-
N-Dealkylation/N-Dealkenylation: Removal of alkyl groups attached to the pyrazole nitrogens.
-
Oxidation of Substituents: Metabolism of alkyl or other functional groups attached to the core.
-
Specific isoforms like CYP3A4, CYP1A2, and CYP2E1 have been implicated in the metabolism of various pyrazole-containing molecules.[6][14]
-
-
Aldehyde Oxidase (AO): A cytosolic molybdo-flavoenzyme, AO has gained significant attention for its role in metabolizing nitrogen-containing heterocycles.[7][11][15] Unlike CYPs, which often require an electron-rich site for oxidation, AO typically catalyzes the oxidation of electron-deficient carbons adjacent to a ring nitrogen.[8] This makes the pyrazole ring a potential substrate for AO, leading to the formation of lactam metabolites. The contribution of AO is a critical consideration, as its activity varies significantly across species, making human clearance predictions challenging.[7][15]
Below is a diagram illustrating these primary metabolic routes for a generic substituted pyrazole.
Caption: Major enzymatic pathways for pyrazole metabolism.
Part 2: Core Experimental Protocols for Stability Assessment
To effectively compare drug candidates, two primary in vitro systems are employed: liver microsomes and hepatocytes. The choice between them is a strategic one. Microsomes are cost-effective for high-throughput screening of Phase I metabolism, while hepatocytes provide a more complete picture by including both Phase I and Phase II enzymes, as well as cellular uptake processes.[4][16][17]
Liver Microsomal Stability Assay
This assay is the workhorse for early-stage screening, focusing on the metabolic contribution of CYP enzymes and other membrane-bound enzymes like FMOs and UGTs.[4][12]
Causality Behind the Protocol:
-
Liver Microsomes: These are vesicles of the endoplasmic reticulum, isolated by ultracentrifugation of liver homogenate.[12] They are enriched in Phase I enzymes, particularly CYPs.[4]
-
NADPH Regenerating System: CYPs require NADPH as a cofactor to provide reducing equivalents for the oxidation reaction.[18][19] Since NADPH is consumed, a regenerating system (e.g., glucose-6-phosphate and its dehydrogenase) is added to ensure the cofactor is not depleted during the incubation, which would prematurely halt the reaction.[20]
-
Quenching: The reaction is stopped by adding a cold organic solvent (typically acetonitrile) containing an internal standard.[12] This serves to precipitate the microsomal proteins, halting all enzymatic activity, and provides a consistent reference for LC-MS/MS analysis.
Detailed Step-by-Step Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of each pyrazole candidate in DMSO. From this, create a 100 µM working solution in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).[20]
-
Microsome Preparation: Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice or at 37°C and dilute to a working concentration of 1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).[18][21] Keep on ice.
-
Reaction Initiation: In a 96-well plate, combine the microsomal suspension and the test compound solution. The final compound concentration is typically 1 µM.[21] Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Start Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.[12][20] The final protein concentration should be 0.5 mg/mL.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture and add it to a "quench plate" containing 2-3 volumes of cold acetonitrile with a suitable internal standard (e.g., a structurally similar but stable compound).[12]
-
Controls:
-
Negative Control: Incubate the compound with microsomes without the NADPH regenerating system to check for non-enzymatic degradation.[20]
-
Positive Control: Include a compound with a known, moderate rate of metabolism (e.g., Verapamil, Dextromethorphan) to validate the activity of the microsomal batch.[12][21]
-
-
Sample Processing: Centrifuge the quench plate at high speed (e.g., 4000 x g for 15 minutes) to pellet the precipitated proteins.[19]
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.[12][22]
Hepatocyte Stability Assay
Considered the "gold standard" for in vitro metabolism, this assay uses intact liver cells, providing a more physiologically relevant system that includes both Phase I and Phase II enzymes, cofactors at physiological concentrations, and the influence of cell membrane transport.[4][16][23]
Causality Behind the Protocol:
-
Cryopreserved Hepatocytes: Using cryopreserved cells allows for convenience and consistency between experiments.[22][24] They retain enzymatic activities similar to fresh hepatocytes.[24]
-
Cell Viability: It is crucial to ensure high cell viability (>80%) post-thaw, as this directly impacts the metabolic capacity of the system.
-
Incubation Medium: A specialized cell culture medium is used to maintain the health and function of the hepatocytes during the experiment.
-
Cell Density: A specific cell density (e.g., 0.5-1 million viable cells/mL) is used to ensure reproducible results that can be scaled for in vivo predictions.[24][25]
Detailed Step-by-Step Protocol:
-
Hepatocyte Preparation: Rapidly thaw a vial of cryopreserved human hepatocytes in a 37°C water bath. Transfer the cells to pre-warmed incubation medium and centrifuge gently to remove the cryoprotectant. Resuspend the cell pellet in fresh medium and determine cell viability and density using a method like Trypan Blue exclusion.
-
Cell Plating: Adjust the cell suspension to the desired density (e.g., 1 x 10^6 viable cells/mL) and add to a collagen-coated 96-well plate.[24]
-
Compound Addition: Prepare working solutions of the pyrazole candidates in the incubation medium. Add the compound to the hepatocytes at a final concentration of 1 µM.[23]
-
Incubation: Incubate the plate at 37°C in a humidified incubator, often with 5% CO2.[25]
-
Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), terminate the reaction by adding an aliquot of the cell suspension to a quench solution of cold acetonitrile with an internal standard.[16][23][25]
-
Controls:
-
Negative Control: Incubate the compound in medium without hepatocytes to assess stability in the assay matrix.
-
Positive Controls: Include compounds known to be metabolized by Phase I (e.g., Midazolam) and Phase II (e.g., 7-Hydroxycoumarin) enzymes to confirm the metabolic competence of the hepatocyte batch.[25]
-
-
Sample Processing & Analysis: Process and analyze the samples as described in the microsomal stability assay (Steps 7 & 8).
The following diagram illustrates the generalized workflow for these in vitro stability assays.
Caption: Generalized workflow for in vitro metabolic stability assays.
Part 3: Data Interpretation and Comparative Analysis
The primary output from an LC-MS/MS analysis is the peak area of the parent drug relative to the internal standard at each time point. This data is used to calculate two key parameters: the in vitro half-life (t½) and the intrinsic clearance (CLint).[3][22][26]
Data Analysis Steps:
-
Calculate Percent Remaining: Determine the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Determine the Rate of Elimination (k): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the resulting line is the elimination rate constant (-k).[21]
-
Calculate Half-Life (t½): The half-life is calculated using the formula: t½ = 0.693 / k .[24]
-
Calculate Intrinsic Clearance (CLint): This value represents the inherent ability of the liver to metabolize a drug. The formula varies slightly by system:[24]
-
Microsomes: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of microsomal protein)
-
Hepatocytes: CLint (µL/min/10^6 cells) = (0.693 / t½) * (Incubation Volume / number of hepatocytes in millions)
-
Comparative Data for Pyrazole Candidates
To illustrate how these data guide drug design, consider the following hypothetical pyrazole-based drug candidates with systematic structural modifications.
| Compound ID | Structure Modification | HLM t½ (min) | HLM CLint (µL/min/mg) | Human Hepatocyte t½ (min) | Human Hepatocyte CLint (µL/min/10^6 cells) | Key Metabolic Pathway |
| PZ-01 | R = -CH3 (unsubstituted phenyl) | 8 | 173 | 6 | 231 | CYP: Aromatic Hydroxylation |
| PZ-02 | R = -CH3 (para-fluoro phenyl) | 25 | 55 | 22 | 63 | CYP: Reduced Hydroxylation |
| PZ-03 | R = -CH(CH3)2 (unsubstituted phenyl) | > 60 | < 23 | 55 | 25 | Steric Hindrance, Low CYP |
| PZ-04 | R = -CH3 (electron-deficient heteroaryl) | > 60 | < 23 | 12 | 116 | AO: Ring Oxidation |
Interpretation of Results:
-
PZ-01 (Baseline): The parent compound with an unsubstituted phenyl group is rapidly metabolized, showing a short half-life in both microsomes and hepatocytes. This suggests high susceptibility to CYP-mediated oxidation.
-
PZ-02 (Metabolic Blocking): By adding a fluorine atom to the para-position of the phenyl ring—a common site of hydroxylation—the metabolic stability is significantly improved.[27] This is a classic "metabolic blocking" strategy.
-
PZ-03 (Steric Hindrance): Replacing the methyl group with a bulkier isopropyl group sterically hinders the approach of CYP enzymes, dramatically increasing stability in both systems. This demonstrates how modifying a different part of the molecule can protect a metabolic soft spot.
-
PZ-04 (Metabolic Switching): This candidate is highly stable in microsomes (low CYP metabolism) but shows moderate clearance in hepatocytes. This discrepancy strongly suggests the involvement of a non-microsomal enzyme, such as the cytosolic Aldehyde Oxidase (AO), which is present in hepatocytes but not microsomes.[8][28] This highlights the necessity of using both systems to de-risk candidates.
Conclusion
The systematic in vitro evaluation of metabolic stability is an indispensable component of modern drug discovery. For promising scaffolds like pyrazole, a multi-faceted approach is required. The liver microsomal assay serves as an efficient, high-throughput screen for CYP-mediated metabolism, while the hepatocyte assay provides a more comprehensive and physiologically relevant assessment that captures the contributions of both Phase I and Phase II enzymes, including cytosolic enzymes like AO.
By comparing structurally related analogues, researchers can build a clear structure-metabolism relationship, identify metabolic liabilities ("soft spots"), and rationally design new compounds with improved pharmacokinetic profiles. The strategic application of these assays, coupled with a thorough understanding of their underlying principles, empowers drug development teams to select candidates with a higher probability of success in preclinical and clinical development.
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Validating the mechanism of action of 1-(Tert-butyl)-4-nitro-1H-pyrazole through comparative studies
Introduction: Unveiling the Therapeutic Potential of a Novel Pyrazole Scaffold
The pyrazole nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects[1][2]. The compound 1-(Tert-butyl)-4-nitro-1H-pyrazole emerges as a promising, yet enigmatic, molecule from this privileged class. Its unique substitution pattern, featuring a bulky tert-butyl group and an electron-withdrawing nitro moiety, suggests a distinct mechanism of action that warrants thorough investigation.[1]
This guide provides a comprehensive framework for validating the hypothesized mechanism of action of this compound. We postulate that this compound exerts its biological effects through the selective inhibition of a key signaling kinase, a common target for pyrazole-containing molecules. To rigorously test this hypothesis, we will employ a series of comparative studies against a well-characterized, potent, and selective kinase inhibitor, "Compound X." This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, step-by-step protocols and the scientific rationale behind each experimental choice.
The Scientific Imperative: Moving Beyond Phenotypic Screening
While phenotypic screens can identify compounds with desired cellular effects, a deep understanding of the molecular mechanism of action is crucial for advancing a compound through the drug discovery pipeline.[3][4] Elucidating the precise protein target(s) and the downstream consequences of their modulation allows for rational lead optimization, prediction of potential on- and off-target effects, and the development of robust biomarkers for clinical translation.[5][6] This guide will delineate a logical, multi-pronged approach to move from a hypothetical target to a validated mechanism of action.
Proposed Signaling Pathway and Point of Intervention
We hypothesize that this compound selectively inhibits "Kinase A," a critical node in a pro-inflammatory signaling cascade. The diagram below illustrates this proposed pathway and the intended point of intervention for our test compound.
Caption: Tiered experimental workflow for mechanism of action validation.
Detailed Experimental Protocols
Direct Target Engagement: Cellular Thermal Shift Assay (CETSA)
Rationale: CETSA is a powerful biophysical technique to confirm direct binding of a compound to its target protein in a cellular context. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Protocol:
-
Cell Culture: Culture a relevant cell line (e.g., HEK293T overexpressing Kinase A) to ~80% confluency.
-
Compound Treatment: Treat cells with this compound (e.g., 10 µM), Compound X (e.g., 1 µM), or vehicle (DMSO) for 1 hour at 37°C.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes.
-
Thermal Challenge: Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated fraction by centrifugation.
-
Protein Analysis: Analyze the soluble fraction by Western blot or ELISA using an antibody specific for Kinase A.
-
Data Analysis: Plot the amount of soluble Kinase A as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
In Vitro Functional Assessment: Kinase Activity Assay
Rationale: This biochemical assay directly measures the ability of the compounds to inhibit the enzymatic activity of purified Kinase A.
Protocol:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing purified recombinant Kinase A, its specific substrate peptide, and ATP.
-
Compound Incubation: Add serial dilutions of this compound, Compound X, or vehicle to the reaction wells. Incubate for a predetermined time (e.g., 20 minutes) at room temperature.
-
Initiate Reaction: Initiate the kinase reaction by adding a final concentration of ATP. Incubate for 30 minutes at 30°C.
-
Quantify Phosphorylation: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable method (e.g., a phosphospecific antibody in an ELISA format or a luminescence-based assay that measures remaining ATP).
-
IC50 Determination: Plot the percentage of kinase inhibition versus the compound concentration and fit the data to a dose-response curve to determine the IC50 value for each compound.
Cellular Target Modulation: Western Blot for Phospho-Target
Rationale: This assay verifies that the compounds inhibit the activity of Kinase A within a cellular environment by measuring the phosphorylation status of its direct downstream substrate.
Protocol:
-
Cell Culture and Starvation: Culture a suitable cell line to ~80% confluency. Serum-starve the cells overnight to reduce basal signaling.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound, Compound X, or vehicle for 1 hour.
-
Stimulation: Stimulate the cells with a known activator of the Kinase A pathway (e.g., a growth factor or cytokine) for a short period (e.g., 15 minutes).
-
Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration for each sample.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the phosphorylated form of the downstream effector and the total downstream effector (as a loading control). Also, probe for total Kinase A.
-
Analysis: Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.
Downstream Pathway Inhibition: Reporter Gene Assay
Rationale: This assay assesses the impact of compound treatment on the transcriptional activity regulated by the Kinase A signaling pathway.
Protocol:
-
Cell Transfection: Co-transfect a suitable cell line with a plasmid expressing Kinase A and a reporter plasmid containing a luciferase gene under the control of a promoter responsive to the Kinase A pathway.
-
Compound Treatment and Stimulation: After 24 hours, treat the cells with the test compounds for 1 hour, followed by stimulation with the pathway activator for 6-8 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.
-
Data Normalization: Normalize the luciferase activity to total protein concentration or to the activity of a co-transfected control reporter (e.g., Renilla luciferase).
Comparative Data Summary
The following tables present hypothetical, yet expected, data from the described experiments to illustrate the comparative validation process.
Table 1: Biophysical and Biochemical Comparison
| Parameter | This compound | Compound X |
| CETSA ΔTm (°C) | 4.2 ± 0.5 | 8.1 ± 0.3 |
| Kinase A IC50 (nM) | 150 ± 25 | 5 ± 1.2 |
| Kinase B IC50 (nM) | > 10,000 | > 5,000 |
Table 2: Cellular Activity Comparison
| Parameter | This compound | Compound X |
| Phospho-Effector IC50 (nM) | 450 ± 50 | 20 ± 4.5 |
| Reporter Gene IC50 (nM) | 520 ± 60 | 25 ± 5.1 |
| Cytokine Release IC50 (nM) | 600 ± 75 | 30 ± 6.2 |
Interpretation and Conclusion
The collective data from this multi-tiered approach provides a robust validation of the hypothesized mechanism of action. The positive thermal shift in the CETSA experiment confirms direct target engagement of this compound with Kinase A in a cellular environment. The in vitro kinase assay demonstrates direct enzymatic inhibition, albeit with a lower potency compared to the established inhibitor, Compound X.
Crucially, the cellular assays show a clear dose-dependent inhibition of target phosphorylation, downstream signaling, and a relevant functional outcome. The consistent rightward shift in the IC50 values from biochemical to cellular assays is expected and reflects factors such as cell permeability and target accessibility. The high IC50 against a counterscreen target (Kinase B) suggests a degree of selectivity for Kinase A.
References
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Schenone, M., Dancik, V., Wagner, B. K., & Schreiber, S. L. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232-240. [Link]
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Jafari, E., Khajouei, M. R., & Hassanzadeh, F. (2016). Pyrazole and its derivatives: A review of recent advances in their synthesis and biological activities. Journal of the Iranian Chemical Society, 13(7), 1159-1181. [Link]
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A Guide to the Reproducible Synthesis and Biological Evaluation of 1-(Tert-butyl)-4-nitro-1H-pyrazole
This guide provides an in-depth technical analysis of the synthesis and biological testing of 1-(tert-butyl)-4-nitro-1H-pyrazole, a versatile heterocyclic compound. Designed for researchers, medicinal chemists, and drug development professionals, this document emphasizes the critical parameters that govern reproducibility. We will explore the nuances of its chemical synthesis, robust characterization methods, and a representative biological assay, offering insights to ensure the reliability and consistency of experimental outcomes.
The pyrazole core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active agents.[1][2][3] The introduction of a nitro group, as seen in this compound, is a key functionalization strategy, as nitroheterocycles are frequently investigated for their therapeutic potential.[1] Consequently, this compound serves as a valuable intermediate and building block in the synthesis of more complex molecules for drug discovery.[1] Ensuring the reproducibility of both its synthesis and biological evaluation is paramount for the integrity of any research program that utilizes it.
Part 1: Synthesis and Characterization
The reliable synthesis of this compound hinges on a controlled electrophilic nitration of the 1-tert-butyl-1H-pyrazole precursor. The steric and electronic properties of the tert-butyl group, coupled with precise control over reaction conditions, are crucial for achieving the desired C4-regioisomer.
Experimental Protocol: Synthesis of this compound
This two-step procedure first describes the synthesis of the precursor, 1-tert-butyl-1H-pyrazole, followed by its regioselective nitration.
Step 1: Synthesis of 1-tert-butyl-1H-pyrazole
Rationale: This step involves the condensation of tert-butylhydrazine with a suitable C3 synthon. We have adapted a procedure that offers high purity and a straightforward workup.[4]
-
Reagent Preparation : In a round-bottom flask equipped with a magnetic stirrer, dissolve tert-butylhydrazine hydrochloride (1.0 eq) in a 2 M aqueous solution of sodium hydroxide (1.0 eq). Stir until a clear solution is obtained.
-
Condensation : To the stirred solution, add 1,1,3,3-tetramethoxypropane (1.0 eq).
-
Reaction : Heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up and Isolation : Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification : Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield 1-tert-butyl-1H-pyrazole as a colorless oil.
Step 2: Nitration of 1-tert-butyl-1H-pyrazole
Rationale: The nitration of the pyrazole ring is a critical electrophilic substitution.[1] To selectively obtain the 4-nitro isomer, a milder nitrating system, such as nitric acid in acetic anhydride (forming acetyl nitrate in situ), is employed at a reduced temperature. This minimizes the formation of undesired isomers and side products.[5]
-
Inert Conditions : To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add the synthesized 1-tert-butyl-1H-pyrazole (1.0 eq) and acetic anhydride (5.0 eq).
-
Cooling : Place the flask in an ice-salt bath and cool the solution to -5 to 0 °C with stirring.
-
Reagent Addition : Prepare a solution of fuming nitric acid (1.1 eq) in acetic anhydride (2.0 eq) and cool it to 0 °C. Add this nitrating mixture dropwise to the pyrazole solution via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.
-
Reaction : After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours. Monitor the reaction by TLC.
-
Quenching : Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization and Extraction : Once the ice has melted, neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a crystalline solid.[1]
Synthesis Workflow
Caption: Workflow for the two-step synthesis of the target compound.
Characterization and Quality Control
To ensure the identity, purity, and reproducibility of the synthesized compound, a panel of analytical techniques is essential.
| Technique | Parameter | Expected Result | Reference |
| ¹H NMR | Chemical Shift (δ) | Singlet for tert-butyl protons (~1.6 ppm); two singlets for pyrazole ring protons (~8.0 and ~8.4 ppm). | [1] |
| ¹³C NMR | Chemical Shift (δ) | Resonances corresponding to the tert-butyl group, and the three distinct pyrazole ring carbons. | [1] |
| Mass Spec. | Molecular Ion | [M+H]⁺ peak corresponding to the calculated mass for C₇H₁₁N₃O₂. | |
| HPLC | Purity | Single major peak with >95% purity. | |
| Melting Point | Range | A sharp melting point range consistent with literature values. |
Note: Exact spectral values may vary slightly based on the solvent and instrument used.
Part 2: Biological Testing
Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3][6][7][8][9][10][11] To illustrate a reproducible biological evaluation, we present a standard protocol for determining the Minimum Inhibitory Concentration (MIC) against common bacterial strains, a foundational assay in antimicrobial drug discovery.
Experimental Protocol: Antimicrobial MIC Assay
Rationale: The broth microdilution method is a standardized and widely accepted technique for determining the MIC of a compound. It allows for the simultaneous testing of multiple concentrations in a high-throughput format, providing quantitative data on antimicrobial potency.
-
Preparation of Stock Solution : Prepare a 10 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Bacterial Culture : Inoculate a suitable broth medium (e.g., Mueller-Hinton Broth) with a colony of the test bacterium (e.g., Staphylococcus aureus ATCC 29213 or Escherichia coli ATCC 25922). Incubate at 37 °C until the culture reaches the logarithmic growth phase.
-
Inoculum Standardization : Adjust the bacterial suspension turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay plate.
-
Serial Dilution : In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the compound's stock solution in the broth medium to achieve the desired concentration range (e.g., 256 µg/mL to 0.5 µg/mL).
-
Controls : Include a positive control (broth with bacteria, no compound), a negative control (broth only), and a solvent control (broth with bacteria and DMSO at the highest concentration used). A standard antibiotic (e.g., Ciprofloxacin) should be run in parallel as a reference compound.
-
Inoculation : Add the standardized bacterial inoculum to each well (except the negative control).
-
Incubation : Cover the plate and incubate at 37 °C for 18-24 hours.
-
MIC Determination : The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Biological Assay Workflow
Caption: Standard workflow for a broth microdilution MIC assay.
Part 3: Ensuring Reproducibility - A Comparative Discussion
Reproducibility is the cornerstone of scientific integrity. In both the synthesis and biological testing of this compound, several factors can introduce variability.
Challenges in Synthesis Reproducibility
-
Regioselectivity : The primary challenge in the nitration of substituted pyrazoles is controlling the position of the incoming nitro group.[5] Harsh conditions (e.g., mixed acid at elevated temperatures) can lead to a mixture of isomers, complicating purification and reducing the yield of the desired product. The use of milder, controlled conditions as described is critical.
-
Scale-Up : Reactions that are reproducible on a lab scale may present challenges when scaled up.[1] Heat management during the exothermic nitration step is crucial to prevent runaway reactions and the formation of impurities.
-
Reagent Quality : The purity of starting materials, particularly the precursor pyrazole and the nitrating agents, directly impacts the outcome. Impurities can lead to side reactions and lower yields.
Challenges in Biological Testing Reproducibility
-
Compound Purity : Trace impurities from the synthesis, such as unreacted starting materials or isomeric byproducts, can have their own biological activity, leading to confounding results. A well-characterized compound with high purity (>95%) is essential.
-
Compound Stability : The stability of the nitro-pyrazole in the assay medium (e.g., aqueous buffer, DMSO) must be considered.[12] Degradation over the course of the experiment will lead to an underestimation of potency.
-
Assay Conditions : Biological systems are inherently variable. Factors such as the metabolic state of the bacteria, passage number of cell lines, lot-to-lot variability of media and reagents, and precise incubation times must be strictly controlled.
Comparative Analysis: An Alternative Pyrazole
To contextualize the properties of this compound, we compare it to Celecoxib , a well-known anti-inflammatory drug that features a pyrazole core. This comparison highlights the differences in synthetic complexity and biological application.
| Feature | This compound | Celecoxib (Alternative) |
| Structure | Simple disubstituted pyrazole | Complex trisubstituted pyrazole |
| Synthesis | Relatively straightforward 2-step synthesis from common precursors. | Multi-step synthesis involving diaryl diketone formation and cyclization. |
| Primary Use | Synthetic intermediate, research chemical.[1] | Clinically approved anti-inflammatory drug (COX-2 inhibitor).[9][10] |
| Known Potency | Varies depending on the assay; a building block for potentially active molecules. | High potency; IC₅₀ for COX-2 is in the nanomolar range. |
| Reproducibility Focus | Controlling regioselectivity in nitration; ensuring high purity for screening. | Ensuring stereochemical and regiochemical control; meeting stringent pharmaceutical quality standards. |
This comparison underscores that while this compound is a synthetically accessible building block, the path to a complex, potent, and selective therapeutic agent like Celecoxib requires extensive medicinal chemistry optimization and process development. The reproducibility of the initial synthesis and testing of such building blocks is the critical first step in that journey.
Conclusion
The successful and reproducible use of this compound in a research setting demands a meticulous approach. This guide has outlined robust, step-by-step protocols for its synthesis and a representative biological assay, emphasizing the rationale behind key experimental choices. By understanding and controlling for variables such as reaction conditions, reagent purity, and assay parameters, researchers can ensure the generation of reliable and consistent data. Adherence to these principles of scientific integrity is fundamental to advancing the field of drug discovery and leveraging the full potential of versatile chemical building blocks like this compound.
References
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. [Link]
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(PDF) Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate - ResearchGate. [Link]
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Safety Operating Guide
Navigating the Disposal of 1-(Tert-butyl)-4-nitro-1H-pyrazole: A Guide for the Modern Laboratory
The responsible management and disposal of chemical reagents are foundational to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-(Tert-butyl)-4-nitro-1H-pyrazole, a heterocyclic compound frequently employed in medicinal chemistry and drug development. Adherence to these procedures is paramount for the protection of laboratory personnel, the environment, and for maintaining institutional compliance.
Understanding the Compound: A Prerequisite for Safe Handling
This compound's chemical identity is significantly influenced by the presence of a nitro group (NO2) attached to the pyrazole ring. Nitro compounds as a class are recognized for their energetic properties and potential sensitivity to heat, shock, or friction. While specific explosive data for this particular compound is not extensively documented, it is imperative to handle it with the same level of caution afforded to other nitroaromatic compounds.[1] A Safety Data Sheet (SDS) for the structurally similar 4-Nitro-1H-pyrazole indicates it may cause skin and eye irritation, and may be harmful if swallowed.[2]
Core Disposal Protocol: A Step-by-Step Approach
This protocol is designed to provide a clear and actionable workflow for the safe disposal of this compound.
1. Initial Assessment and Waste Segregation:
-
Characterize the Waste Stream: The first critical step is to determine the composition of the waste. Is it pure, unadulterated this compound, or is it part of a mixture with solvents or other reagents? This initial assessment dictates the appropriate disposal pathway.
-
Segregation is Paramount: This compound must be treated as hazardous chemical waste.[3] Never mix it with incompatible waste streams. It is particularly important to avoid contact with strong oxidizing agents, acids, and bases.[2][4] A dedicated and clearly labeled waste container is mandatory to prevent accidental and potentially hazardous reactions.
2. Personal Protective Equipment (PPE) - Your First Line of Defense:
Before handling this compound for disposal, ensure the following personal protective equipment is worn:
-
Safety Goggles or Face Shield: To protect against accidental splashes.[5]
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.
-
Laboratory Coat: To protect skin and clothing.
3. The Disposal Workflow:
The following diagram outlines the decision-making process for the proper disposal of this compound.
Sources
Navigating the Unseen Risks: A Practical Guide to Handling 1-(Tert-butyl)-4-nitro-1H-pyrazole
For the dedicated researcher, the promise of novel therapeutics and advanced materials often begins with the synthesis and handling of unique chemical entities. 1-(Tert-butyl)-4-nitro-1H-pyrazole is one such compound, a versatile intermediate rich with potential in medicinal chemistry and materials science.[1] However, its molecular architecture, featuring a nitro-functionalized pyrazole core, necessitates a profound respect for its potential hazards. This guide moves beyond mere procedural checklists to instill a deep, intuitive understanding of the safety protocols and logistical considerations essential for the confident and safe handling of this compound. Here, we dissect the "why" behind every precaution, empowering you to not just follow steps, but to cultivate a culture of safety and excellence in your laboratory.
The Chemical's Character: Understanding the Inherent Risks
Your Armor: A Multi-layered Defense with Personal Protective Equipment
The selection of Personal Protective Equipment (PPE) is not a matter of convenience, but a critical component of your experimental design. Each piece of equipment serves a specific purpose in creating a barrier between you and the potential hazards of this compound.
Eye and Face Protection: The First Line of Defense
Mandatory Equipment:
-
Chemical Splash Goggles: These are non-negotiable. Standard safety glasses do not provide a sufficient seal to protect against splashes or fine powders. Goggles should be worn at all times when handling the solid compound or its solutions.
-
Face Shield: When there is a heightened risk of splashes, such as during transfers of larger quantities or when reacting the compound under pressure, a face shield should be worn in addition to chemical splash goggles.
The Rationale: The mucous membranes of the eyes are highly susceptible to irritation and damage from chemical exposure. Pyrazole and nitro compounds, as classes of chemicals, are known to be irritants.[2][3][4] Direct contact could lead to significant and potentially irreversible damage.
Skin and Body Protection: An Impermeable Barrier
Mandatory Equipment:
-
Chemical-Resistant Gloves: The choice of glove material is paramount. For handling nitro compounds, butyl rubber gloves are often recommended due to their high resistance to this chemical class.[6] Nitrile gloves can also provide adequate protection, particularly for incidental contact, but it is crucial to be aware of their breakthrough times. Always inspect gloves for any signs of degradation or perforation before use.
-
Laboratory Coat: A flame-resistant lab coat, fully buttoned, is essential to protect your skin and clothing from accidental spills.
-
Closed-toe Shoes: Never work in a laboratory with open-toed footwear.
The Rationale: Dermal absorption is a significant route of exposure for many organic chemicals. Prolonged or repeated skin contact can lead to local irritation or systemic toxicity. The use of appropriate gloves and a lab coat minimizes the risk of accidental skin exposure.
Respiratory Protection: Safeguarding Your Inhalation Zone
Primary Engineering Control:
-
Chemical Fume Hood: All manipulations of this compound, especially when in powdered form or when heated, must be conducted within a properly functioning chemical fume hood. This is the most effective way to prevent the inhalation of dust or vapors.
Secondary Respiratory Protection (in specific scenarios):
-
NIOSH-Approved Respirator: In the rare event that work must be performed outside of a fume hood where there is a potential for aerosol or dust generation, a NIOSH-approved air-purifying respirator with organic vapor cartridges and a P100 particulate filter is required. Respirator use requires proper fit-testing and training.
The Rationale: Inhalation of fine chemical dusts or vapors can lead to respiratory tract irritation and potential systemic effects. A fume hood provides a contained workspace that draws airborne contaminants away from the user. A respirator provides a personal barrier when engineering controls are not feasible.
Operational Blueprint: From Benchtop to Disposal
A seamless and safe workflow depends on meticulous planning and execution at every stage of handling.
Pre-Operational Checklist:
-
Designated Area: Establish a clearly marked and uncluttered area within a chemical fume hood for the handling of this compound.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Spill Kit: Have a chemical spill kit readily available. This should contain an inert absorbent material (such as vermiculite or sand), neutralizing agents (if applicable), and appropriate waste disposal bags.
-
Review Procedures: Thoroughly review all experimental procedures and the relevant safety information for all chemicals being used.
Step-by-Step Handling Protocol:
-
Donning PPE: Before entering the designated handling area, don all required PPE in the following order: lab coat, chemical splash goggles, and gloves. If a respirator is required, it should be donned and fit-checked before handling the chemical.
-
Weighing and Transfer: Conduct all weighing and transfer of the solid compound within the fume hood. Use a spatula or other appropriate tool to minimize the generation of dust.
-
In Solution: When working with solutions of the compound, use a syringe or cannula for transfers to minimize the risk of splashes.
-
Post-Handling: After completing your work, decontaminate any surfaces that may have come into contact with the chemical.
-
Doffing PPE: Remove PPE in a manner that avoids cross-contamination. Gloves should be removed first, followed by the lab coat and then eye protection. Wash your hands thoroughly with soap and water immediately after removing your gloves.
Contingency Planning: Spill Management and Emergency Response
Even with the most careful planning, accidents can happen. A well-rehearsed emergency plan is your best defense.
Spill Cleanup Procedure:
-
Alert and Evacuate: Alert your colleagues and evacuate the immediate area of the spill.
-
Assess the Situation: From a safe distance, assess the extent of the spill and any immediate hazards (e.g., proximity to ignition sources).
-
Don Appropriate PPE: Before attempting to clean up the spill, don the appropriate PPE, including chemical-resistant gloves, splash goggles, and a lab coat. For larger spills, respiratory protection may be necessary.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial spill absorbent, to dike the spill and prevent it from spreading.
-
Absorb the Spill: Gently cover the spill with the absorbent material, working from the outside in.
-
Collect the Waste: Carefully scoop the absorbed material into a clearly labeled, sealable hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (such as ethanol or acetone), followed by a thorough washing with soap and water.
-
Dispose of Waste: All contaminated materials, including absorbent, gloves, and cleaning materials, must be disposed of as hazardous waste.
The Final Step: Responsible Disposal
Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound waste in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect liquid waste containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, absorbent pads, and weighing paper, must be disposed of as solid hazardous waste.
Disposal Protocol:
-
Labeling: Ensure all waste containers are accurately and clearly labeled with the full chemical name and the words "Hazardous Waste".
-
Storage: Store waste containers in a designated satellite accumulation area with secondary containment.
-
Pickup: Arrange for the pickup and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department. Never dispose of this chemical down the drain or in the regular trash.
Visualizing the Safety Workflow
To aid in the decision-making process for selecting the appropriate level of personal protective equipment, the following workflow diagram is provided.
Caption: Decision workflow for selecting appropriate PPE when handling this compound.
References
- AFG Bioscience. (2016, April 1). Safety Data Sheet: 3-Nitro-1H-pyrazole.
- Fisher Scientific. (n.d.). Safety Data Sheet: 5-Nitro-1H-pyrazole.
- ChemicalBook. (2025, September 27). 1-tert-Butyl-1H-pyrazole - Safety Data Sheet.
- Fisher Scientific. (2023, September 1). Safety Data Sheet: 1-(tert-Butyl)-3-methyl-1H-pyrazole-5-carbonyl chloride.
- Fisher Scientific. (n.d.). Safety Data Sheet: 3-Methyl-4-nitro-1H-pyrazole.
- Fisher Scientific. (n.d.). Safety Data Sheet: 4-Nitro-1H-pyrazole.
- Fisher Scientific. (n.d.). Safety Data Sheet: 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine.
- Apollo Scientific. (n.d.). 4-Nitro-1H-pyrazole Safety Data Sheet.
- Fisher Scientific. (n.d.). Safety Data Sheet: 1H-Pyrazole.
- Cole-Parmer. (n.d.). Material Safety Data Sheet: Ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate.
- Thermo Fisher Scientific. (2025, September 19). Safety Data Sheet: 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from the Thermo Fisher Scientific website.
- CymitQuimica. (2024, December 19). Safety Data Sheet: 1-(tert-Butyl)-3-cyclobutyl-1H-pyrazol-5-amine.
- Sigma-Aldrich. (2022, October 2). Safety Data Sheet: 3-Nitroanisole.
- MedChemExpress. (2025, December 12). tert-Butyl 4-amino-1H-pyrazole-1-carboxylate-d2-SDS.
- Benchchem. (n.d.). This compound.
- Sigma-Aldrich. (2024, October 18). Safety Data Sheet: Pyrazole.
- PubChem. (n.d.). 1-tert-Butyl-1H-pyrazole.
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Retrosynthesis Analysis
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Strategy Settings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
